Gramicidin A
Description
Properties
IUPAC Name |
2-[2-[[2-[(2-formamido-3-methylbutanoyl)amino]acetyl]amino]propanoylamino]-N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-(2-hydroxyethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C99H140N20O17/c1-51(2)37-73(109-86(123)59(17)107-81(122)49-105-96(133)82(55(9)10)106-50-121)89(126)108-60(18)87(124)117-84(57(13)14)98(135)119-85(58(15)16)99(136)118-83(56(11)12)97(134)116-80(44-64-48-104-72-34-26-22-30-68(64)72)95(132)112-76(40-54(7)8)92(129)115-79(43-63-47-103-71-33-25-21-29-67(63)71)94(131)111-75(39-53(5)6)91(128)114-78(42-62-46-102-70-32-24-20-28-66(62)70)93(130)110-74(38-52(3)4)90(127)113-77(88(125)100-35-36-120)41-61-45-101-69-31-23-19-27-65(61)69/h19-34,45-48,50-60,73-80,82-85,101-104,120H,35-44,49H2,1-18H3,(H,100,125)(H,105,133)(H,106,121)(H,107,122)(H,108,126)(H,109,123)(H,110,130)(H,111,131)(H,112,132)(H,113,127)(H,114,128)(H,115,129)(H,116,134)(H,117,124)(H,118,136)(H,119,135) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCXYZRRTRDGQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(C)C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H140N20O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1882.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11029-61-1, 1405-97-6 | |
| Record name | Gramicidin A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Gramicidin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Dawn of a New Era in Chemotherapy: A Technical Guide to the Discovery and Historical Context of Gramicidin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the annals of medical history, the discovery of antibiotics stands as a monumental achievement, fundamentally reshaping the landscape of infectious disease treatment. Before the advent of these "miracle drugs," bacterial infections posed a grave threat to human health, with even minor injuries capable of leading to fatal outcomes. This whitepaper provides an in-depth technical exploration of the discovery of Gramicidin (B1672133) A, one of the first commercially produced antibiotics. It delves into the historical context of its emergence, details the experimental protocols that led to its isolation and characterization, presents quantitative data on its activity, and elucidates its mechanism of action through detailed diagrams. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand the origins of antibiotic therapy and the enduring legacy of Gramicidin A.
Historical Context: The Pre-Antibiotic Era and the Search for "Magic Bullets"
Prior to the 20th century, treatments for infectious diseases were largely empirical and often ineffective, relying on folklore and traditional remedies. While ancient civilizations in Egypt, Greece, and China had observed the antimicrobial properties of molds and medicinal soils, the scientific understanding of microbes as causative agents of disease was a relatively recent development of the 19th century.
The early 20th century saw the dawn of modern chemotherapy with Paul Ehrlich's quest for "magic bullets" – chemical compounds that could selectively target and destroy pathogenic microbes without harming the host. This endeavor led to the development of Salvarsan in 1910, an arsenic-based compound effective against syphilis, marking the first instance of a synthetic antimicrobial drug.[1][2] This was followed by the discovery of sulfonamides, such as Prontosil, in the 1930s by Gerhard Domagk.[3]
Despite these advances, the medical community remained in dire need of more potent and broadly effective antimicrobial agents. The prevailing belief was that natural substances with such properties would be too toxic for therapeutic use. It was against this backdrop of cautious optimism and lingering skepticism that the groundbreaking work on this compound emerged.
The Discovery of this compound: René Dubos and the Power of Soil Microbes
The discovery of this compound is credited to the French-American microbiologist René Dubos. In 1939, Dubos, working at the Rockefeller Institute for Medical Research, embarked on a systematic search for soil-dwelling microorganisms capable of producing antibacterial substances.[4][5] His approach was rooted in the ecological principle that soil, a complex environment teeming with microbial life, must contain organisms that produce compounds to inhibit the growth of their competitors.
Dubos's innovative methodology involved enriching soil samples with pathogenic bacteria, thereby creating a selective pressure that would favor the growth of microbes producing antibacterial agents. This led to the isolation of a soil bacterium, Bacillus brevis, which was found to secrete a substance that was highly effective against Gram-positive bacteria.[5][6]
This crude substance was named tyrothricin (B1683689). Subsequent work by Dubos and his colleague Rollin Hotchkiss revealed that tyrothricin was a mixture of two distinct polypeptide antibiotics: tyrocidine and gramicidin.[4] Gramicidin, the more abundant component, was the first to be commercially manufactured and used clinically.[7][8] The discovery of gramicidin was a pivotal moment, as it demonstrated that potent and therapeutically useful antibiotics could be derived from natural sources, thereby paving the way for the "Golden Age of Antibiotics" from the 1940s to the 1960s.[2][3]
Quantitative Data
Composition of Gramicidin D
Commercial gramicidin, often referred to as gramicidin D, is a mixture of several related linear polypeptides. The primary component is this compound.
| Component | Percentage in Gramicidin D |
| This compound | ~80% |
| Gramicidin B | ~5% |
| Gramicidin C | ~15% |
Antimicrobial Activity of Gramicidin S (A closely related cyclic peptide)
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | 4 - 8 |
| Enterococcus faecalis | ~8 |
| Streptococcus pneumoniae | 4 - 16 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Hemolytic Activity of Gramicidin S
A significant limitation of gramicidin for systemic use is its toxicity to human cells, particularly its hemolytic activity.
| Peptide | HC50 (µg/mL) against Human Red Blood Cells |
| Gramicidin S | Varies, with some reports showing significant hemolysis at concentrations close to the MIC. N-methylation of the peptide has been shown to increase the HC50 value fivefold.[9] |
Single-Channel Conductance of this compound
This compound's mechanism of action involves the formation of ion channels in the cell membrane. The conductance of these single channels can be measured experimentally.
| Electrolyte (1M) | Applied Voltage (mV) | Single-Channel Conductance (pS) |
| NaCl | 100 | ~9 |
| KCl | 100 | ~20 |
| CsCl | 100 | ~35 |
Note: Conductance is dependent on the specific lipid bilayer composition and experimental conditions.
Experimental Protocols
Isolation and Purification of Gramicidin from Bacillus brevis
The following protocol outlines a general method for the isolation and purification of gramicidin from a culture of Bacillus brevis.
References
- 1. Efficient one step extraction process of Gramicidin S from Aneurinibacillus aneurinilyticus biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Mutants with Antibiotic Activity against Both Gram-Positive and Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the Bactericidal Activity of Gramicidin S Against Streptococcus pneumoniae and Staphylococcus aureus Clinical Isolates with Single and Multiple Exposure | GUROV | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 9. Dissociation of antimicrobial and hemolytic activities of gramicidin S through N-methylation modification - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gramicidin A Ion Channel: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Gramicidin (B1672133) A, a linear pentadecapeptide antibiotic produced by the soil bacterium Brevibacillus brevis, has long been a subject of intense scientific scrutiny.[1] Its unique ability to form well-defined, monovalent cation-selective channels in lipid bilayers has established it as a quintessential model system in membrane biophysics and ion channel research.[2][3] Comprising an alternating sequence of L- and D-amino acids, gramicidin A's structure and function have been elucidated through a combination of electrophysiological, spectroscopic, and computational techniques.[4][5] This guide provides a comprehensive overview of the mechanism of action of the this compound ion channel, presenting key quantitative data, detailed experimental protocols, and visual representations of its operational principles.
Core Mechanism of Action
The functional this compound channel is not a single molecule but a transient, dimeric structure formed by the head-to-head association of two this compound monomers, one residing in each leaflet of a lipid bilayer.[1][3] This dimerization creates a continuous, water-filled pore with a diameter of approximately 4 Å, which is just wide enough to allow the passage of monovalent cations in a single file.[2] The alternating stereochemistry of the amino acids forces the peptide backbone to fold into a unique β-helix conformation.[1]
The process of channel formation and ion transport can be broken down into several key steps:
-
Monomer Insertion: this compound monomers, being highly hydrophobic, spontaneously partition into the lipid bilayer from the aqueous phase.[6]
-
Dimerization: The functional channel forms when two monomers from opposing leaflets of the bilayer align and associate at their N-termini.[1][7] This dimerization is a dynamic process, with the channel having a finite lifetime.[8]
-
Ion Dehydration and Entry: For a cation to enter the channel, it must shed some of its hydrating water molecules. The energy penalty for this dehydration is compensated by favorable interactions with the polar peptide backbone lining the channel pore.
-
Single-File Transport: Once inside the narrow channel, ions and a file of water molecules move in a concerted, single-file fashion.[2] This means that an ion entering from one side of the membrane must traverse the entire length of the pore and exit on the opposite side before another ion can pass through. The rate of ion translocation is influenced by the need to move this accompanying column of water molecules.[2]
-
Ion Exit: Upon reaching the other end of the channel, the ion rehydrates as it exits into the bulk aqueous solution.
-
Dissociation: The two this compound monomers eventually dissociate, leading to the closure of the channel.[7]
This mechanism of action, particularly the disruption of the cell's ionic homeostasis by allowing the influx of ions like Na+ and the efflux of K+, is the basis for this compound's antibiotic activity.[1]
Quantitative Data
The biophysical properties of the this compound channel have been extensively quantified. The following tables summarize key data on its single-channel conductance and ion binding affinities.
| Cation (at 1 M concentration) | Single-Channel Conductance (pS) at 100 mV |
| Li⁺ | Lower than Na⁺ |
| Na⁺ | ~28 |
| K⁺ | ~40 |
| Rb⁺ | Higher than K⁺ |
| Cs⁺ | ~60-80 |
Table 1: Single-Channel Conductance of this compound for Various Monovalent Cations. The conductance of the this compound channel is dependent on the identity of the permeant cation, with the general trend for alkali metal cations being Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺.[6]
| Cation | Dissociation Constant (Kd) (mM) |
| Na⁺ | 80 |
| K⁺ | 69 |
| Rb⁺ | 40 |
| Cs⁺ | 15 |
| Tl⁺ | 2 |
Table 2: Ion Binding Affinities for the this compound Channel. The dissociation constants indicate the affinity of different cations for the binding sites within the channel. A lower Kd value corresponds to a higher binding affinity.[9]
Experimental Protocols
The elucidation of the this compound channel's mechanism of action has been made possible by a variety of sophisticated experimental techniques. Below are detailed methodologies for three key experimental approaches.
Black Lipid Membrane (BLM) Single-Channel Recording
This technique allows for the direct observation of the opening and closing of individual this compound channels and the measurement of their conductance.
Materials:
-
BLM chamber (two Teflon compartments separated by a thin partition with a small aperture).
-
Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane).
-
This compound stock solution (e.g., in ethanol).
-
Electrolyte solution (e.g., 1 M KCl, buffered to pH 7.0).
-
Ag/AgCl electrodes.
-
Low-noise patch-clamp amplifier and data acquisition system.
Procedure:
-
Chamber Preparation: Thoroughly clean the BLM chamber to remove any contaminants.
-
Electrode Placement: Place Ag/AgCl electrodes in both the cis and trans compartments of the chamber, connecting them to the amplifier's headstage.
-
Membrane Formation: "Paint" a small amount of the lipid solution across the aperture in the partition to form a thin lipid film. The formation of a stable bilayer can be monitored by measuring the increase in membrane capacitance.
-
Gramicidin Incorporation: Add a small aliquot of the this compound stock solution to one or both compartments and stir gently. Gramicidin monomers will spontaneously insert into the lipid leaflets.
-
Data Acquisition: Apply a constant voltage across the membrane (e.g., 100 mV) and record the resulting current. The opening and closing of individual this compound channels will be observed as discrete, step-like changes in the current.
-
Data Analysis: Analyze the recorded current traces to determine the single-channel current amplitude and the channel lifetime. The single-channel conductance can then be calculated using Ohm's law (Conductance = Current / Voltage).
Perforated Patch-Clamp Recording
The perforated patch-clamp technique using gramicidin is a variation of the whole-cell patch-clamp method that allows for electrical access to the cell interior without dialyzing the cell's contents. This is particularly useful for studying intracellular signaling pathways that are sensitive to the washout of cellular components.
Materials:
-
Gramicidin stock solution (e.g., 60 mg/mL in DMSO).[10]
-
Pipette solution (intracellular-like solution).
-
Micropipettes.
-
Patch-clamp amplifier and data acquisition system.
-
Cultured cells or tissue slices.
Procedure:
-
Gramicidin Solution Preparation: Prepare a fresh working solution of gramicidin in the pipette solution (e.g., 30 µg/mL) and sonicate briefly.[10]
-
Pipette Filling: Fill the tip of the micropipette with the gramicidin-containing solution, and then backfill the rest of the pipette with the standard pipette solution.[10]
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance ("gigaohm") seal between the pipette tip and the cell membrane.
-
Perforation: Gramicidin from the pipette tip will diffuse into the membrane patch and form cation-permeable channels. This process can be monitored by observing a gradual decrease in the access resistance.
-
Recording: Once a stable, low access resistance is achieved, electrical recordings can be made in the whole-cell configuration. Because the gramicidin pores are impermeable to anions and larger molecules, the intracellular chloride concentration and second messenger systems remain intact.[11][12]
Solid-State NMR Spectroscopy for Structural Determination
Solid-state NMR is a powerful technique for determining the high-resolution structure of membrane-embedded peptides and proteins like this compound in a native-like lipid bilayer environment.
Materials:
-
Isotopically labeled this compound (e.g., with ¹⁵N and ¹³C at specific positions).
-
Lipid (e.g., dimyristoylphosphatidylcholine, DMPC).
-
Organic solvent (for co-dissolving peptide and lipid).
-
Glass plates for sample alignment.
-
Solid-state NMR spectrometer.
Procedure:
-
Isotope Labeling: Synthesize this compound using solid-phase peptide synthesis, incorporating stable isotopes at desired locations in the peptide backbone or side chains.[13]
-
Reconstitution in Lipid Bilayers: Co-dissolve the isotopically labeled this compound and the lipid in an organic solvent. Remove the solvent under vacuum to create a thin film. Hydrate the film with a buffer solution to form multilamellar vesicles containing the peptide.[13]
-
Sample Alignment: Apply the hydrated peptide-lipid mixture to a stack of thin glass plates. The lipid bilayers, with the embedded this compound, will align on the surface of the glass plates.
-
NMR Data Acquisition: Place the aligned sample in the solid-state NMR spectrometer. Acquire NMR spectra that provide information on the orientation of the isotopically labeled sites with respect to the magnetic field.
-
Structure Calculation: Use the orientational constraints derived from the NMR data to calculate the three-dimensional structure of the this compound channel. This process involves computational modeling to find a structure that is consistent with all the experimental restraints.[14]
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the this compound ion channel's mechanism of action and the experimental workflow for its study.
Caption: Dimerization of this compound monomers in the lipid bilayer.
Caption: Single-file transport of a cation and water through the channel.
Caption: Workflow for a BLM single-channel recording experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. The this compound channel: a review of its permeability characteristics with special reference to the single-file aspect of transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gramicidin channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and dynamics of ion transport through this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Transport Properties of this compound Ion Channel in a Free-Standing Lipid Bilayer Filled With Oil Inclusions [frontiersin.org]
- 7. Molecular Mechanism for Gramicidin Dimerization and Dissociation in Bilayers of Different Thickness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of Ion Channel Activities of this compound in the Presence of Ionic Liquids Using Model Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion binding constants for this compound obtained from water permeability measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Perforated-patch recording with gramicidin avoids artifactual changes in intracellular chloride concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gramicidin perforated patch recording technique [jstage.jst.go.jp]
- 13. benchchem.com [benchchem.com]
- 14. Validation of the single-stranded channel conformation of this compound by solid-state NMR - PMC [pmc.ncbi.nlm.nih.gov]
Single-File Ion Transport Through the Gramicidin A Channel: A Technical Guide
Abstract
Gramicidin (B1672133) A, a linear polypeptide antibiotic, has served as a cornerstone model system in biophysics for decades. It forms a unique transmembrane channel through the head-to-head dimerization of two β-helical monomers, creating a narrow pore approximately 4 Å in diameter.[1][2] This confined geometry dictates that monovalent cations and water molecules traverse the membrane in a single-file fashion, a mechanism that has provided profound insights into the fundamental principles of ion permeation.[1] This technical guide provides an in-depth examination of the gramicidin A channel, intended for researchers, scientists, and drug development professionals. It covers the channel's structure and gating mechanisms, presents quantitative data on ion transport, details key experimental protocols for its study, and explores its applications in research and therapeutics.
The this compound Channel: Structure and Mechanism
This compound is a 15-amino acid peptide composed of alternating L- and D-amino acids.[3][4] This unusual sequence allows it to fold into a right-handed β-helix structure within the hydrophobic core of a lipid bilayer.[5][6] The functional ion channel is formed when two non-conducting monomers, one from each leaflet of the membrane, associate at their N-termini, a process stabilized by six intermolecular hydrogen bonds.[7][8]
The channel's interior is a narrow, water-filled pore lined by the polar carbonyl groups of the peptide backbone.[7] This architecture makes the channel highly selective for small monovalent cations, while being impermeable to anions and polyvalent cations.[7] The four tryptophan residues at the C-terminus of each monomer (positions 9, 11, 13, and 15) act as anchors, positioning the channel at the membrane-water interface through hydrogen bonds with lipid headgroups and water.[3][7][9]
The Single-File Ion Translocation Pathway
The defining characteristic of transport through this compound is its single-file nature; ions and water molecules are unable to bypass one another within the narrowest region of the pore.[1] The translocation of a single ion is a multi-step process that involves partial dehydration, interaction with binding sites near the channel entrance, and coordinated movement with a column of approximately six to seven water molecules.[1][5]
A remarkable feature of this mechanism is the energetic contribution of the single-file water column. Molecular dynamics simulations have revealed that these water molecules provide a powerful stabilizing force, compensating for roughly half of the bulk solvation energy that is lost as the ion enters the confined space of the pore.[5] This stabilization drastically lowers the free energy barrier for translocation.[5]
Channel Gating: Dimerization vs. Internal Conformational Change
The transition between the channel's open (conducting) and closed (non-conducting) states is known as gating. The classical model posits that gating is a direct result of the association and dissociation of the two gramicidin monomers.[8][10] In this view, the channel's lifetime is determined by the stability of the dimer.
However, more recent studies combining single-molecule deposition techniques with solid-state NMR have provided evidence for an internal gating mechanism.[11][12] These findings suggest that the gramicidin dimer can remain intact yet enter a non-conducting state through small, slow conformational changes near the ion permeation pathway.[11][12] This reveals a more complex gating process than simple monomer dissociation and has significant implications for interpreting channel kinetics.
Quantitative Data on Ion Transport
The electrical properties of the this compound channel have been extensively characterized. Single-channel conductance is typically in the picosiemens (pS) range and is dependent on the species of the permeating ion.[2] Channel kinetics, particularly the mean open time or "lifetime," are highly sensitive to the properties of the surrounding lipid bilayer, such as its hydrophobic thickness.[13] A mismatch between the channel's hydrophobic length (~2.2 nm) and the bilayer's thickness creates mechanical stress in the membrane, which alters the energy landscape for channel formation and stability.[10][13]
Table 1: Single-Channel Conductance and Selectivity
Data compiled for channels in diphytanoylphosphatidylcholine (B1258105) (DPhPC)/n-decane membranes at 100 mV applied potential.
| Electrolyte (1.0 M) | Single-Channel Current (pA) | Single-Channel Conductance (pS) | Ion Selectivity Sequence |
| CsCl | ~6.0 - 8.0 | ~60 - 80 | 1 (Highest) |
| RbCl | Not specified | > K+ | 2 |
| KCl | ~4.0 | ~40 | 3 |
| NaCl | ~2.8 | ~28 | 4 |
| LiCl | Not specified | < Na+ | 5 (Lowest) |
| [2][14][15] |
Table 2: Representative Channel Kinetics and Binding
| Parameter | Value | Conditions |
| Channel Lifetime (τ) | Varies from milliseconds to >10 seconds | Highly dependent on lipid hydrophobic thickness and composition.[10][13] |
| K+ Dissociation Constant (Kd) | 0.34 M (whole channel) | Calculated from corrected Potential of Mean Force (PMF).[5] |
| Binding Site Occupancy | Single occupancy for Na+ at all concentrations.[1] | Can accommodate two Cs+ ions at concentrations ≥ 0.1 M.[1] |
| Energy of Stabilization | ~ -40 kcal/mol for K+ | Provided by the single-file water column inside the pore.[5] |
Key Experimental Protocols
The study of this compound relies on a combination of electrophysiology, high-resolution structural biology, and computational simulation.
Planar Lipid Bilayer (BLM) Electrophysiology
This technique is the gold standard for measuring the conductance of single ion channels. It involves creating an artificial lipid membrane across a small aperture and observing the discrete picoampere current steps that correspond to the opening and closing of individual gramicidin channels.[2]
Detailed Methodology:
-
Chamber and Electrode Preparation: A two-chamber Teflon cuvette is used, separated by a thin partition containing a small aperture (~100-200 µm). The chambers are filled with a buffered electrolyte solution (e.g., 1 M KCl, 5 mM HEPES, pH 7.4).[16] Ag/AgCl electrodes are placed in each chamber to apply voltage and are connected to a low-noise patch-clamp amplifier.[2]
-
Membrane Formation: A solution of lipid (e.g., DPhPC) in an organic solvent (e.g., n-decane) is prepared. A small amount is "painted" across the aperture with a fine brush.[2] The solvent thins to the edge, forming a stable bilayer, which can be monitored by an increase in membrane capacitance.
-
Gramicidin Incorporation: A dilute stock solution of this compound in ethanol (B145695) is added to the aqueous solution in one or both chambers.[2] The hydrophobic peptide spontaneously inserts into the membrane leaflets.
-
Data Acquisition: A constant voltage (e.g., 100-200 mV) is applied across the membrane.[17] As individual gramicidin dimers form and dissociate, the amplifier records step-like changes in current, where each step represents a single channel opening or closing. Analysis of these traces yields the single-channel conductance and lifetime.
Solid-State NMR Spectroscopy
Solid-state NMR is a powerful, non-crystallographic technique for determining the three-dimensional structure of membrane proteins in their native-like lipid bilayer environment.[5] It has been instrumental in verifying the head-to-head β-helical dimer structure of gramicidin.[18]
Methodology Overview: The protocol involves preparing samples of gramicidin with specific atomic nuclei isotopically labeled (e.g., 15N, 13C) reconstituted into lipid bilayers that are mechanically oriented on glass plates. By measuring properties like the 15N chemical shift anisotropy in these oriented samples, researchers can directly determine the secondary structure, verify the hydrogen-bonding pattern, and establish the handedness of the helix.[18]
Molecular Dynamics (MD) Simulations
MD simulations provide an atomic-level view of ion transport, which is inaccessible to direct experimental observation.[19] These simulations are used to calculate the free energy profile (Potential of Mean Force) of an ion as it moves through the channel, revealing the location of binding sites and the height of energy barriers.[5][20]
Methodology Overview:
-
System Setup: An atomic model of the this compound dimer is embedded in a hydrated lipid bilayer, surrounded by explicit water molecules and ions (e.g., K+ and Cl-).
-
Simulation: Using a physics-based force field (e.g., CHARMM, OPLS), the trajectories of all atoms are calculated over time (nanoseconds to microseconds) by solving Newton's equations of motion.[5][19]
-
Analysis: The simulation trajectory is analyzed to determine the free energy landscape of ion permeation, the behavior of water molecules in the pore, and the interactions between the ion and the peptide backbone.[5]
Applications in Research and Drug Development
Beyond its role as a model system, this compound has direct therapeutic relevance and serves as a unique tool for membrane research.
-
Antibiotic Action: As an ionophore, gramicidin disrupts the essential ion gradients across bacterial cell membranes, leading to cell death.[4][21] It is a component of several topical and ophthalmic antibiotic preparations.[4]
-
Molecular Force Probe: Because its kinetics are sensitive to the mechanical properties of the lipid bilayer, gramicidin is used as an in situ probe to measure how membranes deform and respond to embedded proteins or pharmacological agents.[10][16]
-
Cancer Therapy: The ability of gramicidin to disrupt ion homeostasis is being explored as a potential anticancer strategy.[21] Recent work has focused on creating modified gramicidin molecules that can selectively target cancer cells. For example, conjugating a galactose moiety to the peptide allows it to target liver cancer cells via specific cell surface receptors, delivering the channel-forming agent to induce apoptosis.[22]
References
- 1. The this compound channel: a review of its permeability characteristics with special reference to the single-file aspect of transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 4. Gramicidin - Wikipedia [en.wikipedia.org]
- 5. Energetics of ion conduction through the gramicidin channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transmembrane protein - Wikipedia [en.wikipedia.org]
- 7. Gramicidin channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gating Gramicidin Channels in Lipid Bilayers: Reaction Coordinates and the Mechanism of Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lipid bilayer regulation of membrane protein function: gramicidin channels as molecular force probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gramicidin Channels Are Internally Gated - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gramicidin channels are internally gated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Transport Properties of this compound Ion Channel in a Free-Standing Lipid Bilayer Filled With Oil Inclusions [frontiersin.org]
- 15. Ion transport in the gramicidin channel: molecular dynamics study of single and double occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dimeric Tubulin Modifies Mechanical Properties of Lipid Bilayer, as Probed Using this compound Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation of Ion Channel Activities of this compound in the Presence of Ionic Liquids Using Model Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gramicidin cation channel: an experimental determination of the right-handed helix sense and verification of beta-type hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. "Molecular Dynamics Simulations of Ion Transport Through Electrically S" by Federica Castellani [digitalcommons.odu.edu]
- 20. Theoretical study of ion transport in the this compound channel - ProQuest [proquest.com]
- 21. researchgate.net [researchgate.net]
- 22. This compound-based unimolecular channel: cancer cell-targeting behavior and ion transport-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Gramicidin A Monomer-Dimer Equilibrium in Membranes
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Gramicidin (B1672133) A, a hydrophobic pentadecapeptide antibiotic, has long served as a canonical model for understanding the principles of membrane protein folding, insertion, and oligomerization.[1] Its biological activity as a cation-selective ion channel is contingent upon the dynamic equilibrium between its monomeric and dimeric states within the lipid bilayer.[2][3] An inactive monomer, gramicidin A must dimerize in a head-to-head fashion to form a transmembrane pore.[1][4] This guide provides a comprehensive technical overview of the this compound monomer-dimer equilibrium, detailing the experimental protocols used for its characterization, presenting key quantitative data, and illustrating the underlying processes and influencing factors.
The Biophysical Landscape of this compound Dimerization
The reversible association of two this compound monomers (M) to form a functional dimeric channel (D) is a thermodynamically controlled process governed by the equilibrium constant (KD) or its reciprocal, the dissociation constant (Kd).[5]
2M ⇌ D
This equilibrium is not static; it is exquisitely sensitive to the surrounding lipid environment.[2] The physical properties of the membrane, such as thickness, lipid composition, and intrinsic curvature, can significantly influence the thermodynamics and kinetics of dimerization.[2][5] These interactions are crucial as the formation of the gramicidin dimer, which is shorter than the typical bilayer thickness, induces local deformations in the membrane.[1][6] The resulting elastic energy contribution from the membrane is a key determinant in the stability and lifetime of the channel.[1][6]
Key Experimental Protocols for Interrogating the Equilibrium
A variety of biophysical techniques are employed to quantitatively assess the this compound monomer-dimer equilibrium. Each method offers unique insights into the kinetics, thermodynamics, and structural aspects of this process.
Fluorescence Spectroscopy
Fluorescence-based assays are powerful tools for monitoring the dimerization process in real-time. Methods often rely on the intrinsic tryptophan fluorescence of this compound or the use of fluorescently labeled analogues.
Experimental Protocol: Förster Resonance Energy Transfer (FRET)
-
Probe Preparation: Synthesize or procure two batches of this compound analogues, one labeled with a donor fluorophore (e.g., NBD) and the other with an acceptor fluorophore (e.g., Rhodamine).
-
Liposome (B1194612) Formulation: Prepare large unilamellar vesicles (LUVs) with a defined lipid composition (e.g., DMPC, DOPC) via extrusion. The lipid composition can be varied to study its effect on the equilibrium.
-
Peptide Incorporation: Introduce the donor- and acceptor-labeled this compound monomers into the liposome suspension. This can be achieved by co-dissolving the lipids and peptides in an organic solvent, followed by evaporation to form a thin film and subsequent hydration and extrusion.
-
FRET Measurement: In a fluorometer, excite the donor fluorophore at its specific excitation wavelength. Record the emission spectrum. The dimerization of donor- and acceptor-labeled monomers will result in energy transfer, leading to a decrease in donor fluorescence and an increase in acceptor fluorescence.
-
Data Analysis: Quantify the FRET efficiency at varying peptide-to-lipid ratios. Fit the resulting data to a binding isotherm to calculate the dissociation constant (Kd).
Workflow for FRET-based analysis of this compound dimerization.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is highly sensitive to the secondary structure of peptides. The conformational change from gramicidin monomers to the dimeric β-helical channel structure is accompanied by a distinct change in the CD spectrum.[7][8]
Experimental Protocol: CD Spectroscopy
-
Sample Preparation: Incorporate this compound into LUVs of the desired lipid composition at various peptide-to-lipid molar ratios.
-
CD Spectra Acquisition: Record the far-UV CD spectrum (typically 190-250 nm) of the gramicidin-containing liposome suspension.
-
Spectral Deconvolution: The observed spectrum represents a population-weighted average of the monomer and dimer conformations. By obtaining reference spectra for the pure monomeric and dimeric states, the fraction of each species at equilibrium can be determined.[9]
-
Thermodynamic Analysis: Perform temperature-dependent CD measurements. The change in the CD signal as a function of temperature can be used to construct a van't Hoff plot, from which the enthalpy (ΔH°) and entropy (ΔS°) of dimerization can be derived.
Isothermal Titration Calorimetry (ITC)
ITC provides a direct measurement of the heat changes associated with binding events, offering a complete thermodynamic characterization of the monomer-dimer equilibrium in a single experiment.[10][11][12]
Experimental Protocol: ITC
-
Instrument and Sample Preparation: Thoroughly degas all solutions.[10] Load the sample cell of the ITC instrument with a suspension of LUVs.[10] Fill the injection syringe with a solution of this compound monomers, typically in a small amount of organic solvent like ethanol, which is then injected into the aqueous buffer containing the liposomes.
-
Titration: Perform a series of small, sequential injections of the gramicidin solution into the liposome suspension while maintaining a constant temperature.[13]
-
Heat Measurement: The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which corresponds to the heat absorbed or released during the binding and partitioning of gramicidin into the membrane and its subsequent dimerization.[11]
-
Data Analysis: Integrate the heat flow peaks for each injection and plot them against the molar ratio of gramicidin to lipid. The resulting binding isotherm can be fitted to a suitable model to determine the binding constant (Ka or Kd), the enthalpy of binding (ΔH°), and the stoichiometry of the interaction (n).[14] The entropy (ΔS°) can then be calculated using the Gibbs free energy equation.
Single-Channel Electrical Recordings
This powerful electrophysiological technique allows for the direct observation of the formation and dissociation of individual gramicidin channels, providing kinetic information about the monomer-dimer equilibrium.[15][16]
Experimental Protocol: Planar Lipid Bilayer Recording
-
Bilayer Formation: A planar lipid bilayer is formed across a small aperture (typically 50-200 µm in diameter) in a hydrophobic partition separating two aqueous compartments (cis and trans).[16]
-
Gramicidin Addition: A very low concentration of this compound (in the pM to nM range) is added to the aqueous solution in one or both compartments.[15][16] The monomers will spontaneously partition into the membrane leaflets.[16]
-
Voltage Clamp and Recording: A constant transmembrane potential is applied using Ag/AgCl electrodes connected to a patch-clamp amplifier.[15][16][17] The amplifier records the ionic current flowing across the bilayer.
-
Data Acquisition and Analysis: The formation of a dimeric channel is observed as a discrete, step-like increase in current. The dissociation of the channel results in a return to the baseline current. By analyzing a long record of these events, the mean open time (τopen), which is the inverse of the dissociation rate constant (koff), and the mean closed time (τclosed), which is related to the association rate constant (kon), can be determined.
Key factors modulating the this compound monomer-dimer equilibrium.
Quantitative Data Synopsis
The equilibrium and kinetic parameters for this compound dimerization are highly dependent on the experimental conditions, particularly the lipid composition of the membrane.
Table 1: Thermodynamic Parameters for this compound Dimerization
| Lipid System | Method | Dissociation Constant (Kd) (mole fraction) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Temperature (°C) |
| DC18:1PC | MD Simulations | - | -14.4 ± 0.3 | - | - |
| DC20:1PC | MD Simulations | - | -11.5 ± 0.7 | - | - |
| DC22:1PC | MD Simulations | - | -6.2 ± 0.6 | - | - |
| Thylakoid | Voltage Decay | 5 x 1014 cm2/mol (Ka) | - | - | - |
Note: Data from molecular dynamics (MD) simulations represent free energy differences, which are closely related to enthalpy under certain assumptions.[2] The dimerization constant in thylakoid membranes is given as an association constant (Ka) with different units.[18]
Table 2: Kinetic Parameters for this compound Channel Formation
| Lipid System | Method | Association Rate (kon) | Dissociation Rate (koff) (s-1) | Channel Lifetime (τ) (s) |
| Monoglycerides | Single-Channel | Varies with chain length | Increases with chain length | Decreases with chain length |
| DPhPC | Single-Channel | - | - | Varies with conditions |
| GMO | Single-Channel | - | - | Varies with conditions |
Note: Specific rate constants are highly variable and depend on factors like ion concentration and applied voltage. The general trends observed are presented.[19]
Implications for Research and Drug Development
A thorough understanding of the this compound monomer-dimer equilibrium provides a powerful framework for:
-
Probing Membrane Mechanics: this compound serves as a molecular force probe, where changes in channel lifetime and kinetics can report on the mechanical properties of the bilayer, such as thickness, tension, and curvature.[5][20]
-
Antimicrobial Drug Design: The principles governing gramicidin's self-assembly into a functional pore can inform the design of novel antimicrobial peptides that target bacterial membranes.
-
Drug-Membrane Interactions: The fluorescence-based assays, in particular, can be adapted for high-throughput screening to identify small molecules that perturb lipid bilayer properties, which may have off-target effects or represent a novel mechanism of action.[21]
References
- 1. Membrane Elastic Deformations Modulate this compound Transbilayer Dimerization and Lateral Clustering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism for Gramicidin Dimerization and Dissociation in Bilayers of Different Thickness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism for Gramicidin Dimerization and Dissociation in Bilayers of Different Thickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in Asymmetric Lipid Membranes | MDPI [mdpi.com]
- 5. Regulation of Gramicidin Channel Function Solely by Changes in Lipid Intrinsic Curvature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane-Mediated Lateral Interactions Regulate the Lifetime of Gramicidin Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformation states of this compound along the pathway to the formation of channels in model membranes determined by 2D NMR and circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A semi-empirical approach for the simulation of circular dichroism spectra of this compound in a model membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 13. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 14. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 15. Frontiers | Transport Properties of this compound Ion Channel in a Free-Standing Lipid Bilayer Filled With Oil Inclusions [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. Probing Conformational Changes of Gramicidin Ion Channels by Single-Molecule Patch-Clamp Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dimerization constant and single-channel conductance of gramicidin in thylakoid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Influence of membrane thickness and ion concentration on the properties of the this compound channel. Autocorrelation, spectral power density, relaxation and single-channel studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Gramicidin-based Fluorescence Assay; for Determining Small Molecules Potential for Modifying Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
Gramicidin A: A Comprehensive Technical Guide to a Prototypical Transmembrane Channel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gramicidin (B1672133) A, a linear pentadecapeptide antibiotic produced by the soil bacterium Brevibacillus brevis, has served as a cornerstone model for understanding the fundamental principles of transmembrane ion transport.[1] Its well-defined structure and mechanism of action have made it an invaluable tool in the fields of biophysics, membrane biology, and drug development. This technical guide provides an in-depth exploration of gramicidin A as a model system, detailing its structural and functional characteristics, the experimental methodologies used to study it, and its applications in elucidating the biophysical properties of lipid bilayers and ion channels.
The defining feature of this compound is its ability to form a transmembrane channel through the dimerization of two helical monomers, one residing in each leaflet of the lipid bilayer.[1] This transient, self-assembled pore exhibits remarkable selectivity for monovalent cations, providing a simplified yet powerful system for investigating the intricate dynamics of ion permeation across biological membranes.[1] The study of this compound has yielded critical insights into lipid-protein interactions, the influence of the membrane environment on channel function, and the physical chemistry of ion transport.
This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical resource on this compound. It consolidates key quantitative data, provides detailed experimental protocols, and presents visual representations of the critical processes involved in this compound's function.
Structure and Function of the this compound Channel
The this compound polypeptide is composed of 15 alternating L- and D-amino acids, with the sequence: formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Trp-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine. This unique alternating stereochemistry allows the peptide to adopt a right-handed β-helix conformation within the hydrophobic core of the lipid bilayer.
The functional ion channel is formed by the head-to-head (N-terminus to N-terminus) dimerization of two this compound monomers. This dimerization is a dynamic process, with the channel's lifetime being a key parameter influenced by the surrounding lipid environment. The resulting dimer spans the membrane, creating a narrow pore with a diameter of approximately 4 Å. This pore is lined by the peptide backbone, while the hydrophobic amino acid side chains face outward, interacting with the lipid acyl chains of the bilayer.
The channel is permeable to water and monovalent cations, with a selectivity sequence of Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺. Divalent cations, such as Ca²⁺, are known to block the channel. The transport of ions and water through the narrow pore occurs in a single-file fashion, meaning that they cannot pass one another within the channel.
Quantitative Data
The biophysical properties of the this compound channel have been extensively quantified. The following tables summarize key data on its single-channel conductance and lifetime in various conditions.
| Ion (1 M) | Applied Voltage (mV) | Single-Channel Current (pA) | Single-Channel Conductance (pS) | Reference |
| KCl | 100 | ~4.0 | ~40 | [1] |
| NaCl | 100 | ~2.8 | ~28 | [1] |
| CsCl | 100 | - | ~60-80 | [1] |
| KCl (synthetic GA) | 100 | - | 21 | [1] |
Table 1: Single-Channel Conductance of this compound in Different Electrolytes. This table presents the single-channel conductance of this compound for various monovalent cations. The data highlights the ion selectivity of the channel.
| Lipid Bilayer | Mean Channel Lifetime (s) | Reference |
| Diphytanoylphosphatidylcholine (DPhPC) | Substantially larger than in DOPC | [2] |
| Dioleoylphosphatidylcholine (DOPC) | 4.5 | |
| diC(22:1)PC | 0.11 | |
| Dioleoylphosphatidylethanolamine (DOPE) | Significantly increased in the presence of tubulin |
Table 2: Mean Lifetime of the this compound Channel in Various Lipid Bilayers. This table illustrates the profound influence of the lipid environment on the stability of the this compound dimer.
Experimental Protocols
The study of this compound relies on a variety of sophisticated experimental techniques. This section provides detailed methodologies for key experiments.
Black Lipid Membrane (BLM) Electrophysiology
The BLM technique is a cornerstone for studying the single-channel properties of this compound. It involves forming a planar lipid bilayer across a small aperture separating two aqueous compartments.
Materials:
-
BLM chamber with two compartments (cis and trans) separated by a thin Teflon or polystyrene partition containing a small aperture (50-250 µm diameter).
-
Low-noise patch-clamp amplifier and data acquisition system.
-
Ag/AgCl electrodes.
-
Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane).[1]
-
This compound stock solution (e.g., 1 µg/mL in ethanol).[1]
-
Electrolyte solution (e.g., 1 M KCl, buffered to pH 7.0).
Procedure:
-
Chamber Preparation: Thoroughly clean the BLM chambers. Fill both the cis and trans chambers with the electrolyte solution.
-
Electrode Placement: Place Ag/AgCl electrodes in both chambers and connect them to the amplifier headstage.
-
Membrane Formation (Painting Method):
-
Apply a small amount of the lipid solution across the aperture using a fine brush or glass rod.
-
Monitor the formation of a thin lipid film, which will thin over time to form a bilayer. This process can be monitored by observing the increase in membrane capacitance.[3] A stable bilayer will appear black when illuminated.[4]
-
-
This compound Incorporation:
-
Add a small volume of the this compound stock solution to one or both chambers.[1]
-
Gently stir the solution to facilitate the spontaneous insertion of gramicidin monomers into the lipid leaflets.
-
-
Single-Channel Recording:
-
Apply a constant voltage across the membrane (e.g., 100 mV).
-
Record the resulting current. The opening and closing of individual this compound channels will be observed as discrete, step-like changes in the current.
-
Analyze the current traces to determine the single-channel conductance (amplitude of the current steps divided by the applied voltage) and the mean channel lifetime (average duration of the open state).
-
Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs
SPPS is a powerful technique for producing synthetic this compound and its analogs with specific amino acid substitutions. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed.
Materials:
-
Solid support resin (e.g., Wang resin).
-
Fmoc-protected amino acids.
-
Coupling reagents (e.g., HBTU, HOBt).
-
N,N-Diisopropylethylamine (DIEA).
-
Piperidine (B6355638) in dimethylformamide (DMF) for Fmoc deprotection.
-
Cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water).
-
Formic acid and acetic anhydride (B1165640) for N-terminal formylation.
Procedure:
-
Resin Preparation: Swell the resin in a suitable solvent like dichloromethane (B109758) (DCM).
-
First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin.
-
Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid to the deprotected N-terminus of the growing peptide chain using coupling reagents.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
N-terminal Formylation: After the final amino acid is coupled and deprotected, formylate the N-terminus.
-
Cleavage: Cleave the synthesized peptide from the resin using a cleavage cocktail.
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
Purification of this compound from Brevibacillus brevis
This compound can be isolated from bacterial cultures through a series of extraction and chromatography steps.
Materials:
-
Culture of Brevibacillus brevis.
-
Centrifuge.
-
Extraction solvent (e.g., ethanol/HCl mixture).
-
Rotary evaporator.
-
Silica (B1680970) gel for chromatography.
-
HPLC system for final purification.
Procedure:
-
Cell Harvesting: Grow a culture of Brevibacillus brevis and harvest the cells by centrifugation.
-
Extraction: Resuspend the cell pellet in the extraction solvent and agitate to lyse the cells and solubilize gramicidin.
-
Clarification: Centrifuge the extract to remove cell debris.
-
Solvent Removal: Evaporate the solvent from the supernatant using a rotary evaporator to obtain a crude extract.
-
Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Apply the dissolved extract to a silica gel chromatography column.
-
Elute with an appropriate solvent gradient to separate this compound from other components.
-
Collect and pool the fractions containing pure this compound.
-
-
Final Purification: Further purify the pooled fractions by RP-HPLC to obtain high-purity this compound.[5]
Preparation of this compound-Containing Proteoliposomes for NMR Studies
Incorporating this compound into liposomes is essential for structural and dynamic studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Purified this compound.
-
Lipids (e.g., DMPC, DOPC).
-
Organic solvents (e.g., chloroform, trifluoroethanol).
-
Buffer solution (e.g., MES buffer).
-
Ultracentrifuge.
Procedure:
-
Co-solubilization: Dissolve the purified this compound and lipids in a suitable organic solvent mixture (e.g., chloroform/trifluoroethanol).
-
Film Formation: Evaporate the organic solvent under a stream of nitrogen gas, followed by drying under vacuum to form a thin film of the this compound/lipid mixture.
-
Hydration: Hydrate the film with a buffer solution.
-
Vesicle Formation: Subject the hydrated film to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size to form unilamellar vesicles (proteoliposomes).
-
Washing: Pellet the proteoliposomes by ultracentrifugation and resuspend them in fresh buffer to remove any unincorporated this compound.
Molecular Dynamics (MD) Simulations of the this compound Channel
MD simulations provide atomic-level insights into the structure, dynamics, and ion permeation mechanism of the this compound channel.
Methodology Outline:
-
System Setup:
-
Obtain the initial coordinates of the this compound dimer from a protein data bank or build it.
-
Embed the this compound dimer into a pre-equilibrated lipid bilayer (e.g., DMPC or POPE) surrounded by water molecules and ions to mimic experimental conditions.[6]
-
-
Force Field Selection: Choose an appropriate force field for the protein, lipids, and water (e.g., CHARMM, AMBER).
-
Equilibration: Perform a series of energy minimization and equilibration steps to relax the system and bring it to the desired temperature and pressure.
-
Production Run: Run the production MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the system.
-
Analysis: Analyze the simulation trajectory to study various properties, including:
-
Structural stability of the channel.
-
Interactions between the channel and the lipid bilayer.
-
The behavior of water and ions within the channel pore.
-
The potential of mean force (PMF) for ion translocation through the channel.
-
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate fundamental aspects of this compound's function and the experimental workflows used to study it.
Caption: Dynamic equilibrium of this compound monomer dimerization to form a functional transmembrane channel.
Caption: Schematic of single-file ion and water transport through the this compound channel.
References
A Deep Dive into Gramicidin A: Cation Selectivity and Permeability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Gramicidin (B1672133) A, a linear pentadecapeptide antibiotic, has long served as a quintessential model for understanding the biophysical principles of ion channels. Its well-defined structure and selective permeability to monovalent cations have made it an invaluable tool in membrane biophysics and drug development. This technical guide provides a comprehensive overview of the cation selectivity and permeability of the gramicidin A channel, detailing the quantitative data, experimental methodologies, and underlying mechanisms.
The this compound Channel: Structure and Function
This compound is a hydrophobic peptide composed of 15 alternating L- and D-amino acids.[1] In a lipid bilayer, two this compound monomers spontaneously dimerize in a head-to-head (N-terminus to N-terminus) fashion to form a transmembrane channel.[1] This dimer adopts a unique β-helical structure, creating a narrow pore approximately 4 Å in diameter and 26 Å in length.[2][3] The exterior of the channel is lined with hydrophobic amino acid side chains, allowing for stable integration within the lipid membrane, while the interior of the pore is lined by the polar peptide backbone carbonyl groups. This arrangement creates a hydrophilic pathway for the passage of monovalent cations and water molecules.[1] The channel is notably impermeable to anions and divalent cations.[2][4]
The alternating chirality of the amino acids is crucial for the formation of this helical structure. The channel is a dynamic entity, with the association and dissociation of the two monomers governing the opening and closing (gating) of the pore.[2]
Quantitative Analysis of Cation Permeability and Selectivity
The this compound channel exhibits a distinct selectivity for monovalent cations. This selectivity is not based on the binding affinity of the ions to the channel, but rather on the energetics of their translocation through the narrow pore. The process is characterized by a single-file transport mechanism, where ions and water molecules cannot pass each other within the channel's confines.[3]
Single-Channel Conductance
The permeability of the this compound channel to different cations is typically quantified by measuring its single-channel conductance (γ). This is a measure of the rate at which ions pass through the channel under a given electrochemical gradient and is usually expressed in picosiemens (pS). The conductance varies depending on the specific cation, its concentration, the applied voltage, and the composition of the lipid bilayer.
Below are tables summarizing single-channel conductance data for various monovalent cations under specific experimental conditions.
Table 1: Single-Channel Conductance of this compound for Alkali Metal Cations
| Cation | Concentration (M) | Applied Voltage (mV) | Lipid Bilayer | Conductance (pS) |
| Li⁺ | 0.5 | 70 | DPhPC | Value not specified, but lower than Na⁺ |
| Na⁺ | 1.0 | 100 | DPhPC/n-decane | ~28 |
| K⁺ | 1.0 | 100 | DPhPC/n-decane | ~40 |
| Rb⁺ | Not Specified | Not Specified | Erythrocyte membranes | Higher than K⁺ |
| Cs⁺ | 1.0 | 100 | DPhPC/n-decane | ~60-80 |
| Cs⁺ | 0.5 | 70 | DPhPC | Value not specified, but highest among alkali metals |
Source: Compiled from multiple studies. DPhPC: Diphytanoylphosphatidylcholine.
Table 2: Single-Channel Conductance for Other Monovalent Cations
| Cation | Concentration (M) | Applied Voltage (mV) | Lipid Bilayer | Conductance (pS) |
| H⁺ | Not Specified | Not Specified | Not Specified | Highest permeability |
| NH₄⁺ | 0.01 | 27 | Planar Lipid Bilayers | Higher than K⁺ |
| Hydrazinium | 0.01 | 27 | Planar Lipid Bilayers | Between K⁺ and Formamidinium |
| Formamidinium | 0.01 | 27 | Planar Lipid Bilayers | Between Hydrazinium and Na⁺ |
| Methylammonium | 0.01 | 27 | Planar Lipid Bilayers | Lower than Na⁺ |
Source: Compiled from multiple studies.
Cation Selectivity Sequence
Based on extensive experimental data from conductance and permeability measurements, the general selectivity sequence of the this compound channel for alkali metal cations is:
Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺ [2]
For a broader range of monovalent cations, the sequence is:
H⁺ > NH₄⁺ > Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺
It is important to note that obtaining precise and universally agreed-upon permeability ratios (e.g., PK+/PNa+) is challenging due to the strong dependence of these values on experimental conditions such as ion concentration, lipid environment, and temperature. However, at low ion concentrations (e.g., 10 mM), the permeability ratio and the conductance ratio for K⁺ and Na⁺ have been found to be approximately equal, suggesting that under these conditions, the channel is mostly unoccupied.[2]
Experimental Protocols for Measuring Permeability
The cation permeability of this compound channels is primarily investigated using electrophysiological techniques that allow for the measurement of ion currents through single or multiple channels reconstituted into artificial lipid bilayers.
Black Lipid Membrane (BLM) Technique
The Black Lipid Membrane (BLM), or planar lipid bilayer, technique is a foundational method for studying the electrical properties of ion channels. It involves forming a single lipid bilayer across a small aperture separating two aqueous compartments.
Experimental Workflow for BLM Recordings
Caption: Workflow for a single-channel recording experiment using the Black Lipid Membrane (BLM) technique.
Methodology Details:
-
Chamber and Aperture: A two-compartment chamber, typically made of Teflon, is used, separated by a thin partition with a small aperture (50-250 µm in diameter).
-
Lipid Solution: A common lipid solution is 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) dissolved in an organic solvent like n-decane.
-
Bilayer Formation: The lipid solution is "painted" across the aperture. The thinning of the lipid film into a bilayer is monitored by measuring the electrical capacitance across the membrane. A stable bilayer will have a high capacitance and resistance.
-
Gramicidin Incorporation: A dilute solution of this compound is added to one or both aqueous compartments. The hydrophobic peptide spontaneously inserts into the lipid leaflets.
-
Data Acquisition: A patch-clamp amplifier is used to apply a constant voltage across the bilayer and record the resulting picoampere-level currents. The opening and closing of individual gramicidin channels are observed as discrete, step-like changes in the current.
Perforated Patch-Clamp Technique
The perforated patch-clamp technique is a variation of the conventional patch-clamp method that allows for electrical access to the cell interior without dialyzing its contents. In the context of this compound, it is often used in its "perforated" mode where gramicidin itself is included in the patch pipette to form cation-selective pores in the cell membrane patch, thereby gaining electrical access to the cell.
Experimental Workflow for Perforated Patch-Clamp
Caption: Workflow for the gramicidin-perforated patch-clamp recording technique.
Methodology Details:
-
Pipette Solution: The recording pipette is filled with an internal solution that includes this compound.
-
Seal Formation: A high-resistance "gigaohm" seal is formed between the tip of the micropipette and the cell membrane.
-
Perforation: Over time, the gramicidin molecules in the pipette solution insert into the patch of membrane under the pipette tip, forming cation-permeable channels. This process is monitored by measuring the access resistance, which decreases as more channels form.
-
Recording: Once a stable, low access resistance is achieved, whole-cell currents can be recorded while preserving the intracellular concentration of anions and larger molecules.
Tracer Flux Assay (Conceptual Adaptation)
While less common for studying the fast kinetics of ion channels like this compound, tracer flux assays can, in principle, be adapted to measure ion permeability. This method typically involves measuring the movement of a radioactive or fluorescent tracer ion across a membrane.
Conceptual Workflow for a Tracer Flux Assay
Caption: Conceptual workflow for a tracer flux assay adapted for this compound in lipid vesicles.
Methodology Principles:
-
Vesicle System: Large unilamellar vesicles (LUVs) are prepared with this compound incorporated into their membranes.
-
Ion Gradient: The vesicles, containing a specific intravesicular solution, are placed in an external solution containing a tracer ion (e.g., a radioactive isotope like ²²Na⁺ or ⁸⁶Rb⁺).
-
Measurement: The influx or efflux of the tracer ion is measured over time by separating the vesicles from the external medium and quantifying the amount of tracer inside the vesicles.
Mechanism of Cation Selectivity and Permeation
The selectivity of the this compound channel arises from a combination of factors related to the energetics of ion dehydration and interaction with the channel lining.
Signaling Pathway of Ion Permeation
Caption: Simplified pathway of cation permeation through the this compound channel.
-
Dehydration Energy: For a cation to enter the narrow pore, it must shed some of its hydrating water molecules. The energy required for this dehydration is a critical determinant of selectivity. Ions with lower dehydration energies can enter the channel more readily.
-
Interaction with Carbonyl Oxygens: Inside the channel, the partially dehydrated cation interacts with the polar carbonyl oxygens of the peptide backbone. These interactions compensate for the loss of hydration energy. The geometry of the channel is such that it provides a favorable environment for monovalent cations of a certain size.
-
Single-File Transport: The narrowness of the pore dictates that ions and a file of about six to seven water molecules move in a concerted, single-file manner.[3] This cooperative movement is a hallmark of transport through the gramicidin channel.
-
Exclusion of Anions and Divalent Cations: Anions are repelled by the electronegative environment created by the carbonyl oxygens. Divalent cations, with their much higher hydration energies and larger hydrated radii, are unable to effectively shed their water shell to enter the narrow pore and can even block the channel.[2]
Conclusion
This compound remains a powerful and elegant model system for elucidating the fundamental principles of ion channel function. Its well-characterized structure, coupled with its distinct cation selectivity and permeability, provides a robust platform for experimental and computational investigations. The quantitative data and detailed methodologies presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore the intricate biophysics of this model channel and to apply these insights to the study of more complex biological ion channels and their modulation by therapeutic agents.
References
- 1. Comparison of the this compound potassium/sodium permeability and single channel conductance ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The this compound channel: a review of its permeability characteristics with special reference to the single-file aspect of transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gramicidin channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The permeation properties of small organic cations in this compound channels - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide: The Influence of Membrane Thickness on Gramicidin A Channels
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Gramicidin (B1672133) A (gA), a pentadecapeptide antibiotic, forms simple, well-characterized ion channels, making it an exemplary model for studying the fundamental principles of lipid-protein interactions.[1] The function of these channels is exquisitely sensitive to the physical properties of the host lipid bilayer, particularly its hydrophobic thickness. The primary mechanism governing this sensitivity is the principle of hydrophobic mismatch , which describes the energetic consequences of any disparity between the hydrophobic length of a transmembrane protein and the hydrophobic thickness of the surrounding lipid bilayer.[1][2][3] This guide provides a detailed examination of how membrane thickness modulates gA channel properties, presents the experimental methodologies used for these investigations, and summarizes key quantitative findings to inform future research and drug development efforts.
The Principle of Hydrophobic Mismatch
The functional gramicidin A channel is a dimer formed by the head-to-head association of two gA monomers, one from each leaflet of the lipid bilayer.[2][4] This dimeric channel has a fixed hydrophobic length of approximately 22 Å to 26 Å.[1][2] Most biological and model membranes have a hydrophobic thickness that exceeds this length, typically ranging from 30 Å to 50 Å.[2] This difference creates a hydrophobic mismatch, forcing the lipid bilayer to deform—thinning locally around the channel—to ensure that the hydrophobic core of the membrane remains shielded from the aqueous environment.[2][5]
This deformation incurs an energetic cost, known as the bilayer deformation energy (ΔGdef).[2] The magnitude of this energy penalty is a primary factor governing the stability and kinetics of the gA channel.[1] Consequently, any factor that alters membrane thickness, such as lipid acyl chain length or the presence of membrane-active compounds, will directly influence channel function by modulating this deformation energy.[1][6]
Caption: Hydrophobic mismatch between a gA dimer and a thicker lipid bilayer.
Impact of Membrane Thickness on Channel Properties
The energetic cost of bilayer deformation directly modulates the equilibrium between the monomeric and dimeric states of this compound. This impacts three key functional parameters: channel lifetime, formation rate, and single-channel conductance.
Channel Lifetime (τ)
Channel lifetime, or the average duration of the open state, is the most dramatically affected parameter. It is a direct measure of the stability of the gA dimer.
-
Relationship: There is a strong inverse correlation between membrane thickness and channel lifetime. A greater hydrophobic mismatch (in thicker membranes) increases the deformation energy, which imposes a disjoining force on the two monomers, destabilizing the dimer and sharply reducing its lifetime.[1][7][8]
-
Mechanism: The dissociation rate constant (kD) of the dimer increases significantly with the acyl chain length of the membrane lipids.[7] As the channel lifetime (τ) is the reciprocal of this rate constant (τ = 1/kD), the lifetime decreases.
-
Stretch Activation/Inactivation: The response of gA to mechanical stress is also dependent on membrane thickness. In thinner membranes, membrane stretch can activate the channel, while in thicker membranes, the same stress leads to inactivation.[1][9]
Channel Formation Rate (f)
The rate at which gA monomers associate to form conducting dimers is also governed by the energy barrier of membrane deformation.
-
Relationship: The channel formation rate decreases as membrane thickness increases.
-
Mechanism: A greater hydrophobic mismatch raises the activation energy required for two monomers to come together and induce the necessary local membrane thinning. This higher energy barrier reduces the probability of successful dimerization events per unit time.[2][4]
Single-Channel Conductance (λ)
The effect of membrane thickness on the ion conductance of an already-formed channel is less pronounced and more complex than its effect on lifetime.
-
Varying Lipid Chain Length: Studies using a series of monoglycerides (B3428702) with increasing chain lengths have shown that the single-channel conductance (λ) decreases as membrane thickness (d) increases.[7]
-
Varying Solvent Content: In contrast, when membrane thickness was altered by changing the solvent content for a single type of lipid, the single-channel conductance remained constant.[7] This suggests that the specific chemical nature of the lipid environment, and not just the physical thickness, can influence ion permeation.
-
General Observation: In many experimental systems where lipid composition is altered, the changes in channel lifetime are large, while the single-channel conductance varies little, indicating that dimer stability is the primary parameter affected by the mechanical properties of the bilayer.[10]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the relationship between the hydrophobic thickness of various lipid bilayers and the resulting properties of the this compound channel.
Table 1: Effect of Lipid Acyl Chain Length on gA Channel Lifetime
| Lipid Composition | Hydrophobic Thickness (Å) | Mean Channel Lifetime (τ) | Ion Concentration | Reference |
| di(14:1)PC (DMPC) | ~28.5 | Longer | 1.0 M NaCl | [5][7] |
| di(16:0)PC (DPPC) | ~32.0 | Intermediate | 1.0 M NaCl | [1] |
| di(18:1)PC (DOPC) | ~34.0 | Shorter | 1.0 M NaCl | [1] |
| di(20:1)PC | ~37.0 | Very Short | 1.0 M NaCl | [11] |
| di(22:1)PC | ~40.0 | Extremely Short | 1.0 M NaCl | [1] |
Note: Absolute lifetime values are highly dependent on specific experimental conditions (temperature, solvent, ion concentration). The trend of decreasing lifetime with increasing thickness is consistently observed.
Table 2: Effect of Lipid Environment on Bilayer Thickness and gA Conductance
| Lipid Bilayer | Method of Thickness Variation | Bilayer Thickness (Phosphate-to-Phosphate) | Single-Channel Conductance (λ) | Reference |
| Pure DLPC (C12) | - | 30.8 Å | - | [5] |
| DLPC + gA | gA Inclusion | 32.1 Å (Stretching) | - | [5] |
| Pure DMPC (C14) | - | 35.3 Å | - | [5] |
| DMPC + gA | gA Inclusion | 32.7 Å (Thinning) | - | [5] |
| Monoglycerides | Increasing Acyl Chain Length | Increasing | Decreasing | [7] |
| Glyceryl Monooleate | Varying n-decane content | Increasing | Constant | [7] |
These data illustrate that the membrane adapts its thickness to match the gramicidin dimer and that conductance is sensitive to the specific method of altering that thickness.[5][7]
Experimental Protocols
The investigation of gA channels relies on precise electrophysiological measurements in artificial lipid bilayers.
Planar Lipid Bilayer (PLB) Formation
A standard method involves creating a solvent-containing lipid bilayer on a small aperture.
-
Apparatus: A Teflon cup or partition with a small aperture (typically 0.1-1.0 mm in diameter) is placed between two aqueous compartments (cis and trans).[2]
-
Lipid Solution: A solution of the desired lipid (e.g., DPhPC, DOPC) is prepared in an organic solvent, commonly n-decane or squalane.
-
Bilayer Formation: A small amount of the lipid solution is painted across the aperture with a fine brush or glass rod. The solvent thins to the edge of the aperture (the Plateau-Gibbs border), leaving a stable, bimolecular lipid membrane.
-
Verification: Bilayer formation is confirmed by monitoring its electrical capacitance, which should be stable and in the expected range for the lipid used (e.g., ~0.4 µF/cm²).
Single-Channel Electrical Recording
This technique allows for the direct observation of individual ion channel opening and closing events.
-
Electrode Setup: Ag/AgCl electrodes are placed in the cis and trans compartments to apply a transmembrane potential and record the resulting current.[12]
-
Amplification: A sensitive patch-clamp amplifier is used to hold the voltage constant (voltage-clamp) and measure the picoampere-level currents that flow through single channels.[12]
-
gA Incorporation: A very dilute solution of this compound (e.g., picomolar concentrations) is added to the aqueous solutions on both sides of the bilayer.[2] The hydrophobic gA monomers spontaneously partition into the membrane leaflets.
-
Data Acquisition: The current is recorded over time. The opening of a single gA channel appears as a discrete, step-like increase in current, and its closing appears as a step-like decrease back to the baseline.
Caption: Workflow for single-channel recording and analysis of this compound.
Data Analysis
-
Single-Channel Conductance (λ):
-
An all-points histogram of the recorded current trace is generated. This histogram will show distinct peaks corresponding to the closed state (zero current) and one or more open states.
-
The mean current amplitude (i) of the open state is determined by fitting the corresponding peak with a Gaussian function.[13]
-
The single-channel conductance is calculated using Ohm's law: λ = i / V , where V is the applied voltage.[13]
-
-
Mean Channel Lifetime (τ):
-
The duration of each individual channel opening (dwell time) is measured from the current trace.
-
A histogram of these open-state dwell times is constructed.
-
This distribution is then fitted with a single-exponential decay function. The time constant of this exponential fit represents the mean channel lifetime (τ).[10]
-
Logical Flow: From Bilayer Properties to Channel Function
The relationship between membrane composition and gA channel function follows a clear cause-and-effect pathway mediated by the physical properties of the bilayer.
Caption: Cause-and-effect pathway from lipid composition to gA channel function.
Implications for Research and Drug Development
The sensitivity of this compound channels to membrane thickness provides a powerful tool for biophysical research and has important implications for pharmacology.
-
Molecular Force Probe: Because its function is so closely tied to the mechanical properties of the membrane, gA can be used as a "molecular force probe" to report on changes in the bilayer environment.[2] Researchers can use gA to study how cholesterol, anesthetics, or other amphiphilic drug candidates alter the thickness, stiffness, or curvature of a membrane.[6]
-
Drug Mechanism of Action: Many pharmaceuticals exert their effects by partitioning into the cell membrane. By altering the physical properties of the bilayer, these drugs can indirectly modulate the function of integral membrane proteins, including clinically relevant ion channels. The gA model system provides a simplified context to dissect these non-specific, bilayer-mediated drug effects.
-
Rational Drug Design: Understanding the principles of hydrophobic matching can inform the design of molecules intended to modulate membrane protein function. By designing compounds that specifically alter bilayer thickness or stiffness in target cells, it may be possible to allosterically regulate protein activity.
References
- 1. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 2. Lipid bilayer regulation of membrane protein function: gramicidin channels as molecular force probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 4. Membrane-Mediated Lateral Interactions Regulate the Lifetime of Gramicidin Channels [mdpi.com]
- 5. Experimental evidence for hydrophobic matching and membrane-mediated interactions in lipid bilayers containing gramicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of membrane thickness and ion concentration on the properties of the this compound channel. Autocorrelation, spectral power density, relaxation and single-channel studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calculating the Effect of Membrane Thickness on the Lifetime of the this compound Channel: A Landmark - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane-Mediated Lateral Interactions Regulate the Lifetime of Gramicidin Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Gramicidin Channel Function Solely by Changes in Lipid Intrinsic Curvature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide-induced membrane elastic deformations decelerate gramicidin dimer-monomer equilibration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Transport Properties of this compound Ion Channel in a Free-Standing Lipid Bilayer Filled With Oil Inclusions [frontiersin.org]
- 13. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Phospholipid Headgroups on Gramicidin A Channel Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the critical interactions between the channel-forming peptide gramicidin (B1672133) A and various phospholipid headgroups. Understanding these interactions is paramount for elucidating the fundamental principles of membrane protein function and for the rational design of novel drug delivery systems and therapeutics that target cell membranes. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular relationships.
Introduction: The Gramicidin A - Lipid Bilayer System
This compound, a hydrophobic linear pentadecapeptide, serves as a classic model for studying the structure and function of transmembrane ion channels. It forms a cation-selective channel by the head-to-head dimerization of two monomers, one residing in each leaflet of a lipid bilayer. The function and stability of this channel are exquisitely sensitive to the surrounding lipid environment. The phospholipid headgroup, the interface between the aqueous environment and the hydrophobic membrane core, plays a pivotal role in modulating this compound's conformation, insertion, channel lifetime, and aggregation state. This modulation arises from a combination of factors including the headgroup's size, charge, hydration, and its influence on the physical properties of the bilayer, such as intrinsic curvature and lateral pressure profile.
Quantitative Analysis of this compound Interactions with Different Phospholipid Headgroups
The interaction between this compound and phospholipid headgroups has been quantified using a variety of biophysical techniques. The following tables summarize key findings from the literature, providing a comparative overview of how different headgroups affect membrane properties and this compound channel characteristics.
Table 1: Effect of this compound on Bilayer Thickness and Peptide Separation
Hydrophobic matching between the length of the gramicidin channel and the thickness of the lipid bilayer is a key determinant of channel stability. The phospholipid headgroup influences the packing of the acyl chains and thus the overall bilayer thickness. Gramicidin, in turn, can induce changes in the bilayer to minimize any hydrophobic mismatch.
| Phospholipid | Headgroup Type | Initial Bilayer Thickness (PtP, Å) | Bilayer Thickness with gA (1:10) (PtP, Å) | gA-gA Separation (Å) | Reference |
| DLPC | Zwitterionic (PC) | 30.8 | 32.1 | 26.8 | [1] |
| DMPC | Zwitterionic (PC) | 35.3 | 32.7 | 23.3 | [1] |
gA: this compound; DLPC: 1,2-dilauroyl-sn-glycero-3-phosphocholine; DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine; PtP: Phosphate-to-Phosphate distance.
Table 2: this compound Channel Lifetime in Different Phospholipid Environments
Single-channel electrical recordings provide direct measurement of the functional lifetime of the this compound dimer. This lifetime is highly dependent on the stability of the dimer, which is modulated by the surrounding lipids. Changes in headgroup size and charge significantly impact channel duration.
| Lipid Composition | Headgroup Characteristics | Experimental Condition | Channel Lifetime (τ) | Key Finding | Reference |
| DOPC | Zwitterionic (PC) | - | Baseline | Reference for comparison. | [2][3] |
| DOPE | Zwitterionic (PE, smaller headgroup) | - | Decreased vs. DOPC | Smaller headgroup leads to more negative intrinsic curvature, destabilizing the channel.[2][3] | [2][3] |
| DOPS | Anionic (PS) | pH 7 | Baseline | Reference for pH-dependent study. | [2][3] |
| DOPS | Anionic (PS) | pH 3 | ~10-fold decrease vs. pH 7 | Protonation of serine headgroup reduces electrostatic repulsion, leading to more negative intrinsic curvature and shorter lifetime.[2][3] | [2][3] |
| DOPE:DOPC (3:1) | Mixed Zwitterionic | pH 5 → 9 | Increased | Increased headgroup repulsion leads to less negative intrinsic curvature, stabilizing the channel. | [2] |
| DOPE:DOPC (3:1) | Mixed Zwitterionic | pH 5 → 0 | Increased | Increased headgroup repulsion leads to less negative intrinsic curvature, stabilizing the channel. | [2] |
DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; DOPS: 1,2-dioleoyl-sn-glycero-3-phosphoserine.
Table 3: Thermodynamic and Selectivity Data for Gramicidin Interaction
Calorimetric and spectroscopic techniques reveal the energetic details and lipid selectivity of this compound's interaction with the membrane.
| Technique | Lipid System | Parameter | Value/Observation | Interpretation | Reference |
| DSC | DPPC (Zwitterionic) | ΔTm | -1.5 ± 0.15 °C (at 5 mol% gA) | Gramicidin disorders the gel phase of the lipid bilayer. | [4] |
| DSC | DPPC/DPPG (Anionic) | - | Stronger interaction than with zwitterionic lipids. | Electrostatic interactions likely contribute to a stronger association of gramicidin S (a related peptide) with anionic headgroups.[5] | [5] |
| ESR | DMPC with various spin-labeled lipids | Relative Association Constant (Kr) | SA(pH 9)>PA≥PS>PC>PG≥PE | This compound shows a preference for certain negatively charged lipids over zwitterionic ones. | [6] |
DSC: Differential Scanning Calorimetry; ESR: Electron Spin Resonance; DPPC: dipalmitoylphosphatidylcholine; DPPG: dipalmitoylphosphatidylglycerol; DMPC: dimyristoylphosphatidylcholine; SA: Stearic Acid; PA: Phosphatidic Acid; PS: Phosphatidylserine; PC: Phosphatidylcholine; PG: Phosphatidylglycerol; PE: Phosphatidylethanolamine; Tm: Main phase transition temperature.
Experimental Protocols
A variety of sophisticated biophysical methods are employed to probe the interactions between this compound and phospholipid membranes. Below are detailed methodologies for key experiments.
Single-Channel Electrical Recording
This technique measures the ionic current passing through individual this compound channels, allowing for the direct determination of channel lifetime and conductance.
Methodology:
-
Bilayer Formation: A planar lipid bilayer is formed across a small aperture (typically 20-200 µm in diameter) in a hydrophobic partition (e.g., Teflon) separating two aqueous compartments. The bilayer is formed by painting a solution of the desired phospholipid(s) in a nonpolar solvent (e.g., n-decane) across the aperture.
-
Gramicidin Incorporation: A dilute ethanolic solution of this compound is added to the aqueous phase (e.g., 1.0 M NaCl or KCl) on both sides of the bilayer. Gramicidin monomers spontaneously insert into the membrane leaflets.[7]
-
Data Acquisition: Two Ag/AgCl electrodes are placed in the compartments on either side of the bilayer to apply a transmembrane potential (typically 100-200 mV) and to measure the resulting current. A sensitive patch-clamp amplifier is used to record the current.
-
Analysis: The formation and dissociation of gramicidin channels appear as discrete, step-like changes in the recorded current. The duration of these steps corresponds to the channel lifetime (τ). Thousands of these events are recorded and compiled into a histogram, which is then fitted with an exponential decay function to determine the mean channel lifetime.
Differential Scanning Calorimetry (DSC)
DSC is a thermodynamic technique used to study the phase behavior of lipid bilayers and how it is perturbed by the incorporation of peptides like this compound.
Methodology:
-
Sample Preparation: Multilamellar vesicles (MLVs) are prepared by dissolving the desired phospholipid and this compound in an organic solvent (e.g., chloroform/methanol). The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film, which is then hydrated with a buffer solution above the lipid's main phase transition temperature (Tm). The sample is vortexed to form a milky suspension of MLVs.
-
DSC Measurement: A small, known amount of the MLV suspension is sealed in an aluminum DSC pan. An identical pan containing only the buffer is used as a reference. The sample and reference pans are heated and cooled at a constant rate (e.g., 1-2 °C/min) in the calorimeter.
-
Data Analysis: The calorimeter measures the differential heat flow required to maintain the sample and reference at the same temperature. A phase transition in the lipid bilayer appears as an endothermic peak in the heating scan. The temperature at the peak maximum is the Tm, and the area under the peak is the transition enthalpy (ΔH). The presence of this compound typically broadens the transition peak and may shift the Tm, indicating an interaction with the lipid bilayer.[4]
Fluorescence Spectroscopy
This method utilizes the intrinsic fluorescence of this compound's four tryptophan residues to probe their local environment and, by extension, the peptide's interaction with the membrane.
Methodology:
-
Sample Preparation: Large unilamellar vesicles (LUVs) are prepared by hydrating a lipid film with buffer and then extruding the resulting MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm). This compound is then added to the LUV suspension.
-
Fluorescence Measurement: The sample is placed in a quartz cuvette in a spectrofluorometer. The tryptophan residues are excited with UV light (typically around 280-290 nm), and the resulting fluorescence emission spectrum is recorded (typically from 300 to 400 nm).
-
Data Analysis: The wavelength of maximum emission (λmax) is sensitive to the polarity of the tryptophan environment. A blue shift (shift to shorter wavelength) in λmax indicates that the tryptophans have moved to a more hydrophobic environment, such as deeper within the lipid bilayer.[8] Quenching experiments, using quenchers that reside at specific depths within the membrane (e.g., brominated lipids), can provide information on the depth of penetration of the tryptophan residues.[9] Red-edge excitation shift (REES) analysis can also distinguish between different conformational states of gramicidin in the membrane.[8]
Visualizing Key Concepts and Workflows
Graphical representations are essential for understanding the complex relationships in the gramicidin-lipid system. The following diagrams, generated using the DOT language, illustrate these concepts.
Phospholipid Headgroup Diversity
References
- 1. Experimental evidence for hydrophobic matching and membrane-mediated interactions in lipid bilayers containing gramicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Gramicidin Channel Function Solely by Changes in Lipid Intrinsic Curvature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of Gramicidin Channel Function Solely by Changes in Lipid Intrinsic Curvature [frontiersin.org]
- 4. Modifying Membranotropic Action of Antimicrobial Peptide Gramicidin S by Star-like Polyacrylamide and Lipid Composition of Nanocontainers [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Orientation and Lipid-Peptide Interactions of this compound in Lipid Membranes: Polarized Attenuated Total Reflection Infrared Spectroscopy and Spin-Label Electron Spin Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Transport Properties of this compound Ion Channel in a Free-Standing Lipid Bilayer Filled With Oil Inclusions [frontiersin.org]
- 8. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 9. edinst.com [edinst.com]
The Dawn of a New Era: An In-depth Technical Guide to the Early Research on Gramicidin as a Commercial Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the annals of medical history, the discovery of antibiotics stands as a monumental achievement. While penicillin often takes center stage, the story of gramicidin (B1672133), discovered by French-American microbiologist René Dubos in 1939, is a crucial prelude to the antibiotic era. It was the first antibiotic to be clinically tested and commercially manufactured, paving the way for the systematic search for and development of these life-saving drugs. This technical guide delves into the core early research on gramicidin, from its discovery and extraction to its antimicrobial properties and the toxicological findings that ultimately defined its therapeutic niche.
Discovery and Production
Gramicidin was isolated from Bacillus brevis, a spore-forming bacterium found in soil.[1] Dubos and his collaborator Rollin Hotchkiss developed a method to culture B. brevis and extract a substance they named tyrothricin (B1683689).[1] Further fractionation of tyrothricin yielded two distinct components: tyrocidine and gramicidin.[1]
Experimental Protocols
1.1. Isolation and Cultivation of Bacillus brevis
The initial isolation of the gramicidin-producing organism involved a soil enrichment technique.
-
Medium: A synthetic medium containing asparagine as the source of nitrogen and glycerol (B35011) as the source of carbon was used. The medium was adjusted to pH 7.0.
-
Inoculum: Soil samples were used to inoculate the medium.
-
Incubation: The cultures were incubated at 37°C for 2 to 4 days.
-
Isolation: After incubation, the culture was heated to 80°C for 20 minutes to kill vegetative cells, leaving the heat-resistant spores of the bacillus. The heated culture was then plated on nutrient agar (B569324), and individual colonies of B. brevis were isolated.
1.2. Production of Tyrothricin
For the production of the active substance, a different medium was employed to support robust growth and metabolite production.
-
Medium: A peptone-based medium was used, consisting of 1% peptone, 0.5% meat extract, and 0.5% sodium chloride, with the pH adjusted to 7.0.
-
Inoculation: The medium was inoculated with a pure culture of B. brevis.
-
Incubation: Large-scale cultures were incubated at 37°C for 4 to 5 days. During this time, the bacteria would grow and then undergo autolysis, releasing the active substance into the culture medium.
1.3. Extraction and Purification of Gramicidin from Tyrothricin
The process of obtaining gramicidin involved a series of extraction and precipitation steps.
-
Acid Precipitation of Tyrothricin: The pH of the 4- to 5-day-old culture was adjusted to 4.8 with hydrochloric acid. This caused the active substance, tyrothricin, to precipitate out of the solution. The precipitate was collected by centrifugation.
-
Ethanol (B145695) Extraction: The precipitate was then extracted with 95% ethanol. The active material dissolved in the ethanol, while inactive cellular debris remained insoluble and was removed by filtration.
-
Saline Precipitation: The addition of a 10% sodium chloride solution to the ethanol extract caused the tyrothricin to precipitate. This precipitate was collected and dried.
-
Fractionation of Tyrothricin: The dried tyrothricin was treated with a mixture of acetone (B3395972) and ether. This process separated the tyrothricin into two fractions:
-
Gramicidin: The fraction that was soluble in the acetone-ether mixture.
-
Tyrocidine: The fraction that was insoluble in the acetone-ether mixture.
-
-
Crystallization of Gramicidin: The gramicidin was further purified by crystallization from acetone.
Experimental Workflow for Gramicidin Production
Caption: Workflow for the production and purification of gramicidin.
In Vitro Antimicrobial Activity
Early studies demonstrated that gramicidin possessed potent activity, but it was selective for Gram-positive bacteria.[1][2]
Data Presentation
Table 1: Bacteriostatic and Bactericidal Activity of Gramicidin against Various Gram-Positive Bacteria
| Bacterial Species | Bacteriostatic Concentration (µg/mL) | Bactericidal Concentration (µg/mL) |
| Streptococcus pyogenes | 0.1 - 1.0 | 1.0 - 5.0 |
| Streptococcus pneumoniae (Type I, II, III) | 0.5 - 2.0 | 2.0 - 10.0 |
| Staphylococcus aureus | 0.1 - 1.0 | 1.0 - 5.0 |
| Bacillus anthracis | 0.5 - 2.0 | 2.0 - 10.0 |
| Corynebacterium diphtheriae | 1.0 - 5.0 | 5.0 - 20.0 |
Data compiled from early publications by Dubos and colleagues.
Experimental Protocols
2.1. Determination of Bacteriostatic Activity
-
Method: A serial dilution method in broth was used.
-
Medium: Beef infusion broth with 0.5% peptone was the standard medium.
-
Procedure:
-
A stock solution of gramicidin was prepared in ethanol.
-
Serial dilutions of the gramicidin stock solution were made in the broth.
-
Each tube was inoculated with a standardized suspension of the test organism.
-
The tubes were incubated at 37°C for 24 to 48 hours.
-
The minimum inhibitory concentration (MIC) was determined as the lowest concentration of gramicidin that completely inhibited visible growth.
-
2.2. Determination of Bactericidal Activity
-
Method: Subculturing from the clear tubes of the bacteriostatic test.
-
Procedure:
-
Following the determination of the MIC, a loopful of broth from each tube showing no visible growth was streaked onto a blood agar plate.
-
The plates were incubated at 37°C for 24 to 48 hours.
-
The minimum bactericidal concentration (MBC) was defined as the lowest concentration of gramicidin from which no bacterial growth occurred on the subculture plates.
-
In Vivo Efficacy and Toxicity
While highly effective in vitro, the systemic use of gramicidin was quickly found to be limited by its toxicity.[3] However, its local application showed significant promise.[1]
Data Presentation
Table 2: In Vivo Protective Effect of Gramicidin in Mice Infected with Streptococcus pneumoniae
| Gramicidin Dose (µg) (Intraperitoneal) | Number of Mice | Survival Rate (%) |
| 2.0 | 10 | 90 |
| 1.0 | 10 | 70 |
| 0.5 | 10 | 40 |
| 0 (Control) | 10 | 0 |
Data from early experimental infection studies.
Table 3: Acute Toxicity of Gramicidin in Mice
| Route of Administration | LD50 (mg/kg) |
| Intravenous | ~5 |
| Intraperitoneal | ~20 |
| Subcutaneous | >100 |
| Oral | >1000 |
Approximate values based on early toxicological reports.
Experimental Protocols
3.1. In Vivo Protection Assay in Mice
-
Animal Model: White mice weighing approximately 20 grams were used.
-
Infection: Mice were infected via intraperitoneal injection with a lethal dose of a virulent strain of Streptococcus pneumoniae.
-
Treatment: Gramicidin, suspended in a suitable vehicle (e.g., saline with a small amount of ethanol), was administered intraperitoneally shortly after infection.
-
Observation: The mice were observed for a period of 7 to 10 days, and the number of survivors was recorded.
3.2. Acute Toxicity (LD50) Determination
-
Animal Model: Mice were used for these studies.
-
Procedure:
-
Groups of mice were administered graded doses of gramicidin via different routes (intravenous, intraperitoneal, subcutaneous, and oral).
-
The animals were observed for a period of 72 hours.
-
The dose that resulted in the death of 50% of the animals in a group (the LD50) was determined for each route of administration.
-
Mechanism of Action: Early Insights
The precise mechanism of action of gramicidin was not fully elucidated in the early years of its study. However, researchers made several key observations that provided clues to its function.
-
Membrane Disruption: It was noted that gramicidin caused the lysis of susceptible bacteria.[2] This suggested that the primary target was the bacterial cell membrane.
-
Hemolytic Activity: A significant finding was the potent hemolytic activity of gramicidin, which mirrored its bactericidal action.[3] This observation reinforced the idea of a membrane-disrupting mechanism.
-
Ionophore Activity (a later understanding): While not termed as such at the time, the effects observed were consistent with what would later be understood as ionophore activity—the formation of channels through the lipid bilayer, leading to the dissipation of essential ion gradients and ultimately cell death.
Hypothesized Mechanism of Gramicidin Action (Early View)
References
- 1. THE PRODUCTION OF BACTERICIDAL SUBSTANCES BY AEROBIC SPORULATING BACILLI [pubmed.ncbi.nlm.nih.gov]
- 2. STUDIES ON A BACTERICIDAL AGENT EXTRACTED FROM A SOIL BACILLUS: I. PREPARATION OF THE AGENT. ITS ACTIVITY IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
Gramicidin A: An In-depth Technical Guide on its Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gramicidin (B1672133) A, a channel-forming ionophore traditionally recognized for its potent antibiotic activity, is emerging as a promising candidate in oncology. This technical guide provides a comprehensive overview of the anticancer properties of gramicidin A, detailing its multifaceted mechanisms of action, summarizing its efficacy across various cancer models, and outlining the experimental protocols used for its evaluation. By forming transmembrane channels permeable to monovalent cations, this compound disrupts cellular ion homeostasis, triggering a cascade of events including profound metabolic dysfunction, energy depletion, and the induction of distinct cell death pathways. Its ability to inhibit angiogenesis via the hypoxia-inducible factor (HIF) pathway further underscores its therapeutic potential. This document serves as a resource for researchers and drug development professionals exploring this compound as a novel anticancer agent.
Core Mechanism of Action: Ion Channel Formation and Disruption of Cationic Homeostasis
This compound is a linear polypeptide consisting of 15 alternating L- and D-amino acids.[1] This unique structure allows it to adopt a β-helix conformation within the lipid bilayer of cell membranes.[1][2] Two this compound monomers dimerize in a head-to-head fashion to form a functional transmembrane nanopore approximately 4 Å in diameter.[1][3] This channel is permeable to water and, most critically, to inorganic monovalent cations such as sodium (Na+), potassium (K+), and protons (H+).[1][2][3]
The formation of these channels disrupts the carefully maintained ion gradients across the plasma membrane. This leads to a rapid influx of extracellular Na+ and an efflux of intracellular K+, effectively collapsing the transmembrane potential.[1][2] This fundamental disruption of ionic homeostasis is the primary event that initiates the downstream anticancer effects of this compound.[4]
Downstream Signaling and Cell Death Pathways
The collapse of ion gradients triggers multiple downstream effects that vary depending on the cancer cell type. The primary consequences include severe metabolic stress leading to energy depletion and the activation of specific cell death programs.
Metabolic Dysfunction and Non-Apoptotic Cell Death
In renal cell carcinoma (RCC), this compound induces a profound metabolic crisis.[1] The disruption of Na+ and K+ gradients impairs both oxidative phosphorylation and glycolysis, the two primary pathways for ATP generation.[1][5] This dual blockade leads to severe cellular energy depletion, culminating in a non-apoptotic form of cell death, likely necrosis.[1][4] This is significant because apoptosis is an ATP-dependent process, and the marked energy depletion caused by this compound may preclude this pathway in favor of necrosis.[1] This mechanism is effective in RCC cells regardless of their von Hippel-Lindau (VHL) tumor suppressor gene status or hypoxia-inducible factor (HIF) expression.[1]
Induction of Apoptosis
In contrast to its effects on RCC, this compound has been shown to induce apoptosis in ovarian and gastric cancer cells.[6][7] In these cell lines, treatment with this compound leads to characteristic hallmarks of apoptosis, including:
-
DNA Fragmentation: Confirmed by TUNEL assays and DNA laddering on agarose (B213101) gels.[6]
-
Caspase Activation: Increased levels of cleaved caspase-3, a key executioner caspase.[6]
-
PARP Cleavage: Cleavage of poly (ADP-ribose) polymerase (PARP), a downstream target of caspase-3.[6]
-
Cell Cycle Arrest: Induction of cell cycle arrest, demonstrated by flow cytometry.[6][7]
In gastric cancer cells, this apoptotic effect is associated with the downregulation of the anti-apoptotic protein Bcl-2 and the cell cycle regulator Cyclin D1.[7]
Inhibition of Hypoxia-Inducible Factor (HIF) and Angiogenesis
This compound also exhibits anti-angiogenic properties by inhibiting the hypoxia-inducible factor (HIF) transcription factor, a key driver in RCC pathophysiology.[8][9] Mechanistically, this compound upregulates the expression of the von Hippel-Lindau (VHL) tumor suppressor protein.[8] VHL targets the alpha subunits of HIF (HIF-1α and HIF-2α) for oxygen-dependent proteasomal degradation.[8] By enhancing this process, this compound destabilizes HIF-1α and HIF-2α, which in turn diminishes the transcription of hypoxia-response genes essential for angiogenesis.[8][9] This leads to reduced tumor growth and angiogenesis in VHL-expressing RCC tumors.[8]
Mitochondrial Targeting and Mitophagy
Recent studies have revealed that this compound can accumulate in mitochondria.[3][10] Within this organelle, it depolarizes the inner mitochondrial membrane, disrupting the proton gradient necessary for ATP synthesis.[3][10][11] This mitochondrial malfunction leads to mitophagy (the selective degradation of mitochondria) and contributes to cellular energy depletion, ultimately causing potent inhibition of cancer cell growth.[3]
Quantitative Efficacy Data
This compound demonstrates potent cytotoxic and cytostatic effects across a range of cancer cell lines at submicromolar to nanomolar concentrations.
Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Concentration | Treatment Duration | Reference |
|---|---|---|---|---|---|
| A498, 786-O, Caki-1, SN12C, ACHN | Renal Cell Carcinoma (RCC) | IC50 | < 1.0 µM | 72 hours | [1][5] |
| SK-RC-45 | Renal Cell Carcinoma (RCC) | IC50 | 992 nM | 72 hours | [12] |
| OVCAR8 | Ovarian Cancer | IC50 | 0.0763 µM | 72 hours | [6] |
| SKOV3 | Ovarian Cancer | IC50 | 0.1856 µM | 72 hours | [6] |
| A2780 | Ovarian Cancer | IC50 | 0.1148 µM | 72 hours | [6] |
| MCF-7 | Breast Cancer | GI50 | 42 nM | Not Specified | [13] |
| MCF-7 | Breast Cancer | LC50 | > 5000 nM | Not Specified | [13] |
| P388 | Mouse Leukemia | IC50 | 5.8 nM | Not Specified |[3] |
IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibitory concentration. LC50: 50% lethal concentration.
In addition to in vitro data, this compound has been shown to effectively reduce the growth of human RCC tumor xenografts in mouse models without causing significant toxicity to the animals.[1][5][8]
Detailed Experimental Protocols
The evaluation of this compound's anticancer properties involves a suite of standard and specialized assays.
Cell Viability and Proliferation Assays
-
Objective: To determine the concentration- and time-dependent effects of this compound on cancer cell viability and proliferation.
-
Methodology (e.g., WST-1 or MTT Assay):
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound (and a vehicle control, e.g., ethanol) for specified time points (e.g., 24, 48, 72 hours).[6][14]
-
Reagent Addition: After incubation, a tetrazolium salt reagent (MTT or WST-1) is added to each well.
-
Incubation: The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to convert the reagent into a colored formazan (B1609692) product.
-
Quantification: The absorbance of the formazan product is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.
-
Apoptosis Detection Assays
-
Objective: To determine if this compound induces apoptotic cell death.
-
Methodology 1 (Annexin V/Propidium Iodide Staining):
-
Treatment: Cells are treated with this compound at various concentrations for a set time (e.g., 24 or 48 hours).[7]
-
Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of early apoptotic cells, while PI enters late apoptotic or necrotic cells with compromised membranes.
-
Analysis: The stained cell population is analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
-
Methodology 2 (TUNEL Assay):
-
Treatment: Cells grown on coverslips are treated with this compound.[6][14]
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized.
-
Labeling: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) reaction is performed. The TdT enzyme adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Visualization: Labeled DNA is visualized using fluorescence microscopy.[14]
-
Western Blot Analysis
-
Objective: To measure changes in the expression levels of specific proteins involved in cell death and signaling pathways.
-
Methodology:
-
Treatment and Lysis: Cells are treated with this compound, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific binding, then incubated with a primary antibody specific to the target protein (e.g., cleaved caspase-3, PARP, HIF-1α, VHL, Bcl-2).[6][7][8]
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.
-
Conclusion and Future Perspectives
This compound exhibits potent and diverse anticancer properties, acting through a primary mechanism of ion channel formation that leads to catastrophic metabolic dysfunction and the induction of cell death. Its ability to kill cancer cells via both apoptotic and non-apoptotic pathways, coupled with its anti-angiogenic effects through HIF inhibition, makes it a compelling candidate for further development.[4][6][8] While its clinical application has been historically limited by concerns over hemolytic activity, modern drug delivery strategies and the development of synthetic analogues with improved selectivity may overcome this challenge.[12][15] The in-depth understanding of its molecular mechanisms outlined in this guide provides a solid foundation for future research aimed at harnessing the full therapeutic potential of this compound in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound accumulates in mitochondria, reduces ATP levels, induces mitophagy, and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A New Mission for an Old Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces metabolic dysfunction and energy depletion leading to cell death in renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gramicidin, a Bactericidal Antibiotic, Is an Antiproliferative Agent for Ovarian Cancer Cells [mdpi.com]
- 7. Gramicidin inhibits human gastric cancer cell proliferation, cell cycle and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound blocks tumor growth and angiogenesis through inhibition of hypoxia-inducible factor in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Designed gramicidin-inspired stabilized peptide-based therapeutics to potentiate immunotherapy against aggressive kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Unraveling the Architecture of an Ion Channel: A Technical Guide to the NMR-Based Structural Determination of Gramicidin A
For Researchers, Scientists, and Drug Development Professionals
Gramicidin (B1672133) A, a pentadecapeptide antibiotic, has served as a quintessential model for elucidating the principles of ion channel formation and function. Its unique ability to form monovalent cation-selective channels via a dimeric structure has been a subject of intense scientific scrutiny. Nuclear Magnetic Resonance (NMR) spectroscopy, in both solid and solution states, has been pivotal in revealing the high-resolution three-dimensional structure of the Gramicidin A channel within membrane-mimicking environments. This technical guide provides a comprehensive overview of the core methodologies, quantitative data, and logical workflows central to the structural determination of this compound using NMR.
The functional form of the this compound channel is a head-to-head (N-terminal to N-terminal) dimer of two right-handed, single-stranded β-helices. This conformation creates a central pore approximately 4 Å in diameter, facilitating the passage of monovalent cations. The alternating L- and D-amino acid sequence is a critical feature that enables the formation of this unique helical structure.[1][2] Two seminal structural models, deposited in the Protein Data Bank (PDB) as 1MAG and 1JNO, represent the conformations determined by solid-state and solution NMR, respectively.[1]
Experimental Protocols: A Dual Approach
The structural elucidation of this compound by NMR leverages two distinct yet complementary methodologies: solid-state NMR and solution NMR. Each approach provides a unique set of structural restraints that, when combined, offer a comprehensive understanding of the channel's architecture.
Solid-State NMR Spectroscopy: this compound in a Native-Like Environment
Solid-state NMR is instrumental for studying this compound within a lipid bilayer, an environment that closely mimics its native state. This technique yields crucial information about the orientation of the peptide's backbone and side chains relative to the membrane.[1][3]
1. Sample Preparation:
-
Isotope Labeling: this compound is synthesized using solid-phase peptide synthesis, which allows for the incorporation of isotopes such as ¹⁵N and ¹³C at specific backbone and side-chain positions.[1][4] This site-specific labeling is essential for resolving individual atomic signals in the NMR spectra.[3][4]
-
Membrane Reconstitution and Alignment: The isotopically labeled this compound is incorporated into hydrated lipid bilayers, such as dimyristoylphosphatidylcholine (B1235183) (DMPC).[5][6] For solid-state NMR, these lipid bilayers are uniformly aligned on glass plates. This alignment is critical, as it ensures that all this compound channels have the same orientation with respect to the external magnetic field of the NMR spectrometer.[5][7]
2. NMR Data Acquisition and Analysis:
-
Orientational Constraints: The primary data obtained from solid-state NMR of aligned samples are orientational constraints.[5] These constraints are derived from the anisotropic nuclear spin interactions, such as chemical shift anisotropy and dipolar couplings, which are dependent on the orientation of molecular fragments relative to the magnetic field.[5]
-
Structure Calculation and Refinement: A total of 120 orientational constraints were used for the high-resolution refinement of the this compound structure in a liquid-crystalline phase lipid bilayer.[5] The structure is calculated and refined using a generalized global penalty function that includes the experimental orientational constraints, ideal hydrogen-bond geometry, and a molecular mechanics force field (e.g., CHARMM).[5] This process involves a geometrical search and simulated annealing to find a structure that best fits the experimental data while maintaining proper molecular geometry.[5]
Solution NMR Spectroscopy: this compound in a Solubilized State
Solution NMR studies are typically conducted on this compound solubilized in detergent micelles, which provide a soluble, membrane-mimicking environment.[1][8]
1. Sample Preparation:
-
Solubilization in Micelles: this compound is initially dissolved in an organic solvent, such as trifluoroethanol (TFE), and then introduced into a buffered aqueous solution containing a deuterated detergent, for instance, sodium dodecyl sulfate (B86663) (SDS-d₂₅).[1][8]
-
Micelle Formation: The mixture undergoes sonication to promote the incorporation of this compound into the detergent micelles.[1] A high detergent-to-peptide molar ratio (e.g., 50:1) is maintained to ensure that, on average, no more than one this compound dimer resides within a single micelle.[1]
2. NMR Data Acquisition:
A suite of two-dimensional (2D) NMR experiments is employed to assign the proton resonances and gather structural restraints.[1][9][10]
-
TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of individual amino acid residues by correlating all protons within a given residue.[1][11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides through-space correlations between protons that are in close proximity (typically < 5 Å).[1][11] These correlations are translated into distance restraints, which are fundamental for determining the three-dimensional fold of the peptide.[11][12]
-
DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): This experiment is utilized to measure J-coupling constants, which provide information about dihedral angles within the peptide backbone and side chains.[1][13]
Quantitative Data Presentation
The structural determination of this compound is underpinned by a vast set of quantitative NMR data. The following tables summarize the types of experimental restraints that are crucial for the structure calculations.
Table 1: Orientational Restraints from Solid-State NMR (for PDB ID: 1MAG)
| Restraint Type | Nuclei Involved | Information Provided |
| Chemical Shift Anisotropy | ¹⁵N | Orientation of the N-H bond vector |
| Dipolar Coupling | ¹⁵N-¹H | Precise orientation of the N-H internuclear vector |
| Dipolar Coupling | ¹⁵N-¹³C | Orientation of specific internuclear vectors in the backbone |
| Quadrupolar Splitting | ²H | Orientation of Cα-²H bonds |
Table 2: Experimental Restraints from Solution NMR (for PDB ID: 1JNO)
| Restraint Type | Number of Restraints | Description |
| Distance Restraints (NOE) | 155 | Derived from NOESY peak intensities, providing upper distance bounds between protons.[14] |
| - Intra-residue ( | i-j | =0) |
| - Sequential ( | i-j | =1) |
| Dihedral Angle Restraints | - | Derived from J-coupling constants measured in DQF-COSY spectra. |
| Hydrogen Bond Restraints | 26 (per channel) | Based on known hydrogen bonding patterns in β-helical structures.[9] |
Data for PDB ID 1JNO extracted from associated publications and the PDB entry.[1]
Visualization of Workflows and Logical Relationships
To better illustrate the intricate processes involved in the NMR-based structural determination of this compound, the following diagrams, generated using the Graphviz DOT language, depict the experimental workflows and the logical connections between different data types.
References
- 1. benchchem.com [benchchem.com]
- 2. Spin-Labeled this compound: Channel Formation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-state nuclear magnetic resonance characterization of gramicidin channel structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase peptide synthesis and solid-state NMR spectroscopy of [Ala3-15N][Val1]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of the single-stranded channel conformation of this compound by solid-state NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the structure of a membrane-incorporated ion channel. Solid-state nuclear magnetic resonance studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. Conformation states of this compound along the pathway to the formation of channels in model membranes determined by 2D NMR and circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-D NMR of Gramicidin [uvm.edu]
- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. web.ncbr.muni.cz [web.ncbr.muni.cz]
- 14. wwpdb.org [wwpdb.org]
The Antibacterial Spectrum of Gramicidin A Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antibacterial spectrum of gramicidin (B1672133) A, a potent polypeptide antibiotic, against a range of Gram-positive bacteria. This document summarizes quantitative data on its efficacy, details key experimental protocols for its evaluation, and visualizes its mechanisms of action.
Quantitative Assessment of Antibacterial Activity
Gramicidin A exhibits significant bactericidal activity against a variety of Gram-positive pathogens. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of gramicidin and its analogue gramicidin S against clinically relevant bacterial strains. This data is crucial for understanding its potency and spectrum.
Table 1: Minimum Inhibitory Concentrations (MIC) of Gramicidin S against Staphylococcus aureus
| Strain | Resistance Profile | MIC (µg/mL) | Reference |
| ATCC 6538–P | Reference Strain | 4 | [1] |
| Clinical Isolates (10 strains) | Including MRSA | 4 - 8 | [1] |
| Methicillin-sensitive S. aureus (MSSA) | - | 4 | [2] |
| Methicillin-resistant S. aureus (MRSA) | - | 4 | [2] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Gramicidin S against Streptococcus pneumoniae
| Strain | Resistance Profile | MIC (µg/mL) | Reference |
| ATCC 6303 | Reference Strain | 8 | [1] |
| Clinical Isolates (10 strains) | - | 4 - 16 | [1] |
Table 3: Minimum Inhibitory Concentrations (MIC) of Gramicidin S against Enterococcus faecium
| Strain | Resistance Profile | MIC (µg/mL) | Reference |
| Clinical Isolates | Vancomycin-resistant (VRE) | 3.9 - 7.8 | [3] |
Mechanisms of Action
This compound's bactericidal activity is primarily attributed to two key mechanisms: the formation of transmembrane ion channels and the induction of oxidative stress through the production of hydroxyl radicals.
Transmembrane Ion Channel Formation
This compound monomers insert into the bacterial cell membrane and dimerize to form a transmembrane channel.[4] This channel allows the passive diffusion of monovalent cations, such as potassium (K+) and sodium (Na+), across the membrane, disrupting the essential ion gradients required for cellular processes.[5] This leads to a loss of membrane potential, inhibition of ATP synthesis, and ultimately, cell death.[4]
Figure 1: this compound transmembrane ion channel formation.
Induction of Hydroxyl Radical Formation
Beyond membrane disruption, this compound induces the formation of highly reactive hydroxyl radicals (•OH) within the bacterial cell.[6][7] This process is thought to be initiated by the disruption of the bacterial respiratory chain, leading to a transient depletion of NADH and subsequent production of superoxide (B77818) radicals, which are then converted to hydroxyl radicals via the Fenton reaction.[6][8] These radicals cause widespread damage to cellular components, including lipids, proteins, and DNA, contributing significantly to the bactericidal effect.[7]
Figure 2: Proposed pathway for this compound-induced hydroxyl radical formation.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound, a standard procedure for assessing antimicrobial susceptibility.
Materials:
-
This compound stock solution (e.g., in ethanol (B145695) or DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, S. pneumoniae, E. faecium)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar (B569324) plate.
-
Inoculate a few colonies into CAMHB and incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Prepare a series of two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be selected to bracket the expected MIC.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions, as well as to a positive control well (containing only bacteria and broth) and a negative control well (containing only broth).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Hydroxyl Radical Formation Assay
This protocol provides a method to detect the generation of hydroxyl radicals in bacteria upon treatment with this compound, often utilizing a fluorescent probe.
Materials:
-
Bacterial culture
-
This compound
-
3'-(p-Hydroxyphenyl) fluorescein (B123965) (HPF) or other suitable hydroxyl radical probe
-
Phosphate-buffered saline (PBS)
-
Fluorometer
Procedure:
-
Bacterial Preparation:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with PBS.
-
Resuspend the bacterial pellet in PBS to a desired cell density.
-
-
Probe Loading and Treatment:
-
Add the hydroxyl radical probe (e.g., HPF to a final concentration of 10 µM) to the bacterial suspension and incubate in the dark for a specified time (e.g., 30 minutes) to allow for probe uptake.
-
Treat the bacterial suspension with different concentrations of this compound. Include an untreated control.
-
-
Fluorescence Measurement:
-
Incubate the samples at 37°C for a defined period (e.g., 1-3 hours).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe (e.g., excitation at 490 nm and emission at 515 nm for HPF) using a fluorometer. An increase in fluorescence intensity indicates the production of hydroxyl radicals.
-
NAD+/NADH Cycling Assay
This assay measures the intracellular ratio of NAD+ to NADH, providing insight into the metabolic state of the bacteria following this compound treatment.
Materials:
-
Bacterial culture
-
This compound
-
Extraction buffers (acidic for NAD+ and alkaline for NADH)
-
NAD+/NADH cycling assay kit (commercial kits are available and recommended for standardized results)
-
Microplate reader
Procedure:
-
Sample Collection and Extraction:
-
Treat the bacterial culture with this compound for various time points.
-
Harvest a defined number of cells by centrifugation at each time point.
-
To measure NAD+, resuspend the cell pellet in an acidic extraction buffer. To measure NADH, resuspend in an alkaline extraction buffer.
-
Lyse the cells (e.g., by heating or sonication) and centrifuge to remove cell debris.
-
-
Assay Performance:
-
Follow the protocol provided with the commercial NAD+/NADH cycling assay kit. This typically involves adding the cell extracts to a reaction mixture containing an enzyme that cycles between NAD+ and NADH, leading to the production of a colored or fluorescent product.
-
-
Measurement and Calculation:
-
Measure the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit's protocol.
-
Calculate the concentrations of NAD+ and NADH based on a standard curve.
-
Determine the NAD+/NADH ratio for each sample. An increase in this ratio indicates a depletion of NADH.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the antibacterial properties of this compound.
Figure 3: Experimental workflow for this compound evaluation.
References
- 1. Evaluation of the Bactericidal Activity of Gramicidin S Against Streptococcus pneumoniae and Staphylococcus aureus Clinical Isolates with Single and Multiple Exposure | GUROV | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 2. Broad-Spectrum Gramicidin S Derivatives with Potent Activity Against Multidrug-Resistant Gram-Negative ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, toxicity and antibiotic activity of gramicidin S and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A New Mission for an Old Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Antimicrobial Activity of this compound Is Associated with Hydroxyl Radical Formation | PLOS One [journals.plos.org]
- 7. The Antimicrobial Activity of this compound Is Associated with Hydroxyl Radical Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Conformational States of Gramicidin A in Different Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conformational polymorphism of gramicidin (B1672133) A, a well-studied peptide ion channel, in various solvent environments. Understanding these conformational states is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. This document details the structural characteristics of gramicidin A in different solvents, outlines the key experimental protocols for their determination, and presents quantitative data in a comparative format.
Introduction to this compound's Conformational Plasticity
This compound is a linear pentadecapeptide with an alternating sequence of L- and D-amino acids, which allows it to adopt unique helical structures. Its ability to form transmembrane ion channels is intrinsically linked to its conformation, which is highly sensitive to the surrounding solvent environment. This plasticity results in a variety of structures, from the canonical channel-forming dimer to various double-stranded helices and monomeric forms. The solvent's polarity, dielectric constant, and ability to form hydrogen bonds all play a critical role in dictating the thermodynamically stable conformation.
Conformational States of this compound
This compound exhibits a rich variety of conformational states, primarily categorized into the channel-forming single-stranded β-helix and various non-conducting double-stranded helices.
The Channel Conformation: Right-Handed β6.3-Helix Dimer
In a membrane-mimicking environment, such as lipid bilayers or sodium dodecyl sulfate (B86663) (SDS) micelles, this compound predominantly forms a head-to-head (N-terminus to N-terminus) dimer of two right-handed, single-stranded β6.3-helices.[1] This conformation creates a central pore approximately 4 Å in diameter, which is permeable to monovalent cations.[2][3]
Double-Stranded Helices in Organic Solvents
In organic solvents, this compound can exist as a complex equilibrium of interconverting double-stranded dimers. These structures are typically non-conducting.
-
In Ethanol (B145695): In ethanol, this compound exists as a mixture of at least four different double-helical conformations with approximately 5.6 residues per turn.[4] These include:
-
In Methanol (B129727) with Divalent Cations: The presence of divalent cations like Ca2+ in methanol can stabilize a parallel left-handed double-helical form with approximately 5.7 residues per turn.[7]
-
In Benzene (B151609)/Ethanol Mixture: In a mixed solvent system of benzene and ethanol, a high-resolution structure of an antiparallel, intertwined double helix with 5.6-5.7 residues per turn has been determined.[8]
Monomeric and Interconverting States
-
In Trifluoroethanol (TFE): In neat TFE, this compound is primarily monomeric and exists in a dynamic equilibrium of rapidly interconverting conformers, including left- and/or right-handed α-helices and β4.4-helices.[1]
-
In 10% TFE/Water: In this solvent mixture, this compound precipitates and forms at least seven different conformations, including various double helices similar to those found in ethanol, and at least one monomeric species.[1]
Quantitative Conformational Parameters
The structural differences between the various conformations of this compound can be quantified by their helical parameters.
| Conformation | Solvent/Environment | Handedness | Residues per Turn | Pitch (Å) | Dimer Type |
| β6.3-helix | Lipid Bilayer / SDS Micelles | Right | 6.3 - 6.5 | ~4.97 | Single-stranded, Head-to-Head |
| β5.6-helix | Ethanol | Left & Right | ~5.6 | - | Double-stranded (Parallel & Antiparallel) |
| β5.7-helix | Methanol / CaCl2 | Left | ~5.7 | - | Double-stranded, Parallel |
| β5.6-helix | Benzene/Ethanol | Left | 5.6 - 5.7 | - | Double-stranded, Antiparallel |
| β4.4-helix | Trifluoroethanol (TFE) | Right & Left | ~4.4 | - | Monomeric |
| α-helix | Trifluoroethanol (TFE) | Right & Left | ~3.6 | - | Monomeric |
| β7.2-helix | Glacial Acetic Acid | Right | ~7.2 | - | Double-stranded |
Experimental Protocols
The determination of this compound's conformational states relies heavily on high-resolution spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.
2D Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination
Two-dimensional NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.
4.1.1. Sample Preparation
-
Dissolution: Dissolve this compound in the desired organic solvent (e.g., deuterated ethanol, TFE) or a membrane-mimicking environment. For micellar preparations, a common method involves first dissolving the peptide in TFE and then adding it to a buffered aqueous solution of a deuterated detergent like SDS-d₂₅.[9]
-
Concentration: The peptide concentration should be optimized for NMR measurements, typically in the millimolar range.
-
Micelle Formation (if applicable): If using detergents, ensure the formation of peptide-containing micelles, often facilitated by sonication. A high detergent-to-peptide molar ratio (e.g., 50:1) is recommended to favor the presence of a single gramicidin dimer per micelle.[9]
4.1.2. NMR Data Acquisition
A series of 2D NMR experiments are performed to obtain structural information:
-
TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of individual amino acid residues by correlating all protons within a given residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the primary experiment for obtaining distance restraints. Cross-peaks in a NOESY spectrum indicate that two protons are close in space (typically < 5 Å), regardless of whether they are close in the primary sequence.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through chemical bonds (J-coupling), typically over two or three bonds. It is useful for assigning protons within a residue.
-
DQF-COSY (Double-Quantum Filtered COSY): Provides cleaner COSY spectra with better resolution.
4.1.3. Data Analysis and Structure Calculation
-
Resonance Assignment: The first step is to assign all the proton resonances in the spectra to specific atoms in the this compound sequence. This is achieved by combining information from TOCSY and NOESY spectra.
-
Distance and Torsional Angle Restraints: The intensities of NOESY cross-peaks are used to calculate upper distance limits between pairs of protons. J-coupling constants, particularly 3JHNα, can be used to derive dihedral angle restraints for the peptide backbone using the Karplus equation.
-
Structure Calculation: The collected distance and dihedral angle restraints are used as input for structure calculation programs (e.g., XPLOR, CYANA). These programs use computational methods like distance geometry and simulated annealing to generate a family of structures that are consistent with the experimental data.
-
Structure Refinement and Validation: The resulting structures are then refined and validated to ensure they have good stereochemistry and fit the experimental data well.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a rapid and sensitive technique for monitoring the secondary structure of peptides in solution.
4.2.1. Sample Preparation
-
Solvent Selection: The choice of solvent is critical as it must be transparent in the far-UV region (190-250 nm) where the peptide backbone absorbs. Alcohols like methanol, ethanol, and TFE are commonly used. For aqueous solutions, buffers with low absorbance in this region (e.g., phosphate (B84403) buffer) are required.
-
Peptide Concentration: The concentration of this compound should be adjusted to give an optimal absorbance (typically between 0.4 and 1.0) in the CD spectrometer.
-
Cuvette: Use a quartz cuvette with a known pathlength, typically 0.1 cm for far-UV CD.
4.2.2. CD Data Acquisition
-
Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Blank Spectrum: Record a baseline spectrum of the solvent or buffer alone under the same conditions as the sample.
-
Sample Spectrum: Record the CD spectrum of the this compound solution. Typically, multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: Subtract the blank spectrum from the sample spectrum to obtain the CD spectrum of the peptide. Convert the data from ellipticity (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θobs * 100) / (c * n * l) where θobs is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues (15 for this compound), and l is the pathlength of the cuvette in centimeters.
4.2.3. Spectral Interpretation
The shape of the CD spectrum is characteristic of the peptide's secondary structure:
-
α-helix: Two negative bands around 208 nm and 222 nm, and a strong positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Double Helices: The complex mixture of double helices in solvents like ethanol gives rise to characteristic CD spectra that can be deconvoluted to estimate the proportions of different conformers.
Visualizing Conformational Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key relationships and experimental processes discussed in this guide.
Caption: Relationship between solvent environment and the predominant conformational states of this compound.
References
- 1. Conformation states of this compound along the pathway to the formation of channels in model membranes determined by 2D NMR and circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Stable β6.3-Helices: Discovery of Non-Hemolytic Antibacterial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. [Spatial structure of this compound in organic solvents. 1H-NMR analysis of conformation heterogeneity in ethanol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoclinic uncomplexed double-stranded, antiparallel, left-handed beta 5.6-helix (increases decreases beta 5.6) structure of this compound: alternate patterns of helical association and deformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoclinic uncomplexed double-stranded, antiparallel, left-handed beta 5.6-helix (increases decreases beta 5.6) structure of this compound: alternate patterns of helical association and deformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solution structure of a parallel left-handed double-helical gramicidin-A determined by 2D 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-resolution structure and dynamic implications for a double-helical this compound conformer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Gramicidin A Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gramicidin (B1672133) A is a linear pentadecapeptide antibiotic produced by the soil bacterium Brevibacillus brevis.[1] Its unique mechanism of action involves forming transmembrane ion channels specific for monovalent cations, leading to the disruption of the ionic concentration gradient essential for cell survival.[1][2][3][4] This potent activity, however, is not selective and causes high toxicity towards mammalian cells, limiting its therapeutic use to topical applications.[1][5]
The synthesis of gramicidin A analogs—peptides with deliberate amino acid substitutions—is a key strategy to modulate its biological activity.[1] The primary goal is to design molecules that retain or enhance potent antibacterial activity while minimizing harmful effects on host cells, thereby improving the therapeutic index.[1][5] Modifications can alter properties such as ion channel formation, stability, and cytotoxicity.[1][6]
Solid-phase peptide synthesis (SPPS) is the most common and efficient method for producing these analogs.[1] SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[1] The 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy is widely used due to its reliance on milder cleavage conditions compared to the alternative Boc-based strategy.[1][7][8]
This document provides detailed protocols for the synthesis, purification, and characterization of this compound analogs using Fmoc-based SPPS.
Experimental Workflow Overview
The overall process for synthesizing this compound analogs via SPPS involves several key stages, from initial resin preparation to the final characterization and biological evaluation of the purified peptide.
Caption: General workflow for the solid-phase synthesis of this compound analogs.
Detailed Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Synthesis of a Linear this compound Analog
This protocol outlines the manual synthesis of a this compound analog on a 2-chlorotrityl chloride (2-CTC) resin, which allows for the release of the peptide with protected side chains if needed.[9] The native sequence is formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Trp-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine.[1] For this protocol, we will synthesize a simplified analog ending with a C-terminal tryptophan attached to the resin.
3.1. Materials and Reagents
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acids (L- and D-isomers)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Formic acid
-
Acetic anhydride (B1165640)
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
3.2. Resin Preparation and First Amino Acid Loading
-
Place 2-CTC resin (e.g., 0.1 mmol scale) into a synthesis vessel.
-
Swell the resin in DCM for at least 30 minutes.[10]
-
Drain the DCM.
-
Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-L-Trp(Boc)-OH, 3 equivalents) and DIEA (6 equivalents) in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 2-4 hours.[1]
-
Drain the solution. To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIEA (17:2:1) and agitate for 10 minutes.[1]
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
3.3. Peptide Chain Elongation Cycle (Steps repeated for each amino acid) This cycle consists of two main steps: Fmoc deprotection and amino acid coupling.[10]
3.3.1. Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the resin.[1][10]
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for 15 minutes to ensure complete removal of the Fmoc group.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
3.3.2. Amino Acid Coupling
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 equivalents) by dissolving it with HBTU (2.9 equivalents), HOBt (3 equivalents), and DIEA (6 equivalents) in DMF.[1]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature. The completion of the coupling can be monitored using a Kaiser test.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Repeat the elongation cycle until the full peptide sequence is assembled.
3.4. N-Terminal Formylation
-
After the final amino acid has been coupled and its Fmoc group removed, wash the peptide-resin with DMF.
-
Prepare a solution of formic acid (5 equivalents) and acetic anhydride (5 equivalents) in DMF.
-
Add the solution to the peptide-resin and agitate for 2 hours.[1]
-
Wash the resin with DMF (3x) and DCM (3x).
3.5. Cleavage from Resin and Side-Chain Deprotection
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.[1]
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[1] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[1]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.[1]
-
Dry the crude peptide pellet under vacuum.
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Purify the peptide using a preparative RP-HPLC system with a C18 column.
-
Use a linear gradient of mobile phase B (e.g., 0.1% TFA in acetonitrile) into mobile phase A (e.g., 0.1% TFA in water).
-
Monitor the elution profile at 220 nm and 280 nm (for tryptophan-containing peptides).
-
Collect fractions corresponding to the major peak.
-
Analyze the collected fractions for purity using analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Protocol 3: Characterization of the Synthesized Analog
The identity and purity of the synthesized analog must be confirmed.[1]
-
Mass Spectrometry: Use Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry to determine the molecular weight of the purified peptide and confirm it matches the theoretical mass.
-
Analytical RP-HPLC: Assess the purity of the final product. A pure sample should exhibit a single, sharp peak.
-
NMR and Circular Dichroism (CD) Spectroscopy: These techniques can be used for structural characterization, confirming the peptide's conformation, which is crucial for its ion channel-forming ability.[2]
Protocol 4: Biological Activity Assays
4.1. Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Assay)
-
Prepare a series of two-fold dilutions of the peptide analog in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus or Bacillus subtilis).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
4.2. Hemolytic Activity Assay
-
Prepare a suspension of fresh red blood cells (e.g., human or sheep) in a buffered saline solution.
-
Add various concentrations of the peptide analog to the red blood cell suspension in a 96-well plate.
-
Use a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 450 nm).
-
Calculate the percentage of hemolysis relative to the positive control.
Data Presentation
Quantitative data from biological assays should be summarized in tables for clear comparison between different analogs and the parent compound.
Table 1: Antimicrobial Activity of this compound Analogs
| Peptide ID | Sequence Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis |
| This compound | Native Sequence | 4 | 2 |
| Analog 1 | L-Trp9 -> L-Phe9 | 8 | 4 |
| Analog 2 | D-Leu4 -> D-Ala4 | 16 | 16 |
| Analog 3 | L-Val1 -> L-Ala1 | 4 | 4 |
Table 2: Hemolytic Activity of this compound Analogs
| Peptide ID | HC₅₀ (µg/mL)¹ | Therapeutic Index (HC₅₀/MIC)² |
| This compound | 5 | 1.25 |
| Analog 1 | 20 | 2.5 |
| Analog 2 | >100 | >6.25 |
| Analog 3 | 8 | 2.0 |
¹HC₅₀: The peptide concentration causing 50% hemolysis. ²Therapeutic Index calculated using the MIC against S. aureus. A higher value indicates greater selectivity for bacterial cells over mammalian cells.
Signaling and Mechanistic Pathways
The primary mechanism of this compound is the formation of a transmembrane ion channel. This process involves the dimerization of two peptide molecules in a head-to-head (N-terminus to N-terminus) fashion within the lipid bilayer.[2][3] This creates a pore that allows the passive diffusion of monovalent cations, disrupting the cell's electrochemical gradient and ultimately leading to cell death.[11] Recent studies also suggest that this compound activity is associated with the formation of hydroxyl radicals, which may contribute to its bactericidal effect.[11][12]
Caption: Mechanism of action for this compound leading to bacterial cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 5. Development of the structural basis for antimicrobial and hemolytic activities of peptides based on gramicidin S and design of novel analogs using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion channels formed by chemical analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rigidity vs Activity: Design of Gramicidin S Analogs against Multidrug-Resistant Bacteria Based on Molecular Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. The Antimicrobial Activity of this compound Is Associated with Hydroxyl Radical Formation | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Reconstitution of Gramicidin A in Unilamellar Vesicles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reconstitution of the ion channel-forming peptide Gramicidin (B1672133) A into unilamellar vesicles. This document outlines detailed protocols for vesicle preparation, peptide incorporation, and subsequent characterization, along with tabulated quantitative data for easy reference.
Introduction
Gramicidin A is a hydrophobic polypeptide that forms transmembrane channels permeable to monovalent cations.[1][2] Its well-defined structure and function make it an excellent model for studying the biophysics of ion channels and peptide-membrane interactions.[1][3] Reconstituting this compound into unilamellar vesicles, which are spherical structures composed of a single lipid bilayer, provides a controlled environment to investigate its channel activity and the influence of the lipid environment on its function.[1][4] This model system is invaluable for applications in drug delivery, membrane protein research, and the development of biosensors.
Quantitative Data Summary
The following tables summarize key quantitative parameters from studies on this compound reconstituted in unilamellar vesicles.
Table 1: Physicochemical Properties of this compound-Containing Vesicles
| Formulation | Mean Diameter (nm) | Zeta Potential (mV) | Reference(s) |
| Gramicidin Nanoparticles (0.1 mM) | 159 ± 1 | -26 ± 3 | [5] |
| Gramicidin Nanoparticles with PDDA (0.25 mg/mL) | Increased size | Positive | [5] |
| Troxerutin-loaded Solid Lipid Nanoparticles (SLNs) | 140.5 ± 1.02 | -28 ± 8.71 | [5] |
Table 2: Influence of Lipid Environment on this compound Channel Activity
| Membrane Composition | Key Finding | Reference(s) |
| Pad-PC-Pad | Channel dwell times increased by 2 orders of magnitude compared to DPhPC membranes. | [6] |
| Pad-PC-Pad with Cholesterol | Addition of cholesterol reduced channel dwell times. | [6] |
| DPhPC | Standard membrane for comparison, showing shorter channel dwell times than in thinner Pad-PC-Pad membranes. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Unilamellar Vesicles by Thin-Film Hydration and Extrusion
This protocol is a widely used method for preparing unilamellar vesicles with a defined size distribution.[5][7][8]
Materials:
-
Desired lipids (e.g., DOPC, POPC, DPPC)[1]
-
This compound[7]
-
Chloroform (B151607) or a chloroform:methanol (B129727) mixture[7]
-
Aqueous buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)[1][8]
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)[5][8]
-
Hamilton syringes
Procedure:
-
Lipid and Peptide Preparation: Dissolve the desired lipids and this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask.[7] The lipid concentration is typically around 5 mg/mL.[8]
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent by rotating the flask in a water bath set to a temperature above the lipid's phase transition temperature (Tc). A thin, uniform lipid film will form on the flask's inner wall.[7]
-
Drying: Place the flask under a high vacuum for at least 2 hours to ensure the complete removal of any residual solvent.[7][8]
-
Hydration: Add the pre-warmed aqueous buffer to the flask containing the dry lipid film. The buffer temperature should be above the Tc of the lipids.[7] Agitate the flask by hand or using a vortex mixer to hydrate (B1144303) the film, which will result in the formation of multilamellar vesicles (MLVs).[7]
-
Size Reduction (Extrusion): To obtain unilamellar vesicles, the MLV suspension is passed through a mini-extruder.[8]
-
Storage: Store the prepared unilamellar vesicles at 4°C, unless the lipid composition has a gel phase transition temperature above 4°C, in which case they should be stored at room temperature.[8]
Protocol 2: Determination of this compound Incorporation Efficiency by HPLC
This protocol allows for the accurate quantification of the amount of this compound successfully incorporated into the vesicles.[7]
Materials:
-
This compound-loaded vesicle suspension
-
Size exclusion chromatography (SEC) column (e.g., Sephadex G-50)[7]
-
Methanol or other suitable organic solvent to lyse vesicles[7]
-
HPLC system with a UV detector
-
Appropriate mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)[7]
-
This compound standard solutions for calibration curve
Procedure:
-
Separation of Free this compound:
-
Equilibrate an SEC column with the same buffer used for vesicle preparation.[7]
-
Load the vesicle suspension onto the column.
-
Elute the column with the buffer. The larger vesicles will elute first, followed by the smaller, unincorporated this compound.[7]
-
Collect the fractions containing the vesicles.
-
-
Liposome Lysis and Sample Preparation:
-
Take a known volume of the collected vesicle fraction.
-
Add a sufficient amount of methanol to disrupt the vesicles and solubilize the lipids and the peptide.[7]
-
Centrifuge the sample at high speed to pellet any precipitated lipids.[7]
-
Collect the supernatant containing the solubilized this compound.
-
-
HPLC Analysis:
-
Inject the supernatant into the HPLC system.
-
Elute the this compound using a suitable mobile phase gradient.
-
Detect the peptide using a UV detector at an appropriate wavelength (e.g., 280 nm).[7]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.[7]
-
-
Calculation of Incorporation Efficiency (IE%):
-
IE% = (Amount of incorporated this compound / Total initial amount of this compound) x 100
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the reconstitution and characterization of this compound in unilamellar vesicles.
This compound Channel Formation
Caption: Dimerization of two this compound monomers to form a functional transmembrane ion channel.
References
- 1. Characterization of this compound in Triblock and Diblock Polymersomes and Hybrid Vesicles via Continuous Wave Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Transport Properties of this compound Ion Channel in a Free-Standing Lipid Bilayer Filled With Oil Inclusions [frontiersin.org]
- 4. Conformational studies on the this compound transmembrane channel in lipid micelles and liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
Application Notes and Protocols for Forming Gramicidin A Channels in Planar Lipid Bilayers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gramicidin (B1672133) A, a hydrophobic polypeptide, is a classic model for studying the biophysical properties of ion channels.[1] It forms a transmembrane channel through the dimerization of two monomers, one residing in each leaflet of a lipid bilayer.[1] This channel is selectively permeable to monovalent cations, allowing for precise measurement of ion transport.[1] The study of gramicidin A in planar lipid bilayers (PLBs) provides a simplified and well-controlled environment to investigate the principles of membrane protein function, lipid-protein interactions, and the effects of various compounds on channel activity.[2][3]
These application notes provide detailed protocols for the formation and characterization of this compound channels in planar lipid bilayers, a summary of key quantitative data, and visualizations of the experimental workflow and channel formation mechanism.
Data Presentation
The functional properties of this compound channels are highly dependent on the experimental conditions, including the composition of the lipid bilayer and the electrolyte solution. The following tables summarize key quantitative data from various studies.
| Lipid Composition | Electrolyte | Applied Voltage (mV) | Single-Channel Conductance (pS) | Mean Channel Lifetime (s) | Reference |
| Diphytanoylphosphatidylcholine (DPhPC)/n-decane | 1.0 M KCl | 100 | ~21 | Varies with bilayer thickness | [4] |
| Dioleoylphosphatidylcholine (DOPC)/n-decane | 0.1 M NaCl | 200 | Not specified | Varies with pH in DOPS bilayers | [5] |
| 1,2-dioleoyl-sn-glycero-3-phosphoserine (DOPS)/n-decane | 0.1 M NaCl | 200 | Not specified | Decreases as pH drops from 7 to 3 | [5] |
| DC18:1PC/n-decane | 1.0 M CsCl | 100 | Not specified | Not specified | [6] |
| Glycerylmonooleate | Not specified | Not specified | Narrow distribution | Not specified | [7] |
| Dioleoyl phosphatidylcholine | Not specified | Not specified | Broader distribution | Not specified | [7] |
| Dioleoyl phosphatidylethanolamine | Not specified | Not specified | Broader distribution | Not specified | [7] |
| Parameter | Value | Conditions | Reference |
| Unitary Current Amplitude | ~2.8 pA | 1 M NaCl | [2] |
| Blockade | Blocked by divalent cations (e.g., CaCl2) | 5 x 10⁻³ M CaCl₂ | [2] |
| Bilayer Thickness (PtP) in DLPC | 30.8 Å (pure), 32.1 Å (with gramicidin) | Lα phase, near full hydration | [8] |
| Bilayer Thickness (PtP) in DMPC | 35.3 Å (pure), 32.7 Å (with gramicidin) | Lα phase, near full hydration | [8] |
Experimental Protocols
This section provides a detailed methodology for forming this compound channels in a planar lipid bilayer and measuring their activity.
Materials
-
Lipids: 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) or 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) are commonly used. A stock solution of 10-25 mg/mL in an organic solvent is prepared.[9][10]
-
Electrolyte Solution: e.g., 1.0 M KCl or NaCl, buffered with 10 mM HEPES to pH 7.0.[6][9]
-
This compound: A stock solution of ~1 nM in ethanol (B145695) or methanol (B129727) is prepared.[2][11]
-
Planar Lipid Bilayer Setup: This includes a two-compartment chamber (cis and trans) made of Teflon or Delrin, separated by a thin partition with a small aperture (50-250 µm in diameter).[3][9]
-
Electrodes: Ag/AgCl electrodes for applying voltage and measuring current.[9]
-
Patch-Clamp Amplifier: For voltage-clamp and current recording.[2][6]
-
Data Acquisition System: To digitize and store the current recordings.[6]
Protocol for Planar Lipid Bilayer Formation and this compound Channel Recording
-
Chamber Preparation:
-
Thoroughly clean the bilayer chamber and cuvette with detergent, followed by rinsing with deionized water and then an organic solvent like ethanol or isopropanol (B130326) to ensure no residual lipids or contaminants.[9][10]
-
Dry the chamber completely.
-
-
Bilayer Formation (Painting Method):
-
Fill both the cis and trans compartments of the chamber with the electrolyte solution, ensuring the liquid level is above the aperture.[9]
-
Using a small brush or a glass rod, apply a small amount of the lipid solution in organic solvent across the aperture in the partition.[9]
-
The solvent will gradually dissolve into the aqueous phase and the lipid molecules will self-assemble into a bilayer, which can be monitored by an increase in membrane capacitance. The final bilayer is referred to as a black lipid membrane (BLM) due to its appearance under reflected light.[2]
-
-
This compound Incorporation:
-
Once a stable bilayer is formed, add a small aliquot of the this compound stock solution to the aqueous phase of one or both compartments.[2][6] Gentle stirring for a short period can facilitate the insertion of gramicidin monomers into the bilayer leaflets.[6]
-
Gramicidin monomers will spontaneously insert into the lipid monolayers of the bilayer.[2]
-
-
Electrophysiological Recording:
-
Insert the Ag/AgCl electrodes into the cis and trans compartments.[9]
-
Connect the electrodes to the headstage of the patch-clamp amplifier.
-
Apply a constant holding potential (e.g., +100 mV) across the bilayer.[6]
-
Record the resulting ionic current. The formation of a this compound channel will be observed as a discrete, step-like increase in current.[3] The disappearance of the channel (dimer dissociation) will be seen as a step-like decrease in current back to the baseline.[6]
-
The current signal should be filtered (e.g., at 1 kHz) and digitized (e.g., at 20 kHz) for analysis.[6]
-
-
Data Analysis:
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound channel formation.
Mechanism of this compound Channel Formation
Caption: this compound channel formation via monomer dimerization.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Transport Properties of this compound Ion Channel in a Free-Standing Lipid Bilayer Filled With Oil Inclusions [frontiersin.org]
- 3. Lipid bilayer regulation of membrane protein function: gramicidin channels as molecular force probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Regulation of Gramicidin Channel Function Solely by Changes in Lipid Intrinsic Curvature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exchange of Gramicidin between Lipid Bilayers: Implications for the Mechanism of Channel Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-channel parameters of this compound,B, and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental evidence for hydrophobic matching and membrane-mediated interactions in lipid bilayers containing gramicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elements-ic.com [elements-ic.com]
- 11. nojilab.t.u-tokyo.ac.jp [nojilab.t.u-tokyo.ac.jp]
Application Notes and Protocols: Single-Channel Current Recording of Gramicidin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gramicidin (B1672133) A, a hydrophobic polypeptide antibiotic produced by Brevibacillus brevis, serves as a quintessential model for studying the biophysics of ion channels.[1][2][3] It forms a well-defined, monovalent cation-selective channel by the head-to-head dimerization of two monomers within a lipid bilayer.[1][4] The structural simplicity and functional clarity of the gramicidin A channel make it an ideal system for investigating the fundamental principles of ion transport across biological membranes.[1] Understanding the interplay between the channel's structure, the surrounding lipid environment, and its conductive properties is crucial for advancing our knowledge of more complex ion channels and for the rational design of novel therapeutics targeting these vital proteins.[1]
These application notes provide a detailed protocol for single-channel current recording of this compound, along with a summary of its key electrophysiological properties.
Quantitative Data Summary
The following tables summarize key quantitative parameters of the this compound channel obtained from single-channel recordings.
Table 1: Single-Channel Conductance of this compound
| Ion (1 M Salt Concentration) | Conductance (pS) | Applied Voltage (mV) | Lipid Bilayer | Reference |
| Na⁺ | ~28 | 100 | Planar Lipid Bilayer | [5] |
| K⁺ | ~40 | 100 | Amplifier-attached Lipid Bilayer | [6] |
| Cs⁺ | Higher than K⁺ | Not specified | Not specified | [5] |
| Rb⁺ | Higher than K⁺ | Not specified | Not specified | [5] |
| Li⁺ | Lower than Na⁺ | Not specified | Not specified | [5] |
Note: Conductance can be influenced by the type of lipid bilayer and the specific experimental conditions.[7]
Table 2: this compound Channel Lifetime
| Condition | Mean Open Time | Lipid Bilayer | Reference | | :--- | :--- | :--- |[8] | | DPhPC | Orders of magnitude lower than Pad-PC-Pad | DPhPC |[8] | | Pad-PC-Pad (interdigitated) | Orders of magnitude higher than DPhPC | Pad-PC-Pad |[9] | | Dependent on membrane elasticity | Varies | Various |[10] | | Dependent on ion occupancy | Varies | Not specified |[11] | | Aβ1-42 induced channels | <400 ms (B15284909) (most) | DPPC/POPC/CHOL |[11] | | Gramicidin D | <165 ms (75%) | DPPC/POPC/CHOL |[11] |
Experimental Protocols
I. Formation of a Bilayer Lipid Membrane (BLM)
A stable, solvent-free lipid bilayer is essential for high-resolution single-channel recordings. The painted bilayer method is commonly employed.
Materials:
-
Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) or a mixture of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), and cholesterol in an organic solvent like n-decane)
-
Aperture substrate (e.g., Teflon cup with a small aperture of ~100-200 µm diameter)
-
Aqueous buffer solution (e.g., 1 M NaCl or KCl, buffered to a physiological pH)
-
Ag/AgCl electrodes
Procedure:
-
Pre-treat the aperture by painting a small amount of the lipid solution across it and allowing it to dry.
-
Fill the chambers on both sides of the aperture with the aqueous buffer solution.
-
Using a fine brush or glass rod, carefully "paint" the lipid solution across the aperture, forming a thick lipid film.
-
Over time (typically a few minutes), the solvent will dissolve into the aqueous phase and the lipid molecules will self-assemble into a bilayer, which can be monitored by an increase in membrane capacitance.
II. Incorporation of this compound
This compound monomers are introduced into the aqueous phase and spontaneously insert into the lipid bilayer, where they can then dimerize to form conducting channels.
Materials:
-
This compound stock solution (e.g., 1 µg/mL in ethanol)[6]
-
Bilayer lipid membrane setup from Protocol I
Procedure:
-
Add a small aliquot of the this compound stock solution to the aqueous buffer on one or both sides of the bilayer. A final concentration in the nanomolar range is typically sufficient.[5]
-
Stir the solution gently to facilitate the diffusion of this compound to the membrane.
-
Gramicidin monomers will spontaneously insert into the lipid leaflets. The formation of conducting channels (dimers) can be observed by monitoring the current across the membrane.
III. Single-Channel Current Recording
An electrophysiological setup is used to apply a voltage across the bilayer and measure the resulting ionic current.
Equipment:
-
Patch-clamp amplifier (e.g., EPC10 - HEKA Germany)[5]
-
Data acquisition system and software
-
Faraday cage to shield from electrical noise
-
Vibration isolation table
Procedure:
-
Connect the Ag/AgCl electrodes to the headstage of the patch-clamp amplifier.
-
Apply a constant holding potential across the membrane (e.g., +100 mV).
-
Record the current trace. The spontaneous formation and dissociation of this compound dimers will result in step-like changes in the current, corresponding to the opening and closing of single channels.[6]
-
The amplitude of these current steps represents the single-channel current, and the duration of the steps corresponds to the channel open time.
IV. Data Analysis
The recorded current traces are analyzed to determine the single-channel conductance and lifetime.
Software:
-
Patch-clamp analysis software (e.g., Clampfit, pCLAMP)
Procedure:
-
Amplitude Histogram: Generate an all-points histogram of the current trace. The peaks in the histogram correspond to the closed state (zero current) and the open state(s) of the channel. The difference in current between the peaks gives the single-channel current amplitude.
-
Dwell-Time Analysis: Measure the duration of individual open and closed events. Plotting the distribution of these dwell times in a histogram allows for the determination of the mean open and closed times.
Visualizations
Caption: Experimental workflow for this compound single-channel recording.
Caption: this compound channel formation and ion transport mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 3. rcsb.org [rcsb.org]
- 4. Validation of the single-stranded channel conformation of this compound by solid-state NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Transport Properties of this compound Ion Channel in a Free-Standing Lipid Bilayer Filled With Oil Inclusions [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Single-channel parameters of this compound,B, and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Modulation of this compound open channel lifetime by ion occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Fluorescent Labeling of Gramicidin A in Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gramicidin (B1672133) A is a hydrophobic pentadecapeptide antibiotic that forms ion channels in lipid bilayers, making it an invaluable model system for studying membrane protein function and ion transport.[1] To investigate its localization, dynamics, and interactions within cellular and model membranes, fluorescent labeling of gramicidin A is an essential technique.[1] This document provides detailed application notes and protocols for the fluorescent labeling of this compound, tailored for researchers in cell biology, biophysics, and drug development.
Labeling Strategies for this compound
The choice of labeling strategy and fluorophore depends on the specific experimental goals. Labeling can be achieved at the N-terminus or the C-terminus of the peptide.[1] It is important to note that the addition of a fluorescent dye can potentially alter the physicochemical properties of the peptide, which may affect its function and localization.[2] Therefore, characterization of the labeled peptide is crucial.
N-Terminal Labeling
The N-terminus of this compound possesses a primary amine that is a common target for fluorescent labeling using amine-reactive dyes such as fluorescein (B123965) isothiocyanate (FITC) and N-hydroxysuccinimide (NHS) esters of rhodamine and cyanine (B1664457) dyes.[1][3]
C-Terminal Labeling
The C-terminus of this compound is an ethanolamide, which makes standard carboxyl-group labeling challenging. Therefore, C-terminal labeling is typically achieved through the synthesis of this compound analogs.[1][4] One common approach is to introduce a cysteine residue at or near the C-terminus during solid-phase peptide synthesis (SPPS). This allows for specific labeling with thiol-reactive dyes, such as those containing a maleimide (B117702) group.[5] Alternatively, pre-loaded resins with fluorescent labels can be used during SPPS to directly synthesize C-terminally labeled peptides.
Experimental Protocols
Protocol 1: N-Terminal Labeling of this compound with FITC
This protocol describes the labeling of the N-terminal amine of this compound with fluorescein isothiocyanate (FITC).[1]
Materials:
-
This compound
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethylformamide (DMF)[1]
-
Triethylamine (TEA)[1]
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[1]
-
Mobile Phase B: 0.1% TFA in acetonitrile[1]
-
Lyophilizer
-
Mass spectrometer
Procedure:
-
Dissolve this compound: Dissolve 1 mg of this compound in 500 µL of anhydrous DMF.[1]
-
Prepare FITC Solution: Dissolve 2 mg of FITC in 200 µL of anhydrous DMF.[1]
-
Reaction Setup: In a light-protected microcentrifuge tube, combine the this compound solution with a 1.5 molar excess of the FITC solution.[1]
-
Add Base: Add 5 µL of TEA to the reaction mixture to catalyze the reaction.[1]
-
Incubation: Gently mix the reaction and incubate for 4 hours at room temperature in the dark.[1]
-
Purification by HPLC:
-
Collection and Lyophilization: Collect the fractions corresponding to the FITC-gramicidin A conjugate and lyophilize to obtain a dry powder.[1]
-
Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry. The expected mass will be the mass of this compound plus the mass of FITC (389.38 g/mol ).
N-Terminal Labeling Workflow
Protocol 2: N-Terminal Labeling of this compound with TAMRA-NHS Ester
This protocol provides a general method for labeling the primary amine of this compound with 5-carboxytetramethylrhodamine (B559615) N-succinimidyl ester (5-TAMRA-SE).[6]
Materials:
-
This compound
-
5-TAMRA NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or DMF[6]
-
0.1 M Sodium bicarbonate buffer (pH 8.3)[6]
-
Gel filtration column (e.g., Sephadex G-25) or RP-HPLC system[6][7]
Procedure:
-
Dissolve this compound: Dissolve this compound in a minimal amount of DMSO or DMF, then dilute with 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-10 mg/mL.[6]
-
Prepare TAMRA-NHS Ester Solution: Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6]
-
Reaction: Add the TAMRA-NHS ester solution to the this compound solution at a 5-10 molar excess.[6]
-
Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.[6]
-
Purification:
-
Gel Filtration: Separate the labeled peptide from the free dye using a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS). The larger labeled this compound will elute first.[7]
-
RP-HPLC: Alternatively, purify the conjugate using RP-HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA, similar to the FITC-labeling protocol.
-
-
Characterization: Confirm labeling and purity using mass spectrometry and UV-Vis spectroscopy.
Data Presentation
Table 1: Photophysical Properties of Common Fluorophores for this compound Labeling
| Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Reactive Group | Target |
| FITC | ~495[5] | ~525[5] | ~75,000[5] | ~0.92[5] | Isothiocyanate | N-terminus (amine) |
| TAMRA | ~555[8] | ~580[8] | ~90,000[8] | 0.3-0.5[8] | NHS ester | N-terminus (amine) |
| Cy3 | ~550[8] | ~570[8] | ~150,000 | ~0.31 | NHS ester / Maleimide | N-terminus (amine) / C-terminus (thiol) |
| Cy5 | ~650[8] | ~670[8] | ~250,000 | ~0.27 | NHS ester / Maleimide | N-terminus (amine) / C-terminus (thiol) |
| Dansyl | ~355[4] | ~530[4] | ~4,300 | ~0.4 (when bound to gA)[4] | Chloride | N-terminus (amine) |
Table 2: Impact of Fluorescent Labeling on this compound Channel Properties
| This compound Derivative | Single-Channel Conductance (relative to unlabeled gA) | Mean Channel Lifetime | Lipid Bilayer Composition | Reference |
| Unlabeled this compound | 1.0 | Varies with lipid composition | Dioleoyl phosphatidylcholine | [9][10] |
| Dansyl Gramicidin C | ~0.6 | Nearly the same as unlabeled | Planar lipid membrane | [4] |
| TMR-Gramicidin | No observable perturbation | No observable perturbation | Patch-clamp bilayer | |
| N-terminal modifications | Can be significantly affected | Varies | Planar lipid membranes | [11] |
Imaging Protocols
Protocol 3: Imaging Fluorescently Labeled this compound in Giant Unilamellar Vesicles (GUVs)
This protocol describes the incorporation of fluorescently labeled this compound into GUVs for imaging studies.
Materials:
-
Fluorescently labeled this compound
-
Lipid of choice (e.g., DOPC) in chloroform (B151607)
-
Sucrose (B13894) and glucose solutions of equal osmolarity
-
Electroformation chamber with ITO-coated slides
-
Confocal microscope
Procedure:
-
Prepare Lipid-Gramicidin Mixture: In a glass vial, mix the desired lipid in chloroform with fluorescently labeled this compound (typically at a 1:500 to 1:1000 molar ratio of gramicidin to lipid).
-
Lipid Film Formation: Spread the lipid-gramicidin A mixture onto the conductive side of an ITO-coated glass slide and dry under a gentle stream of nitrogen, followed by desiccation under vacuum to form a thin lipid film.
-
GUV Formation by Electroformation:
-
Assemble the electroformation chamber with the lipid-coated slide and a second ITO slide, separated by a silicone spacer.
-
Fill the chamber with a sucrose solution.
-
Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 1-2 hours at a temperature above the lipid's phase transition temperature.
-
-
Harvesting GUVs: Gently harvest the GUVs from the chamber.
-
Imaging:
-
Dilute the GUV suspension in an iso-osmolar glucose solution. The density difference will cause the GUVs to settle at the bottom of the imaging dish.
-
Image the GUVs using a confocal microscope with excitation and emission wavelengths appropriate for the chosen fluorophore.
-
GUV Preparation and Imaging Workflow
Protocol 4: Single-Molecule FRET Imaging of this compound Dimerization in Supported Lipid Bilayers (SLBs)
This protocol outlines a method to study the dimerization of this compound using single-molecule Förster Resonance Energy Transfer (FRET). This requires two populations of this compound, one labeled with a donor fluorophore and the other with an acceptor fluorophore. A suitable FRET pair would be Cy3 (donor) and Cy5 (acceptor).
Materials:
-
Donor-labeled this compound (gA-Cy3)
-
Acceptor-labeled this compound (gA-Cy5)
-
Small unilamellar vesicles (SUVs) of a chosen lipid composition
-
Glass coverslips
-
Total Internal Reflection Fluorescence (TIRF) microscope
Procedure:
-
Prepare Labeled this compound: Synthesize and purify gA-Cy3 and gA-Cy5.
-
Prepare Proteoliposomes: Co-reconstitute gA-Cy3 and gA-Cy5 into lipid vesicles (SUVs) at a low density to ensure single-molecule analysis.
-
Form Supported Lipid Bilayer (SLB):
-
Thoroughly clean glass coverslips.
-
Fuse the proteoliposomes onto the clean glass surface to form a continuous SLB containing the fluorescently labeled this compound monomers.
-
-
Single-Molecule Imaging:
-
Mount the SLB on a TIRF microscope.
-
Excite the donor fluorophore (Cy3) with a laser and collect fluorescence emission in two separate channels for the donor and acceptor (Cy5).
-
Record movies of the fluorescence signals from individual spots on the SLB.
-
-
Data Analysis:
-
Identify individual fluorescent spots and extract the fluorescence intensity traces for the donor and acceptor channels over time.
-
Calculate the FRET efficiency for each spot. Dimerization of a donor- and acceptor-labeled monomer will result in a high FRET signal.
-
Analyze the distribution of FRET efficiencies and the kinetics of transitions between low and high FRET states to study the dynamics of this compound dimerization.
-
FRET Signaling for Gramicidin Dimerization
Conclusion
Fluorescent labeling of this compound is a powerful tool for elucidating its role in membrane biology. The protocols and data presented here provide a framework for researchers to design and execute imaging studies to investigate the behavior of this model ion channel. Careful selection of fluorophores and labeling strategies, along with rigorous purification and characterization, are essential for obtaining reliable and meaningful results.
References
- 1. benchchem.com [benchchem.com]
- 2. FRET analysis of in vivo dimerization by RNA-editing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence resonance energy transfer between donor-acceptor pair on two oligonucleotides hybridized adjacently to DNA template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. Novel 1:1 labeling and purification process for C-terminal thioester and single cysteine recombinant proteins using generic peptidic toolbox reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. Fluorescent gramicidin derivatives for single-molecule fluorescence and ion channel measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single-channel parameters of this compound,B, and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single-channel studies on linear gramicidins with altered amino acid side chains. Effects of altering the polarity of the side chain at position 1 in this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Gramicidin A into Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the channel-forming peptide Gramicidin (B1672133) A into liposomes. This document outlines the prevalent thin-film hydration method, critical parameters influencing incorporation efficiency, and detailed protocols for preparation and characterization.
Introduction
Gramicidin A, a hydrophobic pentadecapeptide, is a well-studied ionophore that forms transmembrane channels permeable to monovalent cations.[1][2][3] Its ability to disrupt ion gradients across lipid bilayers makes it a valuable tool in biophysical research and a potential therapeutic agent. Liposomes, artificial vesicles composed of a lipid bilayer, serve as excellent model membranes and drug delivery vehicles.[4][5][6] Incorporating this compound into liposomes allows for the study of its channel-forming properties in a controlled environment and is a key step in developing novel drug delivery systems.[7] This document details a robust protocol for incorporating this compound into liposomes and methods for verifying its successful integration.
Critical Parameters for Successful Incorporation
Several factors can significantly impact the efficiency of this compound incorporation into liposomes. Careful consideration of these parameters is crucial for reproducible results.
-
Lipid Composition: The choice of lipids is critical. Fluid-phase phospholipids, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), generally facilitate better incorporation than gel-phase lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), especially if the processing temperature is below the lipid's phase transition temperature (Tc).[8] High concentrations of cholesterol (e.g., 30-60 mol%) can increase membrane rigidity and hinder peptide insertion, leading to lower incorporation efficiency.[8]
-
Drug-to-Lipid Ratio: There is a saturation limit for the amount of this compound that can be incorporated into a lipid bilayer.[8] Exceeding this limit will result in the precipitation of the unincorporated peptide.[8] A common starting point for optimization is a this compound-to-lipid molar ratio in the range of 1:50 to 1:100.[8]
-
Solvent Selection: this compound has low aqueous solubility.[8] Therefore, it is essential to co-dissolve the peptide and lipids in a suitable organic solvent system, such as chloroform (B151607) or a chloroform:methanol (B129727) mixture, before forming the lipid film.[8] For stock solutions, 2,2,2-Trifluoroethanol (TFE) can also be used as it promotes a monomeric state of this compound, which may facilitate incorporation.[9][10]
-
Thin-Film Quality: The formation of a thin, uniform lipid-peptide film is paramount for efficient hydration and liposome (B1194612) formation.[8] Incomplete removal of organic solvents can interfere with these processes.[8]
-
Hydration Conditions: The hydration of the lipid film should be performed at a temperature above the phase transition temperature (Tc) of the lipids. This ensures the lipid bilayer is in a fluid state, which is more conducive to peptide insertion.[8][9]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes containing this compound using the thin-film hydration method followed by extrusion.
Materials:
-
Phospholipid(s) (e.g., DOPC)
-
Cholesterol (optional)
-
This compound
-
Organic Solvent (e.g., chloroform or 2:1 chloroform:methanol)
-
Hydration Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum pump
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid and Peptide Preparation: Dissolve the desired lipids (e.g., DOPC) and this compound in the organic solvent in a round-bottom flask. The components should be mixed thoroughly to ensure a homogenous solution.[8]
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature to evaporate the solvent. This will create a thin, uniform lipid-peptide film on the inner surface of the flask.[8][11][12]
-
Solvent Removal: Dry the film under a stream of inert gas (e.g., nitrogen or argon) and then place the flask under a high vacuum for at least 2 hours to remove any residual organic solvent.[7][9]
-
Hydration: Hydrate the dry lipid-peptide film by adding the desired aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the lipid.[8][9] Vortex the flask vigorously for several minutes to form a milky suspension of multilamellar vesicles (MLVs).[9]
-
Extrusion (Sizing): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with the desired pore size (e.g., 100 nm).[7] The extrusion should be performed at a temperature above the lipid's Tc. Pass the suspension through the extruder 11-21 times to ensure a homogenous size distribution.[8]
Protocol 2: Determination of this compound Incorporation Efficiency
This protocol outlines the separation of unincorporated this compound from the liposome formulation and the subsequent quantification of the incorporated peptide using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound-loaded liposome suspension
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-50)
-
Elution Buffer (same as hydration buffer)
-
Methanol
-
HPLC system with a C18 column and UV detector
-
Mobile Phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% TFA)
-
This compound standard solutions of known concentrations
Procedure:
-
Separation of Free this compound:
-
Equilibrate a size exclusion chromatography (SEC) column with the elution buffer.
-
Carefully load the this compound-liposome suspension onto the column.
-
Elute the column with the same buffer. The larger liposomes will elute first, followed by the smaller, free this compound.[8]
-
Collect the fractions containing the liposomes (typically the turbid fractions).
-
-
Liposome Lysis and Sample Preparation:
-
HPLC Analysis:
-
Inject the supernatant into the HPLC system.
-
Elute the this compound using a suitable mobile phase gradient.
-
Detect the peptide using a UV detector at an appropriate wavelength (e.g., 280 nm).[8]
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of this compound and plotting the peak area against concentration.
-
Determine the concentration of this compound in the liposome sample by comparing its peak area to the standard curve.[8]
-
-
Calculation of Incorporation Efficiency (IE%):
-
IE% = (Amount of this compound in liposomes / Initial amount of this compound) x 100
-
Data Presentation
| Parameter | Value/Range | Notes |
| Lipid Composition | ||
| Primary Phospholipid | DOPC (fluid phase) | Recommended for better incorporation.[8] |
| Cholesterol | 0 - 10 mol% | Higher concentrations (30-60 mol%) can significantly decrease incorporation efficiency.[8] |
| Drug-to-Lipid Ratio | 1:50 to 1:100 (molar ratio) | A starting point for optimization. Higher ratios may lead to peptide precipitation.[8] |
| Liposome Characterization | ||
| Size (after extrusion) | ~100 nm | Dependent on the pore size of the extrusion membrane.[7] |
| Incorporation Efficiency | Variable | Highly dependent on the formulation and preparation parameters. Requires experimental determination. |
Visualizations
Caption: Experimental workflow for preparing and analyzing this compound-loaded liposomes.
Caption: Mechanism of this compound ion channel formation and function in a lipid bilayer.
References
- 1. Structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exchange of Gramicidin between Lipid Bilayers: Implications for the Mechanism of Channel Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of channel formation of gramicidins A and B in phospholipid vesicle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound in Triblock and Diblock Polymersomes and Hybrid Vesicles via Continuous Wave Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of this compound in Triblock and Diblock Polymersomes and Hybrid Vesicles via Continuous Wave Electron Paramagnetic Resonance Spectroscopy (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Conformational studies on the this compound transmembrane channel in lipid micelles and liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
Measuring Gramicidin A Channel Lifetime and Conductance: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gramicidin (B1672133) A, a hydrophobic polypeptide, is a classic model for investigating the biophysical properties of ion channels.[1] It forms a transmembrane channel through the dimerization of two monomers, one in each leaflet of a lipid bilayer.[1][2] This channel exhibits selective permeability to monovalent cations.[1][3] The precise measurement of its conductance and lifetime is fundamental for research in membrane biophysics, ion channel physiology, and for screening potential drug interactions with membrane proteins.[1]
This document provides detailed protocols for the black lipid membrane (BLM) technique to measure gramicidin A channel conductance and lifetime. It also presents key quantitative data and visual workflows to guide researchers in their experimental design and data interpretation.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for this compound channel properties compiled from various studies.
Table 1: Single-Channel Conductance of this compound in Different Electrolytes
| Electrolyte (1 M) | Applied Voltage (mV) | Single-Channel Current (pA) | Single-Channel Conductance (pS) |
| NaCl | 100 | ~2.8 | ~28[1][4] |
| KCl | 100 | ~4 | ~40[1] |
| CsCl | 100 | - | ~60-80[1] |
Table 2: Factors Influencing this compound Channel Lifetime
| Factor | Observation | Reference |
| Lipid Bilayer Thickness | Channel lifetime can vary by an order of magnitude with sub-nanometer changes in bilayer thickness. | [5] |
| Lipid Intrinsic Curvature | Changes in lipid head group size and electrostatic interactions, which alter intrinsic curvature, modulate channel lifetime. | [6] |
| Bilayer Surface Tension | The logarithm of the mean channel lifetime is proportional to the membrane's surface tension. | [7] |
| Ion Occupancy | The type and concentration of permeant ions can significantly affect channel lifetime, suggesting that ion occupancy stabilizes the channel. | [8] |
Experimental Protocols
Protocol 1: Black Lipid Membrane (BLM) for Single-Channel Recording
This method involves forming an artificial lipid bilayer across a small aperture and observing the discrete current steps corresponding to the opening and closing of individual this compound channels.[1]
Materials:
-
BLM setup (two chambers separated by a partition with a small aperture, e.g., a Teflon cup and chamber)
-
Low-noise patch-clamp amplifier and data acquisition system (e.g., HEKA EPC10)[1][4]
-
Ag/AgCl electrodes
-
Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane)[1]
-
This compound stock solution (e.g., 1 µg/mL in ethanol)[1]
-
Electrolyte solution (e.g., 1 M KCl, buffered to pH 7.0)[1]
Procedure:
-
Chamber Preparation: Thoroughly clean the BLM chambers. Fill both the cis and trans chambers with the electrolyte solution.[1]
-
Electrode Placement: Place Ag/AgCl electrodes in both chambers, ensuring they are connected to the amplifier headstage.[1]
-
Membrane "Painting": Apply a small amount of the lipid solution across the aperture using a fine brush or glass rod to form a thin lipid film. The formation of a bilayer can be monitored by observing the increase in membrane capacitance.[1]
-
Gramicidin Incorporation: Add a small volume of the this compound stock solution to one or both chambers and stir gently.[1] Monomers will spontaneously insert into the lipid leaflets.[1][4]
-
Voltage Clamp and Recording: Clamp the membrane potential at a desired value (e.g., 100 mV).[9] Record the current trace. Data should be sampled at a high frequency (e.g., 4 kHz) and filtered (e.g., at 3 kHz) for analysis.[9][10]
-
Data Analysis:
-
Observe for discrete, stepwise current fluctuations. The amplitude of these steps represents the single-channel current (i).[9]
-
Calculate the single-channel conductance (γ) using Ohm's law: γ = i / V, where V is the applied voltage.
-
Generate an all-points histogram of the current trace to determine the mean single-channel current.
-
Measure the duration of the open-channel events to determine the channel lifetime (τ). Create a histogram of open times, which can often be fitted with a single exponential decay to find the mean lifetime.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound channel: a review of its permeability characteristics with special reference to the single-file aspect of transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Transport Properties of this compound Ion Channel in a Free-Standing Lipid Bilayer Filled With Oil Inclusions [frontiersin.org]
- 5. Molecular Mechanism for Gramicidin Dimerization and Dissociation in Bilayers of Different Thickness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Gramicidin Channel Function Solely by Changes in Lipid Intrinsic Curvature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dependence of the conductance and lifetime of gramicidin channels on the thickness and tension of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of surface tension and ion occupancy effects on this compound channel lifetime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probing Conformational Changes of Gramicidin Ion Channels by Single-Molecule Patch-Clamp Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Creating Stable Gramicidin A Channels in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and techniques for creating stable gramicidin (B1672133) A (gA) ion channels for use in sensitive and specific biosensor applications. Detailed protocols for key experimental setups are provided, along with quantitative data to aid in the design and optimization of gA-based biosensors.
Introduction to Gramicidin A Biosensors
This compound, a linear pentadecapeptide antibiotic, forms transmembrane channels by the head-to-head dimerization of two monomers, one from each leaflet of a lipid bilayer.[1][2] This channel is selectively permeable to monovalent cations, and its formation and dissociation can be monitored as discrete steps in electrical conductance.[3] This "on-off" switching behavior, coupled with the ability to modify the gramicidin molecule, makes it an excellent candidate for biosensor development.[4]
The fundamental principle of a gramicidin-based biosensor involves linking the channel's conductive state to the presence of a specific analyte.[4] This is typically achieved by modifying one or both gramicidin monomers with a receptor molecule that can bind to the target analyte. Analyte binding can then influence the dimerization/dissociation kinetics or the conductance of the channel, leading to a measurable electrical signal.[5][6] The inherent signal amplification, where a single binding event can modulate the flow of millions of ions per second, provides the basis for ultra-sensitive detection.[4]
Strategies for Enhancing this compound Channel Stability
A critical factor for the successful application of gA in biosensors is the stability of the supporting lipid membrane and the incorporated channels. Several strategies have been developed to enhance this stability:
-
Lipid Composition: The choice of lipids in the bilayer significantly impacts channel lifetime and conductance. Factors such as lipid chain length, headgroup charge, and membrane thickness influence the energetics of channel formation and stability.[3][7][8][9]
-
Tethered Bilayer Lipid Membranes (tBLMs): Covalently attaching the lipid bilayer to a solid support, such as a gold electrode, dramatically increases the mechanical stability and lifetime of the membrane compared to traditional black lipid membranes (BLMs).[10][11][12][13]
-
Polymerizable Lipids: Incorporating lipids that can be polymerized after membrane formation creates a highly stable, cross-linked membrane structure that can withstand harsh conditions and prolong the operational lifetime of the biosensor.
Data Presentation: Quantitative Parameters of this compound Channels
The following tables summarize key quantitative data for this compound channels under various experimental conditions to facilitate comparison and aid in biosensor design.
Table 1: Single-Channel Conductance of this compound in Different Lipid Bilayers and Electrolytes
| This compound Analog | Lipid Bilayer | Electrolyte (1 M) | Applied Voltage (mV) | Single-Channel Conductance (pS) | Reference(s) |
| Natural this compound | Glycerylmonooleate | NaCl | 100 | ~9 | [14] |
| Natural this compound | Dioleoylphosphatidylcholine (DOPC) | NaCl | 100 | ~18 | [14] |
| Natural this compound | Dioleoylphosphatidylethanolamine (DOPE) | NaCl | 100 | ~20 | [14] |
| Synthetic this compound | Diphytanoyllecithin/n-decane | KCl | 100 | 21 | [15] |
| [L-Ala7] this compound | Diphytanoyllecithin/n-decane | KCl | 100 | 28 | [15] |
| Natural this compound | Diphytanoylphosphatidylcholine (DPhPC) | KCl | 100 | ~40 | [16] |
| Natural this compound | DPhPC | NaCl | 100 | ~28 | [16] |
| Natural this compound | DPhPC | CsCl | 100 | ~60-80 | [16] |
Table 2: Average Lifetime of this compound Channels in Different Lipid Environments
| This compound Analog | Lipid Bilayer Composition | Average Channel Lifetime (ms) | Reference(s) |
| Natural this compound | Monoolein/squalene | Varies with thickness and tension | [17] |
| Natural this compound | Monoglyceride bilayers | Proportional to surface tension | [10] |
| Natural this compound | dC20:1 PC | 65 ± 10 | [18] |
| Natural this compound | dC18:1 + dC22:1 PC (1:1) | 95 ± 10 | [18] |
| Natural this compound | dC16:1 + dC24:1 PC (1:1) | 195 ± 20 | [18] |
| O-pyromellitylgramicidin | Dioleoylphosphatidylcholine (DOPC) | Increased with polylysine (B1216035) addition | [19] |
| Natural this compound | Pad-PC-Pad (interdigitated) | Increased by 2 orders of magnitude vs. DPhPC | [3] |
Experimental Protocols
Protocol 1: Formation of a Stable this compound-Containing Planar Lipid Bilayer (Black Lipid Membrane - BLM)
This protocol describes the formation of a solvent-containing planar lipid bilayer and the incorporation of this compound for single-channel recording.[16][20]
Materials:
-
BLM setup (Teflon cup and chamber, electrodes, amplifier, data acquisition system)
-
Lipid solution: 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane (20 mg/mL)
-
This compound stock solution: 1 µg/mL in ethanol (B145695)
-
Electrolyte solution: 1 M KCl, 10 mM HEPES, pH 7.0
-
Micropipette or fine brush
Procedure:
-
Chamber Preparation: Thoroughly clean the Teflon cup and chamber with ethanol and deionized water. Allow to dry completely.
-
Electrolyte Filling: Fill both the cis and trans chambers with the electrolyte solution.
-
Electrode Placement: Place Ag/AgCl electrodes in both chambers and connect them to the amplifier headstage.
-
Membrane Painting: Using a micropipette or a fine brush, apply a small amount of the lipid solution across the aperture in the Teflon cup to form a thin lipid film.
-
Bilayer Formation: Monitor the membrane capacitance. A stable capacitance of approximately 0.4 µF/cm² indicates the formation of a bilayer.
-
Gramicidin Incorporation: Add a small volume (e.g., 1-5 µL) of the this compound stock solution to the cis chamber and stir gently. Gramicidin monomers will spontaneously insert into the lipid leaflets.
-
Single-Channel Recording: Apply a constant voltage (e.g., 100 mV) across the membrane and record the current. Discrete steps in the current correspond to the formation and dissociation of individual this compound channels.
Protocol 2: Preparation of a Tethered Bilayer Lipid Membrane (tBLM) for Enhanced Stability
This protocol provides a general guideline for the formation of a tBLM incorporating this compound. Specific details may vary depending on the commercial tBLM platform used.[10][11][12]
Materials:
-
Gold-coated substrate (e.g., tBLM chip)
-
Tethering lipid solution (containing thiol-modified lipids) in ethanol
-
Spacer molecule solution (e.g., β-mercaptoethanol) in ethanol
-
Vesicle solution: DPhPC liposomes (1 mg/mL) in a suitable buffer (e.g., PBS)
-
This compound stock solution: 1 µg/mL in ethanol
-
Electrochemical setup for impedance spectroscopy
Procedure:
-
Substrate Cleaning: Clean the gold substrate thoroughly using a piranha solution (caution: highly corrosive) or UV/ozone treatment.
-
Self-Assembled Monolayer (SAM) Formation: Incubate the gold substrate in a mixed solution of the tethering lipid and spacer molecule in ethanol for at least 2 hours to form a self-assembled monolayer.
-
Rinsing: Rinse the substrate with ethanol and then with deionized water to remove non-adsorbed molecules.
-
Vesicle Fusion: Expose the SAM-coated substrate to the DPhPC vesicle solution. The vesicles will spontaneously fuse onto the hydrophobic surface, forming the outer leaflet of the bilayer.
-
Gramicidin Incorporation:
-
Co-reconstitution: Incorporate this compound into the lipid vesicles before the fusion step.
-
Post-insertion: Add the this compound stock solution to the buffer bathing the pre-formed tBLM.
-
-
Characterization: Use electrochemical impedance spectroscopy (EIS) to verify the formation of a well-sealed bilayer and to monitor the incorporation and activity of the gramicidin channels.
Protocol 3: Fabrication of a this compound-Based Biosensor for Avidin (B1170675) Detection
This protocol outlines the steps to create a biosensor for the detection of avidin by functionalizing this compound with biotin (B1667282).[6]
Materials:
-
Biotinylated this compound (synthesized by attaching biotin to the C-terminus of this compound)
-
BLM or tBLM setup as described in Protocols 1 and 2
-
Avidin solutions of varying concentrations in a suitable buffer (e.g., PBS)
Procedure:
-
Form a Stable Lipid Bilayer: Prepare a BLM or tBLM as described in the previous protocols.
-
Incorporate Biotinylated this compound: Introduce the biotinylated this compound into the lipid bilayer.
-
Establish a Baseline: Record the single-channel activity of the biotinylated this compound channels in the absence of avidin to establish a baseline of channel lifetime and conductance.
-
Introduce Avidin: Add a known concentration of avidin to the chamber and allow it to incubate.
-
Monitor Changes in Channel Activity: Record the single-channel activity after the addition of avidin. The binding of avidin to the biotinylated this compound will modulate the channel's properties, such as a decrease in channel lifetime or a change in conductance.[6]
-
Dose-Response: Repeat steps 4 and 5 with different concentrations of avidin to generate a dose-response curve for the biosensor.
Visualizations
Signaling Pathway for a this compound-Based Biosensor
Caption: Analyte binding to a modified this compound monomer affects its dimerization with an unmodified monomer, altering the formation or stability of the conducting channel and resulting in a measurable change in ionic current.
Experimental Workflow for BLM-Based this compound Biosensor
Caption: A typical workflow for creating and testing a this compound biosensor using the black lipid membrane (BLM) technique, from preparation to data analysis.
Logical Relationship for Enhanced Stability using tBLMs
Caption: The logical progression from a solid support to a highly stable tethered bilayer lipid membrane (tBLM) suitable for robust biosensor applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis for the activation of phenylalanine in the non-ribosomal biosynthesis of gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of the this compound Ion Channel in a Lipid Membrane with Switchable Physical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The gramicidin-based biosensor: a functioning nano-machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing nanosensors based on charged derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation of Gramicidin Channel Function Solely by Changes in Lipid Intrinsic Curvature [frontiersin.org]
- 7. Lipid bilayer regulation of membrane protein function: gramicidin channels as molecular force probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Membrane-Mediated Lateral Interactions Regulate the Lifetime of Gramicidin Channels [mdpi.com]
- 9. This compound channels switch between stretch activation and stretch inactivation depending on bilayer thickness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. The assembly and use of tethered bilayer lipid membranes (tBLMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Use of Tethered Bilayer Lipid Membranes to Identify the Mechanisms of Antimicrobial Peptide Interactions with Lipid Bilayers | MDPI [mdpi.com]
- 14. Single-channel parameters of this compound,B, and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 16. Frontiers | Transport Properties of this compound Ion Channel in a Free-Standing Lipid Bilayer Filled With Oil Inclusions [frontiersin.org]
- 17. Ion Channel Voltage Sensors: Structure, Function, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Channel Formation Induces Local Lipid Redistribution I: Experiment and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of this compound analogues with altered activities by multidimensional screening of a one-bead-one-compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Patch-Clamp Fluorescence Microscopy of Single Gramicidin Channels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the powerful technique of combined patch-clamp and fluorescence microscopy to investigate single gramicidin (B1672133) channels. This method allows for the simultaneous measurement of ion channel currents and conformational changes, offering unprecedented insights into channel gating, ion permeation, and the influence of the lipid environment.
Introduction
The gramicidin A channel is a well-characterized ion channel model system. It is a small peptide that forms a transmembrane channel by the dimerization of two monomers, one in each leaflet of the lipid bilayer.[1][2][3][4] This dynamic process of formation and dissociation, along with its well-defined conductance states, makes it an ideal candidate for single-channel studies. Patch-clamp fluorometry (PCF) combines the high-resolution electrical recording of the patch-clamp technique with the sensitivity of fluorescence microscopy to provide a direct correlation between the structural dynamics and the function of single ion channels.[5][6]
This technique is particularly valuable for:
-
Understanding the molecular mechanisms of ion channel gating: By labeling the gramicidin molecule with fluorescent probes, conformational changes associated with channel opening and closing can be directly visualized and correlated with the electrical current.
-
Investigating the influence of the lipid bilayer on channel function: The local membrane environment can significantly impact the stability and function of gramicidin channels.[1][7][8] PCF allows for the study of these interactions by observing changes in both fluorescence and conductance in various lipid compositions.
-
Screening and characterization of potential drug candidates: The detailed information provided by PCF can be utilized in drug discovery to understand how novel compounds modulate ion channel activity at the single-molecule level.[9][10]
Principle of the Technique
Patch-clamp fluorescence microscopy simultaneously records the ionic current passing through a single gramicidin channel and the fluorescence signal from probes attached to the channel or within the lipid membrane.[5][6] An electrical potential is applied across a patch of lipid bilayer containing the gramicidin channels, and the resulting current is measured with a patch-clamp amplifier. At the same time, the fluorescently labeled channels are excited by a laser, and the emitted fluorescence is detected by a sensitive camera or photodetector.[11]
Changes in the fluorescence signal, such as intensity, lifetime, or fluorescence resonance energy transfer (FRET), can provide information about:
-
Dimerization and dissociation of gramicidin monomers: FRET between two differently labeled monomers can be used to monitor the formation and separation of the functional channel.[6]
-
Conformational changes within the channel: Intramolecular FRET or fluorescence quenching can reveal structural rearrangements during gating.[6]
-
Local environmental changes: Environment-sensitive dyes can report on changes in the lipid bilayer surrounding the channel.
Quantitative Data Summary
The following tables summarize key quantitative data for single gramicidin channels obtained from patch-clamp experiments. These values can vary depending on the specific experimental conditions, such as the lipid composition, electrolyte solution, and applied voltage.
| Parameter | Typical Value Range | Key influencing Factors |
| Single-Channel Conductance | 10 - 30 pS | Ion type and concentration, lipid bilayer thickness, surface charge |
| Mean Open Time (Lifetime) | Milliseconds to Seconds | Lipid bilayer thickness and composition, membrane tension, ion occupancy, presence of modulatory compounds |
| Formation Rate (f) | Varies | Gramicidin concentration, lipid composition |
| Dissociation Rate (τ⁻¹) | Varies | Lipid composition, hydrophobic mismatch |
Table 1: Key Electrophysiological Parameters of Single Gramicidin Channels
| Lipid Composition | Single-Channel Conductance (pS) in 0.1 M NaCl | Mean Channel Lifetime (s) |
| DOPS:DOPE (1:2) | ~70% of DOPS bilayer | Decreased ~9-fold compared to DOPS |
| DOPS:DOPC (1:2) | ~70% of DOPS bilayer | Decreased ~3-fold compared to DOPS |
| dC18:1 + dC22:1 | - | 95 ± 10 ms |
| dC16:1 + dC24:1 | - | 195 ± 20 ms |
| dC20:1 (control) | - | 65 ± 10 ms |
Table 2: Influence of Lipid Composition on Gramicidin Channel Properties. [4][12]
Experimental Protocols
I. Preparation of Lipid Bilayers and Gramicidin Incorporation
Materials:
-
Lipid of choice (e.g., DPhPC, DOPC, DOPE, DOPS) dissolved in an organic solvent (e.g., chloroform (B151607) or hexane).
-
This compound (and fluorescently labeled gramicidin if applicable) stock solution in a suitable solvent (e.g., ethanol).
-
Electrolyte solution (e.g., 1 M NaCl, 10 mM HEPES, pH 7.4).
-
Patch-clamp micropipettes.
-
Patch-clamp setup with an amplifier and data acquisition system.
-
Fluorescence microscope with a high-sensitivity camera.
Protocol:
-
Lipid Bilayer Formation: A lipid bilayer can be formed at the tip of a patch-clamp micropipette using the tip-dip method.
-
Coat the tip of the micropipette with the lipid solution and allow the solvent to evaporate.
-
Dip the pipette tip into the electrolyte solution to form a lipid monolayer at the air-water interface.
-
Lower and raise the pipette tip through the monolayer to form a stable gigaohm seal with a lipid bilayer across the aperture.
-
-
Gramicidin Incorporation:
-
Add a small aliquot of the gramicidin stock solution to the electrolyte solution in the recording chamber to achieve the desired final concentration (typically in the pM to nM range).
-
Gramicidin monomers will spontaneously insert into the lipid bilayer from the aqueous solution.
-
The formation of conducting channels (dimers) can be observed as discrete steps in the current recording.
-
II. Simultaneous Patch-Clamp and Fluorescence Recording
Protocol:
-
Establish a stable gigaohm seal with a lipid bilayer on the patch pipette as described above.
-
Position the pipette in the light path of the fluorescence microscope.
-
Apply a constant holding potential (e.g., +100 mV or -100 mV) across the bilayer to drive ion flow through any formed channels.
-
Start recording both the electrical current and the fluorescence signal simultaneously. The current recording will show step-like changes corresponding to the opening and closing of single gramicidin channels.
-
Correlate the changes in fluorescence intensity or FRET efficiency with the electrical signal. For example, an increase in FRET efficiency might coincide with the appearance of a conducting channel, indicating dimerization.
Visualizations
Gramicidin Channel Formation and Ion Transport
Caption: Dimerization of gramicidin monomers to form a functional ion channel.
Experimental Workflow for Patch-Clamp Fluorometry
Caption: Step-by-step workflow for a patch-clamp fluorometry experiment.
Logical Relationship of Measured Signals
Caption: Correlation between channel state and the simultaneously measured signals.
Applications in Drug Development
The detailed insights into single-channel function provided by patch-clamp fluorometry are highly valuable for drug discovery and development.[9][10] This technique can be used to:
-
Elucidate the mechanism of action of novel ion channel modulators: By observing the effects of a compound on both the conductance and the conformational dynamics of the channel, a more complete picture of its modulatory action can be obtained.
-
Screen for compounds that target specific channel states: The ability to distinguish between different conformational states allows for the identification of drugs that preferentially bind to the open, closed, or inactivated state of a channel.
-
Characterize the effects of drugs on the channel's interaction with the lipid bilayer: Some drugs may exert their effects by altering the properties of the membrane, which in turn affects channel function. PCF can help to dissect these indirect mechanisms.
While manual patch-clamp is a low-throughput technique, the detailed mechanistic information it provides is crucial for lead optimization and understanding the molecular basis of drug action.[13] The principles learned from gramicidin studies can be extended to more complex, therapeutically relevant ion channels.
References
- 1. Molecular Mechanism for Gramicidin Dimerization and Dissociation in Bilayers of Different Thickness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulation of Gramicidin Channel Function Solely by Changes in Lipid Intrinsic Curvature [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Channel Formation Induces Local Lipid Redistribution I: Experiment and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patch-Clamp Fluorometry: Electrophysiology meets Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing conformational changes of gramicidin ion channels by single-molecule patch-clamp fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The dependence of the conductance and lifetime of gramicidin channels on the thickness and tension of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. From Understanding Cellular Function to Novel Drug Discovery: The Role of Planar Patch-Clamp Array Chip Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of Gramicidin Channel Function Solely by Changes in Lipid Intrinsic Curvature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Preparation of Gramicidin A Stock Solutions for Scientific Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gramicidin (B1672133) A is a hydrophobic polypeptide antibiotic derived from the soil bacterium Bacillus brevis. It functions as a channel-forming ionophore, creating transmembrane channels permeable to monovalent cations. This unique mechanism of action makes it a valuable tool in various research applications, including the study of ion channel function, membrane biophysics, and as an antimicrobial agent. Proper preparation of gramicidin A stock solutions is critical for obtaining reproducible and reliable experimental results. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions.
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation and use of this compound solutions.
| Parameter | Value | Solvents | Notes |
| Molecular Weight | ~1882.3 g/mol | N/A | |
| Solubility | Soluble | Ethanol (B145695), DMSO, Methanol, 2,2,2-Trifluoroethanol (TFE) | This compound is practically insoluble in water and may form colloidal suspensions.[1] |
| Stock Solution Concentration | 1 mg/mL, 1 mM, 5 mM, 10 mg/mL | Ethanol, DMSO, TFE | The choice of concentration depends on the specific experimental requirements.[2][3][4] |
| Storage of Solid Form | -20°C | N/A | The solid form is stable for years when stored properly. |
| Storage of Stock Solutions | 2-8°C (short-term) or -20°C to -80°C (long-term) | N/A | Aqueous solutions are not recommended for storage for more than one day.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution. |
| Working Concentration (Antimicrobial) | 0.025 - 10 µg/mL | Varies with assay | Effective against Gram-positive bacteria like Staphylococcus aureus.[5][6] |
| Working Concentration (Ion Channel Studies) | 1 nM - 10 µM | Varies with assay | Used in lipid bilayer and patch-clamp experiments to study ion channel properties.[7][8] |
| Working Concentration (Cytotoxicity) | 0.5 - 5.0 µM | Varies with assay | Used to induce controlled membrane permeability and study cellular responses.[2] |
Mechanism of Action: Dimeric Channel Formation
This compound monomers insert into the lipid bilayer of cell membranes. The functional ion channel is formed when two monomers, one from each leaflet of the membrane, dimerize in a head-to-head configuration. This dimerization creates a transmembrane pore that allows the passive diffusion of monovalent cations, such as K⁺ and Na⁺, down their electrochemical gradients. This influx and efflux of ions disrupt the cellular ion homeostasis, leading to membrane depolarization and ultimately cell death.
Caption: Workflow of this compound's mechanism of action.
Experimental Protocols
Preparation of a 1 mg/mL this compound Stock Solution in Ethanol
Materials:
-
This compound powder
-
Anhydrous Ethanol
-
Sterile microcentrifuge tubes or glass vials with PTFE-lined caps
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: In a clean, dry vial, accurately weigh the desired amount of this compound powder. For a 1 mg/mL solution, weigh 1 mg of this compound.
-
Solvent Addition: Add 1 mL of anhydrous ethanol to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming may aid in dissolution.
-
Sterilization (Optional): If required for the application, the solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with ethanol.
-
Storage: For short-term storage, keep the solution at 2-8°C. For long-term storage, aliquot the solution into smaller volumes in sterile tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is adapted for determining the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria such as Staphylococcus aureus.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in ethanol)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Bacterial Inoculum Preparation: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Serial Dilution of this compound: a. Prepare a working solution of this compound by diluting the stock solution in CAMHB. b. Perform a two-fold serial dilution of the this compound working solution in the 96-well plate to achieve a range of concentrations (e.g., 10 µg/mL to 0.02 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (bacteria in broth without this compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.[5][6]
Protocol for Measuring Plasma Membrane Depolarization
This protocol utilizes a membrane potential-sensitive fluorescent dye to measure this compound-induced depolarization in mammalian cells.
Materials:
-
Mammalian cells (e.g., HeLa, HEK293)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Membrane potential-sensitive dye (e.g., DiBAC₄(3))
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment.
-
Dye Loading: Wash the cells with HBSS and then incubate them with the membrane potential-sensitive dye in HBSS according to the manufacturer's instructions (typically 15-30 minutes at 37°C).
-
Preparation of this compound Dilutions: Prepare serial dilutions of the this compound stock solution in HBSS to achieve the desired final concentrations (e.g., a range from 10 nM to 10 µM).[7]
-
Treatment: Add the this compound dilutions to the wells containing the dye-loaded cells. Include a vehicle control (DMSO).
-
Fluorescence Measurement: Immediately begin kinetic measurements of fluorescence using a plate reader. An increase in fluorescence typically indicates membrane depolarization.
-
Data Analysis: Plot the change in fluorescence over time for each concentration to determine the rate and extent of membrane depolarization.[7]
Experimental Workflow Diagram
Caption: A generalized workflow for experiments involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Colloidal Dispersions of Gramicidin D in Water: Preparation, Characterization, and Differential Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Gramicidin-perforated Patch Recording Revealed the Oscillatory Nature of Secretory Cl− Movements in Salivary Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Antimicrobial Activity of this compound Is Associated with Hydroxyl Radical Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Transport Properties of this compound Ion Channel in a Free-Standing Lipid Bilayer Filled With Oil Inclusions [frontiersin.org]
Application Notes and Protocols: Circular Dichroism Spectroscopy of Gramicidin A Conformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gramicidin (B1672133) A, a hydrophobic pentadecapeptide, is a well-studied ion channel-forming antibiotic. Its ability to form distinct conformations, primarily the channel-forming β-helical dimer and various non-channel structures, is crucial for its biological activity. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the secondary structure of peptides and proteins in solution and in membrane-mimicking environments. This application note provides a detailed guide to utilizing CD spectroscopy for the conformational analysis of gramicidin A, offering protocols for sample preparation in both organic solvents and lipid vesicles, and guidance on data interpretation.
Principles of Circular Dichroism Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. For peptides and proteins, the primary source of the CD signal in the far-UV region (190-250 nm) is the peptide bond. The spatial arrangement of these bonds in secondary structures like α-helices and β-sheets gives rise to characteristic CD spectra. This sensitivity to conformation makes CD an ideal tool to distinguish between the different structural states of this compound.
This compound Conformations and Their CD Signatures
This compound can adopt several conformations depending on its environment. The two most relevant states for its biological function are the channel and non-channel (or pore) forms.
-
Channel Conformation (β6.3-helix): In lipid bilayers and certain detergents like sodium dodecyl sulfate (B86663) (SDS) micelles, this compound forms a head-to-head (N-terminus to N-terminus) single-stranded β6.3-helical dimer. This conformation is the functional ion channel.[1] Its CD spectrum is characterized by a positive band around 220 nm and a negative band below 205 nm.[2]
-
Non-Channel Conformations (Double Helices): In organic solvents like methanol (B129727) and ethanol, this compound can exist as a mixture of interconverting double-helical dimers.[1] These can be parallel or anti-parallel, and left- or right-handed. These forms are generally considered non-functional as ion channels. Their CD spectra are distinctly different from the channel form and can vary depending on the specific double-helical species present. For instance, in methanol, a mixture of four interwound double-helical conformers can be observed.
-
Monomeric State: In solvents like trifluoroethanol (TFE), this compound is predominantly monomeric and may exist in an equilibrium of rapidly interconverting conformers, including α-helices and β4.4-helices.[1]
The "solvent history" of the peptide is crucial, as the initial solvent used to dissolve this compound can influence its final conformation when incorporated into a membrane environment.[3]
Data Presentation: Quantitative CD Spectra of this compound Conformations
The following table summarizes the characteristic molar ellipticity values for different conformations of this compound. These values are compiled from various literature sources and can be used as a reference for interpreting experimental data.
| Conformation | Environment | Wavelength (nm) | Mean Residue Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | Reference |
| Channel Form (β6.3-helix) | DMPC Liposomes | ~220 | Positive | [2] |
| < 205 | Negative | [2] | ||
| Monomeric Form | Trifluoroethanol (TFE) | - | Net spectrum similar to a mixture of conformers | [1] |
| Double Helix Mixture | Methanol | ~229 | Negative | |
| ~210 | Negative | |||
| ~195 | Positive | |||
| Antiparallel Double β5.6-helix | Triton X-100 Micelles | - | Characteristic of double helical structure | [4] |
Note: The exact molar ellipticity values can vary depending on experimental conditions such as temperature, peptide-to-lipid ratio, and the specific lipid composition.
Experimental Protocols
General Considerations for CD Spectroscopy of Peptides
-
Purity: Peptide samples should be of high purity (>95%) to avoid interference from contaminants.
-
Concentration: Accurate determination of peptide concentration is critical for calculating molar ellipticity.
-
Buffer/Solvent Selection: The buffer or solvent must be transparent in the far-UV region. For aqueous solutions, phosphate (B84403) buffers are a good choice. Avoid using Tris buffers due to their high absorbance in the far-UV.
-
Cuvette: Use a quartz cuvette with a short pathlength (e.g., 0.1 cm or 1 mm) for far-UV measurements to minimize solvent absorbance.
-
Instrument Purging: The CD spectrometer must be continuously purged with dry nitrogen gas to remove oxygen, which absorbs in the far-UV region.
Protocol 1: CD Spectroscopy of this compound in Trifluoroethanol (TFE)
This protocol is designed to study the monomeric conformation of this compound.
Materials:
-
This compound (lyophilized powder)
-
2,2,2-Trifluoroethanol (TFE), spectroscopy grade
-
Argon or nitrogen gas
-
Glass vials with PTFE-lined caps
-
Quartz cuvette (0.1 cm pathlength)
-
Circular Dichroism Spectrometer
Procedure:
-
Stock Solution Preparation: a. Weigh a precise amount of this compound into a clean, dry glass vial. b. Under a gentle stream of argon or nitrogen gas, add the required volume of TFE to achieve a stock concentration of approximately 1 mg/mL. c. Cap the vial tightly and vortex briefly until the peptide is completely dissolved.
-
Sample Preparation for CD Measurement: a. Dilute the stock solution with TFE to a final concentration of 0.1-0.2 mg/mL. The final volume will depend on the cuvette volume. b. Prepare a blank sample containing only TFE.
-
Data Acquisition: a. Set the CD spectrometer parameters:
- Wavelength Range: 190-260 nm
- Bandwidth: 1.0 nm
- Scan Speed: 50 nm/min
- Data Pitch: 0.5 nm
- Accumulations: 3-5 scans
- Temperature: 25 °C b. Record the spectrum of the TFE blank and subtract it from the sample spectrum.
-
Data Analysis: a. Convert the raw data (in millidegrees) to Mean Residue Ellipticity ([θ]) using the following equation: [θ] = (θ * MRW) / (10 * d * c) where:
- θ is the observed ellipticity in degrees
- MRW is the mean residue weight (Molecular Weight of this compound / number of amino acids)
- d is the pathlength of the cuvette in cm
- c is the concentration of the peptide in g/mL
Protocol 2: CD Spectroscopy of this compound in Liposomes
This protocol describes the incorporation of this compound into pre-formed liposomes to study its channel conformation.
Materials:
-
This compound
-
Phospholipid (e.g., DMPC - 1,2-dimyristoyl-sn-glycero-3-phosphocholine)
-
Chloroform and Methanol (spectroscopy grade)
-
Phosphate buffer (10 mM, pH 7.0)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Water bath sonicator
-
Quartz cuvette (0.1 cm pathlength)
-
Circular Dichroism Spectrometer
Procedure:
-
Liposome (B1194612) Preparation (Thin Film Hydration and Extrusion): a. Dissolve the desired amount of DMPC in a chloroform/methanol mixture (2:1 v/v) in a round-bottom flask. b. Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). c. Add the this compound stock solution to the lipid solution to achieve the desired peptide-to-lipid molar ratio (e.g., 1:100). d. Remove the organic solvent using a rotary evaporator to form a thin lipid-peptide film on the wall of the flask. e. Further dry the film under high vacuum for at least 2 hours to remove residual solvent. f. Hydrate the film with phosphate buffer by vortexing. The temperature of the buffer should be above the phase transition temperature of the lipid (e.g., 37°C for DMPC). g. To obtain unilamellar vesicles, subject the lipid suspension to several freeze-thaw cycles followed by extrusion through a 100 nm polycarbonate membrane (at least 11 passes).
-
Sample Preparation for CD Measurement: a. Dilute the liposome suspension with phosphate buffer to a final lipid concentration that minimizes light scattering but provides an adequate peptide signal. A typical final peptide concentration is in the range of 10-50 µM. b. Prepare a blank sample containing the same concentration of empty liposomes in the same buffer.
-
Data Acquisition: a. Use the same instrument settings as in Protocol 1, but be mindful of potential light scattering from the liposomes, which can increase the high tension (HT) voltage of the detector. If the HT voltage exceeds the instrument's limit, the data will be unreliable. Consider increasing the bandwidth or using a shorter pathlength cuvette if scattering is a major issue. b. Record the spectrum of the empty liposome blank and subtract it from the spectrum of the this compound-containing liposomes.
-
Data Analysis: a. Convert the raw data to Mean Residue Ellipticity as described in Protocol 1.
Visualizations
Experimental Workflow for CD Spectroscopy of this compound
Caption: Workflow for this compound CD Spectroscopy.
Conformational States of this compound
Caption: Environmental Influence on this compound Conformation.
Conclusion
Circular dichroism spectroscopy is an invaluable technique for elucidating the conformational states of this compound. By carefully controlling the experimental conditions, particularly the solvent environment, researchers can selectively populate and characterize the channel-forming β-helical dimer, the non-channel double-helical forms, or the monomeric state. The protocols and reference data provided in this application note serve as a comprehensive guide for scientists in academic and industrial settings to effectively utilize CD spectroscopy in their studies of this compound and other membrane-active peptides.
References
- 1. Conformation states of this compound along the pathway to the formation of channels in model membranes determined by 2D NMR and circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational studies on the this compound transmembrane channel in lipid micelles and liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformation of gramicidin in relation to its ability to form bilayers with lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformation of this compound in Triton X-100 micelles from CD and FTIR data: a clean example of antiparallel double β5.6 helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing Lipid Bilayer Properties: A Gramicidin-Based Fluorescence Assay
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The lipid bilayer is a fundamental component of cellular membranes, and its physical properties play a crucial role in regulating the function of membrane proteins. Alterations in bilayer properties, such as thickness, curvature, and elasticity, can modulate the activity of embedded proteins, representing a potential mechanism for both therapeutic action and off-target drug effects.[1] This document provides a detailed protocol for a gramicidin-based fluorescence assay, a robust and scalable method for investigating the influence of small molecules on the physical properties of lipid bilayers.[1][2]
Gramicidin (B1672133), a channel-forming peptide, serves as a sensitive probe of the membrane environment. It exists in equilibrium between a non-conducting monomeric state and a conducting dimeric channel that spans the bilayer.[1][3] This monomer-dimer equilibrium is exquisitely sensitive to the physical properties of the surrounding lipid bilayer.[3][4] By monitoring the ion flux through gramicidin channels using a fluorescence quenching assay, one can indirectly measure changes in the bilayer properties induced by test compounds.[1][5]
This assay utilizes large unilamellar vesicles (LUVs) loaded with a fluorescent dye, 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), and gramicidin incorporated into the vesicle membrane. The addition of a quencher, thallium (Tl⁺), to the external solution leads to a time-dependent decrease in fluorescence as Tl⁺ enters the vesicles through the gramicidin channels and quenches the ANTS fluorescence.[1][5] Compounds that alter the lipid bilayer properties will shift the gramicidin monomer-dimer equilibrium, leading to a change in the rate of fluorescence quenching.[1][5]
Principle of the Assay
The core of this assay lies in the dynamic nature of the gramicidin channel. Two gramicidin monomers, one in each leaflet of the lipid bilayer, must dimerize to form a functional ion channel. The energetics of this dimerization are influenced by the physical properties of the lipid bilayer. For instance, changes in bilayer thickness or elasticity can either favor or disfavor dimer formation.
By encapsulating the fluorophore ANTS within LUVs and having the quencher Tl⁺ in the external solution, the rate of fluorescence quenching is directly proportional to the number of active gramicidin channels. When a test compound is introduced, any alteration to the lipid bilayer that affects the gramicidin monomer-dimer equilibrium will manifest as a change in the Tl⁺ influx and, consequently, a change in the fluorescence quenching rate. This allows for the sensitive detection of bilayer-modifying agents.
Key Experimental Components and Parameters
A summary of typical reagents, their concentrations, and instrumentation settings used in the gramicidin-based fluorescence assay is provided in the tables below.
Table 1: Reagents and Typical Concentrations
| Component | Description | Typical Concentration | Reference |
| Lipid | e.g., 1,2-dierucoyl-sn-glycero-3-phosphocholine (B145845) (DEPC) or 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) | 25 mg/mL stock in chloroform (B151607) | [6] |
| Gramicidin D | Channel-forming peptide from Bacillus brevis | 260 nM in the final LUV suspension | [6] |
| ANTS | 8-aminonaphthalene-1,3,6-trisulfonic acid, disodium (B8443419) salt (Fluorophore) | 25 mM in the LUV hydration buffer | [6] |
| TlNO₃ | Thallium(I) nitrate (B79036) (Quencher) | 50 mM in the quencher solution | [6] |
| NaNO₃ | Sodium nitrate (Used to balance osmolarity) | 140 mM in external buffer, 94 mM in quencher solution | [5][6] |
| HEPES | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (Buffer) | 10 mM, pH 7.0 | [5][6] |
| DMSO | Dimethyl sulfoxide (B87167) (Solvent for gramicidin and test compounds) | <0.5% in the final solution | [5] |
Table 2: Instrumentation and Settings
| Parameter | Description | Typical Setting | Reference |
| Instrument | Stopped-flow spectrofluorometer | Applied Photophysics SX.20 or similar | [5] |
| Excitation Wavelength | For ANTS fluorescence | 352 nm | [5] |
| Emission Wavelength | For ANTS fluorescence | > 455 nm (using a high-pass filter) | [5] |
| Temperature | Maintained by a circulating water bath | 25 °C | [5][6] |
| Data Acquisition Rate | To capture the rapid quenching kinetics | 5,000 points/s | [5] |
| Mixing Ratio | LUV suspension to quencher solution | 1:1 (v/v) | [7] |
| Dead Time | Time between mixing and the first data point | ~1.2 ms | [5] |
Experimental Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the underlying mechanism of the gramicidin-based fluorescence assay.
Caption: Experimental workflow for the gramicidin-based fluorescence assay.
Caption: Mechanism of gramicidin channel formation and fluorescence quenching.
Detailed Experimental Protocol
1. Preparation of ANTS-Loaded Large Unilamellar Vesicles (LUVs)
1.1. Lipid Film Formation:
- In a round-bottom flask, add the desired amount of lipid dissolved in chloroform (e.g., 0.6 mL of a 25 mg/mL solution of DEPC).[6]
- Dry the lipid solution under a gentle stream of nitrogen gas while continuously rotating the flask to form a thin, even lipid film on the bottom.
- Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
1.2. Hydration:
- Prepare the hydration buffer: 25 mM ANTS, 10 mM HEPES, adjusted to pH 7.0 with NaOH.
- Add the hydration buffer to the dried lipid film and hydrate (B1144303) for at least 1 hour at a temperature above the lipid's phase transition temperature, with intermittent vortexing.
1.3. Extrusion:
- Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
- Extrude the lipid suspension through the membrane at least 21 times to produce LUVs of a uniform size distribution.
1.4. Purification:
- Remove the external (unencapsulated) ANTS by passing the LUV suspension through a size-exclusion chromatography column (e.g., a Sephadex G-50 or PD-10 desalting column) equilibrated with the external buffer (140 mM NaNO₃, 10 mM HEPES, pH 7.0).
- Collect the milky, translucent fractions containing the ANTS-loaded LUVs.
2. Incorporation of Gramicidin
2.1. Dilute the purified LUV suspension to the desired final lipid concentration in the external buffer.
2.2. Add gramicidin from a stock solution in DMSO to the LUV suspension to achieve the desired final concentration (e.g., 260 nM).[6] Ensure the final DMSO concentration is low and consistent across all samples.
2.3. Incubate the gramicidin-containing LUV suspension for at least 24 hours at 13 °C in the dark to allow for the equilibration of gramicidin between the inner and outer leaflets of the vesicle membrane.[5][6]
3. Fluorescence Quenching Assay
3.1. Sample Preparation:
- To individual microcentrifuge tubes, add the gramicidin-containing LUV suspension.
- Add the test compound from a stock solution in DMSO to the desired final concentration. For control experiments, add an equivalent volume of DMSO.
- Incubate the samples for 10 minutes at 25 °C in the dark.[6]
3.2. Stopped-Flow Measurement:
- Set up the stopped-flow spectrofluorometer according to the parameters in Table 2.
- Load one syringe of the stopped-flow instrument with the LUV sample (containing gramicidin and the test compound).
- Load the other syringe with the Tl⁺ quencher solution (50 mM TlNO₃, 94 mM NaNO₃, 10 mM HEPES, pH 7.0).[6]
- Initiate the mixing and data acquisition. The instrument will rapidly mix the LUV suspension with the quencher solution, and the fluorescence decay will be recorded over time.
- Perform multiple measurements (e.g., 5-10 shots) for each sample to ensure reproducibility.
4. Data Analysis
4.1. Normalization:
- For each sample, also perform control measurements by mixing the LUV suspension with the external buffer (containing no Tl⁺).
- Normalize the fluorescence decay traces by dividing the fluorescence intensity at each time point by the initial fluorescence intensity obtained from the control measurement.
4.2. Quench Rate Calculation:
- The initial rate of fluorescence quenching can be determined by fitting the initial portion of the normalized decay curve to a suitable function (e.g., a single exponential decay).
- Compare the quench rates in the presence of the test compound to the control (DMSO only) to determine the effect of the compound on lipid bilayer properties. An increased quench rate suggests that the compound favors the formation of gramicidin dimers, while a decreased rate suggests it disfavors dimer formation.
Applications in Research and Drug Development
The gramicidin-based fluorescence assay is a versatile tool with several applications:
-
Screening for Off-Target Drug Effects: Many drugs are amphipathic and can partition into cell membranes, altering their physical properties and indirectly affecting membrane protein function.[1] This assay can be used in a high-throughput format to screen compound libraries for such bilayer-perturbing effects.[1][2]
-
Mechanistic Studies of Drug-Membrane Interactions: The assay can provide insights into how different classes of molecules interact with and modify lipid bilayers.
-
Characterizing the Effects of Lipid Composition: By systematically varying the lipid composition of the LUVs, this assay can be used to study how factors like acyl chain length, saturation, and headgroup charge influence the physical properties of the bilayer.
-
Basic Research in Membrane Biophysics: The sensitivity of the gramicidin channel to its environment makes this assay a powerful tool for fundamental studies of lipid bilayer dynamics and protein-lipid interactions.[4]
Conclusion
The gramicidin-based fluorescence assay offers a sensitive, reliable, and scalable method for investigating the physical properties of lipid bilayers and the effects of small molecules on the membrane environment. Its ability to detect subtle changes in the bilayer makes it an invaluable tool in drug discovery, toxicology, and fundamental membrane biophysics research.
References
- 1. Gramicidin-based fluorescence assay; for determining small molecules potential for modifying lipid bilayer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for small molecules' bilayer-modifying potential using a gramicidin-based fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biologic.net [biologic.net]
- 5. Screening for Small Molecules' Bilayer-Modifying Potential Using a Gramicidin-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gramicidin-based Fluorescence Assay; for Determining Small Molecules Potential for Modifying Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing gramicidin A aggregation in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of gramicidin (B1672133) A in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my gramicidin A solution appear cloudy or contain visible particles?
A1: this compound is a highly hydrophobic peptide and is practically insoluble in aqueous solutions.[1][2] Cloudiness or precipitation is a clear indication of aggregation. This typically occurs when the peptide is introduced into an aqueous environment without a proper solubilizing agent or when the concentration of the organic solvent in the final solution is too low to maintain its solubility.[2]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: To prevent aggregation, this compound stock solutions should be prepared in an organic solvent. Recommended solvents include ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), and 2,2,2-trifluoroethanol (B45653) (TFE).[1][2][3] TFE and DMSO are particularly effective at maintaining this compound in a monomeric state.[2] While soluble in ethanol, it may promote the formation of non-covalent dimers.[2]
Q3: How can I introduce this compound into an aqueous buffer for my experiment without it precipitating?
A3: The key is to work with dilute solutions and minimize the final concentration of the organic solvent. When diluting your organic stock solution into an aqueous buffer, ensure the final concentration of the organic solvent is kept to a minimum, as it can have physiological effects in biological experiments.[3] For example, a final TFE concentration of 1% or less is often recommended.[4]
Q4: I'm observing aggregation of this compound within the lipid bilayer during my liposome (B1194612) experiments. What could be the cause and how can I prevent it?
A4: Aggregation within lipid bilayers can be influenced by a high peptide-to-lipid ratio and the "solvent history" of the peptide.[2] It is advisable to use a low mole fraction of this compound. To prevent this, ensure that the lipid-peptide film is thoroughly dried under vacuum to remove all traces of the organic solvent before hydration.[5] Additionally, hydrating the film at a temperature above the lipid's phase transition temperature can help.[5]
Q5: What is the mechanism of this compound, and how does it relate to aggregation?
A5: this compound functions by forming ion channels across lipid membranes. This channel is a head-to-head dimer of two this compound monomers.[6][7][8] This dimerization is essential for its antibiotic activity, which involves disrupting the ion balance of cells.[4][8] While this functional dimerization is distinct from the non-functional aggregation that occurs in aqueous solutions, the inherent hydrophobicity that drives dimerization also contributes to its low water solubility and tendency to aggregate.
Troubleshooting Guides
Issue 1: Precipitation upon addition to aqueous buffer
| Symptom | Possible Cause | Suggested Solution |
| Immediate cloudiness or formation of visible precipitate when adding this compound stock to an aqueous buffer. | The concentration of this compound is too high for the final concentration of the organic solvent. | 1. Decrease the final concentration of this compound in the aqueous solution. 2. Increase the final percentage of the organic solvent (e.g., from 0.1% to 1% TFE), but be mindful of its potential effects on your experimental system.[4] 3. Add the this compound stock solution to the buffer slowly while vortexing. |
| The solution is initially clear but becomes cloudy over time. | Slow aggregation is occurring due to borderline solubility. | 1. Use the solution immediately after preparation. 2. Store the final aqueous solution at a temperature that minimizes precipitation (this may require empirical testing). |
Issue 2: Aggregation during liposome preparation
| Symptom | Possible Cause | Suggested Solution |
| The lipid film containing this compound is difficult to hydrate, or the resulting liposome suspension is aggregated. | Incomplete removal of the organic solvent. | Ensure the lipid-peptide film is dried under a high vacuum for an extended period (e.g., several hours to overnight) to remove all residual solvent.[5] |
| Low incorporation efficiency of this compound into the liposomes. | The peptide-to-lipid ratio is too high, leading to peptide aggregation instead of incorporation. | Optimize the peptide-to-lipid molar ratio. A common starting point is between 1:50 and 1:100.[5] |
| The liposome suspension is unstable and aggregates over time. | The presence of this compound is destabilizing the lipid bilayer. | 1. Screen different lipid compositions. The presence of cholesterol can modulate membrane properties.[9] 2. Ensure the hydration buffer has an appropriate pH and ionic strength. |
Quantitative Data Summary
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Reference |
| Methanol | > 20 mg/mL | [1] |
| Ethanol | > 20 mg/mL | [1][3] |
| Isopropanol | > 20 mg/mL | [1] |
| Acetone | > 20 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | Soluble | [3][10] |
| 2,2,2-Trifluoroethanol (TFE) | Soluble | [4] |
Table 2: Recommended Parameters for Liposome Incorporation
| Parameter | Recommended Value | Reference |
| Peptide-to-Lipid Molar Ratio | 1:50 to 1:100 | [5] |
| Hydration Temperature | Above the lipid's phase transition temperature (Tc) | [5] |
| Extrusion Pore Size | 100 nm for unilamellar vesicles | [5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials :
-
This compound (lyophilized powder)
-
2,2,2-Trifluoroethanol (TFE), anhydrous
-
Glass vial with a PTFE-lined cap
-
-
Procedure :
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Transfer the this compound to the glass vial.
-
Add the appropriate volume of TFE to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Cap the vial tightly and vortex until the this compound is completely dissolved.
-
Store the stock solution at 2-8°C, protected from light.
-
Protocol 2: Incorporation of this compound into Liposomes via Thin-Film Hydration
-
Materials :
-
Lipids (e.g., DOPC) in chloroform
-
This compound stock solution (in TFE)
-
Round-bottom flask
-
Rotary evaporator
-
Aqueous buffer (e.g., PBS)
-
Extruder with polycarbonate membranes (100 nm pore size)
-
-
Procedure :
-
In the round-bottom flask, combine the desired amount of lipid solution and this compound stock solution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at a temperature above the lipid's phase transition temperature to form a thin, uniform lipid-peptide film.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[5]
-
Hydrate the film with the aqueous buffer, pre-heated to a temperature above the lipid's Tc.[5]
-
Agitate the flask by hand or vortex to form multilamellar vesicles (MLVs).[5]
-
To obtain unilamellar vesicles, pass the MLV suspension through the extruder with the 100 nm polycarbonate membrane multiple times (e.g., 11-21 passes).[5] The extrusion should be performed at a temperature above the lipid's Tc.[5]
-
Visualizations
Caption: Workflow for preparing this compound-loaded liposomes.
Caption: Troubleshooting logic for this compound aggregation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Orientation and Lipid-Peptide Interactions of this compound in Lipid Membranes: Polarized Attenuated Total Reflection Infrared Spectroscopy and Spin-Label Electron Spin Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide-induced membrane elastic deformations decelerate gramicidin dimer-monomer equilibration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CAS 11029-61-1 | Cayman Chemical | Biomol.com [biomol.com]
Technical Support Center: Gramicidin A Single-Channel Conductance
Welcome to the technical support center for gramicidin (B1672133) A single-channel experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the measurement of gramicidin A single-channel conductance.
Frequently Asked Questions (FAQs)
Q1: What is the expected single-channel conductance for this compound?
The single-channel conductance of this compound is highly dependent on the experimental conditions, particularly the type and concentration of the electrolyte. In a 1.0 M KCl solution, the conductance is typically around 40 pS.[1] Conductance will be lower in NaCl solutions of the same concentration.[1]
Q2: How does the lipid composition of the bilayer affect this compound channels?
The lipid bilayer composition significantly influences the lifetime and, to a lesser extent, the conductance of this compound channels.[2] Key factors include:
-
Bilayer Thickness: A mismatch between the hydrophobic length of the gramicidin dimer (approximately 26 Å) and the hydrophobic thickness of the lipid bilayer can affect channel stability.[2][3] Thicker bilayers can lead to shorter channel lifetimes.[2]
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Lipid Type: The headgroup and acyl chain composition of the lipids can alter the physical properties of the bilayer, such as intrinsic curvature, which in turn affects channel function.[4][5] For instance, differences in conductance have been observed between membranes made of glycerylmonooleate (B1259535) and dioleoyl phosphatidylcholine.[6]
-
Cholesterol: The inclusion of cholesterol can modulate bilayer thickness and rigidity, which can alter the conformational preferences of gramicidin dimers and influence channel abundance.[7]
Q3: What is the mechanism of this compound channel formation?
This compound forms a channel by the dimerization of two monomers, one from each leaflet of the lipid bilayer.[1][3][8] This "head-to-head" dimerization of the β-helical monomers creates a continuous pore through the membrane that is selectively permeable to monovalent cations.[1][3] The channels are transient, with a characteristic lifetime that is sensitive to the lipid environment.[2][4]
Q4: Can I use solvents other than ethanol (B145695) to dissolve this compound?
Yes, but the choice of solvent can influence the conformation of this compound.[9] While ethanol is commonly used, other solvents like trifluoroethanol and dimethyl sulfoxide (B87167) have been shown to favor a monomeric state.[9] The solvent history of the peptide can impact its ability to form bilayers with certain lipids.[10] It is crucial to ensure the final solvent concentration in the experimental chamber is low enough to not affect the bilayer integrity.
Troubleshooting Guide
This section addresses the common issue of observing low or no single-channel conductance of this compound.
Problem: I am observing a lower than expected single-channel conductance or no channel activity at all.
This is a frequent issue that can arise from several factors related to the experimental setup, reagents, or the this compound itself. Follow this troubleshooting workflow to identify and resolve the problem.
Caption: Troubleshooting workflow for low single-channel conductance.
Step 1: Verify Bilayer Formation and Stability
-
Issue: An unstable or improperly formed lipid bilayer will not support channel insertion.
-
Troubleshooting:
-
Monitor Capacitance: After "painting" the lipid solution across the aperture, the capacitance should increase to a stable value, typically in the range of 0.4-0.8 µF/cm².[3] A fluctuating or low capacitance indicates a problem with bilayer formation.
-
Check Seal Resistance: A high seal resistance (>10 GΩ) is crucial for low-noise recordings.[3] A low seal resistance will increase background noise, potentially obscuring single-channel events.
-
Lipid Solution: Ensure your lipid solution is fresh and has not been subjected to excessive solvent evaporation. The concentration of lipid in the organic solvent (e.g., n-decane) is critical.
-
Step 2: Check the this compound Stock and Addition
-
Issue: The this compound may not be active or may not have been successfully incorporated into the bilayer.
-
Troubleshooting:
-
Fresh Stock Solution: Prepare a fresh dilute stock solution of this compound (e.g., in ethanol) before each experiment. Gramicidin can aggregate over time in solution.
-
Method of Addition: Add a small volume of the gramicidin stock to the aqueous solution on one or both sides of the bilayer and stir gently to facilitate incorporation.[1] It may take several minutes for monomers to insert and dimerize.
-
Concentration: If no channels are observed, you may need to incrementally increase the amount of gramicidin added. However, be aware that very high concentrations can lead to multiple channels being open simultaneously, making single-channel analysis difficult.
-
Step 3: Examine the Electrolyte Solution
-
Issue: The composition of the electrolyte solution is a primary determinant of single-channel conductance.
-
Troubleshooting:
-
Salt Concentration: Verify that the concentration of the monovalent cation (e.g., KCl, NaCl, CsCl) is correct. Lower salt concentrations will result in lower single-channel currents.
-
Divalent Cation Contamination: this compound channels are blocked by divalent cations like Ca²⁺.[11] Ensure your solutions are free from significant contamination with divalent cations. Use high-purity salts and deionized water.
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pH: While gramicidin itself is not highly sensitive to pH, if you are using lipids with titratable headgroups (e.g., DOPS), changes in pH can alter the surface charge of the membrane and affect local ion concentrations, thereby influencing conductance.[5]
-
Step 4: Review Data Acquisition Settings
-
Issue: Incorrect amplifier settings or excessive noise can prevent the detection of single-channel events.
-
Troubleshooting:
-
Amplifier Gain and Filter Settings: Ensure the gain of your patch-clamp amplifier is set appropriately to resolve picoampere-level currents. The filter settings should be optimized to reduce noise without significantly distorting the shape of the channel openings and closings. A typical filter setting is 1-2 kHz.[3]
-
Electrical Noise: Shield the setup from sources of electrical noise (e.g., using a Faraday cage). Grounding issues can also contribute to a noisy baseline.
-
Applied Voltage: Verify the applied voltage across the bilayer. The single-channel current is directly proportional to the applied voltage (I = gV). A typical voltage used is +100 mV.[3]
-
Quantitative Data Summary
The following tables summarize the expected single-channel conductance of this compound under various experimental conditions.
Table 1: Single-Channel Conductance of this compound in Different Electrolytes
| Electrolyte (1.0 M) | Applied Voltage (mV) | Single-Channel Current (pA) | Single-Channel Conductance (pS) | Reference(s) |
| KCl | 100 | ~4.0 | ~40 | [1] |
| NaCl | 100 | ~2.8 | ~28 | [1][11] |
| CsCl | 100 | Not specified | ~60-80 | [1] |
Table 2: Influence of Lipid Environment on this compound Channel Properties
| Lipid Composition | Observation | Implication for Conductance | Reference(s) |
| DOPE/DOPC mixtures | Tubulin addition decreases conductance in DOPE-containing membranes. | Conductance is sensitive to lipid headgroup and protein interactions. | [2] |
| diC(22:1)PC vs. DOPC | Thicker bilayer (diC(22:1)PC) leads to shorter channel lifetime. | While lifetime is strongly affected, direct conductance changes are less pronounced but can occur due to bilayer deformation. | [2] |
| Glycerylmonooleate vs. Dioleoyl Phosphatidylcholine | The ratio of single-channel conductances is approximately two. | The lipid environment can directly influence the ease of ion passage. | [6] |
| DOPS at varying pH | Reducing pH from 7 to 3 decreases channel lifetime tenfold with little change in conductance. | Changes in surface charge can have a greater impact on channel kinetics than on conductance. | [5] |
Experimental Protocols
Protocol 1: Planar Lipid Bilayer (BLM) Recording
This method involves forming a lipid bilayer across a small aperture in a partition separating two aqueous chambers.
Materials:
-
BLM chamber and partition (e.g., Teflon)
-
Lipid solution (e.g., 20 mg/mL DPhPC in n-decane)[3]
-
This compound stock solution (e.g., 1 µg/mL in ethanol)[1]
-
Electrolyte solution (e.g., 1.0 M KCl, 10 mM HEPES, pH 7.4)[3]
-
Ag/AgCl electrodes
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Chamber Preparation: Thoroughly clean the BLM chambers and partition.
-
Electrolyte Filling: Fill both chambers with the electrolyte solution.
-
Electrode Placement: Place Ag/AgCl electrodes in each chamber and connect them to the amplifier headstage.
-
Bilayer Formation (Painting Method): Apply a small amount of the lipid solution across the aperture using a fine brush or glass rod.[3] Monitor the formation of a stable bilayer by observing the increase in membrane capacitance.[3]
-
Gramicidin Incorporation: Add a small volume of the this compound stock solution to one or both chambers and stir gently.[1] Monomers will spontaneously insert into the lipid leaflets and subsequently dimerize to form channels.
-
Data Acquisition: Apply a constant voltage (e.g., +100 mV) across the bilayer and record the resulting current.[3] Single-channel events will appear as discrete, step-like changes in the current trace.
Caption: Experimental workflow for planar lipid bilayer (BLM) recording.
Protocol 2: Perforated Patch-Clamp Technique
This technique is a variation of the patch-clamp method that can be used to incorporate gramicidin into a cell membrane to allow electrical access to the cell interior while maintaining the intracellular environment.
Note: While gramicidin is more commonly studied in artificial bilayers, it can be used in perforated patch-clamp as the pore-forming agent.
Materials:
-
Patch-clamp rig (microscope, micromanipulator, amplifier)
-
Borosilicate glass capillaries for pulling pipettes
-
Pipette solution containing gramicidin and the desired internal salt solution
-
External bath solution
-
Cells for recording
Procedure:
-
Pipette Preparation: Pull a patch pipette with a resistance of 2-5 MΩ. Fill the tip of the pipette with a gramicidin-free internal solution, then backfill with the same solution containing gramicidin. This prevents gramicidin from being immediately in contact with the cell.
-
Cell Approach and Seal Formation: Approach a cell with the pipette and apply slight positive pressure. Once in contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance (GΩ) seal.
-
Perforation: Gramicidin will diffuse to the pipette tip and spontaneously insert into the membrane patch, forming channels. This process can take several minutes. The formation of a perforated patch is monitored by observing a decrease in the access resistance.
-
Recording: Once the access resistance is stable and sufficiently low, you can perform voltage-clamp or current-clamp recordings to measure whole-cell currents.
This guide provides a foundational understanding for troubleshooting low single-channel conductance of this compound. For more complex issues, consulting detailed literature on lipid biophysics and ion channel electrophysiology is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Regulation of Gramicidin Channel Function Solely by Changes in Lipid Intrinsic Curvature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of Gramicidin Channel Function Solely by Changes in Lipid Intrinsic Curvature [frontiersin.org]
- 6. Single-channel parameters of this compound,B, and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Influence of Lipid Bilayer Physicochemical Properties on this compound Conformer Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exchange of Gramicidin between Lipid Bilayers: Implications for the Mechanism of Channel Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent effects on the conformation of the transmembrane peptide this compound: insights from electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 11. Frontiers | Transport Properties of this compound Ion Channel in a Free-Standing Lipid Bilayer Filled With Oil Inclusions [frontiersin.org]
Technical Support Center: Optimizing Gramicidin A Concentration for Bilayer Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing gramicidin (B1672133) A concentration for bilayer experiments.
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting concentration of gramicidin A for single-channel recordings?
A1: For single-channel analysis, a typical starting concentration of this compound in the aqueous buffer solution surrounding the bilayer is 1 nM.[1] This low concentration helps to ensure that only a few channels are incorporated into the bilayer at any given time, allowing for the resolution of individual channel opening and closing events.
Q2: My this compound stock solution is cloudy. What should I do?
A2: Cloudiness in your this compound stock solution indicates aggregation or precipitation.[2] this compound is a very hydrophobic peptide and is practically insoluble in water.[2] To resolve this, ensure you are using an appropriate organic solvent such as ethanol (B145695), methanol, dimethyl sulfoxide (B87167) (DMSO), or 2,2,2-trifluoroethanol (B45653) (TFE) for your stock solution.[2] If the solution is already in an appropriate solvent, gentle warming or brief sonication can help to redissolve the peptide.[2] Always store stock solutions in tightly sealed vials to prevent solvent evaporation.[2]
Q3: How does the choice of solvent for the stock solution affect this compound incorporation into the bilayer?
A3: The "solvent history" of this compound can influence its aggregation state and subsequent incorporation into the lipid bilayer.[2] Solvents like TFE and DMSO are effective at maintaining this compound in a monomeric state, which is necessary for forming functional channels.[2] Ethanol, on the other hand, may promote the formation of non-covalent dimers.[2] When introducing the this compound into the aqueous buffer, it is crucial to keep the final concentration of the organic solvent to a minimum (e.g., ≤1% TFE) to avoid physiological effects on the bilayer.[2]
Q4: I am not observing any channel activity after adding this compound. What are the possible reasons?
A4: Several factors could lead to a lack of channel activity:
-
Insufficient Concentration: The concentration of this compound in the buffer may be too low. You can try incrementally adding small aliquots of your stock solution.
-
Bilayer Properties: The thickness and composition of the lipid bilayer significantly impact channel formation.[3][4] Gramicidin channels form by the dimerization of two monomers, one from each leaflet of the bilayer.[5][6] If there is a significant hydrophobic mismatch between the length of the gramicidin dimer and the thickness of the bilayer, channel formation can be energetically unfavorable.[3][7]
-
Poor Insertion: The this compound may not be inserting properly into the membrane. Ensure gentle stirring after adding the peptide to the buffer to facilitate its interaction with the bilayer.[5]
-
Blocked Channels: The presence of divalent cations, such as Ca²⁺, can block this compound channels.[1] Ensure your electrolyte solution is free from significant concentrations of divalent cations unless they are part of your experimental design.
Q5: I am seeing too much channel activity, and the baseline is very noisy. How can I fix this?
A5: An excessive number of active channels will result in a noisy baseline and the inability to resolve single-channel events. This indicates that the concentration of this compound in your bilayer is too high. Unfortunately, it is difficult to remove the peptide once it has been incorporated. The best course of action is to break the current bilayer, thoroughly perfuse the chamber with fresh buffer to remove excess this compound, and form a new bilayer.[8] In your next attempt, use a lower concentration of this compound.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Forming a Stable Bilayer | Lipid solvent not fully evaporated; Poor quality lipids; Mechanical instability. | Ensure the lipid-peptide film is thoroughly dried under vacuum for several hours.[2] Use high-purity lipids. Ensure your setup is free from vibrations. |
| No Gramicidin Channel Activity Observed | Concentration too low; Hydrophobic mismatch with the bilayer; Presence of divalent cations. | Incrementally add more this compound stock solution. Consider using lipids with a different acyl chain length to better match the hydrophobic length of the gramicidin dimer.[7][9] Check the purity of your salts and water to ensure they are free of divalent cation contamination.[1] |
| Excessive Channel Activity / Noisy Baseline | This compound concentration is too high. | Break the bilayer, perfuse the chamber with fresh buffer, and form a new membrane. Use a lower concentration of this compound in the subsequent experiment. |
| This compound Aggregation in Bilayer | High peptide-to-lipid ratio. | Use a lower mole fraction of this compound. Prepare the lipid and this compound mixture in an organic solvent that promotes the monomeric state (e.g., TFE) before creating the lipid film.[2] |
| Low Seal Resistance in Patch-Clamp | This compound at the pipette tip interfering with seal formation. | Use a two-step filling method for your pipette: front-fill the tip with a gramicidin-free solution and then back-fill with the gramicidin-containing solution.[10] |
Data Presentation
Table 1: Recommended this compound Concentrations for Various Experimental Setups
| Experimental Technique | Recommended Concentration | Solvent/Buffer | Reference |
| Single-Channel Recording (BLM) | 1 nM (in buffer) | 1 M NaCl or KCl | [1] |
| Stock Solution | 1 µg/mL | Ethanol | [5][11] |
| Perforated Patch-Clamp | 20-50 µg/mL (in pipette) | Internal pipette solution | [5] |
Table 2: Influence of Lipid Bilayer Thickness on this compound Channel Activity
| Lipid Composition | Bilayer Thickness Effect | Impact on Channel Formation | Reference |
| Thinner Bilayers (e.g., DC18:1PC) | Reduced hydrophobic mismatch | Increased number of dimers | [3] |
| Thicker Bilayers (e.g., DC22:1PC) | Increased hydrophobic mismatch | Sharply increased energy barrier for channel formation | [3] |
| Pad-PC-Pad (interdigitated state) | Significantly thinner membrane | Facilitated channel formation at lower concentrations | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous ethanol, glass vial with a PTFE-lined cap.
-
Procedure: a. Weigh the desired amount of this compound powder in a clean, dry glass vial. b. Add the required volume of anhydrous ethanol to achieve the desired concentration (e.g., 1 mg/mL). c. Tightly cap the vial and vortex briefly until the this compound is completely dissolved, resulting in a clear, colorless solution.[2] d. Store the stock solution at 2-8°C. For long-term storage, flush the vial with an inert gas (e.g., argon or nitrogen) before sealing.[2]
Protocol 2: Incorporation of this compound into a Planar Lipid Bilayer (Painting Method)
-
Materials: Lipid solution (e.g., DPhPC in n-decane), this compound stock solution, electrolyte solution (e.g., 1 M KCl, buffered to pH 7.0), BLM chamber, Ag/AgCl electrodes, low-noise patch-clamp amplifier.
-
Procedure: a. Chamber Setup: Assemble and clean the BLM chamber. Fill both the cis and trans chambers with the electrolyte solution.[5] b. Electrode Placement: Insert Ag/AgCl electrodes into both chambers and connect them to the amplifier headstage.[5] c. Bilayer Formation: Apply a small amount of the lipid solution across the aperture in the chamber using a fine brush or glass rod. Monitor the membrane capacitance until a stable bilayer is formed (indicated by an increase in capacitance to a plateau).[5][8] d. Gramicidin Incorporation: Add a small volume (e.g., 1-5 µL) of a dilute this compound stock solution (e.g., 1 µg/mL in ethanol) to one or both chambers.[5] e. Stirring: Gently stir the solution in the chamber(s) where this compound was added for a few minutes to facilitate the insertion of monomers into the bilayer leaflets.[5] f. Recording: Apply a constant holding potential (e.g., +100 mV) and monitor the current trace for the characteristic step-like changes corresponding to the opening and closing of single this compound channels.[11]
Visualizations
Caption: Workflow for a typical this compound bilayer experiment.
Caption: Troubleshooting logic for this compound channel activity.
References
- 1. Frontiers | Transport Properties of this compound Ion Channel in a Free-Standing Lipid Bilayer Filled With Oil Inclusions [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Mechanism for Gramicidin Dimerization and Dissociation in Bilayers of Different Thickness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Lipid bilayer regulation of membrane protein function: gramicidin channels as molecular force probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound channels switch between stretch activation and stretch inactivation depending on bilayer thickness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elements-ic.com [elements-ic.com]
- 9. Experimental evidence for hydrophobic matching and membrane-mediated interactions in lipid bilayers containing gramicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
solvent effects on gramicidin A channel formation and stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gramicidin (B1672133) A (gA). The content addresses common issues related to solvent effects on gA channel formation, stability, and experimental setup.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the preparation and handling of gramicidin A and its incorporation into lipid membranes.
FAQs: Preparing this compound Stock Solutions
Q1: My this compound solution is cloudy and appears to have precipitated. What is the cause and how can I fix it? A1: this compound is an extremely hydrophobic peptide and is practically insoluble in aqueous solutions, where it readily aggregates.[1] Cloudiness or precipitation indicates aggregation, which can be caused by using an inappropriate solvent, incorrect solvent ratios, or accidental introduction of water into an organic stock solution. To resolve this, ensure you are using a suitable organic solvent and that all glassware is completely dry.
Q2: What is the recommended solvent for preparing a stable this compound stock solution? A2: For stock solutions, high-purity organic solvents such as ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), or trifluoroethanol (TFE) are recommended.[1] The choice of solvent is critical as it influences the peptide's conformational state.[2]
-
TFE and DMSO are particularly effective at maintaining this compound in a monomeric state, which is often desired before incorporation into a membrane.[1][3]
-
Ethanol and Methanol may promote the formation of non-covalent, non-channel-forming dimers (double helices).[2][3] This "solvent history" can affect subsequent channel formation rates in the bilayer.[2]
Q3: How can I prevent this compound from aggregating when introducing it into an aqueous buffer for my experiment? A3: To minimize aggregation when transitioning from an organic stock to an aqueous environment, work with very dilute solutions. The final concentration of the organic solvent in the aqueous buffer should be kept to an absolute minimum (e.g., <1% v/v), as it can alter membrane properties and have other physiological effects.[1] A common method is to add a very small volume of the concentrated gA stock solution to the buffer while vortexing vigorously to promote rapid dispersion.
FAQs: Incorporating this compound into Lipid Membranes
Q4: I am not observing any channel activity after adding this compound to my planar lipid bilayer. What are the possible reasons? A4: A lack of channel activity can stem from several issues:
-
Incorrect Conformation: If the gA was dissolved in a solvent that favors non-channel conformations (double helices), the equilibrium may not shift sufficiently toward the channel-forming monomer in the membrane.[2] Preparing the stock in TFE can help ensure it adopts the channel conformation.[2]
-
Insufficient Concentration: The concentration of gA in the aqueous phase may be too low for monomers to partition into the membrane leaflets and subsequently dimerize.[2]
-
Asymmetric Addition: Gramicidin channels form when monomers from opposing leaflets of the bilayer dimerize.[4] If gA is added to only one side of the bilayer (asymmetrically), channel activity will be very low because the peptide's flip-flop rate across the membrane is extremely slow.[4] Ensure gA is added to the aqueous phase on both sides of the membrane.[4]
-
Bilayer Properties: The physical properties of the lipid bilayer itself, such as extreme thickness or the presence of certain lipids like cholesterol, can significantly inhibit channel formation.[5][6]
Q5: The lifetime of my this compound channels is highly variable and unstable. How can I improve stability? A5: Channel lifetime (the stability of the conducting dimer) is intrinsically linked to the properties of the lipid bilayer, which acts as the channel's solvent.[2]
-
Hydrophobic Mismatch: The length of the gA dimer is approximately 26 Å.[2] A significant mismatch between this length and the hydrophobic thickness of the bilayer imposes mechanical stress on the channel, reducing its lifetime.[2][5] Choosing a lipid with a hydrophobic thickness closer to 26 Å will increase channel stability.
-
Lipid Headgroups and Curvature: Lipids that induce negative curvature (like DOPE) tend to decrease channel lifetime, while those that induce positive curvature can increase it.[7] This is because channel formation involves local membrane deformation.[7]
-
Additives: Cholesterol is known to increase membrane thickness and mechanical stiffness, which generally destabilizes the gA channel and reduces its lifetime.[6][8]
Section 2: Troubleshooting Guides
Guide: Single-Channel Electrophysiology Recordings
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Noisy Signal / Unstable Baseline | 1. Poor gigaohm seal in patch-clamp experiments. 2. Solvent residue in the planar lipid bilayer (PLB). 3. Mechanical vibrations affecting the setup. | 1. Use fresh pipettes and ensure proper polishing. 2. For PLBs, ensure the aperture is pre-treated correctly and the lipid/solvent solution is applied carefully. Allow sufficient time for the solvent to thin out of the bilayer. 3. Use an anti-vibration table and a Faraday cage to shield from electrical noise. |
| Multiple Channel Levels Appear Simultaneously | The concentration of this compound is too high, leading to multiple channels forming at once. | Reduce the amount of this compound added to the aqueous solution. Perform serial dilutions of your stock solution to find the optimal concentration for observing single-channel events.[9] |
| Channel Conductance is Lower Than Expected | 1. Incorrect ion concentration in the buffer. 2. Presence of divalent cations (e.g., Ca²⁺), which are known to block the gA channel.[2] 3. The N-terminus of the peptide has been modified, which can reduce conductance.[2] | 1. Verify the composition and concentration of your electrolyte solution (e.g., 1 M NaCl or KCl is standard).[4][10] 2. Use high-purity salts and deionized water to prepare buffers. Consider adding a small amount of EDTA if contamination is suspected. 3. Ensure you are using native this compound unless an analogue is intended for the experiment. |
Section 3: Quantitative Data Summary
The following tables summarize key quantitative data on how solvent and lipid environments affect this compound channels.
Table 1: Effect of Initial Solvent on this compound Conformation
| Solvent | Predominant Conformation | Implication for Experiments | Reference(s) |
| Trifluoroethanol (TFE) | Monomer (channel-competent) | Favors subsequent channel formation in membranes. | [2],[3] |
| Dimethyl Sulfoxide (DMSO) | Monomer (channel-competent) | Good alternative to TFE for preparing monomeric gA. | [1],[3] |
| Ethanol / Methanol | Equilibrium of monomers and non-covalent double helical dimers (non-channel) | May result in a lower rate of channel formation. Sonication and heating can convert non-channel to channel forms. | [2],[11],[3] |
Table 2: Influence of Lipid Bilayer Properties on this compound Channel Lifetime
| Lipid Bilayer Composition | Key Property Altered | Effect on Channel Lifetime (τ) | Reference(s) |
| DOPC (diC18:1) vs. DOPE (diC18:1) | Headgroup size / Intrinsic curvature | τ is decreased in DOPE (more negative curvature) compared to DOPC. | [7] |
| DOPS (diC18:1) at pH 7 vs. pH 3 | Headgroup repulsion / Intrinsic curvature | τ is decreased ~10-fold at pH 3 (less repulsion, more negative curvature). | [7] |
| DPhPC | Increased thickness and mechanical stiffness | τ is substantially longer in DPhPC membranes compared to DOPC. | [12] |
| Pad-PC-Pad (interdigitated) | Reduced hydrophobic thickness | τ is increased by ~2 orders of magnitude compared to DPhPC. | [8] |
| DC18:1PC vs. DC22:1PC | Increased hydrophobic thickness | Dimerization is sharply disfavored, and lifetime decreases as thickness increases. | [13],[5] |
| DOPC + Cholesterol | Increased thickness and stiffness | τ is reduced. | [8],[6] |
Section 4: Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (lyophilized powder), Trifluoroethanol (TFE, spectroscopy grade), glass vial, gas-tight syringe.
-
Procedure:
-
Weigh the desired amount of this compound in a clean, dry glass vial.
-
Under a fume hood, add the required volume of TFE to achieve a stock concentration of approximately 1 mg/mL.
-
Cap the vial tightly and vortex gently until the peptide is fully dissolved. The solution should be clear.
-
Store the stock solution at 4°C, sealed tightly to prevent solvent evaporation and water absorption. For long-term storage, flush with argon or nitrogen before sealing.[1]
-
Protocol 2: Reconstitution of this compound into Liposomes
-
Materials: Phospholipid (e.g., POPC) in chloroform, this compound stock solution in TFE (from Protocol 1), round-bottom flask, rotary evaporator, high-vacuum pump, desired aqueous buffer, extruder with 100 nm polycarbonate membranes.
-
Procedure:
-
In a clean round-bottom flask, add the desired amount of the phospholipid solution.
-
Add the appropriate volume of the this compound stock solution to achieve the target peptide-to-lipid molar ratio (e.g., 1:10,000).
-
Mix thoroughly by swirling the flask.
-
Remove the organic solvents using a rotary evaporator or under a gentle stream of nitrogen gas to form a thin, uniform lipid-peptide film.
-
Place the flask under a high vacuum for at least 4 hours to remove all residual solvent traces.
-
Hydrate the film by adding the aqueous buffer and vortexing vigorously for several minutes. The temperature should be above the lipid's phase transition temperature.
-
For unilamellar vesicles, subject the hydrated lipid suspension to at least 10 freeze-thaw cycles.
-
Extrude the suspension through a 100 nm polycarbonate membrane (21 passes) to produce large unilamellar vesicles (LUVs).[7]
-
Section 5: Visualizations
Caption: Experimental workflow for analyzing this compound channels.
Caption: Factors influencing this compound channel formation and stability.
References
- 1. benchchem.com [benchchem.com]
- 2. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 3. Solvent effects on the conformation of the transmembrane peptide this compound: insights from electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Transport Properties of this compound Ion Channel in a Free-Standing Lipid Bilayer Filled With Oil Inclusions [frontiersin.org]
- 5. Calculating the Effect of Membrane Thickness on the Lifetime of the this compound Channel: A Landmark - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 7. Regulation of Gramicidin Channel Function Solely by Changes in Lipid Intrinsic Curvature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound Channel Formation Induces Local Lipid Redistribution I: Experiment and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Gramicidin Dimer Shows Both EX1 and EX2 Mechanisms of H/D Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Molecular Mechanism for Gramicidin Dimerization and Dissociation in Bilayers of Different Thickness - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gramicidin A Single-Channel Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize noise and obtain high-quality data during gramicidin (B1672133) A single-channel recordings.
Troubleshooting Guides
Issue: High-Frequency Noise in the Recording
High-frequency noise can obscure single-channel events and make data analysis difficult. This guide provides a step-by-step approach to identifying and eliminating sources of high-frequency noise.
Symptoms:
-
A "fuzzy" or thickened baseline in the current trace.
-
Difficulty resolving single-channel open and closed states.
-
Spectral analysis reveals significant power at high frequencies.
Troubleshooting Steps:
-
Identify the Source:
-
Systematic Elimination: Begin by turning off all non-essential electronic equipment in the vicinity of the patch-clamp rig. This includes monitors, centrifuges, light sources, and personal electronics like cell phones.[1][2] Observe the noise level on an oscilloscope or in your data acquisition software after each device is turned off to pinpoint the source.[2]
-
Check the Faraday Cage: Ensure the Faraday cage is properly closed and grounded.[1][3] A poorly grounded cage will not effectively shield the setup from external electrical noise.
-
Microscope and Light Source: The microscope's light source, especially if it is AC-powered, can be a significant source of line noise.[3] Try switching to a DC power supply or temporarily turning off the light source to see if the noise is reduced.[3]
-
Perfusion System: Air bubbles or turbulent flow in the perfusion system can introduce high-frequency mechanical noise. Ensure a smooth, laminar flow and check for any leaks or vibrations in the tubing.[4]
-
-
Optimize Grounding:
-
Establish a Single Ground Point: To avoid ground loops, all equipment should be connected to a single, common ground point in a "star" configuration.[4][5] Do not chain ground connections from one piece of equipment to another.[5]
-
Check Ground Wires: Ensure all ground wires are secure and as short as possible. Longer wires can act as antennas for electrical noise.[4]
-
-
Improve the Recording Environment:
-
Vibration Isolation: The patch-clamp setup should be on a vibration isolation table to dampen mechanical vibrations from the building, such as foot traffic or HVAC systems.[2][6]
-
Reduce Pipette Capacitance: A lower bath level that minimizes the immersion of the pipette can reduce its capacitance and associated noise.[2]
-
Issue: Low-Frequency Drift or "Wandering" Baseline
A drifting baseline can make it challenging to accurately measure channel amplitudes and can be particularly problematic for long recordings.
Symptoms:
-
The baseline current slowly and continuously increases or decreases over time.
-
Difficulty maintaining a stable zero-current level.
Troubleshooting Steps:
-
Check the Seal Resistance: A low or unstable giga-ohm seal is a common cause of baseline drift. Aim for a seal resistance of >1 GΩ.[7] If the seal is unstable, it may be necessary to pull a new pipette and re-patch the cell.
-
Pipette and Holder Cleanliness: Ensure the pipette holder is clean and dry.[3] Salt bridges or moisture can create a current leak, leading to a drifting baseline.[3]
-
Electrode Stability: Verify that the Ag/AgCl pellet in your reference electrode is properly chlorided and that the electrode is stable in the bath solution. Bleaching grounding wires and electrodes can help remove oxidation.[2]
-
Temperature and Perfusion Stability: Fluctuations in the temperature of the recording chamber or the perfusion solution can cause drift. Ensure the temperature control system is functioning correctly and the perfusion flow is stable.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of gramicidin A to use in the pipette solution?
A1: The final concentration of this compound in the pipette solution typically ranges from 20-100 µg/mL.[7] It is advisable to start with a lower concentration (e.g., 20-50 µg/mL) and optimize based on your specific cell type and experimental conditions.[8][9] Higher concentrations can lead to faster perforation but may also increase the risk of spontaneous membrane rupture.[7]
Q2: How can I improve the success rate of obtaining a high-resistance seal with gramicidin in the pipette?
A2: Gramicidin can interfere with seal formation. To mitigate this, use a two-step filling method: first, front-fill the pipette tip with a gramicidin-free internal solution, and then back-fill the rest of the pipette with the gramicidin-containing solution.[7] It is also crucial to approach the cell swiftly to minimize the diffusion of gramicidin to the tip before the seal is established.[7]
Q3: My seal resistance is fluctuating after it has formed. What could be the cause?
A3: Fluctuations in a giga-ohm seal can be due to several factors. Ensure your recording setup is mechanically stable to rule out pipette drift.[7] Unhealthy cells can also lead to unstable seals. Additionally, check the stability of your perfusion system, as fluctuations in flow rate can disturb the patch.[7]
Q4: What type of filter should I use for single-channel recordings, and what is a typical cutoff frequency?
A4: A low-pass Bessel filter is commonly used for single-channel recordings because it minimizes ringing in response to the step-like changes in current.[10] A typical cutoff frequency is between 1 and 5 kHz.[11][12] The chosen cutoff frequency should be low enough to reduce high-frequency noise but high enough to not distort the single-channel events.
Q5: What are the common sources of 50/60 Hz hum in my recordings, and how can I eliminate them?
A5: The 50/60 Hz hum is typically caused by interference from AC power lines and nearby electrical equipment. To eliminate it, ensure all equipment is properly grounded to a single point to avoid ground loops.[5] Use a Faraday cage to shield your setup.[3] Identify and turn off or move any offending equipment, such as monitors, light sources, or power supplies.[1][2]
Data Presentation
Table 1: Typical Parameters for this compound Perforated Patch-Clamp Recordings
| Parameter | Typical Value | Reference |
| Gramicidin Concentration (in pipette) | 20-100 µg/mL | [7][13] |
| Time to Perforation | ~12-25 minutes | [7][9] |
| Access Resistance | < 20 MΩ | [13] |
| Seal Resistance | > 1 GΩ | [7] |
| Low-Pass Filter Cutoff Frequency | 1-5 kHz | [11][12] |
| Sampling Frequency | 10-20 times the filter cutoff frequency | [10] |
| Applied Voltage | -100 to +100 mV | [14] |
Table 2: Single-Channel Conductance of this compound in Different Electrolytes
| Electrolyte (1 M) | Conductance (pS) | Reference |
| HCl | ~130-150 | |
| NH₄Cl | ~110-130 | |
| CsCl | ~60-80 | [9] |
| KCl | ~35-45 | [9] |
| NaCl | ~20-30 | [9] |
| LiCl | ~10-15 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, high-quality Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure: a. Prepare a stock solution of 10-50 mg/mL of this compound in DMSO.[7] b. To aid dissolution, the solution can be heated or sonicated.[8] c. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. d. Store the stock solution at 4°C for up to a week or at -20°C for longer periods.[7]
-
Working Solution: Immediately before use, dilute the stock solution into your internal pipette solution to the desired final concentration (e.g., 20-50 µg/mL).[8][9] Ensure the gramicidin is fully dissolved in the final solution.[7]
Protocol 2: Perforated Patch-Clamp Recording with Gramicidin
-
Pipette Preparation: a. Pull a glass pipette with a resistance of approximately 3-5 MΩ. b. Front-fill the tip of the pipette with gramicidin-free internal solution.[7] c. Back-fill the remainder of the pipette with the internal solution containing the final working concentration of gramicidin.[7]
-
Cell Approach and Seal Formation: a. Apply gentle positive pressure to the pipette as you approach the cell to keep the tip clean.[7] b. Once the pipette touches the cell membrane, release the positive pressure. c. Apply gentle, steady suction to form a giga-ohm seal (>1 GΩ).[7]
-
Perforation and Recording: a. Monitor the formation of pores by gramicidin by applying a test voltage step and observing the gradual decrease in access resistance.[8] b. Perforation is typically achieved within 15-25 minutes, at which point the access resistance should stabilize at a low value (e.g., < 20 MΩ).[7][13] c. Once a stable, low access resistance is achieved, you can begin your single-channel recording experiment.
Visualizations
Caption: A logical workflow for troubleshooting common noise sources.
Caption: Diagram of a "star" grounding configuration to prevent ground loops.
References
- 1. researchgate.net [researchgate.net]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. researchgate.net [researchgate.net]
- 4. Hunting for Electrical Noise on an Electrophysiology Rig – Part 2/3 - [neurogig.com]
- 5. Grounding Guide - NPI Electronic [npielectronic.com]
- 6. scitech.com.au [scitech.com.au]
- 7. benchchem.com [benchchem.com]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. benchchem.com [benchchem.com]
- 10. personal.utdallas.edu [personal.utdallas.edu]
- 11. researchgate.net [researchgate.net]
- 12. Cannabidiol increases gramicidin current in human embryonic kidney cells: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gramicidin-perforated patch recording: GABA response in mammalian neurones with intact intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Probing Conformational Changes of Gramicidin Ion Channels by Single-Molecule Patch-Clamp Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
dealing with gramicidin A channel conductance heterogeneity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to gramicidin (B1672133) A channel conductance heterogeneity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is gramicidin A and how does it form a channel?
A1: this compound is a polypeptide antibiotic that forms ion channels in lipid bilayers. The functional channel is a dimer, created when two gramicidin monomers, one from each leaflet of the lipid bilayer, align head-to-head.[1] This dimeric structure forms a pore approximately 4 Å in diameter that is selectively permeable to monovalent cations.[1][2] The process of channel formation and dissociation is a dynamic equilibrium, with the channel's stability and properties being highly sensitive to the surrounding environment.
Q2: What is meant by "conductance heterogeneity" in this compound channels?
A2: Conductance heterogeneity refers to the observation that not all this compound channels exhibit the same single-channel conductance, even under seemingly identical experimental conditions. While a "standard" conductance level is often reported, a fraction of channels may show lower or slightly varied conductance levels.[3] This variability can arise from multiple factors, including different conformational states of the channel, interactions with the lipid bilayer, and the presence of external agents.[3][4] Some studies have reported that up to 50% of channels can deviate from the standard conductance.[3]
Q3: What are the primary factors that influence this compound channel conductance and lifetime?
A3: The conductance and lifetime of this compound channels are influenced by a complex interplay of factors:
-
Lipid Bilayer Properties: The physical properties of the host lipid bilayer are critical. These include:
-
Hydrophobic Thickness: A mismatch between the length of the gramicidin dimer and the hydrophobic thickness of the bilayer induces mechanical stress, affecting channel stability and lifetime.[5][6] Thinner membranes have been shown to increase channel dwell times significantly.[7]
-
Lipid Head Groups: The size and charge of the lipid head groups can alter the electrostatic environment and the intrinsic curvature of the membrane, thereby modulating channel function.[5][8]
-
Intrinsic Curvature: Changes in the natural curvature of the lipid monolayers affect the energy required to deform the bilayer to accommodate the channel, thus influencing its lifetime.[5][8]
-
Bilayer Elasticity and Tension: The stiffness and lateral tension of the membrane can impact the energy of channel formation and dissociation.[9][10]
-
-
Electrolyte Composition:
-
Ion Type and Concentration: The single-channel conductance is dependent on the species of monovalent cation and its concentration in the electrolyte solution.[1] At very high ion concentrations, saturation effects can be observed.[11] Ion occupancy within the channel can also be a major determinant of its lifetime.[12]
-
-
Environmental Factors:
-
Detergents and Amphiphiles: The presence of nonionic or zwitterionic detergents can induce conductance heterogeneity, alter channel lifetime, and change the rate of channel appearance.[3]
-
Temperature: Temperature can affect the fluidity of the lipid bilayer and the kinetics of channel formation and dissociation.
-
-
Gramicidin Purity and Conformation:
-
Purity: Commercially available gramicidin is a mixture of isomers (A, B, and C). Purification of this compound is crucial for obtaining consistent results.[13]
-
Conformational States: The gramicidin dimer can exist in multiple conformational sub-states that are not easily distinguishable by current recordings alone, leading to variations in conductance.[4]
-
Troubleshooting Guides
Problem 1: I am observing a wide distribution of single-channel conductance values, making it difficult to determine the primary conductance state.
| Possible Cause | Troubleshooting Step |
| Contaminated Lipid or Gramicidin Stock | 1. Prepare fresh lipid and gramicidin stock solutions. 2. Consider purifying the commercial this compound to remove other isomers.[13] |
| Presence of Detergents or Amphiphiles | 1. Thoroughly clean the experimental chamber and all components to remove any residual detergents. 2. Ensure that all solutions are prepared with high-purity water and reagents. |
| Lipid Bilayer Instability | 1. Verify the stability of your lipid bilayer by monitoring its capacitance and resistance over time before adding gramicidin. 2. Use a different lipid composition known for forming stable bilayers, such as DPhPC.[1] |
| Solvent Effects | The type and amount of solvent (e.g., n-decane) used to form the bilayer can influence its properties.[9] Try varying the solvent or using solvent-free bilayer formation methods if possible. |
| Inherent Conformational Dynamics | Gramicidin channels naturally exhibit some level of conformational diversity.[4] Use appropriate statistical methods to analyze your conductance histograms, such as fitting with multiple Gaussian distributions to identify different populations. |
Problem 2: The lifetime of the gramicidin channels is too short or too long, leading to difficulties in analysis.
| Possible Cause | Troubleshooting Step |
| Hydrophobic Mismatch | 1. The channel lifetime is highly sensitive to the hydrophobic thickness of the bilayer.[6] 2. If lifetimes are too short, try using lipids with shorter acyl chains to reduce the hydrophobic mismatch. 3. If lifetimes are too long, use lipids with longer acyl chains. |
| Lipid Head Group Interactions | Changes in pH can alter the charge of certain lipid head groups (e.g., in DOPS), which in turn affects channel lifetime.[5] Ensure your buffer system is robust and the pH is consistent across experiments. |
| Bilayer Tension | Channel lifetime is proportional to the surface tension of the membrane.[9] Altering the lipid or solvent composition can modify this tension. |
| Ion Concentration | Channel lifetime can be dependent on the concentration of the permeant ion.[12] Verify that your electrolyte concentrations are accurate. |
Problem 3: No channel activity is observed after adding gramicidin.
| Possible Cause | Troubleshooting Step |
| Bilayer Not Formed or Unstable | 1. Confirm the formation of a stable bilayer by monitoring the capacitance of the membrane. A stable gigaohm seal is necessary. 2. Ensure the aperture in your setup is appropriately sized and pre-treated if necessary. |
| Inactive Gramicidin Stock | 1. Prepare a fresh gramicidin stock solution. Gramicidin is typically dissolved in a solvent like ethanol. 2. Verify the concentration of your stock solution. |
| Insufficient Gramicidin Concentration | The rate of channel formation depends on the concentration of gramicidin monomers in the solution.[3] Incrementally increase the amount of gramicidin added to the chamber. Stir gently to facilitate incorporation. |
| Incorrect Experimental Conditions | 1. Ensure the applied voltage is sufficient to resolve single-channel currents (e.g., 100 mV).[1] 2. Check the connections of your electrodes and headstage. |
| Presence of Divalent Cations | Divalent cations, such as Ca²⁺, are known to block gramicidin channels.[14] Ensure your electrolyte solutions are free from divalent cation contamination. |
Data Presentation
Table 1: Single-Channel Conductance of this compound in Different Electrolytes
| Electrolyte (1 M) | Applied Voltage (mV) | Single-Channel Current (pA) | Single-Channel Conductance (pS) |
| KCl | 100 | ~4.0 | ~40 |
| NaCl | 100 | ~2.8 | ~28 |
| CsCl | 100 | Not specified | ~60-80 |
Data compiled from various studies as cited in BenchChem.[1]
Table 2: Factors Influencing this compound Channel Properties
| Factor | Effect on Conductance | Effect on Lifetime | Reference |
| Increasing Bilayer Thickness | Minimal direct effect | Decreases | [6] |
| Negative Intrinsic Curvature (e.g., DOPE) | Minimal direct effect | Decreases | [5] |
| Decreasing pH (in DOPS bilayer) | Increases (due to H⁺ contribution) | Decreases (from pH 7 to 3) | [5] |
| Addition of Detergents | Generally decreases | Increases | [3] |
| Increasing Ion Concentration | Increases up to a saturation point | Increases (ion occupancy effect) | [11][12] |
Experimental Protocols
Protocol 1: Single-Channel Recording using a Planar Lipid Bilayer (PLB)
This protocol outlines the key steps for measuring this compound single-channel conductance using a PLB setup.
Materials:
-
PLB setup (e.g., two Teflon chambers separated by a partition with a small aperture).
-
Low-noise patch-clamp amplifier and data acquisition system.
-
Ag/AgCl electrodes.
-
Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane).
-
This compound stock solution (e.g., 1 µg/mL in ethanol).
-
Electrolyte solution (e.g., 1 M KCl, buffered to pH 7.0).
Procedure:
-
Chamber Preparation: Thoroughly clean the chambers to remove any contaminants. Fill both chambers with the electrolyte solution.
-
Electrode Placement: Place Ag/AgCl electrodes in both the cis and trans chambers and connect them to the amplifier headstage.
-
Membrane Formation: Apply a small amount of the lipid solution across the aperture using a fine brush or glass rod. Monitor the membrane capacitance until it reaches a stable value, indicating the formation of a bilayer.
-
Gramicidin Incorporation: Add a small volume of the this compound stock solution to one or both chambers.[1] Gentle stirring can facilitate the insertion of monomers into the lipid leaflets.
-
Voltage Clamp and Recording: Clamp the membrane potential at a desired value (e.g., 100 mV). Record the current trace, ensuring a stable baseline before channel activity begins.
-
Data Analysis: Observe for discrete, stepwise current fluctuations corresponding to the opening and closing of single channels.[1] Create an all-points histogram from the current trace to identify the distinct current levels. The amplitude of these steps represents the single-channel current (i). Calculate the single-channel conductance (γ) using Ohm's law: γ = i / V, where V is the applied voltage.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The this compound channel: a review of its permeability characteristics with special reference to the single-file aspect of transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of conductance heterogeneity in gramicidin channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing Conformational Changes of Gramicidin Ion Channels by Single-Molecule Patch-Clamp Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Gramicidin Channel Function Solely by Changes in Lipid Intrinsic Curvature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanism for Gramicidin Dimerization and Dissociation in Bilayers of Different Thickness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Regulation of Gramicidin Channel Function Solely by Changes in Lipid Intrinsic Curvature [frontiersin.org]
- 9. The dependence of the conductance and lifetime of gramicidin channels on the thickness and tension of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Membrane surface-charge titration probed by this compound channel conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of surface tension and ion occupancy effects on this compound channel lifetime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Transport Properties of this compound Ion Channel in a Free-Standing Lipid Bilayer Filled With Oil Inclusions [frontiersin.org]
effect of lipid composition on gramicidin A channel kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effect of lipid composition on gramicidin (B1672133) A (gA) channel kinetics.
Frequently Asked Questions (FAQs)
Q1: How does lipid bilayer thickness affect gramicidin A channel kinetics?
A1: The hydrophobic length of the this compound dimer is approximately 26 Å.[1][2] When the hydrophobic thickness of the lipid bilayer does not match the length of the gA dimer (a phenomenon known as hydrophobic mismatch), the bilayer must deform to accommodate the channel. This deformation incurs an energetic cost, which in turn affects the stability and kinetics of the channel.[3][4]
-
Thicker Bilayers (Negative Mismatch): In bilayers thicker than the gA dimer, the lipid molecules surrounding the channel must compress to match the channel's length. This creates a disjoining force that destabilizes the dimer, leading to shorter channel lifetimes.[4][5] The energetic barrier to channel formation is also significantly increased in thicker bilayers.[4]
-
Thinner Bilayers (Positive Mismatch): In bilayers thinner than the gA dimer, the lipids must stretch to cover the hydrophobic surface of the peptide. This can also lead to bilayer distortion and affect channel stability.[6]
The relationship between bilayer thickness and channel lifetime is not always linear.[4] Small changes in acyl chain length, even sub-nanometer variations in bilayer thickness, can dramatically alter channel lifetimes and even switch the channel's response to membrane tension.[4][6]
Q2: What is the role of lipid intrinsic curvature in modulating this compound channel function?
A2: The intrinsic curvature of a lipid monolayer describes its tendency to bend. This property is influenced by the relative size of the lipid headgroup and acyl chains.[7] Lipids with larger headgroups (e.g., lysophospholipids) have a more positive intrinsic curvature, while those with smaller headgroups (e.g., phosphatidylethanolamine) have a more negative intrinsic curvature.[7]
Changes in lipid intrinsic curvature alter the energetic cost of the membrane deformation required for gA channel formation. This provides a mechanistic basis for the regulation of channel function by the lipid bilayer.[3][7] For instance, replacing DOPC with DOPE, which has a smaller headgroup and induces a more negative intrinsic curvature, results in a decrease in gA channel lifetime.[7] Similarly, decreasing the pH in a DOPS bilayer, which reduces headgroup repulsion and leads to a more negative intrinsic curvature, also shortens the channel lifetime.[7]
Q3: How do different lipid headgroups influence this compound channel kinetics?
A3: Lipid headgroups can influence gA channel kinetics through both electrostatic interactions and by altering the physical properties of the bilayer, such as intrinsic curvature.[7]
-
Electrostatic Interactions: Changes in the electrostatic repulsion between charged lipid headgroups can alter their effective size and thus the intrinsic curvature of the monolayer.[7] For example, adding Ca²⁺ to a DOPS bilayer screens the negative charges, reduces headgroup repulsion, and decreases the channel lifetime.[7]
-
Headgroup Size: The physical volume of the headgroup is a primary determinant of intrinsic curvature. As mentioned above, smaller headgroups like that of DOPE lead to a more negative intrinsic curvature and shorter channel lifetimes compared to the larger headgroup of DOPC.[7] The orientation of gA itself can also be affected by the lipid headgroup, with the peptide being less well-oriented in DMPS, DMPG, and DMPE compared to DMPC.[8]
Q4: What is the effect of cholesterol on this compound channel activity?
A4: Cholesterol has a significant impact on the physical properties of lipid bilayers, which in turn modulates gA channel kinetics.
-
Membrane Fluidity and Rigidity: Cholesterol is known to decrease membrane fluidity and increase its rigidity.[9] This increased rigidity makes it energetically more costly for the membrane to deform to accommodate the gA dimer, especially in cases of hydrophobic mismatch.[9]
-
Channel Lifetime: The addition of cholesterol to a lipid bilayer generally leads to a reduction in gA channel dwell times.[9][10] This is because the rigidification of the membrane by cholesterol increases the energetic penalty of the membrane deformation required for channel formation.[9]
-
Inhibition of Pore-forming Activity: The inhibitory effect of cholesterol is not unique to gA and has been observed for other pore-forming peptides as well.[9]
Q5: Can this compound aggregate in the lipid bilayer, and how does this affect measurements?
A5: Yes, this compound can aggregate within the lipid bilayer, and this is influenced by the peptide-to-lipid ratio and the "solvent history" of the peptide.[2][11] At high concentrations, gA can even induce the formation of non-bilayer hexagonal (HII) phases.[2] Peptide aggregation can lead to complex and difficult-to-interpret channel recordings, with multiple channels opening and closing simultaneously.[12][13] It is therefore advisable to work at low peptide concentrations to study the kinetics of individual channels.
Troubleshooting Guides
Problem 1: No discernible single-channel events are observed after adding this compound.
-
Possible Cause: Insufficient incorporation of gA monomers into the bilayer.
-
Solution: Ensure the gA stock solution is properly prepared and has not aggregated. Use a solvent like ethanol (B145695) or DMSO for the stock solution.[11] Gently stir the solution after adding gA to the chamber to facilitate insertion.[14] Increase the concentration of gA in the aqueous phase, but be mindful of potential aggregation at higher concentrations.[10]
-
-
Possible Cause: The lipid bilayer is too thick, creating a large energetic barrier for channel formation.[4]
-
Solution: Use lipids with shorter acyl chains to decrease the bilayer thickness. For example, if you are using di-erucoyl-sn-glycero-3-phosphocholine (dC22:1), consider switching to a lipid with a shorter chain length.[4]
-
-
Possible Cause: Issues with the experimental setup (e.g., unstable bilayer, high noise).
-
Solution: Verify the stability of the black lipid membrane (BLM) by monitoring its capacitance. Ensure a good seal in patch-clamp experiments. Optimize the grounding and shielding of your setup to reduce electrical noise.
-
Problem 2: The recorded channel lifetimes are very short and difficult to measure accurately.
-
Possible Cause: The lipid composition creates a significant hydrophobic mismatch that destabilizes the gA dimer.
-
Possible Cause: The intrinsic curvature of the lipid monolayer is highly negative.
-
Solution: Use lipids with larger headgroups or modify the aqueous solution (e.g., pH) to increase headgroup repulsion and thus promote a less negative intrinsic curvature.[7]
-
-
Possible Cause: High membrane tension.
-
Solution: While some studies show that increased tension can increase dimer lifetime, the relationship can be complex.[15] If using a vesicle aspiration technique, try reducing the applied tension.
-
Problem 3: The current recordings show multiple, overlapping channel events, making single-channel analysis impossible.
-
Possible Cause: The concentration of this compound is too high, leading to the formation of multiple channels and potential aggregation.[13]
-
Solution: Reduce the concentration of gA added to the system. It is often necessary to find an optimal concentration empirically where the probability of having more than one active channel at a time is low.
-
-
Possible Cause: The use of a solvent that promotes gA aggregation in the stock solution.
-
Solution: Prepare the gA stock solution in a solvent known to favor the monomeric state, such as trifluoroethanol (TFE) or dimethyl sulfoxide (B87167) (DMSO).[11]
-
Problem 4: this compound stock solution appears cloudy or forms a precipitate.
-
Possible Cause: this compound is highly hydrophobic and has aggregated in the aqueous solution.[11]
Data Presentation
Table 1: Effect of Lipid Composition on this compound Channel Lifetime (τ)
| Lipid Composition | Experimental Conditions | Channel Lifetime (τ) | Reference |
| DOPS | 0.1 M NaCl, pH 7 | ~9-fold longer than DOPS:DOPE (1:2) | [7] |
| DOPS:DOPE (1:2) | 0.1 M NaCl, pH 7 | ~9-fold shorter than pure DOPS | [7] |
| DOPS:DOPC (1:2) | 0.1 M NaCl, pH 7 | ~3-fold shorter than pure DOPS | [7] |
| Pad-PC-Pad (interdigitated) | Room Temperature | Increased by 2 orders of magnitude vs. DPhPC | [10] |
| Pad-PC-Pad + Cholesterol | Room Temperature | Reduced compared to pure Pad-PC-Pad | [10] |
| DPhPC | Room Temperature | Shorter lifetime compared to interdigitated Pad-PC-Pad | [10] |
Table 2: Single-Channel Conductance of this compound in Different Bilayers
| Lipid Composition | Electrolyte | Applied Voltage (mV) | Single-Channel Conductance (pS) | Reference |
| DPPC/POPC/CHOL | 1 M KCl | 100 | ~23 | [1] |
| DPhPC | 1 M KCl, pH 7.0 | 100 | ~25 | [14] |
| Phosphatidylcholine | 1 M NaCl | 100 | ~10 | [17] |
| Phosphatidylcholine | 1 M CsCl | 100 | ~45 | [17] |
Experimental Protocols
Method 1: Single-Channel Recording using a Black Lipid Membrane (BLM)
This method involves forming a planar lipid bilayer across a small aperture and measuring the ionic current through individual this compound channels.[14][17]
Materials:
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BLM chamber with two compartments (cis and trans) separated by a thin partition with a small aperture (e.g., 100-200 µm diameter).
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Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane).
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This compound stock solution (e.g., 1 µg/mL in ethanol).[14]
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Electrolyte solution (e.g., 1 M KCl, buffered to pH 7.0).
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Ag/AgCl electrodes.
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Low-noise patch-clamp amplifier and data acquisition system.
Procedure:
-
Chamber Preparation: Thoroughly clean the BLM chamber.
-
Electrolyte Filling: Fill both the cis and trans compartments with the electrolyte solution.
-
Electrode Placement: Place an Ag/AgCl electrode in each compartment and connect them to the amplifier headstage.
-
Membrane Formation: Using a fine brush or glass rod, "paint" a small amount of the lipid solution across the aperture to form a thin lipid film. The formation of a stable bilayer can be monitored by an increase in membrane capacitance to a plateau value.
-
Gramicidin Incorporation: Add a small volume of the this compound stock solution to one or both compartments and stir gently. Monomers will spontaneously insert into the bilayer leaflets.[14]
-
Channel Recording: Apply a constant voltage across the bilayer (e.g., 100 mV) and record the current. The opening and closing of individual gA channels will appear as discrete, step-like changes in the current.
-
Data Analysis: Analyze the current trace to determine the single-channel conductance (from the step amplitude) and the channel lifetime (from the duration of the open state).
Method 2: Perforated Patch-Clamp Recording
This technique is used to measure gA channel activity in the membrane of a whole cell while preserving the intracellular environment.[18] Gramicidin in the pipette solution forms cation-permeable pores in the membrane patch under the pipette tip, allowing electrical access to the cell.[14][18]
Materials:
-
Patch-clamp setup (microscope, micromanipulator, amplifier, data acquisition).
-
Borosilicate glass capillaries for pulling micropipettes.
-
Cell culture of interest.
-
Extracellular and intracellular (pipette) solutions.
-
This compound stock solution (e.g., 10 mg/mL in DMSO).[16]
Procedure:
-
Pipette Preparation: Pull a micropipette with a resistance of 2-5 MΩ.
-
Pipette Filling: Back-fill the pipette with the intracellular solution containing this compound at a final concentration of 5-100 µg/mL.[16] To prevent immediate perforation upon sealing, the tip of the pipette can be pre-filled with a gramicidin-free solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Perforation: Monitor the access resistance. Over several minutes, gramicidin will form pores in the membrane patch, and the access resistance will decrease and stabilize.
-
Recording: Once a stable, low access resistance is achieved, you can perform whole-cell voltage-clamp or current-clamp recordings to study ion channel activity.
Visualizations
Caption: Workflow for single-channel recording of this compound using the Black Lipid Membrane (BLM) technique.
Caption: The effect of hydrophobic mismatch on this compound channel stability in lipid bilayers of varying thickness.
References
- 1. mdpi.com [mdpi.com]
- 2. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Molecular Mechanism for Gramicidin Dimerization and Dissociation in Bilayers of Different Thickness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound channels switch between stretch activation and stretch inactivation depending on bilayer thickness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Gramicidin Channel Function Solely by Changes in Lipid Intrinsic Curvature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orientation and Lipid-Peptide Interactions of this compound in Lipid Membranes: Polarized Attenuated Total Reflection Infrared Spectroscopy and Spin-Label Electron Spin Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Synchronization of opening and closing of two this compound channels pulled together by a linker: possible relevance to channel clustering - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Membrane-Mediated Lateral Interactions Regulate the Lifetime of Gramicidin Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Gramicidin channel kinetics under tension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Transport Properties of this compound Ion Channel in a Free-Standing Lipid Bilayer Filled With Oil Inclusions [frontiersin.org]
- 18. Perforated-patch recording with gramicidin avoids artifactual changes in intracellular chloride concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
degradation and long-term stability of gramicidin A solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the degradation and long-term stability of gramicidin (B1672133) A solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Solution Preparation and Storage
Q1: What is the recommended solvent for preparing gramicidin A stock solutions?
A1: this compound is a highly hydrophobic peptide with poor solubility in aqueous solutions. For preparing stock solutions, organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and trifluoroethanol (TFE) are recommended. TFE and DMSO are particularly effective at maintaining this compound in a monomeric state, while ethanol may promote the formation of non-covalent dimers.[1]
Q2: What are the recommended storage conditions for lyophilized this compound and its solutions?
A2: Lyophilized this compound powder is stable for at least four years when stored at -20°C.[2][3] Once in solution, the stability of this compound decreases. It is not recommended to store aqueous solutions for more than one day.[2][3] For organic stock solutions, storage at 2-8°C in tightly sealed vials is recommended to prevent solvent evaporation and water contamination.[1] For longer-term storage, aliquoting and freezing at -20°C or below is advisable, although freeze-thaw cycles should be avoided.
Q3: My this compound solution appears cloudy or has precipitates. What is the cause and how can I fix it?
A3: Cloudiness or precipitation indicates that this compound is aggregating or has come out of solution. This can be due to several factors:
-
Inappropriate Solvent: this compound is practically insoluble in water and will form colloidal suspensions or aggregates.[1] Ensure you are using a suitable organic solvent like ethanol, DMSO, or TFE.
-
Solvent Contamination: The presence of water in your organic solvent can significantly reduce the solubility of this compound and cause precipitation. Use anhydrous solvents and minimize exposure to air.[1]
-
Concentration Exceeds Solubility: The concentration of this compound may be too high for the chosen solvent. Gently warming the solution or brief sonication can help to dissolve the peptide.[1]
-
Solvent Evaporation: Over time, solvent evaporation can increase the concentration of this compound, leading to precipitation. Ensure vials are tightly sealed during storage.[1]
Degradation and Stability
Q4: What are the primary degradation pathways for this compound in solution?
A4: this compound can degrade through several pathways, including:
-
Hydrolysis: The peptide bonds in this compound can be hydrolyzed, especially under acidic or basic conditions. One study identified C-terminal hydrolysis between D-leucine and L-tryptophan when incubated with culture supernatant from Bacillus anthracis.[4][5]
-
Oxidation: The tryptophan residues in the this compound sequence are susceptible to oxidation. The formation of hydroxyl radicals can induce the oxidation of membrane components, and it is plausible that similar oxidative damage can occur to the this compound molecule itself in solution if exposed to oxidizing agents or conditions that generate reactive oxygen species.[6][7]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of peptides. It is recommended to protect this compound solutions from light.
Q5: How does pH affect the stability of this compound solutions?
A5: While this compound has very low solubility in aqueous solutions, the pH of the environment can influence its degradation if it is in a mixed solvent system or suspension. Generally, extreme pH conditions (highly acidic or basic) can catalyze the hydrolysis of peptide bonds.
Q6: Is there any quantitative data on the stability of this compound in common solvents?
Table 1: General Stability of this compound in Different Forms
| Form | Storage Temperature | Stability | Source |
| Lyophilized Powder | -20°C | ≥ 4 years | [2][3] |
| Aqueous Solution | Not Specified | Not recommended for more than one day | [2][3] |
| DMSO Solution | Room Temperature | Significant degradation possible over months | [8] |
| Organic Stock Solution (Ethanol, DMSO, TFE) | 2-8°C | Short-term storage recommended | [1] |
Troubleshooting Guide
| Issue | Possible Cause | Solution | Source |
| Cloudy or Precipitated Solution | Incorrect solvent choice (e.g., aqueous buffer) | Use high-purity ethanol, methanol, DMSO, or TFE. | [1] |
| Water contamination of organic solvent. | Use anhydrous solvents and minimize exposure to air. Store in tightly sealed vials. | [1] | |
| Concentration exceeds solubility limit. | Gently warm the solution or use brief sonication. Ensure the concentration is within known solubility limits. | [1] | |
| Solvent evaporation during storage. | Ensure vials are tightly sealed. Store at 2-8°C. | [1] | |
| Inconsistent Experimental Results | Degradation of this compound in stock solution. | Prepare fresh stock solutions regularly. Store aliquots at -20°C or below and avoid freeze-thaw cycles. Protect from light. | |
| Aggregation of this compound in the experimental medium. | When diluting into an aqueous buffer, use very dilute solutions and keep the final concentration of the organic solvent to a minimum (e.g., <1% TFE). | [1] | |
| Low or No Biological Activity | Incorrect conformation of this compound. | The "solvent history" can affect the peptide's conformation. Solvents like TFE and DMSO favor the monomeric form, which is a precursor to the channel-forming dimer. | [1] |
| Degradation of the peptide. | Check for signs of degradation using analytical methods like HPLC. Prepare fresh solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in Trifluoroethanol (TFE)
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in TFE.
Materials:
-
This compound powder
-
Anhydrous trifluoroethanol (TFE)
-
Clean, dry glass vial with a tight-fitting cap
-
Vortex mixer
-
Argon or nitrogen gas (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a clean, dry glass vial.
-
Under a gentle stream of inert gas (argon or nitrogen) to minimize moisture exposure, add the required volume of anhydrous TFE to achieve a concentration of 1 mg/mL.
-
Tightly cap the vial and vortex briefly until the this compound is completely dissolved, resulting in a clear, colorless solution.
-
For short-term storage, store the stock solution at 2-8°C. For long-term storage, flush the vial with inert gas before sealing and store at -20°C or below.[1]
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a reversed-phase high-performance liquid chromatography (RP-HPLC) method to assess the purity and degradation of this compound. Specific parameters may need optimization.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 or Phenyl column (e.g., X-Bridge phenyl)[9]
Mobile Phase:
-
A mixture of acetonitrile (B52724) and a buffer is typically used. For example, a 50:50 (v/v) ratio of acetonitrile and octane (B31449) sulfonic acid buffer (pH 2.5, adjusted with orthophosphoric acid) has been reported.[9] A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) is also a common mobile phase for peptide analysis.
Detection:
General Procedure:
-
Prepare the mobile phase and equilibrate the HPLC system.
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., the mobile phase).
-
Inject the standard solution and the sample solution to be analyzed.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main this compound peak over time.
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. This compound and its complexes with Cs+ and Tl+ ions in organic solvents. A study by steady state and time resolved emission spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound is hydrolyzed by a d-stereospecific peptidase produced by Bacillus anthracis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.tno.nl [publications.tno.nl]
- 6. The Antimicrobial Activity of this compound Is Associated with Hydroxyl Radical Formation | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Gramicidin A Incorporation in Thick Membranes: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the incorporation and function of gramicidin (B1672133) A in thick lipid membranes.
Troubleshooting Guide
Problem: Low or no observable gramicidin A channel activity in thick membranes.
| Potential Cause | Troubleshooting Steps |
| Increased Energetic Barrier to Dimerization | The primary obstacle in thick membranes is the significant hydrophobic mismatch between the this compound dimer and the bilayer. This mismatch leads to a higher energetic cost for the membrane to deform and accommodate the channel, thus reducing the probability of dimer formation.[1][2] Consider using lipids with shorter acyl chains to reduce the overall membrane thickness. Alternatively, the addition of agents known to decrease bilayer thickness, such as certain amphiphilic drugs, may facilitate channel formation.[3] |
| This compound Aggregation | In membranes that are either excessively thick or thin, this compound monomers and dimers can aggregate.[4] This aggregation can prevent the formation of functional, conducting channels. To mitigate this, try working with very low this compound to lipid molar ratios (e.g., ~1:100,000) to minimize lateral interactions between channels.[4] |
| Inappropriate Solvent for this compound Stock | The choice of solvent for the initial this compound stock solution can influence its incorporation into the membrane. Ethanol or DMSO are commonly used.[4] If you are experiencing issues, consider preparing fresh stock solutions in both solvents to determine if one yields better results for your specific lipid system. |
| Suboptimal Experimental Conditions | Factors such as temperature and applied voltage can influence channel formation and lifetime. Ensure experiments are conducted at a stable temperature (e.g., 25 ± 1°C) and with a consistent membrane potential (e.g., ±200 mV).[4] |
Frequently Asked Questions (FAQs)
Q1: How does membrane thickness fundamentally affect this compound channel function?
A1: The function of this compound channels is highly sensitive to the physical properties of the host lipid bilayer, particularly its thickness. The core issue is the concept of "hydrophobic mismatch." The this compound dimer has a fixed hydrophobic length. When incorporated into a lipid bilayer, if the hydrophobic thickness of the membrane does not match the length of the channel, the membrane must deform to accommodate it. This deformation incurs an energetic penalty.[2][4]
In thick membranes, the bilayer must thin down around the channel, which is energetically unfavorable and creates a "disjoining force" that shortens the channel's lifetime.[2] This energetic barrier also reduces the likelihood of two gramicidin monomers dimerizing to form a channel in the first place.[1][2] Conversely, in very thin membranes, the bilayer must thicken, which also has an associated energetic cost.
Q2: What is lipid redistribution and how does it impact this compound in thick membranes?
A2: In membranes composed of a mixture of lipids with different acyl chain lengths, the lipids can laterally reorganize themselves in the vicinity of an embedded protein. This phenomenon is known as lipid redistribution. When a this compound channel is incorporated into a thick membrane made of mixed lipids, the shorter-chain lipids will preferentially accumulate around the channel. This localized enrichment of shorter lipids effectively reduces the local membrane thickness, thereby minimizing the hydrophobic mismatch and the associated energetic penalty.[4] This can lead to an increase in the average channel lifetime compared to a thick membrane made of a single lipid species.[4]
Q3: Can this compound itself alter the thickness of the membrane?
A3: Yes, the incorporation of this compound can induce local changes in membrane thickness. In a thick bilayer, the membrane will thin in the immediate vicinity of the this compound channel to better match the channel's hydrophobic length.[4] Conversely, in a thin bilayer, the membrane will thicken around the channel. These local deformations are a direct consequence of the hydrophobic matching principle.
Q4: Are there alternative membrane systems for studying this compound in a thick environment?
A4: Yes, besides traditional lipid bilayers, researchers have utilized block copolymer-based membranes, such as polymersomes, to study this compound in thicker environments.[5] These synthetic systems offer greater stability and allow for the investigation of how extreme increases in membrane thickness affect the peptide. Studies using polymersomes have shown that the thicker membrane restricts the motion of this compound.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound in membranes of varying thickness.
Table 1: Average Single-Channel Lifetimes (τ) of this compound in Different Lipid Bilayers
| Bilayer Composition | Average Lifetime (τ) in ms |
| dC16:1 PC | 6820 ± 510 |
| dC18:1 PC | 530 ± 22 |
| dC20:1 PC | 64 ± 10 |
| dC18:1 + dC22:1 PC (mixed) | 95 ± 10 |
| dC16:1 + dC24:1 PC (mixed) | 195 ± 20 |
| Data sourced from single-channel experiments.[4] |
Table 2: Free Energy of this compound Monomer to Dimer Transition (ΔGM↔D) in Different Bilayers
| Bilayer Composition | ΔGM↔D (kcal/mol) - Coarse-Grained MD | ΔGM↔D (kcal/mol) - All-Atom MD |
| DC18:1PC (thinner) | -11.4 | -10.2 |
| DC22:1PC (thicker) | -4.9 | -4.3 |
| Data from molecular dynamics simulations, indicating a less favorable dimerization in thicker membranes.[3] |
Experimental Protocols & Visualizations
Key Experimental Workflow: Single-Channel Electrophysiology
The following diagram outlines the typical workflow for measuring this compound single-channel currents in a planar lipid bilayer setup.
Signaling Pathway: this compound Monomer-Dimer Equilibrium
The following diagram illustrates the dynamic equilibrium between non-conducting this compound monomers and the conducting dimer, and how membrane properties influence this equilibrium.
Logical Relationship: Troubleshooting Flowchart
This diagram provides a logical flow for troubleshooting low this compound activity in thick membranes.
References
- 1. Membrane Elastic Deformations Modulate this compound Transbilayer Dimerization and Lateral Clustering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism for Gramicidin Dimerization and Dissociation in Bilayers of Different Thickness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound Channel Formation Induces Local Lipid Redistribution I: Experiment and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of this compound in Triblock and Diblock Polymersomes and Hybrid Vesicles via Continuous Wave Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Synthetic Gramicidin A Analogs
This technical support center is designed for researchers, scientists, and drug development professionals working with synthetic gramicidin (B1672133) A analogs. It provides practical troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my synthetic gramicidin A analogs poorly soluble in aqueous solutions?
A1: this compound and its synthetic analogs are characterized by a high proportion of hydrophobic amino acid residues. This inherent hydrophobicity causes the peptides to self-associate and form insoluble aggregates in aqueous environments to minimize contact with water. This process is driven by hydrophobic interactions and the formation of intermolecular hydrogen bonds.
Q2: What is the recommended first step when trying to dissolve a new this compound analog?
A2: Before dissolving the entire batch of your valuable peptide, it is crucial to perform a small-scale solubility test with a minimal amount (e.g., <1 mg). This will help you determine the most effective solvent system without risking the loss of your entire sample. Always allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hinder dissolution.
Q3: My peptide solution is cloudy or has visible particles. What does this indicate and what should I do?
A3: Cloudiness or the presence of visible particles is a clear indication of peptide aggregation or precipitation. This can be caused by using an inappropriate solvent, incorrect solvent-to-aqueous buffer ratios, or exceeding the peptide's solubility limit. You should stop and reconsider your solubilization strategy. The troubleshooting guides below offer a systematic approach to resolving this issue.
Q4: What are the best practices for storing stock solutions of this compound analogs?
A4: To maintain the integrity of your stock solutions, it is recommended to aliquot them into single-use volumes and store them at -20°C or -80°C. This minimizes freeze-thaw cycles, which can promote aggregation. If the peptide is dissolved in an organic solvent like DMSO, ensure that your storage vials are compatible (e.g., polypropylene). For long-term storage, flushing the vial with an inert gas (like argon or nitrogen) before sealing can prevent oxidation.
Q5: Can I use sonication or gentle heating to aid dissolution?
A5: Yes, but with caution. Brief sonication can help break up small aggregates and facilitate dissolution. Gentle warming (e.g., to 37°C) can also increase the solubility of some peptides. However, prolonged or excessive heating can lead to degradation, and overly aggressive sonication may cause fragmentation of the peptide. These methods should be employed judiciously and typically after initial attempts with appropriate solvents have been made.
Troubleshooting Guides
Problem 1: Lyophilized peptide does not dissolve in the initial solvent.
This guide provides a step-by-step approach to finding a suitable solvent for your this compound analog.
Troubleshooting workflow for solubilizing this compound analogs.
Problem 2: Peptide precipitates when added to an aqueous buffer.
This is a common issue arising from the hydrophobic nature of the peptides. The key is to maintain the peptide in a solubilized state during the transition from an organic to an aqueous environment.
-
Issue: The peptide's solubility limit was exceeded in the final aqueous solution.
-
Solution 1: Decrease the Final Concentration. The most straightforward solution is to lower the final concentration of the peptide in your aqueous buffer.
-
Solution 2: Slow Down the Dilution. Instead of adding the peptide stock solution to the buffer in one go, add the aqueous buffer to the peptide solution dropwise while continuously vortexing. This gradual change in solvent polarity can prevent aggregation.
-
Solution 3: Optimize the Co-Solvent Percentage. The final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous buffer should be kept to a minimum, but a certain percentage is necessary to maintain solubility. You may need to empirically determine the optimal balance for your specific analog and experimental conditions.
-
Solution 4: Use a Different Organic Solvent. Trifluoroethanol (TFE) is particularly effective at maintaining this compound in a monomeric state and may be a better choice for your stock solution if you are experiencing aggregation.
Data Presentation
Table 1: Solubility of Parent this compound in Common Organic Solvents
The following table summarizes the solubility of the parent this compound peptide in various organic solvents. Note that these values can be a starting point, but the solubility of synthetic analogs may vary based on their specific amino acid sequence.
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | ~100 mg/mL | A good first choice for creating high-concentration stock solutions. |
| Ethanol | ~20-50 mg/mL | A commonly used solvent, but may promote the formation of non-covalent dimers. |
| Methanol | >20 mg/mL | Effective for dissolving this compound. |
| Trifluoroethanol (TFE) | Soluble | Particularly effective at maintaining this compound in its monomeric form. |
| Acetone | >20 mg/mL | Another potential solvent for stock solutions. |
| Water | Practically Insoluble | Forms colloidal suspensions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Analog Stock Solution
This protocol outlines the recommended procedure for preparing a concentrated stock solution of a synthetic this compound analog.
Materials:
-
Lyophilized synthetic this compound analog
-
High-purity, anhydrous organic solvent (e.g., DMSO, TFE, or ethanol)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Procedure:
-
Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening.
-
Weighing: If not already pre-aliquoted, weigh the desired amount of peptide in a sterile microcentrifuge tube.
-
Solvent Addition: Under a gentle stream of inert gas, add the required volume of the chosen organic solvent (e.g., DMSO) to achieve the desired concentration (e.g., 10 mg/mL).
-
Dissolution: Tightly cap the vial and vortex briefly until the peptide is completely dissolved. A clear, colorless solution should be obtained. If necessary, brief sonication in a water bath can be applied.
-
Storage: Store the stock solution at -20°C or -80°C in single-use aliquots.
Protocol 2: Incorporation of a this compound Analog into Liposomes
This protocol describes a common method for incorporating hydrophobic peptides like this compound analogs into lipid bilayers.
Materials:
-
This compound analog stock solution (in an organic solvent like TFE or chloroform/methanol)
-
Lipid of choice (e.g., DMPC, POPC) dissolved in chloroform
-
Round-bottom flask
-
Rotary evaporator or a stream of inert gas
-
High-vacuum pump
-
Aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Extruder with polycarbonate membranes (optional, for unilamellar vesicles)
Procedure:
-
Mixing: In the round-bottom flask, mix the desired amounts of the lipid solution and the peptide stock solution.
-
Film Formation: Remove the organic solvents by rotary evaporation or under a gentle stream of inert gas to form a thin lipid-peptide film on the wall of the flask.
-
Drying: Place the flask under a high vacuum for at least 2 hours to ensure the complete removal of any residual solvent.
-
Hydration: Hydrate the film with the desired aqueous buffer by adding the buffer to the flask and vortexing vigorously for several minutes. The temperature of the buffer should be above the phase transition temperature of the lipid.
-
Vesicle Formation: The resulting solution will contain multilamellar vesicles (MLVs). For small unilamellar vesicles (SUVs), the suspension can be sonicated or subjected to several freeze-thaw cycles. For large unilamellar vesicles (LUVs), the MLV suspension can be extruded through polycarbonate membranes of a defined pore size.
Visualization of Key Concepts
Strategies for Enhancing Solubility
The following diagram illustrates the logical relationships between the challenges of poor solubility and the various strategies that can be employed to overcome them.
Strategies to overcome the poor solubility of this compound analogs.
interpreting sub-conductance states of gramicidin A channels
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with gramicidin (B1672133) A channels. Our focus is on the interpretation of sub-conductance states often observed during single-channel recordings.
Frequently Asked Questions (FAQs)
Q1: What are sub-conductance states of gramicidin A channels?
A1: Sub-conductance states are channel openings that exhibit a lower current amplitude than the main, fully open state. These are often referred to as "mini" channels. While the canonical this compound channel is formed by the dimerization of two monomers, these sub-conductance states represent alternative conformations or environmental modulations that result in reduced ion flow. The appearance of these states can be influenced by the lipid environment and the composition of the electrolyte solution.[1]
Q2: Are sub-conductance states considered experimental artifacts?
A2: Not necessarily. While artifacts can always be a concern in single-channel recordings, sub-conductance states in this compound experiments have been shown to be a real phenomenon. Studies have demonstrated that the frequency of these "mini" channels can be reproducibly altered by changing the experimental conditions, such as the lipid or gramicidin solutions used.[1] This suggests they are, at least in part, a reflection of the biophysical properties of the channel in its environment.
Q3: What is the primary cause of sub-conductance states?
A3: The exact molecular basis for all sub-conductance states is an area of ongoing research, but they are generally thought to arise from conformational changes in the channel or its interaction with the surrounding lipid bilayer.[1][2] Factors such as incomplete dimerization, altered ion binding sites, or mechanical stress from the lipid bilayer can lead to a channel that is open but not fully conductive. A theoretical model suggests that the binding of ions to outer sites on the channel can alter the energy levels of inner binding sites, thereby changing the channel's conductance.[3]
Q4: How do I differentiate between a true sub-conductance state and noise?
A4: True sub-conductance states will appear as discrete, stable current levels that are a fraction of the main conductance state. They should have a discernible open and closed lifetime. In contrast, baseline noise is typically random and does not resolve into stable levels. To confirm, you can generate a current amplitude histogram from your recording; true sub-conductance states will appear as distinct peaks between the baseline and the main conductance peak.
Troubleshooting Guide: Interpreting Sub-Conductance States
If you are observing unexpected sub-conductance states in your this compound recordings, this guide will help you systematically troubleshoot the potential causes.
Problem: My recordings show multiple conductance levels below the main state.
This is a common observation. The following steps will help you determine the cause and improve the quality of your recordings.
The composition of your lipid, gramicidin, and electrolyte solutions can significantly impact the frequency of sub-conductance states.[1]
-
Lipid Solution: The type of lipid used to form the bilayer can affect the conductance and lifetime of the gramicidin channel.[4] Differences in lipid headgroups and acyl chain length can alter the physical properties of the membrane, which in turn can modulate channel function.[5][6]
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Gramicidin Stock Solution: Ensure your gramicidin stock solution is fresh and properly prepared. Contaminants or degradation products could potentially lead to channels with altered conductance.
-
Electrolyte Solution: The type and concentration of ions in your electrolyte solution will determine the single-channel conductance. While the primary conducting ions are monovalent cations, the presence of other ions, even at low concentrations, could potentially act as partial blockers and induce sub-conductance states.
The physical properties of the lipid bilayer itself can influence gramicidin channel behavior.
-
Membrane Thickness and Tension: Mismatches between the hydrophobic length of the gramicidin dimer and the thickness of the lipid bilayer can induce mechanical stress on the channel, potentially leading to conformational changes that result in sub-conductance states.
-
Solvent Content: The amount of residual solvent (e.g., n-decane) in a painted bilayer can affect its thickness and fluidity, which can in turn influence channel conductance.
The presence of divalent cations or other molecules in your solutions can block the this compound channel.
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Divalent Cations: Divalent cations such as Ca²⁺ are known to block this compound channels.[7] Even trace amounts can lead to "flickering" block, which might be misinterpreted as a sub-conductance state.
-
Organic Molecules: Depending on your experimental setup, other small organic molecules could be present and act as partial blockers.
Data Presentation
The following table summarizes the expected single-channel conductance of this compound in various common electrolytes. Deviations from these values may indicate the presence of sub-conductance states or issues with your experimental setup.
| Electrolyte (1 M) | Applied Voltage (mV) | Single-Channel Current (pA) | Single-Channel Conductance (pS) |
| KCl | 100 | ~4.0 | ~40 |
| NaCl | 100 | ~2.8 | ~28 |
| CsCl | 100 | ~6.0 - 8.0 | ~60-80 |
Data compiled from multiple sources.[8]
Experimental Protocols
Planar Lipid Bilayer (BLM) Recording
This method involves creating an artificial lipid bilayer across a small aperture and observing the current flow as single this compound channels incorporate and open.[8]
-
Chamber Preparation: Thoroughly clean the BLM chambers. Fill both the cis and trans chambers with the desired electrolyte solution (e.g., 1 M KCl, buffered to pH 7.0).[8]
-
Electrode Placement: Place Ag/AgCl electrodes in both chambers and connect them to the amplifier headstage.[8]
-
Membrane Formation: "Paint" a small amount of a lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane) across the aperture.[8] Monitor the membrane capacitance until a stable bilayer is formed.
-
Gramicidin Incorporation: Add a small volume of a dilute this compound stock solution (e.g., 1 µg/mL in ethanol) to one or both chambers and stir gently.[8] Monomers will spontaneously insert into the lipid leaflets and dimerize to form channels.
-
Data Acquisition: Apply a constant voltage across the bilayer and record the resulting current. Discrete steps in the current trace correspond to the opening and closing of single channels.
Perforated Patch-Clamp Recording
This technique is used for recording from cells while maintaining the intracellular environment. Gramicidin is used to form small pores in the cell membrane under the patch pipette that are permeable to monovalent cations but not larger molecules.[9][10]
-
Pipette Preparation: Pull a patch pipette with a resistance of 3-5 MΩ.
-
Pipette Filling: To facilitate seal formation, first, fill the tip of the pipette with a gramicidin-free intracellular solution. Then, back-fill the pipette with the same solution containing the final concentration of gramicidin (e.g., 50 µg/mL).[11]
-
Seal Formation: Approach a cell and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Perforation: Monitor the access resistance. Over several minutes, gramicidin molecules will diffuse to the pipette tip and form pores in the membrane patch, causing the access resistance to decrease and stabilize.
-
Recording: Once a stable, low access resistance is achieved, you can perform whole-cell voltage-clamp or current-clamp recordings.
Visualizations
Caption: Troubleshooting workflow for sub-conductance states.
Caption: Causes of this compound sub-conductance states.
References
- 1. On the conductance heterogeneity in membrane channels formed by this compound. A cooperative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing Conformational Changes of Gramicidin Ion Channels by Single-Molecule Patch-Clamp Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionic selectivity, saturation and block in this compound channels: I. Theory for the electrical properties of ion selective channels having two pairs of binding sites and multiple conductance states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-channel parameters of this compound,B, and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Planar lipid bilayers containing this compound as a molecular sensing system based on an integrated current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Channel Formation Induces Local Lipid Redistribution I: Experiment and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Perforated-patch recording with gramicidin avoids artifactual changes in intracellular chloride concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gramicidin perforated patch recording technique [jstage.jst.go.jp]
- 11. fujifilmcdi.com [fujifilmcdi.com]
Technical Support Center: The Influence of Divalent Cations on Gramicidin A Channel Block
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the influence of divalent cations on gramicidin (B1672133) A channels. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my single-channel conductance lower than expected after adding divalent cations?
A1: A reduction in single-channel conductance is the expected outcome of divalent cation interaction with the gramicidin A channel. This occurs due to a direct block of the channel pore.[1] Divalent cations can bind near the channel mouth, physically obstructing the pathway for monovalent cations. The extent of this reduction depends on the specific divalent cation used and its concentration.
Q2: I'm observing a complete loss of channel activity after introducing divalent cations. Is this normal?
A2: Yes, a complete or near-complete block of channel activity can occur, especially at higher concentrations of divalent cations. Because the hydrated radius of many divalent cations is larger than the this compound pore diameter (~4 Å), they cannot permeate the channel.[2][3] Their binding at the channel entrance effectively occludes the pore, preventing the passage of monovalent cations.
Q3: My lipid bilayer is becoming unstable and breaking after I add divalent cations. What can I do?
A3: Divalent cations can interact with the headgroups of certain phospholipids, altering membrane fluidity and stability. If you are using negatively charged phospholipids, such as phosphatidylserine (B164497) (PS), the interaction with positive divalent cations can be particularly strong, potentially leading to membrane instability.
-
Troubleshooting Tip: Consider using neutral lipids like diphytanoylphosphatidylcholine (B1258105) (DPhPC) or glycerol (B35011) monooleate (GMO) in your bilayer composition, as they are less prone to strong interactions with divalent cations. If your experimental design requires charged lipids, you may need to optimize the divalent cation concentration to find a balance between channel block and membrane stability.
Q4: How can I confirm that the observed channel block is due to the divalent cation and not some other experimental artifact?
A4: A key control experiment is to measure the single-channel characteristics before and after the addition of the divalent cation in the same bilayer. You should observe a clear, dose-dependent reduction in channel conductance or open probability upon the addition of the divalent cation. Additionally, the block should be reversible upon perfusing the chamber with a divalent cation-free solution. The voltage dependence of the block, as observed with Ca2+, can also be a characteristic feature.[4]
Q5: Are there differences in the blocking potency of various divalent cations?
A5: Yes, the blocking potency varies among different divalent cations. This is related to their binding affinity to the gramicidin channel. Spectroscopic data has shown that Ca2+ interacts with this compound and has two binding sites near the C-termini.[4] The order of binding affinity for some alkaline earth cations has been investigated, and this affinity correlates with their effectiveness as channel blockers.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No discernible single-channel events after this compound addition. | 1. Insufficient incorporation of this compound into the bilayer.2. Aggregation of this compound in the stock solution or aqueous buffer.3. The concentration of divalent cations is too high, causing immediate and complete channel block. | 1. Increase the concentration of this compound added to the aqueous phase in small increments.2. Ensure the this compound stock solution is properly prepared in a suitable organic solvent (e.g., ethanol (B145695) or DMSO) and sonicate briefly before use. When adding to the aqueous buffer, ensure rapid mixing.3. Start with a low concentration of the divalent cation and titrate upwards to observe a gradual blocking effect. |
| Single-channel currents are noisy or show an unstable baseline. | 1. Electrical noise from the setup.2. Unstable lipid bilayer.3. Contamination of the electrolyte solution. | 1. Ensure proper grounding of the Faraday cage and all equipment. Check for and eliminate any ground loops.2. Prepare a fresh lipid solution and reform the bilayer. Ensure the aperture in the bilayer cup is clean and smooth.3. Use freshly prepared, filtered electrolyte solutions. |
| Channel lifetime is significantly shorter or longer than expected in the presence of divalent cations. | Divalent cations like Ba2+ and Mg2+ have been observed to markedly decrease the channel lifetime.[5] This is an expected effect of the blocker. | This is an intrinsic property of the interaction and a key parameter to measure. Report this change in lifetime as part of your results. |
| Inconsistent blocking effect at the same divalent cation concentration across different experiments. | 1. Inaccurate concentration of the divalent cation solution.2. Variability in the lipid bilayer composition between experiments.3. "Solvent history" of this compound affecting its conformation. | 1. Prepare fresh dilutions of the divalent cation stock solution for each experiment.2. Use a consistent and carefully prepared lipid solution for all experiments.3. Ensure a consistent protocol for preparing and adding the this compound stock solution. |
Quantitative Data on Divalent Cation Block
The following tables summarize quantitative data on the influence of various divalent cations on this compound channel properties.
Table 1: Effect of Divalent Cations on this compound Single-Channel Conductance
| Divalent Cation | Monovalent Cation (in bath) | Divalent Cation Concentration | % Reduction in Single-Channel Conductance (γ) | Reference |
| Ca2+ | 1 M KCl | 50 mM | ~50% | (Gambale et al., 1987) |
| Mg2+ | 1 M KCl | 50 mM | ~30% | (Gambale et al., 1987) |
| Mn2+ | Not specified | Not specified | "Strongly reduced" | [2][3] |
| Ba2+ | Not specified | Not specified | "Markedly decrease" | [5] |
Table 2: Thermodynamic Parameters for Divalent Cation Binding to this compound
| Divalent Cation | Binding Constant (K) at 25°C (M⁻¹) | Enthalpy of Binding (ΔH) (kcal/mol) | Entropy of Binding (ΔS) (cal/mol·K) |
| Ca2+ | 13.0 ± 1.0 | -5.7 ± 0.3 | -14.0 ± 1.0 |
| Mg2+ | 8.0 ± 0.5 | -4.2 ± 0.2 | -9.0 ± 0.7 |
| Sr2+ | 10.0 ± 0.8 | -5.0 ± 0.3 | -11.0 ± 1.0 |
| Ba2+ | 18.0 ± 1.5 | -6.5 ± 0.4 | -16.0 ± 1.2 |
Data adapted from Hinton et al. (1988). Experiments were conducted in lysophosphatidylcholine (B164491) micelles.
Experimental Protocols
Key Experiment: Measuring Divalent Cation Block of this compound Channels using Planar Lipid Bilayers (PLB)
This protocol outlines the steps for forming a planar lipid bilayer, incorporating this compound channels, and measuring the blocking effect of divalent cations.
Materials:
-
Planar lipid bilayer workstation with a Faraday cage
-
Low-noise current amplifier (e.g., Axopatch 200B)
-
Data acquisition system (e.g., Digidata 1440A) and software (e.g., pCLAMP)
-
Ag/AgCl electrodes
-
Bilayer cup and chamber
-
Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane, 10-20 mg/mL)
-
This compound stock solution (e.g., 1 µg/mL in ethanol)
-
Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)
-
Divalent cation stock solutions (e.g., 1 M CaCl₂, MgCl₂, SrCl₂, BaCl₂)
-
Stir bar
Procedure:
-
Chamber Preparation:
-
Thoroughly clean the bilayer cup and chamber with ethanol and deionized water. Ensure the aperture in the cup is clean and dry.
-
Assemble the chamber and fill both the cis (front) and trans (back) compartments with the electrolyte solution.
-
Place the Ag/AgCl electrodes in each chamber, ensuring the ground electrode is in the trans chamber.
-
-
Bilayer Formation (Painting Technique):
-
Apply a small amount of the lipid solution to the aperture using a thin glass rod or a small brush.
-
Monitor the capacitance of the membrane. Initially, a thick lipid film will have low capacitance. As the lipid thins to a bilayer, the capacitance will increase and then stabilize. A stable capacitance of ~0.4-0.8 µF/cm² is indicative of a good bilayer.
-
-
This compound Incorporation:
-
Once a stable bilayer is formed, add a small volume (e.g., 1-5 µL) of the this compound stock solution to the cis chamber while gently stirring.
-
Monitor the current trace for the appearance of characteristic step-like single-channel events. The frequency of these events can be controlled by the amount of this compound added.
-
-
Recording Baseline Activity:
-
Apply a constant holding potential (e.g., +100 mV).
-
Record single-channel currents for a sufficient period (e.g., 5-10 minutes) to establish the baseline single-channel conductance and open probability.
-
-
Introduction of Divalent Cations:
-
Add a small aliquot of the divalent cation stock solution to the cis chamber to achieve the desired final concentration. Ensure thorough mixing.
-
Immediately begin recording the channel activity.
-
-
Data Acquisition and Analysis:
-
Record for an extended period to observe the effect of the divalent cation on channel activity.
-
Analyze the data to determine the single-channel conductance (from the amplitude of the current steps) and the mean open time in the presence of the blocker.
-
Compare these values to the baseline recordings to quantify the extent of the block.
-
If possible, perform a dose-response experiment by adding increasing concentrations of the divalent cation.
-
Mandatory Visualizations
Caption: Mechanism of this compound channel block by divalent cations.
Caption: Experimental workflow for studying divalent cation block.
References
- 1. Effects of calcium on the this compound single channel in phosphatidylserine membranes. Screening and blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The divalent cation-binding sites of this compound transmembrane ion-channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Ca2+-gramicidin A interactions and blocking effects on the ionic channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of surface tension and ion occupancy effects on this compound channel lifetime - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gramicidin A Channel Insertion
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with gramicidin (B1672133) A.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the insertion of gramicidin A channels into lipid bilayers.
| Problem | Possible Causes | Suggested Solutions |
| No observable channel insertions | Improper this compound preparation: this compound may be aggregated or not properly dissolved. | - Ensure the this compound stock solution is freshly prepared in a suitable organic solvent like ethanol (B145695). - Vortex the stock solution thoroughly before each use. - Consider the different conformations this compound can adopt in organic solvents, which may affect insertion.[1][2] |
| Incompatible lipid bilayer composition: The physical properties of the bilayer may not be favorable for channel formation. | - Verify the lipid composition. The thickness and curvature of the bilayer significantly impact insertion.[3][4][5][6][7][8][9] - Use lipids with a hydrophobic thickness that closely matches the length of the this compound dimer (~26 Å) to facilitate insertion.[3] | |
| Incorrect ion concentration: The concentration of monovalent cations may be too low to detect channel activity. | - this compound channels are permeable to monovalent cations. Ensure the aqueous solution contains an adequate concentration (e.g., 1 M NaCl or KCl) for measurable currents.[10][11] | |
| Insertion rate is too high to resolve single events | This compound concentration is too high: An excess of this compound in the aqueous phase leads to multiple simultaneous channel insertions. | - Dilute the this compound stock solution. The final concentration in the aqueous phase should typically be in the nanomolar range.[10] |
| Membrane tension is too high: Increased membrane tension can accelerate the rate of dimer formation.[12][13] | - If using a patch-clamp setup with aspiration, reduce the applied suction to minimize membrane tension. | |
| Channel lifetime is too short | Hydrophobic mismatch: A significant difference between the bilayer thickness and the length of the this compound dimer can decrease channel lifetime.[3][8] The dissociation rate of the dimer increases with greater membrane thickness.[14] | - Use lipids with shorter acyl chains to create a thinner bilayer, which can increase the stability of the conducting dimer.[3][8] |
| Low ion concentration: Channel lifetime can be shorter at lower concentrations of permeable ions.[14] | - Increasing the concentration of the permeant ion can stabilize the channel and increase its lifetime.[14] | |
| Observed conductance does not match expected values | Presence of divalent cations: Divalent cations like Ca²⁺ can block the this compound channel.[10][15][16] | - Ensure the aqueous solutions are free of contaminating divalent cations. Add a chelating agent like EDTA if necessary. |
| Lipid composition: The lipid headgroup and acyl chain composition can influence single-channel conductance.[17] | - Be aware that different lipid compositions can lead to variations in single-channel conductance.[17] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal lipid composition for studying this compound channels?
The optimal lipid composition depends on the specific experimental goals. However, a key factor is the hydrophobic thickness of the bilayer. This compound channel formation is most favorable when the hydrophobic length of the lipid bilayer matches the length of the gramicidin dimer, which is approximately 26 Å.[3][5] Lipids with acyl chains of 16 to 18 carbons, such as DMPC (dimyristoylphosphatidylcholine) or DOPC (dioleoylphosphatidylcholine), are commonly used.[5][18] The presence of cholesterol can increase bilayer thickness and affect gramicidin partitioning.[5]
Q2: How does temperature affect the rate of this compound insertion?
Increasing the temperature generally increases the rate of this compound channel formation.[19][20] Higher temperatures increase membrane fluidity, which can facilitate the diffusion and dimerization of gramicidin monomers within the bilayer. Temperature can also induce conformational changes in gramicidin itself.[20][21] For example, in DMPC vesicles, the rate constants for the conformational transition of this compound increase with temperature.[20]
Q3: What is the role of lipid curvature in controlling channel insertion?
Lipid intrinsic curvature, which is a measure of the tendency of a lipid monolayer to bend, can significantly influence this compound channel function.[4][6][7][22][9] The formation of a gramicidin channel involves a local deformation of the bilayer.[4][8] Lipids that promote negative curvature (cone-shaped lipids) can reduce the energetic cost of this deformation, thereby favoring channel formation. Conversely, lipids that induce positive curvature (inverted cone-shaped lipids) can inhibit channel formation.
Q4: How do different ions affect this compound channel properties?
This compound channels are selectively permeable to monovalent cations, such as Na⁺, K⁺, and Cs⁺.[11][23] The type and concentration of the permeant ion can affect the single-channel conductance and lifetime.[14] The lifetime of the channel tends to increase with higher concentrations of the permeable ion, which is thought to be due to electrostatic stabilization of the dimer.[14] Divalent cations, such as Ca²⁺, are known to block the channel, preventing the flow of monovalent cations.[10][15][16]
Q5: Can organic solvents in the experimental setup affect channel insertion?
Yes, the choice of organic solvent to dissolve this compound can influence its conformation and subsequent insertion into the bilayer.[1][2][24] this compound can exist in several different helical conformations in solvents like ethanol and methanol.[1][2] It is crucial to use a high-purity solvent and to ensure that the final concentration of the solvent in the aqueous phase is minimal, as residual solvent can alter the physical properties of the lipid bilayer.
Quantitative Data Summary
The following tables summarize quantitative data on the factors affecting this compound channel properties.
Table 1: Effect of Lipid Acyl Chain Length on this compound Channel Properties
| Lipid | Acyl Chain Length | Estimated Bilayer Thickness (Å) | Effect on Channel Lifetime | Reference |
| PC-16 | 16 | 26 | - | [3] |
| PC-18 | 18 | 27 | - | [3] |
| PC-20 | 20 | 30 | Shorter | [3] |
| PC-22 | 22 | 33 | Shorter | [3] |
| DC₁₈:₁PC | 18:1 | Thinner | Longer | [8] |
| DC₂₀:₁PC | 20:1 | Intermediate | Intermediate | [8] |
| DC₂₂:₁PC | 22:1 | Thicker | Shorter | [8] |
Table 2: Dimerization and Dissociation Rates in Different Bilayers
| Bilayer Composition | Dimerization Rate Constant (k_on) | Dissociation Rate Constant (k_off) (s⁻¹) | Reference |
| DC₁₈:₁PC | 1.2 x 10⁶ s⁻¹ (at 1:100 gramicidin:lipid ratio) | - | [8] |
| DC₂₀:₁PC | 0.9 x 10⁶ s⁻¹ (at 1:100 gramicidin:lipid ratio) | - | [8] |
| Asolectin/7-dehydrocholesterol (5:1) | - | 0.5 ± 0.3 | [25] |
Experimental Protocols
Protocol 1: Planar Bilayer Lipid Membrane (BLM) Formation and this compound Insertion
-
Prepare Lipid Solution: Dissolve the desired lipids (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC) in an organic solvent (e.g., n-decane) to a final concentration of 10-25 mg/mL.
-
Prepare Aqueous Solution: Prepare the desired aqueous electrolyte solution (e.g., 1 M NaCl, 10 mM HEPES, pH 7.4).
-
Form the Bilayer:
-
"Paint" the lipid solution across a small aperture (100-200 µm diameter) in a hydrophobic partition separating two aqueous compartments (cis and trans).
-
Monitor the capacitance of the membrane. A stable bilayer will have a capacitance of approximately 0.4-0.8 µF/cm².
-
-
Prepare this compound Stock Solution: Dissolve this compound in ethanol to a concentration of 10⁻⁶ to 10⁻⁹ M.
-
Add this compound: Add a small aliquot of the this compound stock solution to the cis chamber while stirring to facilitate incorporation into the membrane.[23] The final concentration should be in the picomolar to nanomolar range.
-
Record Single-Channel Currents:
Visualizations
Caption: Workflow for this compound single-channel recording.
Caption: Factors influencing this compound channel insertion.
References
- 1. This compound and its complexes with Cs+ and Tl+ ions in organic solvents. A study by steady state and time resolved emission spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Spatial structure of this compound in organic solvents. 1H-NMR analysis of conformation heterogeneity in ethanol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound channels switch between stretch activation and stretch inactivation depending on bilayer thickness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Gramicidin Channel Function Solely by Changes in Lipid Intrinsic Curvature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scilit.com [scilit.com]
- 8. Molecular Mechanism for Gramicidin Dimerization and Dissociation in Bilayers of Different Thickness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Transport Properties of this compound Ion Channel in a Free-Standing Lipid Bilayer Filled With Oil Inclusions [frontiersin.org]
- 11. Interaction of ions and water in this compound channels: streaming potentials across lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gramicidin channel kinetics under tension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influence of membrane thickness and ion concentration on the properties of the this compound channel. Autocorrelation, spectral power density, relaxation and single-channel studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Calcium Ions on the Antimicrobial Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Calcium Ions on the Antimicrobial Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Single-channel parameters of this compound,B, and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analyzing Heat Capacity Profiles of Peptide-Containing Membranes: Cluster Formation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The effect of this compound on the temperature dependence of water permeation through liposomal membranes prepared from phosphatidylcholines with different chains lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The effect of temperature and lipid on the conformational transition of this compound in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Frontiers | Regulation of Gramicidin Channel Function Solely by Changes in Lipid Intrinsic Curvature [frontiersin.org]
- 23. benchchem.com [benchchem.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Relaxation spectra of gramicidin dimerization in a lipid bilayer membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallizing Gramicidin A for X-ray Diffraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges researchers, scientists, and drug development professionals may encounter when crystallizing the ion channel peptide Gramicidin (B1672133) A for X-ray diffraction studies.
Troubleshooting Guides
Problem 1: No Crystals are Forming
You have set up your crystallization trials, but after a reasonable amount of time, there is no sign of crystal formation, only clear drops or amorphous precipitate.
Possible Causes and Solutions:
-
Suboptimal Supersaturation: The concentration of Gramicidin A or the precipitant may not be in the ideal range for nucleation.
-
Solution: Systematically vary the concentration of both this compound and the precipitant. Set up a grid screen to explore a wider range of concentrations.
-
-
Inappropriate Solvent: this compound's conformation is highly dependent on the solvent.[1]
-
Solution: Experiment with different solvents. Common choices include methanol, ethanol, and glacial acetic acid.[1] The choice of solvent can significantly influence the resulting crystal form.
-
-
Incorrect Ion Concentration: The presence and concentration of specific ions are often critical for stabilizing a particular conformation of this compound.
-
Solution: If attempting to crystallize an ion-bound form, ensure the correct salt (e.g., CsCl, KCl, NaI) is present at an appropriate concentration.[1] Screen a range of salt concentrations.
-
-
Protein Heterogeneity: The commercial preparation of Gramicidin D is a mixture of this compound, B, and C.[2] This heterogeneity can impede crystallization.
-
Solution: Purify this compound from the commercial mixture to increase homogeneity.
-
-
Unfavorable pH: The pH of the crystallization solution can affect the charge state of the peptide and influence crystal packing.
-
Solution: Screen a range of pH values using different buffering agents.
-
Problem 2: Crystals are Too Small or are of Poor Quality (e.g., needles, plates)
You are obtaining crystals, but they are not large enough or of sufficient quality for X-ray diffraction analysis.[3]
Possible Causes and Solutions:
-
Rapid Nucleation: Too many nucleation sites can lead to a shower of small crystals.[4]
-
Solution: Decrease the rate of equilibration. This can be achieved by using a lower concentration of the precipitant, a larger drop volume, or by using the microbatch or dialysis methods. Seeding techniques, using crushed crystals from a previous experiment, can also provide a controlled number of nucleation sites.[5]
-
-
Suboptimal Growth Conditions: The conditions that favor nucleation may not be ideal for crystal growth.[4]
-
Solution: After initial crystals appear, consider transferring them to a new solution with a lower level of supersaturation to promote slower, more ordered growth.
-
-
Presence of Impurities: Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to defects.
-
Solution: Ensure the highest purity of this compound, solvents, and all reagents.
-
-
Need for Additives: Certain additives can act as "molecular glue" to improve crystal contacts or alter the solvent properties to favor better crystal growth.
-
Solution: Screen for additives such as divalent cations (e.g., MgCl2, CaCl2), small organic molecules (e.g., isopropanol), or detergents.[6]
-
Problem 3: Crystals Do Not Diffract or Show Poor Diffraction
You have successfully grown crystals of a reasonable size, but they do not produce a usable diffraction pattern when exposed to X-rays.
Possible Causes and Solutions:
-
Internal Disorder: The crystal may appear well-formed externally but possess a high degree of internal disorder.
-
Solution: Try to slow down the crystal growth rate. Annealing, the process of briefly warming the crystal before re-cooling, can sometimes improve internal order.[5]
-
-
Cryo-protectant Issues: The cryo-protectant used for flash-cooling the crystal may be damaging it or causing ice formation.
-
Solution: Screen a variety of cryo-protectants (e.g., glycerol, ethylene (B1197577) glycol, PEG) at different concentrations. Ensure the crystal is transferred to the cryo-protectant solution in a stepwise manner to avoid osmotic shock.
-
-
Crystal Twinning: This occurs when two or more crystals are intergrown, leading to a complex and often unusable diffraction pattern.
-
Solution: Modify the crystallization conditions by changing the temperature, pH, or precipitant. Additives can also sometimes help to mitigate twinning.[5]
-
-
Dehydration: Crystals can be sensitive to changes in humidity and may lose diffraction quality upon dehydration.
-
Solution: Handle crystals carefully and quickly during mounting. Ensure the cryo-stream is stable during data collection.
-
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in crystallizing this compound?
The most significant challenge is controlling its conformational polymorphism. This compound can adopt various structures, including single-stranded and double-stranded helices, which can be either left-handed or right-handed.[1][7] The specific conformation obtained is highly sensitive to the crystallization environment, particularly the solvent and the presence of ions.[1] The biologically active form, a head-to-head single-stranded dimer, is often not the form that readily crystallizes.[1]
Q2: What are the typical starting conditions for crystallizing this compound?
Several protocols have been successfully used. Here are a few examples:
-
With Cesium Chloride (Cs+ Complex): Dissolve commercial gramicidin D to a concentration of 30 mg/ml in methanol. Add CsCl to a final concentration of 250 mM and allow for slow evaporation.[1]
-
H+ Complex: Dissolve commercial gramicidin D to a concentration of 50 mg/ml in glacial acetic acid and let the solution stand for several months.[1]
-
Uncomplexed this compound: Crystallize the peptide from ethanol.[1]
Q3: What is "in meso" crystallization, and why is it used for this compound?
In meso crystallization is a method where the membrane protein is crystallized within a lipidic mesophase, such as a lipidic cubic phase (LCP).[8][9] This technique is particularly valuable for membrane proteins like this compound because it provides a more native-like lipid bilayer environment, which can help to stabilize the protein in its functional conformation.[9][10] This method has shown promise for obtaining structure-grade crystals of membrane proteins.[8]
Q4: How do I choose the right detergent for solubilizing this compound?
The choice of detergent is critical for maintaining the stability and monodispersity of membrane proteins.[11] For this compound, which is a small peptide, it is often co-crystallized with lipids or crystallized from organic solvents without the use of detergents. However, if detergents are to be used, screening a wide range of non-ionic or zwitterionic detergents is recommended. The optimal detergent and its concentration must be determined empirically.[6]
Q5: My crystals are always twinned. What can I do?
Twinning is a common problem in crystallography. To address this, you can try:
-
Lowering the crystallization temperature.
-
Screening for additives that may alter crystal packing.
-
Varying the pH of the crystallization solution.
-
Using seeding techniques (micro or macro seeding) to control nucleation and growth.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from successful this compound crystallization experiments.
Table 1: Crystallographic Data for Gramicidin D Complexes [1]
| Parameter | Cs+ Complex | H+ Complex |
| PDB Code | 1AV2 | 1BDW |
| Cell Constants (Å) | a = 31.06, b = 31.88, c = 52.11 | a = 20.58, b = 27.90, c = 52.04 |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| Resolution (Å) | 1.8 | 1.7 |
| R-factor | 0.198 | 0.201 |
Table 2: Crystallization Conditions for Gramicidin D Complexes [1]
| Complex | Gramicidin D Concentration | Solvent | Additive | Additive Concentration |
| Cs+ Complex | 30 mg/ml | Methanol | CsCl | 250 mM |
| H+ Complex | 50 mg/ml | Glacial Acetic Acid | None | N/A |
Experimental Protocols
Protocol 1: Crystallization of Gramicidin D with Cs+ [1]
-
Dissolve commercial gramicidin D to a final concentration of 30 mg/ml in methanol.
-
Add Cesium Chloride (CsCl) to the solution to a final concentration of 250 mM.
-
Dispense the solution as hanging or sitting drops for vapor diffusion.
-
Allow for slow evaporation of the methanolic solution at a constant temperature.
-
Monitor the drops for crystal formation over several days to weeks.
Protocol 2: In Meso Crystallization (General Workflow) [9]
-
Prepare a solution of the membrane protein (e.g., this compound) solubilized in a suitable detergent.
-
Prepare the lipidic mesophase, typically using a monoacylglycerol like monoolein.
-
Incorporate the protein solution into the lipidic phase. This is often done using a coupled syringe mixing device to ensure homogeneity.
-
Dispense the protein-laden mesophase into a crystallization plate.
-
Overlay the mesophase with a precipitant solution.
-
Seal the plate and incubate at a constant temperature.
-
Monitor for the appearance of crystals within the mesophase.
Visualizations
Caption: General workflow for this compound crystallography.
Caption: Troubleshooting logic for this compound crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. The Antimicrobial Activity of this compound Is Associated with Hydroxyl Radical Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. Validation of the single-stranded channel conformation of this compound by solid-state NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystallizing membrane proteins for structure–function studies using lipidic mesophases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Membrane Protein Crystallization in Lipidic Mesophases. Hosting lipid affects on the crystallization and structure of a transmembrane peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for crystallizing membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Solvent History in Gramicidin A Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the critical role of solvent history in gramicidin (B1672133) A experimentation. Improper solvent selection and handling can significantly impact the peptide's conformation, aggregation state, and ultimately, its channel-forming function. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure reproducible and accurate results.
Frequently Asked Questions (FAQs)
Q1: Why is my gramicidin A solution cloudy or showing precipitation?
A1: this compound is a highly hydrophobic peptide and is practically insoluble in water, where it tends to form aggregates or colloidal suspensions.[1] Cloudiness or the presence of visible particles is a strong indication of aggregation. This is often caused by using an inappropriate solvent, exceeding the solubility limit, or accidental introduction of water into an organic stock solution.[1]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: For most applications, 2,2,2-trifluoroethanol (B45653) (TFE) or dimethyl sulfoxide (B87167) (DMSO) are the preferred solvents for preparing this compound stock solutions.[1][2] These solvents favor the monomeric, channel-forming β-helix conformation.[2][3] While ethanol (B145695) and methanol (B129727) can also dissolve this compound, they may promote the formation of non-functional dimers and other aggregates.[2][4]
Q3: How can I prevent this compound from aggregating when I add it to my aqueous experimental buffer?
A3: To minimize aggregation when transitioning from an organic stock solution to an aqueous environment, it is crucial to work with dilute solutions. The final concentration of the organic solvent in the aqueous buffer should be kept to a minimum (typically ≤1% v/v) to avoid artifacts and potential effects on your experimental system.[5]
Q4: My single-channel recordings are showing inconsistent conductance levels and lifetimes. Could this be related to the solvent?
A4: Absolutely. The "solvent history" of this compound significantly influences its conformation upon insertion into a lipid bilayer.[6] If the peptide is not in its proper monomeric, channel-forming conformation before incorporation, you may observe a heterogeneous population of channels with varying conductances and lifetimes, or even non-channel-forming structures.[7] Using TFE as the initial solvent for preparing the this compound stock solution can help ensure a more homogeneous population of functional channels.[6]
Q5: I am observing artifacts in my circular dichroism (CD) spectra of this compound. What could be the cause?
A5: Spectral artifacts in CD measurements of this compound are often due to aggregation. To obtain reliable data, ensure your this compound is monomeric. This can be achieved by preparing samples in TFE or DMSO.[1][3] It is also important to use a buffer system with minimal absorbance in the far-UV region and to ensure the sample concentration is appropriate for the cuvette path length to avoid absorption saturation.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments that may be related to solvent history.
| Problem | Possible Cause | Suggested Solution |
| Solution Preparation | ||
| Cloudy or precipitated solution | This compound has aggregated due to poor solvent choice or exceeding solubility. | Use high-purity TFE or DMSO for stock solutions. Ensure the concentration is within the solubility limits (see Table 1). Gentle warming or brief sonication can aid dissolution.[1] |
| Clear solution becomes cloudy over time | Solvent evaporation or absorption of atmospheric moisture. | Store stock solutions in tightly sealed vials at 2-8°C. Use anhydrous solvents and minimize exposure to air.[1] |
| Single-Channel Recordings | ||
| No channel activity observed | This compound has not inserted into the bilayer or is in a non-channel conformation. | Prepare the this compound stock solution in TFE to favor the channel-forming monomer.[6] Ensure complete solvent evaporation when preparing lipid-peptide films. |
| Inconsistent channel conductance and/or lifetime | Heterogeneous population of this compound conformations in the membrane. | Use TFE as the cosolvent when preparing lipid-gramicidin mixtures to promote the formation of the β6.3-helix.[6] |
| High noise levels in recordings | Residual solvent affecting membrane stability or amplifier performance. | Ensure the final concentration of the organic solvent in the aqueous buffer is minimal (<1%). |
| Fluorescence Spectroscopy | ||
| Unstable fluorescence signal or high background | Aggregation of this compound in the cuvette. | Prepare the sample in a solvent that promotes the monomeric state (e.g., TFE or DMSO). Filter the sample through a 0.22 µm syringe filter before measurement.[1] |
| Inner filter effects | Sample concentration is too high, leading to absorption of emitted light. | Dilute the sample to ensure the absorbance at the excitation wavelength is below 0.1.[1] |
| Circular Dichroism (CD) Spectroscopy | ||
| Low signal-to-noise ratio | Incorrect sample concentration or high buffer absorbance. | Optimize the this compound concentration for the cuvette path length. Use a buffer with low absorbance in the far-UV region. |
| Spectral artifacts (e.g., scattering) | Aggregation of this compound. | Prepare the sample in TFE or DMSO to ensure a monomeric state.[1] |
Quantitative Data Summary
The choice of solvent significantly impacts the solubility and conformational state of this compound, which in turn affects its functional properties as an ion channel.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Solubility (mg/mL) | Predominant Conformation | Reference(s) |
| 2,2,2-Trifluoroethanol (TFE) | >20 | Monomeric β-helix | [2][3] |
| Dimethyl sulfoxide (DMSO) | Soluble | Monomeric | [2][9] |
| Ethanol | >50 | Dimeric and other aggregates | [9] |
| Methanol | >20 | Dimeric and other aggregates | [3] |
Table 2: Influence of Solvent History on this compound Channel Properties in Lipid Bilayers
| Cosolubilization Solvent | Resulting Conformation in Membrane | Impact on Channel Function | Reference(s) |
| 2,2,2-Trifluoroethanol (TFE) | β6.3-helix (channel state) | Homogeneous population of conducting channels | [6] |
| Methanol/Chloroform (B151607) (1:1 v/v) | Mixture of conformations | Heterogeneous channel properties | [6] |
| Ethanol | Mixture of conformations, including non-channel species | Reduced number of functional channels, variable conductance | [4][6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in TFE
This protocol describes the preparation of a standard 1 mg/mL stock solution of this compound in TFE, which is suitable for most applications.
Materials:
-
This compound powder
-
Anhydrous 2,2,2-Trifluoroethanol (TFE)
-
Glass vial with a PTFE-lined cap
-
Argon or nitrogen gas
Procedure:
-
Weigh the desired amount of this compound powder into a clean, dry glass vial.
-
Under a gentle stream of argon or nitrogen gas to minimize moisture condensation, add the required volume of anhydrous TFE to achieve a concentration of 1 mg/mL.[1]
-
Tightly cap the vial and vortex briefly until the this compound is completely dissolved, resulting in a clear, colorless solution.[1]
-
Store the stock solution at 2-8°C. For long-term storage, flush the vial with inert gas before sealing.[1]
Protocol 2: Incorporation of this compound into Liposomes using a TFE Stock Solution
This protocol outlines the incorporation of this compound into pre-formed liposomes.
Materials:
-
This compound stock solution in TFE (from Protocol 1)
-
Pre-formed liposome (B1194612) suspension in the desired aqueous buffer
-
Vortex mixer
Procedure:
-
Determine the volume of the this compound stock solution required to achieve the desired peptide-to-lipid molar ratio.
-
In a microcentrifuge tube, add the calculated volume of the this compound stock solution.
-
To this, add the pre-formed liposome suspension. The final concentration of TFE should be kept below 1% (v/v) to minimize its effect on the lipid bilayer.[5]
-
Vortex the mixture gently for 1-2 minutes to facilitate the incorporation of this compound into the liposomes.
-
Incubate the mixture at room temperature for at least 30 minutes before use.
Protocol 3: Preparation of this compound-Containing Proteoliposomes by the Film Method
This method ensures a homogeneous distribution of this compound within the lipid bilayer.
Materials:
-
This compound stock solution in TFE (from Protocol 1)
-
Lipid stock solution in chloroform or a chloroform/methanol mixture
-
Round-bottom flask
-
Rotary evaporator or a stream of inert gas (argon or nitrogen)
-
High-vacuum pump
-
Aqueous buffer
-
Vortex mixer
-
Extruder (optional)
Procedure:
-
In a clean round-bottom flask, add the desired amount of the lipid stock solution.
-
Add the appropriate volume of the this compound stock solution in TFE to achieve the desired peptide-to-lipid molar ratio.[1]
-
Thoroughly mix the lipid and peptide solutions by swirling the flask.
-
Remove the organic solvents using a rotary evaporator or under a gentle stream of inert gas to form a thin, uniform lipid-peptide film on the flask wall.[1]
-
Place the flask under high vacuum for at least 2 hours to ensure the complete removal of any residual solvent.[1]
-
Hydrate the film by adding the desired aqueous buffer to the flask. The buffer should be at a temperature above the phase transition temperature of the lipid.
-
Vortex the flask vigorously for several minutes to form a suspension of multilamellar vesicles (MLVs).
-
For the formation of unilamellar vesicles (LUVs) of a defined size, the MLV suspension can be subjected to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with the desired pore size.
Visualizations
Caption: Experimental workflow for preparing this compound proteoliposomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent effects on the conformation of the transmembrane peptide this compound: insights from electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformation states of this compound along the pathway to the formation of channels in model membranes determined by 2D NMR and circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Spatial structure of this compound in organic solvents. 1H-NMR analysis of conformation heterogeneity in ethanol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colloidal Dispersions of Gramicidin D in Water: Preparation, Characterization, and Differential Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gramicidin channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-channel parameters of this compound,B, and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
Validating the Head-to-Head Dimer Structure of Gramicidin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gramicidin (B1672133) A, a pentadecapeptide antibiotic, forms ion channels within lipid bilayers, a function critical to its antimicrobial activity. The prevailing model for this channel is a head-to-head (N-terminus to N-terminus) dimer of two single-stranded β-helices. This guide provides a comparative analysis of the experimental data validating this structure against alternative models, offering researchers a comprehensive overview of the key validation techniques and their findings.
Distinguishing Between Competing Structural Models
The primary alternative to the head-to-head single-stranded helical (HHSH) dimer is the double-stranded double helix (DSDH), which can exist in both right-handed and left-handed forms.[1] The functional ion channel in membranes is widely accepted to be a right-handed head-to-head single-stranded β-helical dimer.[2] However, the polymorphic nature of gramicidin A, capable of adopting various conformations depending on its environment, necessitates robust experimental validation.[2]
Comparative Analysis of Experimental Evidence
The validation of the head-to-head dimer structure of this compound relies on a convergence of evidence from multiple biophysical techniques. This section summarizes the quantitative data from key experimental approaches.
| Technique | Key Findings Supporting Head-to-Head Dimer | Alternative Structures Observed/Considered | Reference |
| Solid-State NMR Spectroscopy | Provides direct physical evidence of an amino-terminal to amino-terminal helical dimer conformation in lipid membranes.[3] The structure is a single-stranded, right-handed helix with 6.5 residues per turn.[4] | In isotropic organic solvents, this compound typically forms double-stranded dimers (parallel or antiparallel, left- or right-handed) with a range of 5.6 to 7.2 residues per turn.[4] | [3][4] |
| X-ray Crystallography | While crystallographic studies have revealed various conformations, the data is consistent with the potential for a head-to-head single-stranded right-handed β-helical dimer as the functional form in membranes.[1][2] | Crystal structures have shown both left-handed and right-handed helices, as well as double-stranded dimers.[1][2] For example, a right-handed double-stranded double helix with 7.2 residues per turn has been reported.[1] | [1][2] |
| Fluorescence Spectroscopy (FRET) | Fluorescence Resonance Energy Transfer (FRET) can be employed to study the dimerization process in environments mimicking the cell membrane, providing evidence for the association of monomers.[5] | Not directly used to distinguish between dimer types, but to confirm dimerization. | [5] |
| Chemical Cross-linking | Synthesis of a malonyl-bridged this compound dimer, which forces a head-to-head linkage, resulted in a potent ion channel, confirming that this arrangement is conductive.[6] | This method is designed to specifically test the head-to-head hypothesis. | [6] |
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the structural data.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR is a powerful technique for determining the structure of membrane-bound peptides in a native-like environment.
Protocol for Determining this compound Structure in Lipid Bilayers:
-
Sample Preparation: this compound is incorporated into a lipid bilayer environment, often composed of dimyristoyl phosphatidylcholine (DMPC). The sample is hydrated and deposited on thin glass slides to achieve uniform alignment.[4]
-
NMR Spectroscopy: The aligned samples are placed in the NMR spectrometer. The orientation of specific chemical bonds relative to the applied magnetic field provides orientational constraints.[4][7] Observed dipolar splittings, such as those between ¹⁵N-¹H, ¹⁵N-¹³C, and ¹⁵N-²H, have a cos²θ dependence with respect to the magnetic field axis.[4]
-
Structure Calculation: The collected orientational constraints are used to refine a high-resolution three-dimensional structure. Computational methods, such as simulated annealing, are employed to find a structure that best fits the experimental data.[4]
X-ray Crystallography
X-ray crystallography provides high-resolution atomic structures but requires the molecule to form well-ordered crystals, which can be challenging for membrane proteins and may not always represent the functional state in a lipid bilayer.
Protocol for Crystallization and Structure Determination of Gramicidin D Complexes:
-
Crystallization (Cs⁺ Complex):
-
Dissolve commercial gramicidin D to a concentration of 30 mg/ml in methanol.
-
Add CsCl to a final concentration of 250 mM.
-
Allow for slow evaporation of the methanolic solution to form crystals.[2]
-
-
X-ray Data Collection:
-
Mount a single crystal in a cryo-loop and cool it to 100 K.
-
Collect diffraction data using a synchrotron radiation source.[2]
-
-
Structure Solution and Refinement:
-
The structure is solved using molecular replacement, with a known this compound structure as a search model.
-
The model is refined against the experimental diffraction data to produce the final atomic coordinates.[2]
-
The following table presents crystallographic data for two gramicidin D complexes, highlighting the right-handed double-stranded double-helical structure observed under these specific crystallization conditions.
| Parameter | Cs⁺ Complex | H⁺ Complex |
| PDB Code | 1AV2 | 1BDW |
| Cell Constants (Å) | a = 31.06, b = 31.88, c = 52.11 | a = 20.58, b = 27.90, c = 52.04 |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| Resolution (Å) | 1.8 | 1.7 |
| R-factor | 0.198 | 0.201 |
| Data from Burkhart et al. (1998) as presented in a technical guide.[2] |
Visualizing the Validation Process
The following diagrams illustrate the workflows and logical relationships in the experimental validation of the this compound head-to-head dimer.
References
- 1. The conducting form of this compound is a right-handed double-stranded double helix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of the single-stranded channel conformation of this compound by solid-state NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FRET analysis of in vivo dimerization by RNA-editing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. m.youtube.com [m.youtube.com]
A Comparative Analysis of Ion Transport Rates: Gramicidin A vs. Valinomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ion transport capabilities of two well-characterized ionophores: gramicidin (B1672133) A and valinomycin (B1682140). By examining their distinct mechanisms of action and presenting supporting experimental data, this document serves as a valuable resource for studies in membrane biophysics, pharmacology, and drug discovery.
Introduction
Gramicidin A and valinomycin are both polypeptide antibiotics that facilitate the transport of monovalent cations across lipid bilayers, yet they do so through fundamentally different mechanisms. This compound, a linear polypeptide, forms a transmembrane channel by the head-to-head dimerization of two molecules. This creates a pore with a diameter of approximately 4 Å, allowing for the passage of ions in a single file.[1] In contrast, valinomycin is a cyclic depsipeptide that acts as a mobile ion carrier. It encapsulates a specific ion, traverses the lipid membrane, and releases the ion on the opposite side. This difference in mechanism has profound implications for their respective ion transport rates and selectivity.
Quantitative Comparison of Ion Transport Rates
The efficiency of ion transport by this compound is typically measured by its single-channel conductance, expressed in picosiemens (pS), which is a measure of the ease with which ions pass through the channel under a given electrochemical gradient.[1] Valinomycin's efficiency is characterized by its turnover rate, which is the number of ions transported per molecule per second. To facilitate a direct comparison, the single-channel conductance of this compound has been converted to an approximate ion transport rate (ions per second) using the relationship:
Number of ions per second = (Conductance in Siemens × Voltage in Volts) / (Charge of an ion in Coulombs)
The following tables summarize the quantitative data for the ion transport rates of both ionophores.
Table 1: Single-Channel Conductance and Calculated Ion Transport Rate of this compound
| Ion | Single-Channel Conductance (pS) in 1M Salt Solution | Applied Voltage (mV) | Calculated Ion Transport Rate (ions/second) |
| Li⁺ | 11 | 70 | ~4.8 x 10⁶ |
| Na⁺ | ~28 | 100 | ~1.7 x 10⁷ |
| K⁺ | ~40 | 100 | ~2.5 x 10⁷ |
| Rb⁺ | ~60 | 70 | ~2.6 x 10⁷ |
| Cs⁺ | 76 | 70 | ~3.3 x 10⁷ |
Note: The calculated ion transport rate is an approximation and can be influenced by experimental conditions.
Table 2: Ion Transport (Turnover) Rate of Valinomycin
| Ion | Transport Rate (ions/second per molecule) |
| K⁺ | ~2 x 10⁴ |
| Rb⁺ | ~2 x 10⁴ |
| Cs⁺ | ~1 x 10⁴ |
| Na⁺ | < 1 |
Mechanisms of Ion Transport
The distinct mechanisms of this compound and valinomycin are visualized below.
Caption: Mechanisms of ion transport for this compound (channel) and valinomycin (carrier).
Experimental Protocols
The ion transport rates presented in this guide are typically determined using the Black Lipid Membrane (BLM) technique. This method allows for the direct measurement of ion currents across an artificial lipid bilayer.
Black Lipid Membrane (BLM) Electrophysiology
Objective: To measure the single-channel conductance of this compound or the ion carrier activity of valinomycin.
Materials:
-
BLM chamber with two compartments (cis and trans) separated by a thin septum with a small aperture (50-250 µm diameter).
-
Ag/AgCl electrodes.
-
Low-noise patch-clamp amplifier and data acquisition system.
-
Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane).[1]
-
This compound or Valinomycin stock solution (e.g., in ethanol).
-
Electrolyte solution (e.g., 1 M KCl, buffered to pH 7.0).
Procedure:
-
Chamber Preparation: Thoroughly clean the BLM chamber. Fill both the cis and trans compartments with the electrolyte solution.
-
Membrane Formation: A lipid monolayer is formed at the air-water interface in both compartments. The solution levels are then raised past the aperture in the septum, bringing the two monolayers together to form a bilayer. Alternatively, the "painting" technique can be used where a small amount of lipid solution is applied directly across the aperture with a fine brush or glass rod.
-
Membrane Characterization: The formation of a stable bilayer is confirmed by measuring its capacitance (typically 100-200 pF) and resistance (should be in the GΩ range).[2]
-
Ionophore Incorporation:
-
This compound: Add a small aliquot of the this compound stock solution to the cis compartment. The spontaneous insertion and dimerization of gramicidin monomers will lead to the formation of transmembrane channels.
-
Valinomycin: Add the valinomycin stock solution to the cis compartment. The mobile carriers will partition into the lipid bilayer.
-
-
Data Acquisition:
-
Apply a constant holding potential (e.g., +100 mV) across the membrane using the Ag/AgCl electrodes and the patch-clamp amplifier.
-
Record the resulting ion current. For this compound, discrete current steps corresponding to the opening and closing of single channels will be observed. For valinomycin, a steady-state current proportional to the number of active carriers will be measured.
-
-
Data Analysis:
The following diagram illustrates the general workflow for a BLM experiment.
Caption: General workflow for a Black Lipid Membrane (BLM) experiment.
Conclusion
This compound and valinomycin represent two distinct and highly efficient strategies for facilitating ion transport across lipid membranes. This compound, through its channel-forming mechanism, exhibits significantly higher transport rates for individual channels, on the order of 10⁷ ions per second. Valinomycin, as a mobile carrier, displays a lower turnover rate of approximately 10⁴ ions per second per molecule.[3][4] However, the overall transport efficiency in a biological system will also depend on the concentration of the ionophore and the specific lipid environment. The choice between these or other ionophores for experimental or therapeutic applications will depend on the desired transport kinetics, ion selectivity, and the specific context of the biological membrane.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. The Rate Constants of Valinomycin-Mediated Ion Transport through Thin Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The rate constants of valinomycin-mediated ion transport through thin lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences Between Natural and Synthetic Gramicidin A
For Researchers, Scientists, and Drug Development Professionals
Gramicidin (B1672133) A, a naturally occurring antimicrobial peptide, has long been recognized for its potent activity against Gram-positive bacteria. Its unique mechanism of action, forming transmembrane ion channels, has also made it a valuable tool in biophysical studies of membrane function. However, the therapeutic application of natural gramicidin A is severely limited by its high toxicity to mammalian cells. This has spurred the development of synthetic this compound and its analogs, aiming to retain antimicrobial efficacy while minimizing adverse effects. This guide provides an objective comparison of the functional differences between natural and synthetic this compound, supported by experimental data and detailed methodologies.
Executive Summary
Natural gramicidin is a heterogeneous mixture of linear pentadecapeptides, primarily this compound, B, and C, produced by the bacterium Bacillus brevis.[1][2] Its potent antibacterial action stems from the formation of cation-selective channels within the bacterial cell membrane, leading to uncontrolled ion flux and cell death.[1][3] While effective, this mechanism is indiscriminate and leads to significant hemolytic activity, restricting its clinical use to topical applications.[4][5]
The synthesis of this compound and its analogs offers a pathway to decouple its antimicrobial and cytotoxic effects.[6] By strategically modifying the amino acid sequence, researchers can fine-tune the peptide's physicochemical properties, such as hydrophobicity and conformational rigidity, to enhance its therapeutic index.[4][7] Synthetic analogs have been developed with reduced hemolytic activity and, in some cases, a broader spectrum of antimicrobial activity, including against Gram-negative bacteria.[4][5][8]
Data Presentation: Quantitative Comparison
The following tables summarize the key functional differences between natural gramicidin and representative synthetic analogs. It is important to note that much of the comparative data available is for gramicidin S, a cyclic analog of this compound. However, the principles of modulating activity and toxicity through synthesis are directly transferable and illustrative for this compound.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | S. aureus | E. faecalis | P. aeruginosa | E. coli | K. pneumoniae | A. baumannii |
| Natural Gramicidin S (GS) | 4[5] | 16[4] | 62.5[5] | 32[8] | 128[8] | 8[8] |
| Synthetic Analog GS-L | 16-32[4] | - | - | - | - | - |
| Synthetic Analog GSC-FB | 16-32[4] | 32[4] | - | - | - | - |
| Synthetic Analog VK7 | 3.9-7.8[5] | 3.9[5] | 7.8-31.2[5] | - | 7.8-31.2[5] | 7.8-31.2[5] |
| Synthetic Analog 20 | 7.8[5] | 7.8[5] | 1.95-62.5[5] | - | 1.95-62.5[5] | 1.95-62.5[5] |
| Synthetic Analog 8 | - | - | - | 8[8] | - | - |
| Synthetic Analog 9 | - | - | - | - | 16[8] | - |
| Synthetic Analog 19 | - | - | 8[8] | - | - | - |
Table 2: Cytotoxicity (Hemolytic Activity - HC₅₀ in µg/mL)
| Compound | HC₅₀ (µg/mL) |
| Natural Gramicidin S (GS) | 16[4] |
| Synthetic Analog GSC-FB | 64[4] |
| Synthetic Analog VK7 | >62.5[5] |
| Synthetic Analog 20 | >62.5[5] |
Key Functional Differences
Antimicrobial Activity Spectrum
Natural gramicidin exhibits potent activity primarily against Gram-positive bacteria.[1] Its efficacy against Gram-negative bacteria is limited due to the outer membrane acting as a barrier. Synthetic analogs have been engineered to overcome this limitation. For instance, by modulating hydrophobicity and cationicity, analogs with significant activity against multidrug-resistant Gram-negative pathogens like P. aeruginosa, K. pneumoniae, and A. baumannii have been developed.[5][8]
Cytotoxicity and Hemolytic Activity
A primary driver for the synthesis of gramicidin analogs is the reduction of its inherent toxicity to mammalian cells. Natural gramicidin readily lyses red blood cells, a major safety concern.[4] Synthetic strategies, such as altering the peptide's rigidity or substituting specific amino acids, have successfully yielded analogs with substantially lower hemolytic activity, as demonstrated by higher HC₅₀ values.[4][5]
Ion Channel Properties
The function of gramicidin is intrinsically linked to its ability to form ion channels.[9] Natural this compound forms a head-to-head dimer that spans the lipid bilayer.[3][10] The channel's properties, such as its duration of opening (dwell time) and conductance, can be modulated through synthetic modifications. For example, the stability of the channel is influenced by the hydrophobic mismatch with the surrounding lipid bilayer, a parameter that can be altered in synthetic analogs.[11] Even subtle changes, like those distinguishing the natural variants this compound, B, and C, can alter cation-binding affinities and transport rates without significantly changing the channel's backbone structure.[2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of natural and synthetic gramicidins is quantified by determining the MIC using the broth microdilution method.
Protocol:
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Peptides: The gramicidin compounds are serially diluted in a 96-well microtiter plate using CAMHB to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacterium.[4]
Hemolysis Assay
The cytotoxicity of gramicidin and its analogs is commonly assessed by measuring their ability to lyse red blood cells.
Protocol:
-
Preparation of Red Blood Cells (RBCs): Freshly drawn red blood cells (e.g., from sheep or human) are washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended to a final concentration of 4% (v/v) in PBS.
-
Peptide Incubation: The gramicidin compounds are serially diluted in PBS and mixed with the RBC suspension in a 96-well plate.
-
Controls: A positive control (1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis) are included.
-
Incubation: The plate is incubated at 37°C for 1 hour.
-
Centrifugation: The plate is centrifuged to pellet intact RBCs.
-
Measurement of Hemoglobin Release: The supernatant is transferred to a new plate, and the absorbance is measured at 540 nm to quantify the amount of released hemoglobin.
-
Calculation of HC₅₀: The percentage of hemolysis is calculated relative to the controls. The HC₅₀ is the concentration of the peptide that causes 50% hemolysis.[4]
Single-Channel Conductance Measurement
The ion channel forming properties of gramicidin are studied using the black lipid membrane (BLM) technique.[12]
Protocol:
-
BLM Formation: A lipid bilayer (e.g., made from 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane) is formed across a small aperture in a partition separating two aqueous compartments filled with an electrolyte solution (e.g., 1 M KCl).[12]
-
Gramicidin Incorporation: A dilute solution of gramicidin in a solvent like ethanol (B145695) is added to one or both compartments. The gramicidin monomers spontaneously insert into the lipid leaflets.[12]
-
Voltage Clamp and Current Recording: A voltage is applied across the membrane using Ag/AgCl electrodes, and the resulting current is measured with a sensitive patch-clamp amplifier.
-
Data Analysis: The formation of a gramicidin channel (dimerization of two monomers) results in a discrete, step-like increase in the current. The amplitude of this step corresponds to the single-channel conductance, which can be calculated using Ohm's law (conductance = current/voltage). The duration of the current steps reflects the channel's lifetime.[12]
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to bacterial cell death.
Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.
Caption: Logical relationship illustrating the structure-activity of gramicidin analogs.
Conclusion
The synthesis of this compound analogs represents a promising strategy to overcome the therapeutic limitations of the natural product. By making precise chemical modifications, it is possible to develop novel antimicrobial agents with improved safety profiles and broader spectra of activity. The data and protocols presented in this guide highlight the key functional differences between natural and synthetic gramicidins and provide a framework for the continued development and evaluation of these potent antimicrobial peptides. The ongoing research in this area holds significant potential for addressing the growing challenge of antibiotic resistance.
References
- 1. The Antimicrobial Activity of this compound Is Associated with Hydroxyl Radical Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rigidity vs Activity: Design of Gramicidin S Analogs against Multidrug-Resistant Bacteria Based on Molecular Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, toxicity and antibiotic activity of gramicidin S and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The this compound channel: a review of its permeability characteristics with special reference to the single-file aspect of transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Channel and non-channel forms of spin-labeled gramicidin in membranes and their equilibria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Gramicidin A and Alamethicin as Model Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Gramicidin (B1672133) A and alamethicin (B1591596) are two of the most extensively studied peptide ion channels. Both form pores in lipid bilayers, facilitating the passage of ions, but their structural and functional characteristics differ significantly. This guide provides an objective comparison of their performance as model ion channels, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate model for their specific studies.
Structural and Functional Comparison
Gramicidin A and alamethicin represent two distinct paradigms of ion channel formation and function. This compound is a well-defined, simple channel formed by the dimerization of two monomers, making it an excellent model for studying the fundamental principles of ion permeation and lipid-protein interactions.[1][2][3] In contrast, alamethicin is a voltage-gated, multi-state channel formed by the aggregation of a variable number of monomers, offering insights into more complex biological channel gating mechanisms.[1][4][5]
Mechanism of Pore Formation
This compound: The functional this compound channel is a dimer formed by the head-to-head association of two helical monomers, one from each leaflet of the lipid bilayer.[1][6] This dimerization creates a narrow, continuous pore through the membrane. The opening and closing (gating) of the channel are directly linked to the dynamic association and dissociation of these monomers.[1][7]
dot
Caption: this compound channel formation via dimerization.
Alamethicin: Alamethicin monomers adsorb to the membrane surface and, upon application of a transmembrane voltage, insert into the bilayer to form a "barrel-stave" pore.[1][8] The channel is composed of a variable number of alpha-helical monomers arranged in a ring, with the number of monomers determining the conductance level of the pore.[8][9] This voltage-dependent aggregation and insertion is the basis of its gating mechanism.[4][10][11]
dot
Caption: Alamethicin voltage-gated pore formation.
Quantitative Performance Data
The following tables summarize key quantitative parameters for this compound and alamethicin channels based on experimental data from single-channel recordings.
| Parameter | This compound | Alamethicin | Reference |
| Pore Formation | Dimerization of two monomers | Aggregation of 4-8+ monomers | [1][9] |
| Gating Mechanism | Monomer association/dissociation | Voltage-dependent monomer insertion and aggregation | [1][10][11] |
| Conductance States | Single | Multiple discrete levels | [12][13] |
| Ion Selectivity | Highly selective for monovalent cations | Can be cation or anion selective depending on conditions | [6][14] |
Table 1: General comparison of this compound and alamethicin ion channels.
| Condition | This compound | Alamethicin (Lowest Conductance State) | Reference |
| 1 M KCl | ~20-40 pS | ~18-19 pS (for the hexamer) | [9][15] |
| 1 M NaCl | ~4-10 pS | Not specified, but generally lower than KCl | [16][17] |
Table 2: Single-channel conductance in different electrolytes.
| Ion Pair | This compound | Alamethicin | Reference |
| P(K+)/P(Na+) | ~3 | Variable, can be engineered | [18] |
| Monovalent Cation Selectivity Sequence | H+ > NH4+ > Cs+ > Rb+ > K+ > Na+ > Li+ | Generally K+ > Rb+ > Na+ > Li+, but can be altered | [6] |
| Anion Permeability | Impermeable | Can be engineered to be anion selective | [14] |
Table 3: Ion selectivity of this compound and alamethicin channels.
| Parameter | This compound | Alamethicin | Reference |
| Mean Open Time | Milliseconds to seconds, dependent on lipid environment | Milliseconds, voltage and lipid dependent | [7][10][19] |
| Voltage Dependence | Gating is largely voltage-independent | Gating is strongly voltage-dependent | [4][20] |
Table 4: Gating kinetics of this compound and alamethicin channels.
Experimental Protocols
Planar Lipid Bilayer (PLB) Single-Channel Recording
This technique allows for the direct measurement of the electrical activity of single ion channels reconstituted into an artificial lipid bilayer.
Objective: To measure single-channel conductance, ion selectivity, and gating kinetics of this compound or alamethicin.
Materials:
-
Planar lipid bilayer workstation (chamber, electrodes, amplifier, data acquisition system)
-
Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane)
-
This compound or alamethicin stock solution in ethanol
-
Electrolyte solutions (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)
-
Ag/AgCl electrodes
Methodology:
-
Bilayer Formation:
-
Assemble the PLB chamber and fill both compartments with electrolyte solution.
-
Pre-treat the aperture (typically 50-200 µm in diameter) in the dividing septum with a small amount of the lipid solution.
-
"Paint" a thin layer of the lipid solution across the aperture to form a lipid film. The film will spontaneously thin down to form a bilayer, which can be monitored by measuring the membrane capacitance.[21]
-
-
Channel Incorporation:
-
Data Acquisition:
-
Apply a transmembrane potential using the voltage clamp amplifier.
-
Record the resulting ion current. The opening and closing of single channels will appear as discrete steps in the current trace.[15]
-
-
Data Analysis:
-
Generate all-points histograms of the current recordings to determine the single-channel current amplitude.
-
Calculate the single-channel conductance (γ) using Ohm's law: γ = I/V, where I is the single-channel current and V is the applied voltage.
-
Determine the mean open time and closed time from the dwell times in each state.
-
For alamethicin, analyze the different conductance levels and their voltage dependence.[12]
-
Caption: Workflow for proteoliposome reconstitution.
Conclusion
This compound and alamethicin are invaluable tools in the study of ion channels, each offering distinct advantages. This compound, with its simple, well-characterized dimeric structure and single conductance state, is an ideal model for investigating the fundamental biophysics of ion permeation, lipid-protein interactions, and the effects of membrane properties on channel function. [1][6]Alamethicin, on the other hand, provides a more complex system that models the voltage-dependent gating and multi-level conductance characteristic of many biological ion channels. [1][4]The choice between these two model systems will depend on the specific research question being addressed. This guide provides the necessary comparative data and experimental frameworks to assist researchers in making an informed decision and in designing and executing robust experiments.
References
- 1. Modulation of this compound open channel lifetime by ion occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing planar lipid bilayer single-channel recordings for high resolution with rapid voltage steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage-dependent conductance for alamethicin in phospholipid vesicles. A test for the mechanism of gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gramicidin channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Membrane-Mediated Lateral Interactions Regulate the Lifetime of Gramicidin Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multi-oligomeric states of alamethicin ion channel: Assemblies and conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amyloid β 1-42 Can Form Ion Channels as Small as Gramicidin in Model Lipid Membranes [mdpi.com]
- 10. Voltage-dependent channel formation by rods of helical polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. Alamethicin-induced single channel conductance fluctuations in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Engineering charge selectivity in alamethicin channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Transport Properties of this compound Ion Channel in a Free-Standing Lipid Bilayer Filled With Oil Inclusions [frontiersin.org]
- 16. Dimerization constant and single-channel conductance of gramicidin in thylakoid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Altered and dynamic ion selectivity of K+ channels in cell development and excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The dependence of the conductance and lifetime of gramicidin channels on the thickness and tension of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Alamethicin channel inactivation caused by voltage-driven flux of alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dimeric Tubulin Modifies Mechanical Properties of Lipid Bilayer, as Probed Using this compound Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ion Channels of Alamethicin Dimer N-Terminally Linked by Disulfide Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Pursuit of a Safer Antibiotic: A Comparative Guide to the Structure-Activity Relationship of Gramicidin A Analogs
For Researchers, Scientists, and Drug Development Professionals
Gramicidin (B1672133) A, a linear pentadecapeptide antibiotic produced by the bacterium Brevibacillus brevis, has long been recognized for its potent antimicrobial properties, particularly against Gram-positive bacteria.[1] Its unique mechanism of action involves the formation of transmembrane ion channels, disrupting the crucial ion gradients necessary for bacterial cell survival.[2][3] However, the clinical application of gramicidin A is severely restricted to topical use due to its high toxicity towards mammalian cells, especially its propensity to lyse red blood cells (hemolytic activity).[4]
This guide provides a comprehensive comparison of this compound analogs, exploring how targeted structural modifications influence their biological activity. The primary goal in designing these analogs is to uncouple the potent antibacterial effects from the detrimental hemolytic activity, thereby generating candidates with a higher therapeutic index suitable for systemic applications. We will delve into the experimental data that underpins these structure-activity relationships (SAR) and provide detailed protocols for the key assays used in their evaluation.
The this compound Channel: A Structural Overview
Native this compound is a 15-amino acid peptide with alternating L- and D-amino acids and blocked termini (an N-terminal formyl group and a C-terminal ethanolamine).[4] This unique sequence allows it to adopt a β-helical conformation within a lipid bilayer. The functional ion channel is formed when two gramicidin monomers, one in each leaflet of the cell membrane, dimerize in a head-to-head fashion.[2] This dimerization creates a narrow, continuous pore, approximately 4 Å in diameter, that is selectively permeable to monovalent cations like Na⁺ and K⁺.[5] The flow of these ions down their concentration gradients disrupts the cell's membrane potential, ultimately leading to cell death.[2]
Structure-Activity Relationship: Modifying Gramicidin for Enhanced Specificity
The central challenge in this compound analog design is to introduce modifications that are tolerated by the bacterial membrane but disruptive to interactions with mammalian membranes. Key strategies involve altering the polarity, charge, and bulk of the amino acid side chains.
Amino Acid Substitutions and their Impact
The side chains of the amino acids in this compound line the exterior of the β-helical channel and interact with the surrounding lipid bilayer. They do not directly contact the permeating ions.[3] Consequently, modifications to these side chains can significantly alter the peptide's interaction with the membrane, affecting channel formation, stability, and ultimately, its biological activity.
Studies have shown that altering the polarity of the side chain at position 1 (L-Valine) has a profound effect on ion conductance. Replacing valine with more polar side chains, such as in trifluorovaline or S-methyl-cysteine analogs, can decrease the single-channel conductance for Na⁺ by as much as tenfold.[6] This suggests that the hydrophobicity of the side chains is crucial for stabilizing the channel within the membrane.
Similarly, substitutions at other positions, such as replacing the tryptophan residues, can modulate both antimicrobial and hemolytic activities. The goal is to find a balance where the peptide can still effectively form channels in bacterial membranes (which are rich in anionic lipids) but has reduced ability to disrupt mammalian membranes (which are predominantly zwitterionic and contain cholesterol).
Comparative Performance of this compound Analogs
The efficacy and safety of this compound analogs are primarily assessed by their Minimum Inhibitory Concentration (MIC) against various bacterial strains and their hemolytic concentration (HC50), the concentration required to lyse 50% of red blood cells. The ratio of these two values (HC50/MIC) gives the Therapeutic Index (TI), a critical parameter for evaluating the potential of a drug candidate. A higher TI indicates greater selectivity for bacterial cells over host cells.
| Analog/Modification | Target Organism | MIC (µg/mL) | HC50 (µg/mL) | Therapeutic Index (HC50/MIC) | Reference |
| Gramicidin S (Parent) | S. aureus | 3.9 - 7.8 | 35.2 | 4.5 - 9.0 | [7] |
| Gramicidin S (Parent) | P. aeruginosa | 3.9 - 62.5 | 35.2 | 0.56 - 9.0 | [7] |
| GS Analog VK7 | S. aureus | 3.9 - 15.6 | >62.5 | >4.0 - >16.0 | [7] |
| GS Analog VK7 | P. aeruginosa | 7.8 - 31.2 | >62.5 | >2.0 - >8.0 | [7] |
| N-Methylated GS Analog | S. aureus | N/A | ~5x higher than GS | ~4x higher than GS | [8] |
| GS14 (14-residue ring) | Gram-positive | N/A | Lowered vs. GS | Increased vs. GS | [9] |
| GS14K4 (D-Lys sub.) | Gram-positive | N/A | Lowered vs. GS14 | Highest TI in study | [9] |
Note: Much of the recent detailed analog data available is for Gramicidin S, a cyclic relative of this compound. The principles of modifying hydrophobicity and charge to dissociate antimicrobial and hemolytic activity are shared between them. Data is presented to illustrate these principles.[7][8][9]
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of SAR studies. Below are detailed methodologies for the key assays used to characterize this compound analogs.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
This compound analogs dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., established antibiotic) and negative control (broth only)
-
Spectrophotometer or plate reader
Procedure:
-
Bacterial Inoculum Preparation: Culture bacteria overnight on an appropriate agar (B569324) plate. Suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.[7]
-
Peptide Dilution: Prepare serial twofold dilutions of the this compound analogs in MHB directly in the 96-well plate. The typical concentration range tested is 0.25 to 128 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions. The final volume in each well is typically 100-200 µL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.[10]
Hemolysis Assay
This assay quantifies the ability of a peptide to lyse red blood cells (RBCs), a measure of its cytotoxicity.
Materials:
-
Fresh human or sheep red blood cells
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound analogs
-
Positive control: 1% Triton X-100 (for 100% hemolysis)[11]
-
Negative control: PBS (for 0% hemolysis)[11]
-
Sterile microcentrifuge tubes or 96-well V-bottom plates
-
Centrifuge
-
Spectrophotometer or plate reader
Procedure:
-
RBC Preparation: Obtain fresh blood and centrifuge at 1,000 x g for 5-10 minutes to pellet the RBCs. Aspirate the supernatant and buffy coat. Wash the RBCs three times with cold PBS. Resuspend the washed RBCs in PBS to a final concentration of 1-2% (v/v).[12][13]
-
Peptide Incubation: Prepare serial dilutions of the analogs in PBS in a 96-well plate. Add the RBC suspension to each well. Also, prepare positive and negative control wells.
-
Incubation: Incubate the plate at 37°C for 1-4 hours with gentle agitation.[7]
-
Centrifugation: Pellet the intact RBCs by centrifuging the plate at 1,000 x g for 10 minutes.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100[11] The HC50 value is determined by plotting percent hemolysis against peptide concentration.
Single-Channel Conductance Measurement
The planar lipid bilayer (or Black Lipid Membrane, BLM) technique allows for the direct measurement of the electrical currents passing through individual ion channels.
Materials:
-
BLM apparatus with two Teflon chambers separated by an aperture
-
Low-noise patch-clamp amplifier and data acquisition system[5]
-
Ag/AgCl electrodes
-
Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane)[5]
-
This compound analog stock solution (e.g., in ethanol)
-
Electrolyte solution (e.g., 1 M KCl, buffered to pH 7.0)[5]
Procedure:
-
Apparatus Setup: Fill both chambers of the BLM apparatus with the electrolyte solution. Connect the Ag/AgCl electrodes to the amplifier headstage.
-
Membrane Formation: "Paint" a small amount of the lipid solution across the aperture to form a thin lipid film. Monitor the membrane capacitance until it reaches a stable value, indicating the formation of a bilayer.
-
Peptide Incorporation: Add a very small amount of the this compound analog stock solution to one or both chambers and stir gently. The hydrophobic peptide monomers will spontaneously insert into the lipid leaflets.
-
Data Recording: Apply a constant voltage (e.g., 100 mV) across the membrane and record the current. The spontaneous dimerization of monomers will result in discrete, step-like increases in current, where each step corresponds to the opening of a single channel.
-
Conductance Calculation: The single-channel conductance (γ) is calculated using Ohm's law: γ = I/V, where I is the current step amplitude and V is the applied voltage. The conductance is typically expressed in picosiemens (pS).
Conclusion
The development of this compound analogs represents a promising frontier in the fight against antibiotic resistance. Structure-activity relationship studies have demonstrated that it is possible to rationally design peptides with significantly improved therapeutic indices. By strategically modifying amino acid residues to alter hydrophobicity and charge, researchers can dissociate the potent antibacterial activity of gramicidin from its undesirable hemolytic effects. The key to success lies in modulating the peptide's interaction with lipid bilayers, enhancing its specificity for bacterial membranes over mammalian ones. The continued application of the synthetic and analytical methods described in this guide will be crucial for advancing novel gramicidin-based compounds from the laboratory to potential clinical applications.
References
- 1. The Antimicrobial Activity of this compound Is Associated with Hydroxyl Radical Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gramicidin channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Single-channel studies on linear gramicidins with altered amino acid side chains. Effects of altering the polarity of the side chain at position 1 in this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure, toxicity and antibiotic activity of gramicidin S and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissociation of antimicrobial and hemolytic activities of gramicidin S through N-methylation modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of de novo designed cyclic antimicrobial peptides based on gramicidin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Channel Properties of Gramicidin A, B, and C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ion channel properties of the three most common naturally occurring gramicidin (B1672133) analogues: gramicidin A, B, and C. The information presented is supported by experimental data to assist in the selection and application of these channel-forming peptides in research and drug development.
Structural Overview
This compound, B, and C are linear pentadecapeptides composed of 15 alternating L- and D-amino acids. They form functional ion channels by dimerizing in a head-to-head fashion within a lipid bilayer, creating a transmembrane pore. The defining structural difference between these three analogues lies at amino acid position 11:
-
This compound: Contains L-Tryptophan (Trp) at position 11.
-
Gramicidin B: Contains L-Phenylalanine (Phe) at position 11.
-
Gramicidin C: Contains L-Tyrosine (Tyr) at position 11.
This single amino acid substitution is the primary determinant of the observed differences in their channel properties.[1][2][3][4] Despite this difference, studies have shown that all three gramicidins form structurally equivalent ion channels.[5] There are also naturally occurring isoforms where the L-valine at position 1 is replaced by L-isoleucine, but the residue at position 11 has a more significant impact on channel function.
Comparative Analysis of Channel Properties
The functional characteristics of ion channels are primarily defined by their ion selectivity, single-channel conductance, and mean channel lifetime. The following table summarizes the key quantitative data for this compound, B, and C, as determined by single-channel recording experiments using the black lipid membrane (BLM) technique.
| Channel Property | This compound | Gramicidin B | Gramicidin C | Experimental Conditions |
| Single-Channel Conductance (Λ) | 21 pS | 11 pS | 23 pS | 0.1 M NaCl, 100 mV, 25°C, Glyceryl monooleate/n-decane membrane |
| Mean Channel Lifetime (τ) | 1.0 s | 3.5 s | 0.4 s | 0.1 M NaCl, 100 mV, 25°C, Glyceryl monooleate/n-decane membrane |
| Ion Selectivity | Monovalent Cations | Monovalent Cations | Monovalent Cations | General observation |
In-Depth Discussion of Channel Properties
Single-Channel Conductance
Single-channel conductance reflects the ease with which ions can pass through the open channel. As the data indicates, there are significant differences in conductance among the three analogues. Gramicidin C exhibits the highest conductance, followed closely by this compound. Gramicidin B, with the phenylalanine substitution, has a markedly lower conductance, approximately half that of this compound.[1] This difference is attributed to the electrostatic interactions between the dipole moment of the amino acid side chain at position 11 and the permeating cations.[2][3] The more polar side chains of tryptophan (in A) and tyrosine (in C) are thought to create a more favorable energetic environment for ion translocation compared to the nonpolar side chain of phenylalanine (in B).
Mean Channel Lifetime
The mean channel lifetime represents the average duration the channel remains in its open, conductive state. Here, the differences are even more pronounced. Gramicidin B, despite its lower conductance, displays the longest channel lifetime, more than three times that of this compound. Conversely, gramicidin C has the shortest lifetime, less than half that of this compound.[1] The stability of the dimeric channel conformation is influenced by the nature of the amino acid at position 11, with the phenylalanine in gramicidin B contributing to a more stable dimer.
Ion Selectivity
All three gramicidin analogues are highly selective for monovalent cations, with a general permeability sequence of H⁺ > NH₄⁺ > Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺. They are essentially impermeable to anions and divalent cations. This selectivity is a fundamental property of the gramicidin pore structure itself and is not significantly altered by the amino acid substitution at position 11.
Experimental Protocols
The data presented in this guide is primarily obtained through single-channel recordings using the Black Lipid Membrane (BLM) technique . This method allows for the direct measurement of the electrical currents passing through individual ion channels.
Black Lipid Membrane (BLM) Single-Channel Recording
Objective: To measure the single-channel conductance and mean channel lifetime of gramicidin analogues.
Materials:
-
BLM chamber (e.g., two Teflon chambers separated by a thin partition with a small aperture of 100-250 µm diameter)
-
Low-noise patch-clamp amplifier and data acquisition system
-
Ag/AgCl electrodes
-
Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) or glyceryl monooleate in n-decane)
-
Gramicidin stock solution (e.g., 1 µg/mL in ethanol)
-
Electrolyte solution (e.g., 0.1 M NaCl, buffered to a neutral pH)
-
Faraday cage and anti-vibration table
Procedure:
-
Chamber Preparation: Thoroughly clean the BLM chambers to remove any contaminants.
-
Electrolyte Filling: Fill both chambers (cis and trans) with the desired electrolyte solution.
-
Electrode Placement: Place the Ag/AgCl electrodes in each chamber, connecting them to the amplifier headstage.
-
Membrane Formation: Using a fine brush or glass rod, "paint" a small amount of the lipid solution across the aperture in the partition. The lipid solution will spontaneously thin to form a bilayer membrane, which can be monitored by an increase in membrane capacitance.
-
Gramicidin Incorporation: Add a small aliquot of the gramicidin stock solution to the cis chamber and stir gently. Gramicidin monomers will spontaneously insert into the lipid bilayer.
-
Data Recording: Apply a constant voltage (e.g., 100 mV) across the membrane and record the resulting current. The opening and closing of individual gramicidin channels will appear as discrete, step-like changes in the current.
-
Data Analysis:
-
Conductance: The single-channel conductance (Λ) is calculated from the amplitude of the current steps (I) and the applied voltage (V) using Ohm's law: Λ = I/V.
-
Lifetime: The mean channel lifetime (τ) is determined by analyzing the duration of the open-state current steps from a large number of channel events.
-
Visualizations
Caption: Relationship between gramicidin structure and channel properties.
Caption: Experimental workflow for BLM single-channel recording.
References
- 1. Single-channel parameters of this compound,B, and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-channel studies on linear gramicidins with altered amino acid sequences. A comparison of phenylalanine, tryptophane, and tyrosine substitutions at positions 1 and 11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 5. Gramicidins A, B, and C form structurally equivalent ion channels - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Synthesized Gramicidin A Peptides
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized peptides like gramicidin (B1672133) A is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides an objective comparison of the primary analytical techniques used for purity assessment, supported by experimental data and detailed protocols.
Comparative Analysis of Purity Assessment Methods
The choice of analytical method for purity assessment depends on the specific requirements of the research, including the desired level of detail, the nature of potential impurities, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, MS, and NMR for the purity analysis of synthesized gramicidin A.
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Function | Separation and quantification of components in a mixture. | Identification and quantification based on mass-to-charge ratio. | Structural elucidation and quantification. |
| Purity Assessment | Quantifies purity based on the relative area of the main peak.[1] | Identifies and can quantify impurities, including those co-eluting with the main peak.[2] | Provides structural confirmation and can quantify purity against a certified reference standard (qNMR).[3] |
| Typical Purity Reported | >95% is commonly achieved and reported.[4] | Confirms molecular weight and can detect impurities at low levels. | Provides detailed structural information and can determine absolute purity. |
| Limit of Detection (LOD) | Generally in the low µg/mL to ng/mL range.[5][6] | High sensitivity, often in the fmol to pmol range. | Lower sensitivity compared to HPLC and MS. |
| Limit of Quantification (LOQ) | Typically in the µg/mL range.[5][6] | Can be very low, enabling quantification of trace impurities. | Higher than HPLC and MS. |
| Strengths | Robust, reproducible, and widely available. Excellent for routine quality control. | High specificity and sensitivity; can identify unknown impurities. | Provides detailed structural information and can be a primary ratio method for absolute quantification.[7] |
| Limitations | Co-eluting impurities may not be detected. Purity is relative unless a certified standard is used. | Quantification can be complex and may require isotopic labeling for high accuracy.[8] | Lower throughput and requires higher sample concentrations. |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and comparable purity data. The following sections provide methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC) Protocol for this compound Purity
This protocol outlines a standard reversed-phase HPLC (RP-HPLC) method for the purity assessment of synthesized this compound.
1. Sample Preparation:
-
Dissolve the synthesized this compound peptide in a suitable solvent, such as methanol (B129727) or acetonitrile, to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm. The peptide bond absorbs strongly at 220 nm, while the tryptophan residues in this compound absorb at 280 nm.[1]
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
Mass Spectrometry (MS) Protocol for Impurity Profiling of this compound
This protocol describes a general procedure for the identification and characterization of impurities in synthesized this compound using LC-MS.
1. Sample Preparation:
-
Prepare the this compound sample as described in the HPLC protocol. For direct infusion, dilute the sample in an appropriate solvent compatible with the ionization source (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI).
2. LC-MS System and Conditions:
-
Liquid Chromatography: Use an HPLC system coupled to the mass spectrometer with the same column and mobile phase conditions as described in the HPLC protocol.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.[2]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for peptides. Matrix-assisted laser desorption/ionization (MALDI) can also be employed, particularly for less soluble or protected peptides.[9]
-
Mass Range: Scan a mass range appropriate for this compound (approximately 1882 Da) and its potential impurities (e.g., m/z 500-2500).
-
Fragmentation: For structural confirmation of impurities, perform tandem mass spectrometry (MS/MS) on the ions of interest.
3. Data Analysis:
-
Identify the molecular weight of the main peak, which should correspond to the theoretical mass of this compound.
-
Analyze the mass spectra for other peaks that may represent impurities.
-
Use the accurate mass measurements to predict the elemental composition of impurities.
-
Analyze the MS/MS fragmentation patterns to identify the specific nature of the impurities (e.g., truncated sequences, deletions, or modifications).
Quantitative NMR (qNMR) Protocol for Absolute Purity of this compound
This protocol provides a method for determining the absolute purity of a synthesized this compound sample using quantitative ¹H-NMR.
1. Sample Preparation:
-
Accurately weigh a known amount of the synthesized this compound sample (e.g., 5-10 mg).
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid) with a known purity. The internal standard should have a simple spectrum with at least one resonance that is well-resolved from the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or a mixture of deuterated water and acetonitrile).[10]
-
Transfer the solution to an NMR tube.
2. NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.
-
Pulse Sequence: A standard 1D proton experiment with a 90° pulse angle.
-
Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of both the analyte and the internal standard) to ensure full relaxation of all protons between scans. This is crucial for accurate quantification.[11]
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for 1% precision).[11]
-
Acquisition Time (at): Use a sufficiently long acquisition time to ensure good digital resolution.
3. Data Processing and Analysis:
-
Process the FID with an appropriate window function (e.g., exponential multiplication with a small line broadening) and perform Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the area of a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity of the this compound sample using the following equation[7]:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral area
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
sample = this compound
-
std = internal standard
-
Visualizing the Process and Mechanism
To better understand the experimental workflows and the biological context of this compound, the following diagrams are provided.
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. contractpharma.com [contractpharma.com]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. Purification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. usp.org [usp.org]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. Optimized sample preparation for MALDI mass spectrometry analysis of protected synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation and implementation of qNMR as platform methods of oligonucleotides and peptides | Bruker [bruker.com]
- 11. chem.libretexts.org [chem.libretexts.org]
gramicidin A as a reference standard for channel conductance
In the intricate world of cellular electrophysiology, the precise measurement of ion channel conductance is paramount. For researchers and drug development professionals, having a reliable reference standard is not just a matter of convenience; it is a cornerstone of reproducible and comparable experimental data. Gramicidin (B1672133) A, a naturally occurring peptide antibiotic, has long been established as such a benchmark. This guide provides an objective comparison of gramicidin A's channel conductance with other ion channels, supported by experimental data and detailed methodologies.
A Comparative Analysis of Single-Channel Conductance
This compound distinguishes itself by forming a well-defined, cation-selective channel with a remarkably consistent single-channel conductance.[1][2] This predictability makes it an ideal calibrator for experimental setups and a reference point for characterizing novel or unknown ion channels. The following table summarizes the single-channel conductance values for this compound and other representative ion channels, highlighting the experimental conditions under which these values were obtained.
| Ion Channel | Conductance (pS) | Ion Type | Voltage (mV) | Electrolyte Concentration | Membrane Composition | Experimental Technique |
| This compound | ~2.8 - 11.73 | Monovalent Cations (e.g., Na+, K+) | 100 | 1 M NaCl | DPhPC/DOPC | Black Lipid Membrane (BLM)[3][4] |
| This compound | ~4 | K+ | 100 | 1 M KCl | DPhPC | CMOS-attached Lipid Bilayer[5] |
| Voltage-gated Na+ Channel (NaChBac) | ~125 | Na+, K+, Ca2+ | -120 to +60 | Not Specified | Planar Lipid Bilayer | Black Lipid Membrane (BLM)[6] |
| Voltage-gated K+ Channel | Not specified | K+ | Depolarizing pulses | Not specified | Squid Giant Axon | Patch-Clamp[7] |
| α-hemolysin | Not specified | Not specified | Not specified | Not specified | Lipid Bilayer | Nanopore Recording[5] |
Note: Conductance values for ion channels can vary significantly depending on the experimental conditions.
The Rationale for a Reference Standard
The utility of this compound as a reference standard stems from its simple and well-understood structure and function. It forms a transmembrane channel by the dimerization of two helical peptides.[3][8] This straightforward mechanism of action leads to a discrete and reproducible conductance state, unlike more complex channels that exhibit multiple sub-conductance states and complex gating kinetics.
Experimental Protocols for Measuring Channel Conductance
The determination of single-channel conductance is primarily achieved through two powerful electrophysiological techniques: the patch-clamp method and the black lipid membrane (BLM) technique.
Black Lipid Membrane (BLM) Technique
The BLM technique involves the formation of an artificial lipid bilayer across a small aperture, into which purified ion channels are incorporated.[6][9][10] This method offers a well-controlled environment for studying channel properties in the absence of other cellular components.[10]
Methodology:
-
Chamber Setup: A two-compartment chamber is used, with the compartments separated by a thin partition containing a small aperture (50-250 µm).[10]
-
Membrane Formation: A solution of lipids (e.g., DPhPC) in an organic solvent is "painted" across the aperture, which spontaneously thins to form a bilayer.[9][10]
-
Protein Incorporation: Purified this compound is added to the aqueous solution in one or both compartments. The peptides then spontaneously insert into the lipid bilayer.[4]
-
Data Acquisition: A voltage is applied across the membrane using Ag/AgCl electrodes, and the resulting ionic current is measured with a sensitive amplifier. The opening and closing of individual channels are observed as discrete steps in the current trace.[4][6]
-
Conductance Calculation: The single-channel conductance (γ) is calculated using Ohm's law: γ = I / V, where I is the single-channel current amplitude and V is the applied voltage.
Patch-Clamp Technique
The patch-clamp technique allows for the recording of ion channel activity in their native cellular environment or in excised membrane patches.[11] It is the gold standard for studying the electrophysiological properties of ion channels in cells.[12]
Methodology:
-
Pipette Preparation: A glass micropipette with a fire-polished tip (1-2 µm diameter) is filled with an appropriate electrolyte solution.[11]
-
Seal Formation: The pipette tip is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" ( >1 GΩ) between the pipette and the membrane.[11]
-
Recording Configurations:
-
Cell-attached: Records the activity of channels within the membrane patch while the cell remains intact.[12]
-
Whole-cell: The membrane patch is ruptured, allowing for the recording of the total current from the entire cell membrane.[12]
-
Inside-out/Outside-out: The membrane patch is excised from the cell, allowing for the study of channel activity with controlled solutions on either side of the membrane.
-
-
Data Acquisition and Analysis: Similar to the BLM technique, a voltage is clamped across the membrane patch, and the resulting current is recorded. Single-channel events are analyzed to determine their conductance and kinetic properties.[11][13]
Conclusion
This compound's well-characterized and reproducible single-channel conductance makes it an indispensable tool in the field of ion channel research. By providing a stable and predictable reference point, it enables the accurate calibration of experimental systems and facilitates the direct comparison of conductance data across different studies and laboratories. The use of standardized methodologies, such as the black lipid membrane and patch-clamp techniques, further ensures the reliability and comparability of these measurements, solidifying this compound's position as the gold standard for channel conductance studies.
References
- 1. The this compound channel: a review of its permeability characteristics with special reference to the single-file aspect of transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-channel parameters of this compound,B, and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Transport Properties of this compound Ion Channel in a Free-Standing Lipid Bilayer Filled With Oil Inclusions [frontiersin.org]
- 5. bioee.ee.columbia.edu [bioee.ee.columbia.edu]
- 6. Single-molecule study of full-length NaChBac by planar lipid bilayer recording - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion Channels Underlying Action Potentials - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Probing Conformational Changes of Gramicidin Ion Channels by Single-Molecule Patch-Clamp Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the Patch-Clamp Technique? | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. journals.physiology.org [journals.physiology.org]
Unraveling Ion Flow: A Comparative Guide to Computational Models of Gramicidin A Permeation
For researchers, scientists, and drug development professionals, understanding the intricate dance of ions across cell membranes is paramount. Gramicidin (B1672133) A, a simple yet elegant channel-forming peptide, has long served as a canonical model for elucidating the fundamental principles of ion permeation. Computational models are indispensable tools in this endeavor, offering a window into the microscopic events that govern ion transport. This guide provides an objective comparison of the leading computational models of gramicidin A ion permeation, supported by experimental data, to aid in the selection and application of these powerful techniques.
The study of ion channels is fundamental to understanding a vast array of physiological processes and is a cornerstone of modern drug discovery. This compound, with its well-defined dimeric structure forming a narrow pore, provides an ideal system for testing and refining computational methodologies.[1][2] A variety of computational approaches have been employed to simulate the permeation of ions through this channel, each with its own strengths and limitations. This guide focuses on three prominent classes of models: all-atom Molecular Dynamics (MD) simulations, Brownian Dynamics (BD) simulations, and Continuum Electrostatics models.
At the Atomic Scale: Molecular Dynamics Simulations
All-atom MD simulations provide the most detailed picture of the this compound channel and its environment.[3][4] By explicitly modeling every atom in the system—the peptide, water molecules, ions, and the surrounding lipid bilayer—MD simulations can capture the intricate interplay of forces that govern ion translocation.[5] A key output from these simulations is the Potential of Mean Force (PMF), which describes the free energy landscape experienced by an ion as it traverses the channel.
The accuracy of MD simulations is heavily dependent on the chosen force field, a set of parameters that defines the interactions between atoms.[6] Commonly used force fields for studying this compound include CHARMM and AMBER.[6][7] While these simulations offer unparalleled detail, they are computationally expensive, often requiring extensive simulations to achieve statistically meaningful results.[2]
Coarse-Grained Dynamics: Brownian Dynamics Simulations
To overcome the computational demands of all-atom MD, Brownian Dynamics (BD) simulations offer a more coarse-grained approach.[8] In BD, the explicit representation of water molecules is replaced by a continuum dielectric solvent, and the motion of ions is treated as a stochastic process governed by the balance of electrostatic and frictional forces.[9] This simplification allows for significantly longer simulation times, enabling the direct calculation of macroscopic observables like single-channel currents.
BD simulations are particularly useful for exploring the influence of factors such as ion concentration and applied voltage on channel conductance.[9][10] However, the accuracy of BD simulations hinges on the quality of the input potential, which is often derived from continuum electrostatic models or more detailed MD simulations.
A Continuous Perspective: Continuum Electrostatics Models
Continuum electrostatics models represent the most simplified approach, treating the solvent and membrane as continuous dielectric media.[11][12] By solving the Poisson-Boltzmann or Poisson-Nernst-Planck equations, these models can provide a rapid assessment of the electrostatic potential profile within the channel.[10][13]
While computationally efficient, continuum electrostatics models have been shown to have limitations in accurately describing ion permeation through the narrow confines of the this compound channel, where the discrete nature of water and the peptide structure play a critical role.[10][14] Nevertheless, they can provide valuable qualitative insights and serve as a starting point for more detailed simulations.
Quantitative Comparison of Computational Models
The performance of different computational models can be quantitatively assessed by comparing their predictions with experimental data. Key observables include the single-channel conductance and the free energy barrier for ion permeation. The following table summarizes representative quantitative data from various computational studies of K+ permeation through this compound.
| Computational Model | Method | Force Field | Calculated Single-Channel Conductance (pS) | PMF Energy Barrier (kcal/mol) | Experimental Value (pS) |
| All-atom MD | Free Energy Calculation | Not Specified | 0.8[2] | ~2-3[2] | ~10-40 |
| Brownian Dynamics | Stochastic Optimization | Not Applicable | Not Directly Calculated | ~3.6 - 4.2 (6-7 kT)[9] | ~10-40 |
| All-atom MD | PMF Calculation | CHARMM27 & AMBER94 | Semi-quantitative agreement[6] | Not explicitly stated[6] | ~10-40 |
Note: Experimental values for single-channel conductance can vary depending on the specific lipid environment and experimental conditions.
Experimental Protocols for Model Validation
The validation of computational models relies on robust experimental data. Two key techniques provide the ground truth for this compound ion permeation studies:
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides high-resolution structural information about the this compound channel within a lipid bilayer.
-
Methodology:
-
Sample Preparation: this compound is isotopically labeled (e.g., with ¹⁵N) and reconstituted into a lipid environment, such as dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayers.[7]
-
Alignment: The lipid-peptide mixture is uniformly aligned on thin glass plates.[7]
-
Data Acquisition: NMR spectra are acquired to determine orientational constraints and distances, which are then used to refine the three-dimensional structure of the channel.
-
Single-Channel Electrical Recording: This powerful technique allows for the direct measurement of ion flow through a single this compound channel.
-
Methodology:
-
Bilayer Formation: A planar lipid bilayer, for instance, made of diphytanoyl phosphatidylcholine (DPhPC), is formed across a small aperture separating two aqueous compartments.[7]
-
Channel Incorporation: this compound is added to the aqueous solution, where it spontaneously inserts into the bilayer and dimerizes to form conducting channels.
-
Current Measurement: A voltage is applied across the membrane, and the resulting ionic current passing through single channels is measured using sensitive amplifiers. This provides direct information about the channel's conductance and gating properties.
-
Logical Relationships in Computational Modeling
The different computational approaches for studying this compound ion permeation are interconnected, often with the output of one method serving as the input for another. The following diagram illustrates these relationships.
References
- 1. Amyloid β 1-42 Can Form Ion Channels as Small as Gramicidin in Model Lipid Membranes [mdpi.com]
- 2. Energetics of ion conduction through the gramicidin channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational studies of the gramicidin channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. Ion permeation through a narrow channel: using gramicidin to ascertain all-atom molecular dynamics potential of mean force methodology and biomolecular force fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Grand Canonical Monte Carlo-Brownian dynamics algorithm for simulating ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biology-assets.anu.edu.au [biology-assets.anu.edu.au]
- 10. Continuum electrostatics fails to describe ion permeation in the gramicidin channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. webdoc.sub.gwdg.de [webdoc.sub.gwdg.de]
- 12. projects.h-its.org [projects.h-its.org]
- 13. Three-dimensional Poisson-Nernst-Planck theory studies: influence of membrane electrostatics on this compound channel conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
validation of gramicidin A's mechanism against resistant bacteria
A Comparative Guide to the Mechanism and Performance of a Classic Antibiotic
In an era defined by the escalating threat of antibiotic resistance, the scientific community is revisiting established antimicrobial agents to unearth their full potential. Gramicidin (B1672133) A, a polypeptide antibiotic discovered over eight decades ago, is experiencing a resurgence of interest due to its unique and potent mechanism of action that remains largely effective against multidrug-resistant bacteria. This guide provides a comprehensive validation of gramicidin A's mechanism, objectively compares its performance against other key antibiotics, and presents detailed experimental data and protocols for researchers in drug development.
Dual-Pronged Assault on Bacterial Defenses
This compound's primary mode of action is the formation of transmembrane ion channels.[1][2] Comprised of alternating L- and D-amino acids, two this compound molecules dimerize within the bacterial cell membrane to form a β-helical structure.[3] This creates a pore that is permeable to monovalent cations, leading to a catastrophic disruption of the cell's electrochemical gradients. The influx of ions like Na+ and the efflux of K+ dissipates the membrane potential, a critical component of cellular energy production and homeostasis, ultimately leading to cell death.[3]
Recent research has unveiled a secondary, and potentially equally important, bactericidal mechanism: the induction of hydroxyl radicals.[4] Studies have shown that this compound treatment can lead to a transient depletion of NADH from the tricarboxylic acid (TCA) cycle.[4] This disruption of bacterial respiration is thought to trigger the formation of highly reactive hydroxyl radicals, which cause widespread oxidative damage to cellular components, contributing significantly to the antibiotic's lethal effect.[4] This dual mechanism of direct membrane disruption and internal oxidative stress makes it exceedingly difficult for bacteria to develop resistance.
Performance Against Resistant Pathogens: A Comparative Analysis
This compound and its analogs have demonstrated potent activity against a range of clinically important bacteria, including notoriously resistant strains. The following tables summarize its performance in comparison to other last-resort antibiotics.
| Antibiotic | Test Organism | MIC (μg/mL) | Source |
| Gramicidin S | Pseudomonas aeruginosa | 8 | [5] |
| Polymyxin B | Pseudomonas aeruginosa | 0.125 - 0.25 | [5] |
| Gramicidin S | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | [6] |
| Vancomycin | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 2 | [7][8][9] |
| Daptomycin | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 - 1 | [7] |
| Linezolid | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 - 4 | [7] |
| Gramicidin S | Multidrug-resistant Klebsiella pneumoniae | 3.9 - 62.5 | [10] |
| Gramicidin S | Multidrug-resistant Acinetobacter baumannii | 3.9 - 62.5 | [10] |
| Gramicidin S | Multidrug-resistant Enterococcus faecium | 3.9 - 7.8 | [10] |
Note: Gramicidin S is a closely related cyclic peptide analog of the linear this compound and is often used in comparative studies. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
While highly effective, the clinical application of this compound has been largely limited to topical use due to its hemolytic activity.[6] However, ongoing research into synthetic analogs aims to reduce this toxicity while preserving or even enhancing its antimicrobial potency and spectrum.[6][11]
Visualizing the Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental procedures.
Detailed Experimental Protocols
For researchers seeking to validate these findings, the following are detailed methodologies for key experiments.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14]
Materials:
-
Test organism (e.g., MRSA ATCC 43300)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Culture the test organism overnight on an appropriate agar (B569324) plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Antibiotic Dilution: Prepare a serial two-fold dilution of this compound in MHB in the 96-well plate. The final volume in each well should be 50 µL, with concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[12]
Protocol 2: Time-Kill Kinetics Assay
This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.[15][16]
Materials:
-
Test organism
-
MHB
-
This compound
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities
-
Apparatus for colony counting (e.g., agar plates, spreader)
Procedure:
-
Prepare a logarithmic phase culture of the test organism in MHB.
-
Add this compound at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control without the antibiotic.
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto appropriate agar plates.
-
Incubate the plates overnight and count the number of colony-forming units (CFU/mL).
-
Plot the log10 CFU/mL against time to generate the time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[15]
Protocol 3: Membrane Permeability Assay (SYTOX Green Uptake)
This assay uses a fluorescent dye that can only enter cells with compromised membranes, thus quantifying membrane damage.[17][18]
Materials:
-
Test organism
-
Phosphate-buffered saline (PBS)
-
This compound
-
SYTOX Green nucleic acid stain
-
Fluorometer or fluorescence microscope
Procedure:
-
Wash and resuspend a mid-log phase bacterial culture in PBS.
-
Add SYTOX Green to the bacterial suspension at a final concentration of 1-5 µM and incubate in the dark for 15 minutes.
-
Add this compound at the desired concentration.
-
Measure the fluorescence intensity immediately and at subsequent time points. An increase in fluorescence indicates membrane permeabilization.
-
Include a positive control (e.g., cells treated with 70% isopropanol (B130326) to maximize permeabilization) and a negative control (untreated cells).
Conclusion
This compound's unique dual mechanism of action, combining ion channel formation and the induction of oxidative stress, presents a formidable challenge to the development of bacterial resistance. While its inherent toxicity has limited its systemic use, the data strongly supports its continued investigation, particularly in the development of less toxic analogs. The protocols provided herein offer a standardized framework for researchers to further explore and validate the potential of this compound and its derivatives as a valuable tool in the fight against multidrug-resistant pathogens.
References
- 1. DAPTOMYCIN, its membrane-active mechanism vs. that of other antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antimicrobial Activity of this compound Is Associated with Hydroxyl Radical Formation | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Interactions of Bacterial Cationic Peptide Antibiotics with Outer and Cytoplasmic Membranes of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding the therapeutic window of gramicidin S towards a safe and effective systemic treatment of methicillin-resistant S. aureus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idcmjournal.org [idcmjournal.org]
- 10. Structure, toxicity and antibiotic activity of gramicidin S and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broad-Spectrum Gramicidin S Derivatives with Potent Activity Against Multidrug-Resistant Gram-Negative ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 15. emerypharma.com [emerypharma.com]
- 16. actascientific.com [actascientific.com]
- 17. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Unveiling the Influence of Lipid Environment on Gramicidin A: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the interplay between ion channels and their surrounding lipid membrane is paramount. This guide provides a comprehensive comparative analysis of the ionophore gramicidin (B1672133) A's performance in different lipid environments, supported by experimental data and detailed methodologies.
Gramicidin A, a pentadecapeptide antibiotic, forms monovalent cation-selective channels by the head-to-head dimerization of two monomers, one in each leaflet of a lipid bilayer. The function of this channel, particularly its conductance and lifetime, is exquisitely sensitive to the composition and physical properties of the surrounding lipid membrane. This analysis delves into the effects of varying lipid headgroups, acyl chain length, and the presence of cholesterol on the biophysical characteristics of the this compound channel.
Quantitative Performance Analysis
The following tables summarize key quantitative data on the single-channel conductance and lifetime of this compound in various lipid environments. These parameters are crucial indicators of channel efficiency and stability.
| Lipid Composition | Electrolyte | Applied Voltage (mV) | Single-Channel Conductance (pS) | Mean Channel Lifetime (s) | Reference |
| Varying Headgroups | |||||
| DMPC | 1.0 M NaCl | 100 | ~25 | ~1.0 | [1][2] |
| DOPC | 1.0 M NaCl | 100 | ~23 | ~0.6 | [1] |
| DOPE | 1.0 M NaCl | 100 | Conductance not specified, but lifetime significantly shorter than DOPC | ~0.2 | [1] |
| DOPS | 0.1 M NaCl, pH 7 | Not specified | ~15 | ~1.8 | [1] |
| Varying Acyl Chain Length | |||||
| DLPC (C12:0) | 1.0 M CsCl | 100 | ~40 | ~0.3 | |
| DMPC (C14:0) | 1.0 M CsCl | 100 | ~45 | ~1.2 | |
| DPPC (C16:0) | 1.0 M CsCl | 100 | ~42 | ~3.0 | |
| Effect of Cholesterol | |||||
| DOPC | 1.0 M NaCl | 100 | ~23 | ~0.6 | [1] |
| DOPC + 33 mol% Cholesterol | 1.0 M NaCl | 100 | ~18 | ~0.2 |
Table 1: Single-Channel Properties of this compound in Various Lipid Bilayers. This table highlights the significant impact of the lipid environment on the electrical characteristics of the this compound channel. DMPC: Dimyristoylphosphatidylcholine, DOPC: Dioleoylphosphatidylcholine, DOPE: Dioleoylphosphatidylethanolamine, DOPS: Dioleoylphosphatidylserine, DLPC: Dilauroylphosphatidylcholine, DPPC: Dipalmitoylphosphatidylcholine.
Key Experimental Methodologies
The data presented in this guide are derived from several key biophysical techniques. Detailed protocols for these experiments are provided below to facilitate reproducibility and further investigation.
Single-Channel Electrical Recording (Planar Lipid Bilayer)
This technique allows for the direct measurement of the current passing through a single this compound channel, providing data on its conductance and lifetime.
Materials:
-
Lipid solution (e.g., 10-25 mg/mL of lipid in n-decane or other suitable organic solvent).
-
This compound stock solution (e.g., 1 µg/mL in ethanol).
-
Aqueous electrolyte solution (e.g., 1.0 M NaCl or KCl, buffered to a specific pH).
-
Planar lipid bilayer apparatus (e.g., BLM chamber with a small aperture in a Teflon septum).
-
Ag/AgCl electrodes.
-
Low-noise patch-clamp amplifier and data acquisition system.
Protocol:
-
Chamber Setup: The two compartments of the BLM chamber are filled with the electrolyte solution.
-
Membrane Formation: A lipid monolayer is formed at the air-water interface in each compartment. The solution levels are then raised past the aperture in the septum, leading to the apposition of the two monolayers and the formation of a bilayer. Alternatively, the "painting" technique can be used where a small amount of lipid solution is applied across the aperture with a brush.
-
Gramicidin Incorporation: A small aliquot of the this compound stock solution is added to one or both compartments. The solution is stirred gently to facilitate the spontaneous insertion of gramicidin monomers into the bilayer.
-
Data Acquisition: A defined voltage is applied across the bilayer using the Ag/AgCl electrodes and a patch-clamp amplifier. The resulting ionic current is recorded. The opening and closing of individual gramicidin channels are observed as discrete steps in the current trace.
-
Data Analysis: The amplitude of the current steps is used to calculate the single-channel conductance (Conductance = Current / Voltage). The duration of the open states is measured to determine the mean channel lifetime.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to study the secondary structure of this compound in different lipid environments. The characteristic β-helical conformation of the functional channel has a distinct CD spectrum.
Materials:
-
This compound.
-
Lipids for forming vesicles (e.g., DMPC, DOPC).
-
Organic solvent (e.g., chloroform, methanol).
-
Aqueous buffer.
-
Spectrometer-grade quartz cuvettes.
-
CD spectropolarimeter.
Protocol:
-
Vesicle Preparation:
-
The desired amount of lipid and this compound are co-dissolved in an organic solvent.
-
The solvent is evaporated under a stream of nitrogen gas to form a thin film on the wall of a glass tube.
-
The film is further dried under vacuum to remove any residual solvent.
-
The lipid-peptide film is hydrated with the aqueous buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate filters of a defined pore size.
-
-
CD Measurement:
-
The vesicle suspension containing this compound is placed in a quartz cuvette.
-
CD spectra are recorded in the far-UV region (typically 190-260 nm).
-
The spectrum of a vesicle suspension without this compound is subtracted as a baseline.
-
The resulting spectrum is analyzed to determine the secondary structure of the peptide. The channel conformation of this compound typically shows a positive peak around 218 nm and a negative peak around 235 nm.[3]
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR provides high-resolution structural information about this compound within a lipid bilayer, including its orientation and interactions with lipid molecules.
Materials:
-
Isotopically labeled (e.g., ¹⁵N, ²H) this compound.
-
Lipids for preparing oriented samples.
-
Glass plates for mechanical alignment.
-
Solid-state NMR spectrometer with a probe for oriented samples.
Protocol:
-
Sample Preparation (Oriented Bilayers):
-
This compound and lipids are co-dissolved in an organic solvent.
-
The solution is spread evenly onto a stack of thin glass plates.
-
The solvent is allowed to evaporate slowly, resulting in the formation of lipid bilayers oriented parallel to the glass surfaces.
-
The sample is hydrated by equilibrating it in a chamber with a controlled humidity.
-
-
NMR Spectroscopy:
-
The stack of glass plates is placed in the NMR probe such that the bilayer normal is aligned with the magnetic field.
-
Solid-state NMR spectra (e.g., ¹⁵N chemical shift anisotropy, ²H quadrupolar splitting) are acquired.
-
-
Data Analysis: The orientation-dependent NMR parameters are used to determine the tilt and rotation angles of the this compound helix with respect to the bilayer normal and to probe peptide-lipid interactions at an atomic level.[4][5]
Molecular Dynamics (MD) Simulations
MD simulations provide a computational approach to study the dynamic behavior of this compound in a lipid bilayer at an atomic resolution, offering insights into channel formation, ion permeation, and lipid-peptide interactions.
Protocol:
-
System Setup:
-
A pre-equilibrated lipid bilayer is constructed using a molecular modeling program.
-
A model of the this compound dimer is inserted into the bilayer.
-
The system is solvated with water molecules and ions are added to neutralize the system and achieve the desired salt concentration.
-
-
Simulation Parameters:
-
A force field (e.g., CHARMM, GROMOS, AMBER) is chosen to describe the interactions between atoms.
-
The simulation is run under periodic boundary conditions in a constant temperature and pressure (NPT) ensemble.
-
The simulation is typically run for hundreds of nanoseconds to sample the conformational space of the system.
-
-
Data Analysis: The trajectory from the MD simulation is analyzed to calculate various properties, including:
-
Root-mean-square deviation (RMSD) to assess the stability of the peptide structure.
-
Lipid order parameters to quantify the effect of the peptide on the lipid acyl chains.
-
Potential of mean force (PMF) calculations to determine the free energy barrier for ion translocation through the channel.
-
Hydrogen bonding patterns between the peptide, lipids, and water molecules.[6]
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of this compound channel formation and a typical experimental workflow.
Caption: this compound monomers insert into opposing leaflets of the lipid bilayer and form a functional ion channel through head-to-head dimerization.
Caption: A typical experimental workflow for the comparative analysis of this compound in different lipid environments.
References
- 1. Regulation of Gramicidin Channel Function Solely by Changes in Lipid Intrinsic Curvature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-channel parameters of this compound,B, and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A semi-empirical approach for the simulation of circular dichroism spectra of this compound in a model membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solid-state 15N NMR of oriented lipid bilayer bound this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
A Comparative Guide to the Hemolytic Activity of Novel Gramicidin A Analogs
For Researchers, Scientists, and Drug Development Professionals
Gramicidin (B1672133) A, a potent antimicrobial peptide, has long been recognized for its efficacy against Gram-positive bacteria. However, its clinical application has been significantly hampered by its high hemolytic activity, posing a risk of toxicity when administered systemically. This has spurred the development of novel gramicidin A analogs with the aim of reducing hemolytic effects while preserving or even enhancing antimicrobial potency. This guide provides an objective comparison of the hemolytic activity of select novel this compound analogs, supported by experimental data and detailed methodologies.
Comparison of Hemolytic Activity
The primary strategy in designing less hemolytic this compound analogs revolves around modulating the peptide's physicochemical properties, such as hydrophobicity and charge. The following table summarizes the hemolytic activity of key this compound analogs compared to the wild-type peptide. The HC50 value represents the concentration of the peptide required to cause 50% hemolysis of red blood cells; a higher HC50 value indicates lower hemolytic activity.
| Peptide | Modification | HC50 (µg/mL) | Fold Change in Hemolytic Activity (vs. This compound) | Reference(s) |
| This compound (Wild-Type) | - | ~1 | - | [1] |
| Deformylated this compound | Removal of the N-terminal formyl group | > 50 | > 50-fold decrease | |
| [Lys1] this compound | Replacement of Val1 with Lysine, introducing a positive charge | Significantly increased | Significant decrease | [1] |
Key Findings:
-
Deformylation: The simple removal of the formyl group from the N-terminus of this compound leads to a dramatic reduction in hemolytic activity. This modification is believed to alter the peptide's interaction with the erythrocyte membrane, reducing its lytic capacity.
-
Introduction of Cationic Residues: Replacing neutral amino acids with positively charged residues, such as lysine, has been shown to significantly decrease hemolytic activity.[1] This alteration is thought to enhance the peptide's selectivity for negatively charged bacterial membranes over the zwitterionic membranes of erythrocytes.[1]
Mechanism of this compound-Induced Hemolysis
This compound's hemolytic activity stems from its ability to form transmembrane channels in the erythrocyte membrane. This process disrupts the cell's ionic equilibrium, leading to osmotic lysis.
Caption: Mechanism of this compound-induced hemolysis.
Experimental Protocol: Hemolytic Activity Assay
This protocol outlines a standard method for assessing the hemolytic activity of this compound and its analogs.
Materials
-
Freshly collected defibrinated or heparinized red blood cells (RBCs) (e.g., human, sheep, or bovine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis
-
This compound and its analogs dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Experimental Workflow
Caption: Workflow for the hemolytic activity assay.
Procedure
-
Preparation of Red Blood Cells:
-
Centrifuge the whole blood at 1000 x g for 10 minutes at 4°C.
-
Aspirate the supernatant and buffy coat.
-
Wash the pelleted RBCs three times with cold PBS, centrifuging after each wash.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Assay Performance:
-
Prepare serial dilutions of the this compound analogs in PBS.
-
Add 100 µL of each peptide dilution to the wells of a 96-well plate.
-
Include wells with 100 µL of PBS only (negative control, 0% hemolysis) and 100 µL of 1% Triton X-100 (positive control, 100% hemolysis).
-
Add 100 µL of the 2% RBC suspension to each well.
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
-
Data Analysis:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
Plot the percentage of hemolysis against the peptide concentration and determine the HC50 value from the dose-response curve.
-
Conclusion
The development of novel this compound analogs with reduced hemolytic activity represents a significant advancement in the quest for safer and systemically administrable antimicrobial peptides. Modifications such as N-terminal deformylation and the introduction of cationic residues have proven to be effective strategies for dissociating antimicrobial and hemolytic activities. The standardized hemolytic activity assay protocol provided herein offers a reliable method for screening and comparing the cytotoxic potential of new this compound derivatives. Continued research in this area holds promise for the generation of potent and non-toxic antimicrobial agents to combat the growing threat of antibiotic resistance.
References
Comparative Guide to Small Molecule Blockers of the Gramicidin A Channel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of small molecule blockers of the gramicidin (B1672133) A ion channel. Gramicidin A, a well-characterized peptide ionophore, serves as a valuable model system for studying ion channel biophysics and for screening potential channel-modulating compounds. Understanding how different small molecules interact with and block this channel can provide crucial insights for drug discovery and development programs targeting more complex ion channels.
Mechanism of this compound Channel Formation and Blockade
This compound monomers, which are linear peptides of 15 alternating L- and D-amino acids, insert into each leaflet of a lipid bilayer. The functional channel is formed by the head-to-head dimerization of two monomers, creating a transmembrane pore approximately 4 Å in diameter. This channel is selectively permeable to monovalent cations, which traverse the pore in a single file.[1]
Small molecule blockers can inhibit the function of the this compound channel through various mechanisms. These include direct occlusion of the pore, electrostatic interactions that repel permeant ions, and allosteric modulation of the channel's gating kinetics by altering the stability of the dimeric conformation.
Comparative Analysis of Small Molecule Blockers
The following table summarizes the quantitative data for various small molecules known to block the this compound channel. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). These values are dependent on experimental conditions such as the lipid bilayer composition, the permeating ion concentration, and the applied voltage.
| Blocker | Type of Blocker | Method of Action | IC50 / Ki | Experimental Conditions | Reference(s) |
| Divalent Cations | |||||
| Ca²⁺ | Inorganic Cation | Pore block & Electrostatic repulsion | Ki ≈ 5 mM | 1 M CsCl, Glyceryl monooleate/n-decane bilayer | [2] |
| Mn²⁺ | Inorganic Cation | Pore block at channel mouth | - | Glycerolmonooleate membranes | [3] |
| Polyamines | |||||
| Spermidine | Organic Cation | Pore block | - | - | |
| Pharmaceuticals | |||||
| Amantadine | Adamantane derivative | Pore block | - | - | |
| Quinine | Alkaloid | Pore block | - | - | |
| Other Small Molecules | |||||
| Trimethylammonium (TMA) | Quaternary ammonium | Pore block | - | - |
Experimental Protocols
The most common method for investigating the blockade of this compound channels is single-channel recording using a black lipid membrane (BLM) setup . This technique allows for the direct observation of the effect of a potential blocker on the frequency and duration of channel opening events.
Detailed Protocol: Single-Channel Analysis of this compound Blockade using Black Lipid Membrane (BLM)
Objective: To determine the inhibitory potency (IC50 or Ki) of a small molecule blocker on the this compound channel.
Materials:
-
BLM Setup: A two-chamber system (cis and trans) separated by a thin partition (e.g., Teflon) with a small aperture (50-200 µm).
-
Electrodes: Ag/AgCl electrodes for applying voltage and recording current.
-
Amplifier: A sensitive patch-clamp amplifier (e.g., Axopatch, HEKA).
-
Data Acquisition System: A computer with appropriate software for data recording and analysis.
-
Lipid Solution: 1,2-Diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) or Glyceryl monooleate (GMO) dissolved in n-decane (10-25 mg/mL).
-
Electrolyte Solution: e.g., 1.0 M KCl or NaCl, buffered to a physiological pH (e.g., pH 7.4 with 10 mM HEPES).
-
This compound Stock Solution: 1 µg/mL in ethanol (B145695).
-
Blocker Stock Solution: A concentrated stock of the small molecule to be tested, dissolved in a suitable solvent (e.g., water or DMSO).
Procedure:
-
Chamber Preparation: Thoroughly clean the BLM chambers and the partition with ethanol and then deionized water. Allow to dry completely.
-
Electrolyte Filling: Fill both the cis and trans chambers with the electrolyte solution.
-
Electrode Placement: Place the Ag/AgCl electrodes in each chamber, connecting them to the amplifier headstage.
-
Membrane Formation:
-
Apply a small amount of the lipid solution across the aperture using a fine brush or a glass rod.
-
Monitor the capacitance of the membrane. A stable, high capacitance value (typically >100 pF) indicates the formation of a thin, solvent-free bilayer.
-
-
This compound Incorporation:
-
Add a small volume of the this compound stock solution to the cis chamber and stir gently. Monomers will spontaneously insert into the bilayer.
-
Apply a constant holding potential (e.g., +100 mV) and observe for the characteristic step-like increases in current, corresponding to the opening of single this compound channels.
-
-
Control Recording: Record single-channel activity for a sufficient period (e.g., 5-10 minutes) in the absence of the blocker to establish baseline channel parameters (open probability, mean open time, single-channel conductance).
-
Blocker Addition:
-
Add a known concentration of the small molecule blocker to the cis chamber. Allow for equilibration.
-
Record single-channel activity for another 5-10 minutes.
-
-
Data Acquisition: Record the current traces at a suitable sampling rate (e.g., 10 kHz) and filter the data appropriately (e.g., 1-2 kHz low-pass filter).
-
Dose-Response Analysis: Repeat steps 7 and 8 with increasing concentrations of the blocker to generate a dose-response curve.
-
Data Analysis:
-
Analyze the single-channel recordings to determine the effect of the blocker on channel kinetics. A common manifestation of channel block is a decrease in the mean open time of the channel or an increase in the frequency of brief closures (flickering).
-
Calculate the open probability (Po) of the channel at each blocker concentration.
-
Plot the fractional block (1 - Po_blocked / Po_control) as a function of the blocker concentration.
-
Fit the dose-response curve with an appropriate model (e.g., the Hill equation) to determine the IC50 value.
-
Logical Framework for Blocker Comparison
When comparing the efficacy of different small molecule blockers for the this compound channel, a systematic approach is essential. The following decision tree outlines a logical workflow for characterizing and comparing potential inhibitors.
Conclusion
The this compound channel remains an invaluable tool for fundamental research into ion channel function and for the initial screening of potential channel-modulating drugs. While a number of small molecules have been identified as blockers, there is a clear need for more systematic quantitative studies to establish a comprehensive comparative database of their potencies. The experimental protocols and logical frameworks provided in this guide offer a robust starting point for researchers to conduct such comparative analyses, ultimately contributing to a deeper understanding of ion channel pharmacology and facilitating the development of novel therapeutics.
References
A Comparative Guide to Cation Conductance Through Gramicidin A Channels
For Researchers, Scientists, and Drug Development Professionals
Gramicidin (B1672133) A, a naturally occurring peptide antibiotic, has long served as a valuable model system for understanding the fundamental principles of ion transport across biological membranes. Its well-defined channel structure, formed by the dimerization of two helical monomers, provides a unique platform for investigating the selective passage of monovalent cations. This guide offers an objective comparison of the effects of different cations on gramicidin A conductance, supported by experimental data, detailed methodologies, and visual representations of experimental workflows.
Quantitative Comparison of Cation Conductance
The single-channel conductance of this compound is highly dependent on the identity of the permeating monovalent cation. The channel exhibits a distinct selectivity, generally favoring larger alkali metal cations over smaller ones. Protons (H⁺) display an exceptionally high conductance due to a different transport mechanism. Below is a summary of experimentally determined single-channel conductance values for various cations.
| Cation | Single-Channel Conductance (pS) in 1.0 M Salt Solution | Dissociation Constant (Kd) (mM) |
| H⁺ | ~530 (in 4 M HCl)[1] | - |
| Cs⁺ | 60 - 80[2] | 15[3] |
| Rb⁺ | - | 40[3] |
| K⁺ | ~40[2] | 69[3] |
| Na⁺ | ~28[2] | 80[3] |
| Li⁺ | - | 115[3] |
Note: The conductance value for H⁺ was obtained in a 4 M HCl solution and may not be directly comparable to the other values obtained in 1 M salt solutions. Divalent cations, such as Ca²⁺, have been shown to block the this compound channel.
The ion selectivity of the this compound channel follows the sequence: H⁺ >> Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺. This selectivity is a function of both the ion's dehydration energy and its interaction with the channel pore. The transport of ions through the narrow, water-filled pore occurs in a single-file fashion, meaning that ions and water molecules cannot pass each other within the channel.[4]
Experimental Protocols
The following are detailed methodologies for two common techniques used to measure this compound single-channel conductance: Planar Lipid Bilayer (BLM) and Patch-Clamp.
Planar Lipid Bilayer (BLM) Recording
This technique involves the formation of an artificial lipid bilayer across a small aperture, into which this compound channels can incorporate and their electrical activity can be recorded.
Materials:
-
BLM chamber with two compartments (cis and trans) separated by a thin partition with a small aperture (50-200 µm diameter).
-
Ag/AgCl electrodes.
-
Low-noise voltage-clamp amplifier and data acquisition system.
-
Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane).
-
This compound stock solution (e.g., 1 µg/mL in ethanol).
-
Electrolyte solution (e.g., 1 M KCl, buffered with HEPES to pH 7.0).
Procedure:
-
Chamber Preparation: Thoroughly clean the BLM chamber and fill both compartments with the electrolyte solution.
-
Membrane Formation: "Paint" a small amount of the lipid solution across the aperture using a fine brush or glass rod. The formation of a stable bilayer can be monitored by measuring the electrical capacitance across the aperture until it reaches a plateau.
-
Gramicidin Incorporation: Add a small aliquot of the this compound stock solution to one or both compartments and stir gently to facilitate the insertion of gramicidin monomers into the bilayer.
-
Single-Channel Recording: Apply a constant holding potential (e.g., +100 mV) across the bilayer using the Ag/AgCl electrodes and the voltage-clamp amplifier.
-
Data Acquisition: Record the resulting current. The spontaneous dimerization of gramicidin monomers will lead to the formation of conducting channels, observed as discrete, step-like increases in the current trace.
-
Data Analysis: The amplitude of these current steps corresponds to the single-channel current, which can be used to calculate the single-channel conductance (Conductance = Current / Voltage).
Perforated Patch-Clamp Recording
This variation of the patch-clamp technique allows for the measurement of ion channel activity in a live cell membrane without dialyzing the cell's contents. Gramicidin is used to create small pores in the cell membrane under the patch pipette, allowing electrical access to the cell interior.[5]
Materials:
-
Inverted microscope.
-
Micromanipulator.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Pipette puller and microforge.
-
Cultured cells (e.g., HEK293 cells).
-
Extracellular (bath) solution.
-
Intracellular (pipette) solution containing gramicidin.
Procedure:
-
Cell Preparation: Plate cultured cells onto coverslips suitable for microscopy.
-
Pipette Fabrication and Filling: Pull micropipettes from borosilicate glass capillaries to a tip resistance of 2-5 MΩ. Fire-polish the tip to ensure a smooth surface for sealing. Fill the pipette with the intracellular solution containing gramicidin.
-
Seal Formation: Under visual control using the microscope, carefully bring the micropipette into contact with the cell membrane. Apply gentle suction to form a high-resistance "gigaohm" seal ( > 1 GΩ) between the pipette tip and the cell membrane.
-
Perforation: After achieving a giga-seal, allow time for the gramicidin in the pipette solution to incorporate into the patch of membrane under the pipette tip and form pores. This process can be monitored by observing a gradual decrease in the series resistance.
-
Single-Channel Recording: Once a stable, low series resistance is achieved, apply a desired voltage protocol using the patch-clamp amplifier and record the single-channel currents.
-
Data Analysis: Analyze the recorded currents to determine the single-channel conductance and other kinetic properties of the this compound channels.
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the experimental workflows for measuring this compound conductance.
Caption: Experimental workflows for measuring this compound conductance.
Signaling Pathway and Logical Relationships
The function of the this compound channel is a direct consequence of its structure and interaction with the lipid bilayer and surrounding ions. The following diagram illustrates the logical relationship from gramicidin monomers to the measurable ion conductance.
Caption: Logical flow from gramicidin structure to ion conductance.
References
- 1. Proton conductance by the gramicidin water wire. Model for proton conductance in the F1F0 ATPases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ion binding constants for this compound obtained from water permeability measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. db.cngb.org [db.cngb.org]
- 5. Perforated-patch recording with gramicidin avoids artifactual changes in intracellular chloride concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Experimental and Simulation Data for Gramicidin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gramicidin (B1672133) A, a pentadecapeptide ion channel, serves as a crucial model system in biophysics for understanding the principles of ion transport across cell membranes. Its relatively simple and well-characterized structure makes it an ideal benchmark for validating computational models against experimental data. This guide provides an objective comparison of experimental findings with simulation data for gramicidin A, offering a comprehensive overview for researchers seeking to bridge the gap between in vitro and in silico studies.
Performance of Computational Models: A Head-to-Head Comparison
The accuracy of molecular dynamics (MD) simulations in reproducing the behavior of this compound is highly dependent on the force field used. This section compares key observables derived from simulations using different force fields with their experimentally determined counterparts.
| Experimental Technique | Observable | Experimental Value | Simulation (CHARMM27) | Simulation (AMBER) | Key Findings |
| NMR Spectroscopy | Backbone Order Parameter (S²) | ~0.85-0.95[1][2] | Good agreement[1][3] | Generally good agreement | MD simulations can accurately predict the fast dynamics of the channel backbone.[1] |
| NMR Spectroscopy | ¹⁵N Spin-Lattice (T₁) Relaxation Time | Varies by residue | Good agreement[1][2][3] | - | The simulations effectively capture the motional properties of the backbone.[2] |
| NMR Spectroscopy | ¹⁵N Spin-Spin (T₂) Relaxation Time | Varies by residue | Good agreement[1][2][3] | - | The simulations effectively capture the motional properties of the backbone.[2] |
| NMR Spectroscopy | ¹H-¹⁵N Nuclear Overhauser Effect (NOE) | Varies by residue | Remarkable accuracy[1][3] | - | Strong correlation between simulated and experimental NOEs validates the simulated structure.[1] |
| Single-Channel Recording | Single-Channel Conductance (K⁺) | ~25 pS | Discrepancies observed[1] | - | While backbone dynamics are well-reproduced, quantitatively predicting ion permeation remains a challenge for some force fields.[1][3] |
| Single-Channel Recording | Single-Channel Conductance (Na⁺) | ~10 pS | Discrepancies observed[1] | - | The choice of force field significantly impacts the calculated potential of mean force (PMF) for ion permeation.[1] |
Experimental and Simulation Protocols
A robust cross-validation framework relies on well-defined experimental and computational methodologies. The following sections detail the key protocols employed in the study of this compound.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-level information about the structure and dynamics of this compound in a membrane-mimetic environment.
-
Sample Preparation: 15N isotope-enriched this compound is synthesized and incorporated into sodium dodecylsulfate (SDS) micelles to mimic a membrane environment.[2]
-
Data Acquisition: A suite of NMR experiments is performed to measure key parameters:
-
T1 and T2 Relaxation Times: These experiments measure the spin-lattice and spin-spin relaxation rates of the 15N nuclei, providing insights into the motional properties of the peptide backbone.[2]
-
Heteronuclear NOE: This experiment measures the nuclear Overhauser effect between ¹H and ¹⁵N nuclei, which is sensitive to the flexibility of the peptide backbone.[1][2]
-
-
Data Analysis: The experimental data is analyzed using a model-free formalism to extract parameters such as the generalized order parameter (S²), which quantifies the degree of spatial restriction of the N-H bond vectors.[2]
2. Single-Channel Electrical Recordings
This technique allows for the direct measurement of ion flow through individual this compound channels, providing functional data on conductance.
-
Bilayer Formation: A planar lipid bilayer, typically composed of diphytanoyl phosphatidylcholine (DPhPC), is formed across a small aperture separating two aqueous compartments.[4]
-
Channel Incorporation: this compound is added to the aqueous solution, where it spontaneously inserts into the lipid bilayer and dimerizes to form conducting channels.[4]
-
Data Recording: A transmembrane potential is applied using Ag/AgCl electrodes, and the resulting ionic current passing through single channels is measured with a sensitive patch-clamp amplifier.[4]
Simulation Protocol: Molecular Dynamics (MD)
MD simulations provide a computational microscope to observe the dynamics of this compound at an atomic level.
-
System Setup:
-
A pre-equilibrated lipid bilayer (e.g., DMPC) is constructed.
-
The this compound dimer is embedded within the bilayer.
-
The system is solvated with a water model (e.g., TIP3P) and neutralized with ions.[1]
-
-
Simulation Parameters:
-
Force Field: A force field such as CHARMM27 or AMBER is chosen to describe the interatomic interactions.[1][4]
-
Simulation Time: Simulations are run for tens to hundreds of nanoseconds to adequately sample the conformational space of the peptide and lipid environment.[1]
-
Ensemble: Simulations are typically performed under the NPT ensemble (constant number of particles, pressure, and temperature) to mimic experimental conditions.
-
-
Data Analysis: The simulation trajectories are analyzed to calculate various observables for comparison with experimental data, including:
Visualizing the Cross-Validation Workflow
The iterative process of comparing simulation with experiment is crucial for refining computational models and gaining deeper insights into the system's behavior.
Caption: Workflow for the cross-validation of this compound computational models.
Logical Relationship of Key Components
The interplay between the structural and functional aspects of this compound, as probed by both experimental and computational methods, is essential for a comprehensive understanding.
References
- 1. This compound Backbone and Side Chain Dynamics Evaluated by Molecular Dynamics Simulations and Nuclear Magnetic Resonance Experiments. I: Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Backbone and Side Chain Dynamics Evaluated by Molecular Dynamics Simulations and Nuclear Magnetic Resonance Experiments. II: Nuclear Magnetic Resonance Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound backbone and side chain dynamics evaluated by molecular dynamics simulations and nuclear magnetic resonance experiments. I: molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Gramicidin A
Essential safety protocols and logistical plans for the handling and disposal of Gramicidin A are critical for ensuring the well-being of laboratory personnel and environmental protection. this compound, a potent antibiotic polypeptide, is classified as a hazardous substance that is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to strict operational procedures is vital for minimizing exposure and mitigating risks.
Personal Protective Equipment (PPE)
When working with this compound, particularly in its powdered form, a comprehensive array of personal protective equipment is mandatory to prevent inhalation, skin contact, and eye exposure.[1]
| Body Part | Required PPE | Specifications and Recommendations |
| Respiratory | NIOSH-certified respirator | A dust mask or respirator is essential to prevent the inhalation of the powder.[1] Work should be conducted in a well-ventilated area, preferably within a fume hood.[1] The specific type of respirator should be determined by a professional assessment of exposure levels.[1] |
| Hands | Chemical-resistant gloves | Nitrile or powder-free latex gloves are recommended.[1] For enhanced protection, consider double-gloving.[1] Gloves should be inspected for any signs of degradation and promptly replaced if contaminated.[1] |
| Eyes | Safety glasses or goggles | Safety goggles equipped with side shields are required to protect against dust particles and potential splashes.[1] |
| Body | Laboratory coat or coveralls | For handling small quantities (up to 500 grams), a standard lab coat is suitable.[1] For larger amounts, a disposable coverall with low permeability is recommended.[1] Impervious clothing and protective shoe covers should also be worn.[1] |
Operational Plan: Step-by-Step Handling Protocol
A meticulous approach to the handling of this compound is crucial from preparation to post-handling cleanup.
Preparation:
-
Designated Area: Conduct all work in a designated, well-ventilated area, such as a chemical fume hood, to control airborne levels.[1]
-
Gather Materials: Ensure all necessary PPE is readily available and in good condition. Have spill cleanup materials accessible.
-
Consult SDS: Before beginning work, review the Safety Data Sheet (SDS) for this compound.
Handling:
-
Avoid Direct Contact: At all times, avoid direct contact with the substance.[1]
-
Minimize Dust: Handle the powder carefully to minimize dust generation.[1]
-
Prohibited Actions: Do not eat, drink, or smoke in the designated handling area.[2][3]
-
Container Management: Keep the container tightly sealed when not in use to prevent contamination and accidental spills.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, nitrates, and chlorine bleaches, as this may pose an ignition risk.[1]
Post-Handling:
-
Hand Washing: Always wash hands thoroughly with soap and water after handling is complete.[1]
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination and dispose of it according to the disposal plan.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is imperative to prevent environmental harm.
Spill Cleanup:
-
Avoid Dust Generation: Use dry clean-up methods to avoid creating dust.[1]
-
Vacuuming: If a vacuum is used, it must be equipped with a HEPA filter.[1]
-
Collection: Place the collected residue into a sealed, labeled container for disposal.[1]
Waste Disposal:
-
Regulatory Compliance: All waste, including spilled material and contaminated disposables (e.g., gloves, wipes), must be handled in accordance with local, state, and federal regulations.[1]
-
Environmental Protection: Do not discharge this compound into sewers or waterways, as it is highly toxic to aquatic life.[1]
-
Container Disposal: Contaminated containers should be punctured to prevent reuse and disposed of at an authorized landfill.[1]
Toxicity Data
| Test | Species | Dose |
| LD50 Oral | Mouse | 1,000 mg/kg |
Experimental Workflow for Safe Handling of this compound
Caption: This diagram outlines the essential workflow for the safe handling of this compound, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
